4-Methylnonanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylnonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-9(2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTZCQIRCYSUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866121 | |
| Record name | Nonanoic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a costus, animal odour | |
| Record name | 4-Methylnonanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/404/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
292.00 to 293.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Methylnonanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water | |
| Record name | 4-Methylnonanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/404/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.900-0.909 (20°/20°) | |
| Record name | 4-Methylnonanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/404/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
45019-28-1 | |
| Record name | 4-Methylnonanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45019-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylnonanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045019281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanoic acid, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonanoic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylnonan-1-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLNONANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BKU622F1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methylnonanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
natural occurrence of 4-Methylnonanoic acid in food
An In-depth Technical Guide to the Natural Occurrence of 4-Methylnonanoic Acid in Food
Authored by: Gemini, Senior Application Scientist
Abstract
4-Methylnonanoic acid, a branched-chain fatty acid (BCFA), is a naturally occurring compound in various food products, significantly influencing their sensory profiles. This technical guide provides a comprehensive overview of the presence of 4-methylnonanoic acid in the food matrix, with a particular focus on dairy and meat products. It delves into the biosynthetic origins of this molecule, its pivotal role in flavor chemistry, and presents detailed, field-proven methodologies for its extraction, identification, and quantification. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are investigating the multifaceted roles of branched-chain fatty acids.
Introduction to 4-Methylnonanoic Acid
4-Methylnonanoic acid (4-MNA) is a saturated fatty acid with a methyl group located on the fourth carbon of a nonanoic acid backbone.[1] As a member of the branched-chain fatty acid family, it is distinguished from its straight-chain counterparts by its unique physical and chemical properties, which in turn dictate its biological functions and sensory characteristics.[2][3] While present in trace amounts in many foods, its impact on flavor can be profound, often serving as a key contributor to the characteristic aromas of certain animal-derived products.[4]
Chemical Structure and Properties:
-
IUPAC Name: 4-methylnonanoic acid[5]
-
Molecular Formula: C₁₀H₂₀O₂[5]
-
Molecular Weight: 172.26 g/mol [2]
-
Class: Medium-chain fatty acid[2]
The presence and concentration of 4-MNA in food are influenced by a variety of factors, including the animal's diet, genetics, and the processing methods employed.[6] Understanding the natural occurrence and formation of this fatty acid is crucial for flavor chemistry, food quality control, and potentially for elucidating its physiological effects.
Natural Occurrence and Biosynthesis
The primary sources of 4-methylnonanoic acid in the human diet are ruminant-derived products, such as meat and dairy, as well as certain fermented foods.[7][8] Its presence is intimately linked to microbial metabolism, particularly within the rumen of animals like sheep and goats.
Prevalence in Food Products
Dairy Products: Milk from ruminants, especially sheep and goats, is a significant source of 4-MNA.[9][10] Consequently, dairy products derived from this milk, such as cheese and yogurt, also contain this branched-chain fatty acid.[7][9] The concentration of BCFAs, including 4-MNA, can be higher in fermented dairy products.[11] Cow's milk and its derivatives also contain BCFAs, though the profile and concentration may differ from that of sheep and goat milk.[9]
Meat Products: The meat of ruminant animals, particularly mutton and goat, is well-known for its characteristic flavor, to which 4-MNA is a key contributor.[8] The concentration of this fatty acid is often highest in the adipose tissue.[6] Factors such as the animal's age and diet can influence the levels of 4-MNA in the meat.[10]
Table 1: Reported Concentrations of Branched-Chain Fatty Acids (including 4-MNA) in Various Food Products
| Food Product | Total BCFA Concentration (% of total fatty acids) | Reference |
| Cow's Milk | 1.7 - 3.4% | [9] |
| Sheep's Milk | 1.8 - 3.1% | [9] |
| Goat's Milk | 1.2 - 2.4% | [9] |
| Cheese (general) | 0.1 - 1.7% (in neutral lipids) | [7] |
| Fish | 2-10 times lower than cheese | [7] |
| Goat Meat (kidney fat) | 0.0005 mg/ml (for 4-methyloctanoic acid) | [6] |
| Goat Meat (body fat) | 0.0003 mg/ml (for 4-methyloctanoic acid) | [6] |
Note: Data for 4-MNA specifically is often reported as part of the total branched-chain fatty acid content. The concentrations of individual BCFAs can vary significantly.
Biosynthetic Pathways
The synthesis of 4-methylnonanoic acid and other BCFAs is primarily attributed to microbial activity. In ruminants, the bacteria within the rumen are the main producers.[6]
Bacterial Biosynthesis: The biosynthesis of branched-chain fatty acids in bacteria utilizes branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine, or branched short-chain fatty acids as precursors.[12] These precursors are incorporated into the fatty acid synthesis pathway, resulting in the characteristic methyl branching.
Caption: Biosynthesis of 4-Methylnonanoic Acid in Ruminants.
Sensory Impact and Flavor Chemistry
4-Methylnonanoic acid is a potent flavor compound, renowned for its contribution to the distinct aromas of certain foods.
Flavor Profile
The aroma of 4-MNA is often described as "mutton-like," "fatty," "goaty," or having a "roasted mutton" characteristic.[4] In combination with other volatile compounds, it plays a crucial role in the complex flavor profiles of sheep and goat milk and meat.[10][13] While appreciated by some consumers, these flavors can be perceived as undesirable by others, highlighting the importance of understanding and managing the concentration of 4-MNA in food production.[8]
Sensory Thresholds
The intensity of the flavor contribution of 4-MNA is not solely dependent on its concentration but also on its sensory threshold, which is the lowest concentration at which the compound can be detected by the human senses.[10] Even at low concentrations, its potent aroma can have a significant impact on the overall flavor perception of a food product.[14][15]
Analytical Methodologies
The accurate quantification of 4-methylnonanoic acid in complex food matrices requires robust and sensitive analytical techniques. The most widely accepted methodology involves lipid extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).[7]
Experimental Protocol: Quantification of 4-MNA in Dairy Products
This protocol outlines a comprehensive workflow for the determination of 4-MNA in a dairy matrix, such as cheese.
4.1.1. Lipid Extraction (Modified Folch Method)
-
Homogenization: Homogenize 5 g of the cheese sample.
-
Solvent Extraction: Add 20 mL of a chloroform:methanol (2:1, v/v) solution to the homogenized sample in a sealed container.
-
Agitation: Agitate the mixture vigorously for 30 minutes at room temperature.
-
Phase Separation: Add 5 mL of 0.9% NaCl solution, vortex briefly, and centrifuge at 2000 x g for 10 minutes to facilitate phase separation.
-
Collection: Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen at 40°C to obtain the total lipid extract.
-
Gravimetric Determination: Determine the total lipid content by weighing the flask containing the dried lipid extract.
4.1.2. Solid-Phase Extraction (SPE) for Fractionation (Optional)
For a more detailed analysis, the total lipid extract can be fractionated into neutral and polar lipids.
-
Column Conditioning: Condition a silica-based SPE cartridge (e.g., 500 mg) with 5 mL of hexane.
-
Sample Loading: Dissolve the lipid extract in a minimal amount of chloroform and load it onto the conditioned SPE cartridge.
-
Elution of Neutral Lipids: Elute the neutral lipids (triglycerides) with 10 mL of chloroform.
-
Elution of Polar Lipids: Elute the polar lipids (phospholipids) with 10 mL of methanol.
-
Solvent Evaporation: Evaporate the solvents from both fractions under a stream of nitrogen.
4.1.3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Transesterification: To the dried lipid extract (or lipid fraction), add 2 mL of 0.5 M sodium methoxide in methanol.
-
Incubation: Heat the mixture in a sealed vial at 50°C for 15 minutes.
-
Neutralization and Extraction: After cooling, add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex and centrifuge.
-
Collection: Collect the upper hexane layer containing the FAMEs.
4.1.4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: Inject 1 µL of the FAMEs extract into the GC-MS system.
-
GC Conditions:
-
Column: A medium-polarity capillary column (e.g., DB-23, 60 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Identification: Identify the 4-methylnonanoic acid methyl ester peak based on its retention time and mass spectrum compared to an authentic standard.
-
Quantification: For precise quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the target analyte and an internal standard.[7]
-
Caption: Analytical Workflow for 4-MNA Quantification.
Conclusion
4-Methylnonanoic acid is a naturally occurring branched-chain fatty acid that plays a significant role in the flavor and aroma of various foods, particularly those derived from ruminant animals. Its formation is primarily a result of microbial biosynthesis in the rumen. A thorough understanding of its distribution and concentration in different food matrices is essential for food scientists and quality control professionals. The analytical methodologies detailed in this guide, centered around GC-MS, provide a robust framework for the accurate identification and quantification of this important flavor compound. Further research into the biosynthetic pathways and the factors influencing the concentration of 4-MNA will continue to be a valuable area of investigation for the food and flavor industries.
References
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Hauff, S., & Vetter, W. (2010). Quantification of branched chain fatty acids in polar and neutral lipids of cheese and fish samples. Journal of Agricultural and Food Chemistry, 58(5), 2538–2544. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methyl Nonanoic Acid Supplier. Retrieved from [Link]
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Wang, Y., et al. (2023). Identification and quantification of branched-chain fatty acids and odd-chain fatty acids of mammalian milk, dairy products, and vegetable oils using GC/TOF-MS. International Dairy Journal, 140, 105587. [Link]
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Watkins, P. J., et al. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. Nutrients, 12(9), 2799. [Link]
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Grogan, G. (2018). New Process for the production of branched-chain fatty acids. ResearchGate. [Link]
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Teng, X., et al. (2021). Relationship between 4-methyl-nonanoic acid (MNA) and 4-methyloctanoic acid... ResearchGate. [Link]
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Kaffarnik, S., et al. (2014). Concentrations of Volatile 4-Alkyl-Branched Fatty Acids in Sheep and Goat Milk and Dairy Products. ResearchGate. [Link]
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Wageningen University & Research. (2023). Identification and quantification of branched-chain fatty acids and odd-chain fatty acids of mammalian milk, dairy products, and vegetable oils using GC/TOF-MS. [Link]
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Hauff, S., & Vetter, W. (2010). Quantification of Branched Chain Fatty Acids in Polar and Neutral Lipids of Cheese and Fish Samples. ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Scientific Applications of 4-Methyl Nonanoic Acid in Meat Odor Research. Retrieved from [Link]
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Suman, S. P., et al. (2018). Evaluation of 4-Methyloctanoic Acid Compound in Goat Meat. Remedy Publications LLC. [Link]
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FooDB. (2010). Showing Compound (±)-4-Methylnonanoic acid (FDB013423). Retrieved from [Link]
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Knothe, G. (2019). Branched-Chain and Cyclic Fatty Acids. AOCS. [Link]
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Kaneda, T. (1966). BIOSYNTHESIS OF BRANCHED-CHAIN FATTY ACIDS: IV. FACTORS AFFECTING RELATIVE ABUNDANCE OF FATTY ACIDS PRODUCED BY BACILLUS SUBTILIS. Canadian Journal of Microbiology, 12(4), 683-695. [Link]
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The Good Scents Company. (n.d.). (S)-4-methyl nonanoic acid. Retrieved from [Link]
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Poger, D., et al. (2014). Effect of methyl-branched fatty acids on the structure of lipid bilayers. The Journal of Physical Chemistry B, 118(48), 13838–13848. [Link]
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Stewart, J. E., et al. (2016). Relative Effects of Sensory Modalities and Importance of Fatty Acid Sensitivity on Fat Perception in a Real Food Model. Chemosensory Perception, 9(3), 91–103. [Link]
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McCrickerd, K., & Forde, C. G. (2021). Sensory and physical characteristics of foods that impact food intake without affecting acceptability: Systematic review and meta‐analyses. Obesity Reviews, 22(S2), e13234. [Link]
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The Biosynthesis of 4-Methylnonanoic Acid: A Technical Guide for Researchers
Abstract
4-Methylnonanoic acid, a branched-chain fatty acid (BCFA) of significant interest in chemical ecology and potentially as a bioactive molecule, presents a fascinating case study in lipid biosynthesis. This technical guide provides an in-depth exploration of the biosynthetic pathway of 4-methylnonanoic acid, tailored for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of steps, this document elucidates the biochemical logic and enzymatic machinery underpinning its formation, offering field-proven insights into the causality of experimental design for its study. We will delve into the precursor molecules, the key enzymatic players, and the regulatory nuances that govern the synthesis of this intriguing molecule. This guide aims to serve as a comprehensive resource, fostering a deeper understanding and empowering further research into the manipulation and application of this biosynthetic pathway.
Introduction: The Significance of 4-Methylnonanoic Acid
4-Methylnonanoic acid is a saturated fatty acid characterized by a methyl group at the fourth carbon position.[1] While seemingly a subtle structural modification, this branching dramatically alters its physicochemical properties compared to its linear counterpart, nonanoic acid. In the natural world, 4-methylnonanoic acid is a known component of animal-derived products and serves as an aggregation pheromone in certain insect species, such as the rhinoceros beetle (Oryctes rhinoceros).[2][3] This biological role underscores the importance of its specific stereochemistry and concentration, which are tightly controlled by its biosynthetic machinery. For drug development professionals, understanding the biosynthesis of such modified fatty acids can open avenues for the development of novel antimicrobials or metabolic modulators, as branched-chain fatty acids are integral components of bacterial cell membranes and can influence their fluidity and function.
The Core Biosynthetic Pathway: A Deviation from Classical Fatty Acid Synthesis
The biosynthesis of 4-methylnonanoic acid is a variation of the canonical fatty acid synthesis (FAS) pathway. While straight-chain fatty acids are constructed from a two-carbon acetyl-CoA primer and multiple two-carbon malonyl-CoA extender units, the introduction of a methyl branch at an even-numbered carbon position, such as C4, necessitates the incorporation of a specialized three-carbon extender unit: methylmalonyl-CoA .
The overall biosynthetic scheme can be conceptualized as follows:
-
Initiation: The process begins with a standard acetyl-CoA primer.
-
First Elongation: The acetyl-CoA primer is elongated by a regular malonyl-CoA unit, forming a four-carbon intermediate.
-
Branch-Forming Elongation: In the crucial second elongation cycle, a methylmalonyl-CoA molecule is utilized as the extender unit. This introduces the methyl group at the C4 position of the growing acyl chain.
-
Subsequent Elongations: The subsequent elongation cycles proceed with the addition of standard malonyl-CoA units until the final nine-carbon chain of nonanoic acid is achieved.
-
Termination: The completed 4-methylnonanoyl-acyl carrier protein (ACP) is then hydrolyzed by a thioesterase to release the free fatty acid.
Below is a Graphviz diagram illustrating this proposed pathway:
Caption: Proposed biosynthetic pathway of 4-Methylnonanoic acid.
Key Precursor Molecules: The Building Blocks of Branched Chains
The availability of specific precursor molecules is a critical determinant in the biosynthesis of 4-methylnonanoic acid. The two key precursors are:
| Precursor | Role | Origin |
| Propionyl-CoA | The direct precursor to the branch-forming extender unit, methylmalonyl-CoA. | Derived from the catabolism of the branched-chain amino acids valine and isoleucine, the breakdown of odd-chain fatty acids, or the metabolism of other cellular metabolites. |
| Acetyl-CoA | Serves as the initial primer for fatty acid synthesis and is the precursor to the standard extender unit, malonyl-CoA. | A central metabolite derived from glycolysis, beta-oxidation of fatty acids, and amino acid catabolism. |
The intracellular ratio of propionyl-CoA to acetyl-CoA can significantly influence the proportion of branched-chain fatty acids produced. A higher availability of propionyl-CoA will favor the synthesis of methyl-branched fatty acids.
The Enzymatic Machinery: A Symphony of Catalysis
Several key enzymes orchestrate the synthesis of 4-methylnonanoic acid. Their coordinated action ensures the correct incorporation of precursor molecules and the stepwise elongation of the fatty acid chain.
Propionyl-CoA Carboxylase (PCC)
This biotin-dependent enzyme catalyzes the carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA. This is a crucial step in committing propionyl-CoA to the pathway of branched-chain fatty acid synthesis.
Methylmalonyl-CoA Epimerase
Fatty acid synthase utilizes the (R)-stereoisomer of methylmalonyl-CoA. Methylmalonyl-CoA epimerase catalyzes the conversion of the (S)-isomer produced by PCC to the required (R)-isomer.
Acetyl-CoA Carboxylase (ACC)
ACC catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the primary two-carbon extender unit for fatty acid synthesis. The activity of ACC is a major regulatory point in overall fatty acid biosynthesis.
Fatty Acid Synthase (FAS)
The multi-enzyme complex, fatty acid synthase, is the central player in this pathway. Of particular importance is the substrate specificity of its β-ketoacyl-ACP synthase (KS) domain. While highly efficient with malonyl-CoA, the KS domain exhibits a degree of promiscuity, allowing it to accept methylmalonyl-CoA as a substrate, albeit often at a lower efficiency. This promiscuity is the molecular basis for the formation of methyl-branched fatty acids. Studies have shown that fatty acid synthases from various organisms can utilize methylmalonyl-CoA to produce branched-chain fatty acids.[4]
Thioesterase
Once the 4-methylnonanoyl chain is fully elongated and attached to the acyl carrier protein (ACP) domain of FAS, a thioesterase is required to hydrolyze the thioester bond and release the free 4-methylnonanoic acid. The chain-length specificity of the thioesterase can also play a role in determining the final product profile of fatty acid synthesis.
Experimental Protocols for Studying 4-Methylnonanoic Acid Biosynthesis
Investigating the biosynthesis of 4-methylnonanoic acid requires a combination of in vivo and in vitro approaches. The following protocols provide a framework for such studies.
In Vivo Isotopic Labeling Studies
Objective: To trace the incorporation of precursors into 4-methylnonanoic acid in a producing organism (e.g., insect or engineered microorganism).
Methodology:
-
Culture Preparation: Grow the organism of interest under standard conditions.
-
Precursor Administration: Introduce a stable isotope-labeled precursor, such as [1-¹³C]-propionate or [U-¹³C]-isoleucine, into the growth medium or diet.
-
Incubation: Allow the organism to metabolize the labeled precursor for a defined period.
-
Lipid Extraction: Harvest the organisms or their secretions and perform a total lipid extraction using a method like Folch or Bligh-Dyer.
-
Fatty Acid Methylation: Saponify the lipid extract and methylate the free fatty acids to produce fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to identify 4-methylnonanoic acid methyl ester and determine the incorporation of the ¹³C label by analyzing its mass spectrum.
Causality of Experimental Choices: The use of stable isotopes allows for the unambiguous tracing of carbon atoms from precursors to the final product. The choice of precursor (e.g., propionate vs. isoleucine) can help elucidate the primary source of the propionyl-CoA pool. GC-MS provides the necessary sensitivity and structural information to identify the labeled product and the position of the label.
In Vitro Fatty Acid Synthase Assays
Objective: To directly assess the ability of a purified or partially purified fatty acid synthase to synthesize 4-methylnonanoic acid.
Methodology:
-
FAS Preparation: Purify or enrich the fatty acid synthase from the organism of interest.
-
Assay Mixture: Prepare a reaction mixture containing the FAS preparation, acetyl-CoA, malonyl-CoA, methylmalonyl-CoA, NADPH (as a reductant), and acyl carrier protein (ACP).
-
Radioactive Labeling: Include a radiolabeled precursor, such as [¹⁴C]-acetyl-CoA or [³H]-NADPH, to monitor fatty acid synthesis.
-
Incubation: Incubate the reaction mixture at an optimal temperature for a set time.
-
Product Extraction and Analysis: Stop the reaction and extract the synthesized fatty acids. Analyze the products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.
-
Product Identification: For structural confirmation, the non-radioactive products can be derivatized to FAMEs and analyzed by GC-MS.
Causality of Experimental Choices: This in vitro system allows for the direct testing of enzymatic activity in a controlled environment, eliminating the complexities of cellular metabolism. The use of radiolabeling provides a highly sensitive method for detecting newly synthesized fatty acids. Varying the relative concentrations of malonyl-CoA and methylmalonyl-CoA can provide insights into the kinetic parameters of the FAS for these substrates.
Below is a Graphviz diagram illustrating the experimental workflow for studying 4-methylnonanoic acid biosynthesis:
Caption: Experimental workflow for investigating 4-methylnonanoic acid biosynthesis.
Conclusion and Future Directions
The biosynthesis of 4-methylnonanoic acid, while rooted in the fundamental principles of fatty acid synthesis, showcases the metabolic versatility that allows for the production of structurally diverse lipids. The key to its formation lies in the availability of propionyl-CoA and the promiscuity of fatty acid synthase in utilizing methylmalonyl-CoA as an extender unit. For researchers in drug development, a thorough understanding of this pathway in pathogenic bacteria could lead to the design of inhibitors targeting the unique aspects of branched-chain fatty acid synthesis, offering a novel therapeutic strategy. In the field of metabolic engineering, this knowledge can be harnessed to produce 4-methylnonanoic acid and other valuable branched-chain fatty acids in microbial hosts for applications in biofuels, lubricants, and specialty chemicals.[5][6][7][8]
Future research should focus on the identification and characterization of the specific fatty acid synthase and thioesterase isoforms responsible for 4-methylnonanoic acid production in pheromone-producing insects. Elucidating the regulatory mechanisms that control the flux of precursors into this pathway will also be crucial for both understanding its natural role and for its successful biotechnological production.
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4-Methylnonanoic Acid in Mammalian Systems: A Technical Guide for Researchers
Preamble: Beyond the Aroma
For decades, 4-methylnonanoic acid has been primarily characterized in the context of flavor and fragrance, notably as a key contributor to the characteristic aroma of mutton and goat meat.[1][2][3] However, a growing body of evidence surrounding branched-chain fatty acids (BCFAs) suggests that the biological role of 4-methylnonanoic acid in mammalian systems extends far beyond its sensory attributes. This technical guide synthesizes the current understanding of 4-methylnonanoic acid, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its biochemical identity, explore its putative functions by drawing parallels with structurally similar molecules, and provide detailed methodologies for its investigation, thereby illuminating the path for future discoveries in this intriguing area of lipid biology.
Section 1: Physicochemical Profile and Endogenous Occurrence
4-Methylnonanoic acid, a nine-carbon saturated fatty acid with a methyl group at the fourth position, belongs to the class of medium-chain fatty acids. Its presence in mammalian systems is primarily a result of dietary intake, particularly from ruminant fats, and to a lesser extent, from endogenous synthesis by the gut microbiota.
| Property | Value | Reference |
| Molecular Formula | C10H20O2 | |
| Molecular Weight | 172.26 g/mol | [3] |
| Boiling Point | 292-293 °C | |
| Water Solubility | 64.05 mg/L @ 25 °C (estimated) | |
| LogP | 3.598 (estimated) |
Section 2: Biosynthesis and Metabolism: A Tale of Branched Chains
While the specific metabolic pathway of 4-methylnonanoic acid in mammals is not yet fully elucidated, it is understood to follow the general principles of branched-chain fatty acid metabolism. The biosynthesis of BCFAs is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine.
The likely biosynthetic route for 4-methylnonanoic acid involves the utilization of precursors derived from BCAA metabolism by the gut microbiota, which are then absorbed by the host. Once in circulation, it is presumed to undergo mitochondrial β-oxidation, similar to other fatty acids, for energy production. However, the methyl branch may necessitate the involvement of specific enzymes to bypass steric hindrance, a common feature in the metabolism of branched lipids.
Section 3: Putative Functions and Mechanisms of Action
Direct experimental evidence for the specific functions of 4-methylnonanoic acid is sparse. However, compelling insights can be drawn from studies on its structural isomer, 8-methylnonanoic acid (8-MNA), a degradation by-product of dihydrocapsaicin.[4][5]
Modulation of Adipocyte Metabolism
Research on 8-MNA in 3T3-L1 adipocytes has revealed significant effects on energy metabolism.[4] These findings provide a strong hypothetical framework for the function of 4-methylnonanoic acid:
-
AMP-Activated Protein Kinase (AMPK) Activation: 8-MNA has been shown to activate AMPK, a central regulator of cellular energy homeostasis.[4] AMPK activation, in turn, suppresses lipogenic processes.[4] It is plausible that 4-methylnonanoic acid could similarly act as an AMPK activator, thereby influencing lipid accumulation in adipocytes.
-
Enhanced Insulin Sensitivity: 8-MNA treatment in 3T3-L1 adipocytes leads to increased insulin-stimulated glucose uptake, suggesting an improvement in insulin sensitivity.[4] This positions 4-methylnonanoic acid as a potential modulator of glucose homeostasis.
-
Regulation of Lipolysis: Mature adipocytes treated with 8-MNA exhibited a reduced lipolytic response to isoproterenol.[4] This suggests a role in regulating the release of fatty acids from adipose tissue.
Signaling Pathways: An Uncharted Territory
The specific receptors and signaling pathways for 4-methylnonanoic acid remain to be identified. Fatty acids can act as signaling molecules through various mechanisms, including:
-
G-Protein Coupled Receptors (GPCRs): Several GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), are known to be activated by fatty acids, leading to downstream signaling cascades that regulate insulin secretion, inflammation, and other physiological processes.
-
Nuclear Receptors: Fatty acids and their derivatives can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid and glucose metabolism.
Future research should focus on screening 4-methylnonanoic acid against a panel of known fatty acid receptors to elucidate its specific signaling mechanisms.
}
Figure 1: Proposed signaling cascade of 4-Methylnonanoic Acid in adipocytes.
Section 4: Methodologies for Investigation
The study of 4-methylnonanoic acid requires robust analytical techniques for its detection and quantification in biological matrices, as well as well-defined in vitro and in vivo experimental protocols.
Analytical Methods for Quantification
The quantification of carboxylic acids like 4-methylnonanoic acid in complex biological samples such as plasma, tissues, and cell culture media presents analytical challenges due to their polarity and often low abundance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for its high sensitivity and specificity.[6][7]
4.1.1. Sample Preparation
A critical step for accurate quantification is the efficient extraction of the analyte from the biological matrix.
-
Protein Precipitation: For plasma or serum samples, protein precipitation with a cold organic solvent like acetonitrile is a common first step.
-
Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE can be used to further purify and concentrate the analyte.
-
Solid-Phase Extraction (SPE): SPE offers a more selective method for sample cleanup and concentration.
4.1.2. Derivatization
To improve chromatographic separation and enhance ionization efficiency in mass spectrometry, derivatization of the carboxylic acid group is often employed.
4.1.3. LC-MS/MS Parameters
-
Chromatography: Reversed-phase chromatography is typically used for the separation of derivatized fatty acids.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of derivatized analytes. Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.
}
Figure 2: General workflow for the quantification of 4-Methylnonanoic Acid.
In Vitro Experimental Protocols
4.2.1. Cell Culture and Treatment
-
Cell Line: The 3T3-L1 preadipocyte cell line is a well-established model for studying adipocyte differentiation and metabolism.
-
Differentiation: Induce differentiation of 3T3-L1 preadipocytes into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.
-
Treatment: Treat mature adipocytes with varying concentrations of 4-methylnonanoic acid (solubilized in a suitable vehicle like DMSO) for defined periods.
4.2.2. Assessment of Metabolic Function
-
AMPK Activation: Measure the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), using Western blotting.
-
Glucose Uptake: Assess insulin-stimulated glucose uptake using a fluorescently-labeled glucose analog, such as 2-NBDG.
-
Lipolysis Assay: Measure the release of glycerol into the culture medium as an indicator of lipolysis, both at baseline and in response to stimulation with a β-adrenergic agonist like isoproterenol.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in lipogenesis, fatty acid oxidation, and glucose metabolism.
In Vivo Experimental Models
-
Animal Models: Diet-induced obese (DIO) mouse models are suitable for investigating the in vivo effects of 4-methylnonanoic acid on metabolic parameters.
-
Administration: Administer 4-methylnonanoic acid orally or via intraperitoneal injection.
-
Metabolic Phenotyping:
-
Monitor body weight, food intake, and body composition.
-
Perform glucose and insulin tolerance tests to assess glucose homeostasis.
-
Analyze plasma levels of lipids, glucose, and insulin.
-
Collect tissues (e.g., adipose tissue, liver, muscle) for histological analysis and measurement of gene and protein expression.
-
Section 5: Future Directions and Therapeutic Potential
The study of 4-methylnonanoic acid is still in its infancy, but the preliminary evidence and the broader context of BCFA biology suggest a promising avenue for research. Key future directions include:
-
Receptor Deorphanization: Identifying the specific receptors that mediate the biological effects of 4-methylnonanoic acid is a critical next step.
-
Elucidation of Biosynthetic Pathways: A detailed understanding of its endogenous synthesis and the contribution of the gut microbiota is needed.
-
Translational Relevance: Investigating the association between circulating levels of 4-methylnonanoic acid and metabolic diseases in human populations could provide valuable clinical insights.
Given its potential to modulate adipocyte metabolism and improve insulin sensitivity, 4-methylnonanoic acid and its derivatives represent a novel class of molecules with therapeutic potential for the treatment of metabolic disorders such as obesity and type 2 diabetes.
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An In-depth Technical Guide to the Biological Activity of 4-Methylnonanoic Acid Isomers
Introduction
4-Methylnonanoic acid (4-MNA) is a branched-chain fatty acid (BCFA) belonging to the class of medium-chain fatty acids.[1] Its structure, featuring a methyl group at the fourth carbon position, introduces a chiral center, resulting in two stereoisomers: (R)-4-methylnonanoic acid and (S)-4-methylnonanoic acid. This seemingly subtle structural variation has profound implications for its biological activity, a phenomenon of critical interest to researchers in chemical ecology, microbiology, and metabolic science.[2] Unlike their straight-chain counterparts, BCFAs often exhibit unique physiological roles, acting as signaling molecules, modulators of membrane fluidity, and antimicrobial agents.[3][4]
This guide provides an in-depth technical exploration of the diverse biological activities of 4-MNA isomers. We will delve into the causality behind experimental choices, present detailed protocols for assessing these activities, and explore the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.
Part 1: Pheromonal Activity and the Critical Role of Stereochemistry
Branched-chain fatty acids are significant components of insect chemical communication systems, often acting as potent pheromones.[5] The specific structure and stereochemistry of these molecules are paramount, as insect olfactory receptors typically exhibit a high degree of enantioselectivity.[2]
Mechanism of Olfactory Reception
The detection of 4-MNA as a volatile signal begins with its interaction with olfactory receptors on the antennae of an insect. This interaction triggers a neuronal signal, leading to a behavioral response. The stereochemistry of the 4-MNA isomer is a key determinant of the binding affinity to these receptors.
It has been noted that for the closely related 4-methyloctanoic acid, another insect pheromone, the specific enantiomer is critical for biological activity.[5] For 4-methylnonanoic acid, qualitative sensory data indicates that the (4S)-4-methylnonanoic acid isomer possesses a more intense odor, described as reminiscent of mutton and goat, compared to the (R)-enantiomer.[6] This suggests a stronger or more specific interaction of the (S)-isomer with olfactory receptors.
Proposed Signaling Pathway: Insect Olfaction
The binding of a specific 4-MNA isomer to an Odorant Receptor (OR) on the surface of an olfactory sensory neuron initiates a signal transduction cascade. This process typically involves a G-protein-coupled mechanism, leading to membrane depolarization and the generation of an action potential that travels to the insect's brain, resulting in a behavioral response.
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4-Methylnonanoic Acid as a Volatile Organic Compound: A Technical Guide for Researchers
Abstract
4-Methylnonanoic acid is a branched-chain fatty acid (BCFA) and a volatile organic compound (VOC) of significant interest in fields ranging from food science to clinical diagnostics. Its presence as a key aroma component, particularly in ruminant products, is well-established. However, emerging research into the broader class of BCFAs suggests potential roles in metabolic regulation and intercellular signaling, positioning 4-methylnonanoic acid as a molecule of growing importance for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of 4-methylnonanoic acid, covering its physicochemical properties, biosynthesis, validated analytical methodologies for its detection as a VOC, and its current and potential biological significance.
Introduction
Volatile organic compounds serve as a crucial class of signaling molecules across biological systems. Among these, 4-methylnonanoic acid, a C10 branched-chain fatty acid, has traditionally been studied for its strong contribution to the characteristic flavor and aroma of mutton and certain cheeses.[1][2] Beyond its organoleptic properties, its nature as a BCFA places it within a class of lipids implicated in a variety of physiological processes, including the modulation of inflammation and metabolic pathways.[3][4] This guide aims to provide a comprehensive technical overview of 4-methylnonanoic acid, moving beyond its role as a flavor compound to explore its biochemistry and analytical quantification, thereby providing a foundational resource for its investigation as a potential biomarker and bioactive molecule.
Section 1: Physicochemical Properties
4-Methylnonanoic acid is a medium-chain fatty acid characterized by a methyl group at the fourth carbon position.[5] This branching alters its physical properties compared to its straight-chain counterpart, nonanoic acid, influencing its melting point, boiling point, and volatility. These properties are fundamental to its classification as a VOC and dictate the analytical approaches required for its detection.
| Property | Value | Source(s) |
| Molecular Formula | C10H20O2 | [3] |
| Molecular Weight | 172.26 g/mol | [3] |
| IUPAC Name | 4-methylnonanoic acid | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Described as costus, animal, fatty, goaty | [1][4] |
| Boiling Point | 292-293 °C at 760 mmHg | [1][3] |
| Density | ~0.900-0.909 g/mL at 20°C | [1][3] |
| Solubility in Water | Insoluble | [3] |
| logP (o/w) | 3.598 (estimated) | [4] |
Section 2: Natural Occurrence and Biosynthesis
4-Methylnonanoic acid is found in nature, most notably in the fat of sheep and goats, where it contributes to the characteristic mutton flavor.[2] It is also present in various cheeses, such as Romano cheese.[1]
The biosynthesis of branched-chain fatty acids is understood to originate from branched-chain amino acids (BCAAs).[6] While the specific pathway for 4-methylnonanoic acid is not extensively detailed in the literature, a putative pathway can be inferred from the general mechanism of BCFA synthesis. This process begins with the catabolism of a BCAA, likely leucine or a related precursor, to form a branched-chain acyl-CoA starter unit. This starter unit then enters the fatty acid synthesis pathway, where it is elongated by the fatty acid synthase (FAS) complex using malonyl-CoA as the extender unit.[1]
Caption: Putative biosynthesis pathway of 4-methylnonanoic acid.
Section 3: Analytical Methodologies for Detection and Quantification
As a volatile organic compound, the analysis of 4-methylnonanoic acid requires sensitive techniques capable of detecting it in complex biological matrices. The gold standard for this is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with an extraction technique like Solid-Phase Microextraction (SPME).
Experimental Protocol: SPME-GC-MS Analysis of 4-Methylnonanoic Acid in Adipose Tissue
This protocol provides a robust method for the extraction and analysis of 4-methylnonanoic acid from a biological matrix.
A. Sample Preparation and Headspace SPME
-
Sample Homogenization: Weigh approximately 200-300 mg of frozen adipose tissue into a 20 mL headspace vial.
-
Internal Standard Addition: Spike the sample with a known concentration of an appropriate internal standard (e.g., undecanoic acid or a deuterated analog of 4-methylnonanoic acid).
-
Matrix Modification: Add 1 mL of saturated NaCl solution to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.
-
Incubation and Extraction: Seal the vial and place it in a heated autosampler tray or water bath. Incubate at 60°C for 10 minutes with agitation to allow for equilibration of the volatiles in the headspace.
-
SPME Fiber Exposure: Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 20-30 minutes at 60°C.[7]
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4-Methylnonanoic acid in romano and goat cheese
An In-Depth Technical Guide to 4-Methylnonanoic Acid in Romano and Goat Cheese: From Biosynthesis to Sensory Impact and Analysis
Abstract
Branched-chain fatty acids (BCFAs) are pivotal contributors to the characteristic and often potent flavors of various ripened cheeses. Among these, 4-methylnonanoic acid plays a significant role in defining the sensory profiles of cheeses made from sheep and goat milk, such as Pecorino Romano and various chèvres. This technical guide provides a comprehensive examination of 4-methylnonanoic acid, tailored for researchers and scientists in food chemistry and drug development. The guide delves into the biosynthetic origins of this compound through lipolysis and microbial metabolism, explores its distinct sensory attributes, and presents detailed, field-proven analytical protocols for its extraction and quantification using gas chromatography-mass spectrometry (GC-MS). By synthesizing current scientific understanding with practical methodologies, this document serves as an authoritative resource for investigating the complex role of 4-methylnonanoic acid in cheese.
Chapter 1: Introduction to Branched-Chain Fatty Acids (BCFAs) in Cheese
The Role of Free Fatty Acids (FFAs) in Cheese Flavor
The complex flavor profile of any ripened cheese is not the result of a single compound, but rather a carefully orchestrated balance of numerous volatile and non-volatile molecules.[1] Primary biochemical events during ripening, such as the metabolism of lactose and citrate, proteolysis, and lipolysis, create the precursor pools for these flavor compounds.[2][3] Lipolysis, the enzymatic hydrolysis of triglycerides from milk fat, releases a diverse array of free fatty acids (FFAs).[2] While short-chain fatty acids like butyric and hexanoic acid are well-known for their "cheesy" or "rancid" notes, the overall flavor matrix is far more nuanced.[3]
Classification and Significance of BCFAs
Within the broader class of FFAs, branched-chain fatty acids (BCFAs) represent a critical group of flavor compounds, particularly in cheeses derived from non-bovine milk. Unlike their straight-chain counterparts, BCFAs possess alkyl branches (typically methyl or ethyl groups) along their carbon backbone. This structural difference significantly lowers their odor threshold, meaning even minute quantities can have a profound impact on the cheese's aroma and flavor.[4][5] Key BCFAs identified as being responsible for the 'goaty-sheepy' flavor notes include 4-methyloctanoic acid, 4-ethyloctanoic acid, and 4-methylnonanoic acid.[6]
Focus on 4-Methylnonanoic Acid: A Key Flavor Compound
4-Methylnonanoic acid is a nine-carbon fatty acid with a methyl group at the fourth position. It is particularly noted for its presence in heated lamb and mutton, contributing a characteristic fatty, meaty, and sometimes goaty odor.[7] Its identification in cheeses like Pecorino Romano underscores its importance in developing the sharp, pungent flavors that define these varieties.[7] Understanding the lifecycle of 4-methylnonanoic acid—from its formation during ripening to its perception by the consumer—is essential for controlling and optimizing cheese flavor.
Chapter 2: Biogenesis and Accumulation of 4-Methylnonanoic Acid
The concentration of 4-methylnonanoic acid in cheese is a direct consequence of the milk source, the cheesemaking technology employed, and the complex biochemical reactions that occur during ripening.
The Role of Milk Composition (Sheep, Goat vs. Cow)
Milk from small ruminants like sheep and goats is inherently richer in certain medium-chain fatty acids, which serve as precursors for BCFAs. The characteristic flavor of goat milk, for instance, is attributed to higher concentrations of hexanoic, octanoic, and decanoic acids, as well as the BCFAs 4-methyloctanoic and 4-ethyloctanoic acid.[6] This unique initial substrate composition is a primary determinant for the subsequent development of 4-methylnonanoic acid during cheese ripening.
Lipolysis: The Primary Pathway
The fundamental process for generating FFAs, including 4-methylnonanoic acid, is lipolysis. This occurs through the action of lipolytic enzymes that cleave fatty acids from the glycerol backbone of triglycerides in milk fat.
-
Endogenous Milk Lipases: Raw milk contains native lipoprotein lipase (LPL), which can initiate lipolysis. However, its activity is significantly reduced by pasteurization.
-
Rennet and Microbial Lipases: In traditional cheesemaking, the choice of coagulant is critical. For Pecorino Romano, the use of rennet paste, as opposed to purified rennet extract, is a key factor.[8] This paste contains not only the necessary proteases for curd formation but also a rich profile of lipolytic enzymes.[8] These enzymes aggressively break down fat throughout ripening, leading to the production of the short-chain fatty acids responsible for the cheese's strong flavor.[8] Similarly, starter cultures and non-starter lactic acid bacteria (NSLAB) contribute a diverse arsenal of lipases that become active as the cheese ages.[2]
Caption: General pathway of lipolysis leading to FFA formation.
Factors Influencing Accumulation During Ripening
The concentration of 4-methylnonanoic acid is not static. Studies on goat cheeses show that FFA concentrations generally increase significantly during the initial 12 weeks of aging, after which they may plateau.[4][5] This dynamic process is influenced by the specific microbial consortia present, temperature, pH, and water activity within the cheese matrix, all of which modulate enzymatic activity.
Chapter 3: Sensory Science of 4-Methylnonanoic Acid
Olfactory Characteristics
As a volatile compound, 4-methylnonanoic acid contributes directly to the aroma of cheese. Its sensory profile is described as fatty, meaty, and waxy, and it is strongly associated with the "goaty" or "mutton-like" character of certain dairy products.[7] This descriptor, while potentially perceived as a defect in some contexts, is a hallmark and desirable attribute in cheeses like Pecorino Romano and aged goat cheeses, where it signifies authenticity and maturity.
Contribution to the Flavor Profile of Romano and Goat Cheese
In the context of a complex food matrix, the impact of a single molecule is rarely isolated. The perception of 4-methylnonanoic acid is part of a broader flavor profile created by a balance of various compounds.[1] Its "goaty" note works in concert with the sharpness of acetic acid, the rancidity of butanoic acid, and the fruity notes from esters to create the final, multi-faceted flavor.[9] The strong, pungent, and salty characteristics of Romano cheese are directly linked to the significant lipolysis and subsequent accumulation of FFAs, including 4-methylnonanoic acid.[8][10]
Chapter 4: Analytical Methodologies for Quantification
Accurate quantification of 4-methylnonanoic acid requires robust analytical methods capable of isolating and measuring this specific analyte within a complex lipid and protein matrix. Gas chromatography is considered the gold standard for accurately profiling individual fatty acids.[11]
Protocol 1: Sample Preparation and Lipid Extraction
This protocol is a self-validating system designed for maximum recovery from a hard cheese matrix. The causality behind each step is critical for ensuring reproducibility.
Objective: To efficiently extract total lipids, including free fatty acids, from a solid cheese sample while minimizing contamination.
Methodology:
-
Sample Homogenization: Grate a representative 10 g sample of the cheese (Romano or goat) into a fine powder. Rationale: This increases the surface area for efficient solvent penetration.
-
Internal Standard Addition: Spike the sample with a known amount of a non-native internal standard (e.g., heptadecanoic acid, C17:0). Rationale: The internal standard corrects for variations in extraction efficiency and injection volume, ensuring quantitative accuracy.
-
Acidic Digestion: Add 50 mL of a 2:1 (v/v) chloroform:methanol solution and 1 mL of concentrated hydrochloric acid. Homogenize using a high-speed blender for 2 minutes. Rationale: The chloroform:methanol mixture is a highly effective solvent for lipids. The acid serves to denature proteins, releasing fat globules that are trapped within the casein matrix.
-
Phase Separation: Transfer the slurry to a separatory funnel. Add 20 mL of 0.9% NaCl solution and shake vigorously for 1 minute. Allow the layers to separate for at least 30 minutes. Rationale: The addition of saline solution induces a phase split, driving the lipids into the lower chloroform layer and polar components into the upper aqueous/methanol layer.
-
Lipid Collection: Carefully drain the lower chloroform layer into a clean, pre-weighed round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator at 40°C under reduced pressure until a constant weight of the lipid extract is achieved. Rationale: This step concentrates the lipid fraction and removes the volatile extraction solvent.
-
Reconstitution: Dissolve the dried lipid extract in 2 mL of hexane for the subsequent derivatization step.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To convert the extracted FFAs into their volatile methyl ester derivatives (FAMEs) for separation and quantification by GC-MS.
Methodology:
-
Derivatization to FAMEs: To the 2 mL hexane-lipid extract, add 1 mL of 0.5 M methanolic KOH. Vortex for 30 seconds. Rationale: This is a rapid transesterification/esterification reaction. The strong base catalyzes the conversion of FFAs and acylglycerols to their corresponding fatty acid methyl esters (FAMEs), which are more volatile and have better chromatographic properties than free acids.
-
Neutralization and Extraction: Add 2 mL of saturated NaCl solution and vortex. Centrifuge at 2000 x g for 5 minutes. Rationale: This step neutralizes the base and facilitates the separation of the FAMEs into the upper hexane layer.
-
Sample Injection: Transfer 1 µL of the upper hexane layer containing the FAMEs into the GC-MS injector.
-
GC-MS Conditions:
-
GC Column: A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) is required. Rationale: A polar column is necessary to achieve separation of FAME isomers based on differences in polarity and boiling point.
-
Oven Program: Start at 50°C (hold for 2 min), ramp to 150°C at 50°C/min, then ramp to 240°C at 2°C/min (hold for 10 min).[12] Rationale: The temperature program allows for the separation of highly volatile short-chain FAMEs at lower temperatures before ramping up to elute the longer-chain and branched-chain compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 400.
-
-
Analyte Identification: Identify the 4-methylnonanoic acid methyl ester peak by comparing its retention time to that of a pure standard and by matching its mass spectrum against a reference library (e.g., NIST).
-
Quantification: Calculate the concentration of 4-methylnonanoic acid by comparing its peak area to the peak area of the internal standard (C17:0 methyl ester).
Caption: Analytical workflow for 4-methylnonanoic acid quantification.
Chapter 5: Quantitative Data
The concentration of BCFAs varies significantly based on the type of milk, the specific cheese, and the ripening period. The following table summarizes representative data from the literature.
| Fatty Acid | Cheese Type | Concentration Range (µg/g of milk fat) | Reference |
| 4-Methyloctanoic Acid | Ewe's Milk Cheeses | Up to 220 | [6] |
| 4-Ethyloctanoic Acid | Goat's Milk Cheeses | Up to 480 | [6] |
| 4-Methylnonanoic Acid | Ewe's/Goat's Milk Cheeses | Present, key 'goaty-sheepy' flavor contributor | [6] |
Note: Specific concentrations for 4-methylnonanoic acid are less frequently reported than for its C8 and C9 counterparts but it is consistently identified as a primary contributor to the characteristic flavor.[6]
Conclusion and Future Directions
4-Methylnonanoic acid is an indispensable component of the flavor identity of Romano and aged goat cheeses. Its formation is intrinsically linked to the lipolytic activities inherent in the milk source and cheesemaking process, particularly the use of traditional rennet pastes. While GC-MS provides a robust framework for its quantification, future research could focus on developing more rapid spectroscopic methods (e.g., SIFT-MS) for real-time monitoring during ripening.[13] Further investigation into the specific microbial pathways that may contribute to its synthesis beyond simple lipolysis could also provide cheesemakers with new tools for precise flavor modulation.
References
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Perfumer & Flavorist. (2012-04-01). Cheese Acids. Available at: [Link]
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Attaie, R., & Richter, R. L. (1996). Formation of Volatile Free Fatty Acids during Ripening of Cheddar-like Hard Goat Cheese. Journal of Dairy Science, 79(5), 717-724. Available at: [Link]
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Kaffarnik, S., et al. (2014). Concentrations of Volatile 4-Alkyl-Branched Fatty Acids in Sheep and Goat Milk and Dairy Products. Request PDF on ResearchGate. Available at: [Link]
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Attaie, R., & Richter, R. L. (1996). Formation of Volatile Free Fatty Acids During Ripening of Cheddar-like Hard Goat Cheese. ResearchGate. Available at: [Link]
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Bendini, A., et al. (2019). VOLATILE COMPOUNDS IDENTIFIED IN TRADITIONAL CROATIAN COW’S AND GOAT’S CHEESES MATURED IN LAMBSKIN SACK DETERMINED BY GC-MS. Croatian Journal of Food Science and Technology. Available at: [Link]
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Mancuso, I., et al. (2022). Volatile Flavor Compounds in Cheese as Affected by Ruminant Diet. MDPI. Available at: [Link]
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DeSantis, L. (1983). Analysis of organic acids in cheddar cheese by high performance liquid chromatography. Iowa State University Retrospective Theses and Dissertations. Available at: [Link]
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Bittante, G., et al. (2021). Characterization of the Detailed Fatty Acid Profiles of a Large Number of Types of Cheese from the Mountains and Plains. PubMed Central. Available at: [Link]
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Canadian Dairy Commission. (2022-10-05). Romano Cheese. Available at: [Link]
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Wikipedia. (n.d.). Romano cheese. Available at: [Link]
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New Prairie Press. (n.d.). The evaluation of rapid methods for monitoring free fatty acid levels in cheese. Available at: [Link]
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Deeth, H. C., & Fitz-Gerald, C. H. (1982). Rapid Method, for Quantitative Analysis of Individual Free Fatty Acids in Cheddar Cheese. Journal of Dairy Science, 65(7), 1102-1109. Available at: [Link]
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Sousa, M. J., et al. (2001). Sensory impact of free fatty acids on the aroma of a model Cheddar cheese. International Dairy Journal. Available at: [Link]
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Wang, T., et al. (2022). The key aroma compounds and sensory characteristics of commercial Cheddar Cheeses. Food Chemistry. Available at: [Link]
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Wisconsin Cheese. (n.d.). Romano. Available at: [Link]
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Singh, T. K., et al. (2003). Flavor of Cheddar Cheese: A Chemical and Sensory Perspective. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]
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Avsar, Y. K., et al. (2004). Suppression of propanoic acid, acetic acid and 3-methylbutanoic acid production by other volatiles in a Swiss cheese curd slurry system. Journal of Dairy Science. Available at: [Link]
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Slideshare. (n.d.). Determination of Organic Acids in Cheese by HPLC Methods. Available at: [Link]
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The Unseen Arsenal: A Technical Guide to the Antimicrobial Properties of Branched-Chain Fatty Acids
Foreword: Beyond the Linear Paradigm
For decades, the scientific community's focus in the realm of antimicrobial fatty acids has predominantly centered on straight-chain variants. While their contributions are undeniable, a fascinating and potent class of lipids has remained largely in the periphery: the branched-chain fatty acids (BCFAs). Characterized by methyl branches along their aliphatic tails, BCFAs are not merely structural analogs of their linear counterparts. They possess unique physicochemical properties that translate into distinct and powerful antimicrobial activities. This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive technical overview of the antimicrobial prowess of BCFAs, moving beyond foundational knowledge to explore the nuanced mechanisms, structure-activity relationships, and therapeutic potential of these remarkable molecules. As we navigate the escalating crisis of antimicrobial resistance, a deeper understanding of untapped resources like BCFAs is not just an academic exercise but a critical imperative.
The Architectural Advantage: Understanding Branched-Chain Fatty Acids
Branched-chain fatty acids are primarily saturated fatty acids distinguished by the presence of one or more methyl groups on the carbon backbone. The position of this methyl group significantly influences their physical and biological properties. The most common forms are the iso and anteiso configurations.[1]
-
Iso-BCFAs: Feature a methyl group on the penultimate carbon from the methyl end of the fatty acid chain.
-
Anteiso-BCFAs: Possess a methyl group on the antepenultimate carbon from the methyl end.[2]
This seemingly subtle structural variation has profound consequences. The methyl branching disrupts the tight, ordered packing that is characteristic of straight-chain fatty acids. This disruption leads to a lower melting point and increased fluidity, particularly in biological membranes.[2] Experiments with model membranes have demonstrated that phospholipids containing BCFAs are more fluid than their straight-chain homologs, resulting in a thinner lipid bilayer.[2] Notably, anteiso-fatty acids are more effective at fluidizing membranes than iso-fatty acids.[2] This fundamental difference in their ability to modulate membrane biophysics is a cornerstone of their antimicrobial activity.
Mechanisms of Antimicrobial Action: A Multi-Pronged Assault
The antimicrobial activity of BCFAs is not attributed to a single mechanism but rather a coordinated attack on multiple, essential bacterial processes. This multi-targeted approach is a significant advantage, as it may reduce the likelihood of bacteria developing resistance.
Primary Weaponry: Disruption of the Cell Membrane
The most well-documented antimicrobial mechanism of fatty acids, including BCFAs, is the perturbation and disruption of the bacterial cell membrane.[3] Their amphipathic nature allows them to intercalate into the phospholipid bilayer, leading to a cascade of detrimental effects.
-
Increased Membrane Permeability and Fluidity: The insertion of BCFAs, with their kinked structures, disrupts the orderly arrangement of the lipid bilayer, leading to increased membrane fluidity.[2] This can compromise the membrane's integrity, causing leakage of essential intracellular components such as ions, metabolites, and even low-molecular-weight proteins.[3]
-
Alteration of Membrane Potential: The bacterial cell membrane maintains a crucial electrochemical gradient, known as the proton motive force (PMF), which is essential for ATP synthesis, nutrient transport, and motility. BCFAs can dissipate this gradient by acting as protonophores, shuttling protons across the membrane and effectively depolarizing the cell.
-
Inhibition of Membrane-Bound Enzymes: Many vital cellular processes are carried out by enzyme complexes embedded within the cell membrane, most notably the electron transport chain (ETC) involved in respiration. By altering the lipid environment surrounding these enzymes, BCFAs can inhibit their activity, leading to a collapse of cellular energy production.
Secondary Strategies: Interference with Cellular Machinery
Beyond direct membrane damage, BCFAs can exert their antimicrobial effects by targeting other critical cellular pathways.
-
Inhibition of Fatty Acid Biosynthesis (FASII): The bacterial fatty acid synthesis pathway (FASII) is a validated target for antibacterial drugs.[4] Some fatty acids have been shown to inhibit key enzymes in this pathway, such as the enoyl-acyl carrier protein reductase (FabI).[5] By interfering with the bacterium's ability to produce its own essential fatty acids, exogenous BCFAs can cripple membrane biogenesis and cell growth.
-
Disruption of Quorum Sensing: Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[6] Fatty acids have been identified as potential inhibitors of QS systems.[7][8] For instance, there is evidence that fatty acids can interfere with the accessory gene regulator (Agr) system in Staphylococcus aureus, a key regulator of virulence.[9][10] This "anti-virulence" approach is a promising strategy for disarming pathogens without exerting strong selective pressure for resistance.
Structure-Activity Relationships: Tailoring the Weapon
The antimicrobial efficacy of BCFAs is intricately linked to their chemical structure. Understanding these relationships is crucial for the rational design of novel BCFA-based therapeutics.
-
Chain Length: While a definitive optimal chain length for all BCFAs has not been established, studies on fatty acids in general suggest that medium-chain fatty acids (C6-C12) often exhibit potent antimicrobial activity.
-
Position of the Methyl Branch (Iso- vs. Anteiso-): As previously mentioned, anteiso-BCFAs are more potent fluidizing agents for membranes than their iso-counterparts.[2] This suggests that anteiso-BCFAs may possess superior antimicrobial activity due to their enhanced ability to disrupt membrane integrity. The predominance of anteiso-fatty acids in the membranes of some bacteria, like Listeria monocytogenes, is an adaptation to maintain membrane fluidity at low temperatures, highlighting the significant impact of this structural feature.[2]
-
Gram-Positive vs. Gram-Negative Susceptibility: Fatty acids, in general, tend to be more effective against Gram-positive bacteria.[11] The complex outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, presents a formidable barrier to the penetration of hydrophobic molecules like fatty acids. However, this is not an absolute rule, and some BCFAs may exhibit activity against certain Gram-negative pathogens.
Synergistic Potential: A Force Multiplier
A compelling aspect of BCFAs in drug development is their potential to act synergistically with conventional antibiotics. This means that the combined effect of a BCFA and an antibiotic is greater than the sum of their individual effects.
The membrane-permeabilizing action of BCFAs can facilitate the entry of antibiotics that might otherwise be excluded or actively pumped out of the bacterial cell. This has been demonstrated for fatty acids in combination with β-lactams and vancomycin against methicillin-resistant Staphylococcus aureus (MRSA).[12][13][14] By weakening the cell's primary defense, the membrane, BCFAs can re-sensitize resistant strains to existing antibiotics, a strategy of immense clinical importance.
Experimental Protocols for Evaluation
For researchers venturing into the study of BCFA antimicrobial properties, a set of standardized and robust experimental protocols is essential.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.
Protocol: Broth Microdilution MIC Assay
-
Preparation of BCFA Stock Solution: Dissolve the BCFA in a suitable solvent (e.g., ethanol or DMSO) to a high concentration.
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the BCFA stock solution in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without BCFA) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the BCFA at which there is no visible turbidity (growth).
Assessment of Membrane Permeabilization
Fluorescent probes can be used to assess the extent of membrane damage caused by BCFAs.
Protocol: Propidium Iodide (PI) Uptake Assay
Propidium iodide is a fluorescent dye that is membrane-impermeable to healthy cells. It can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces.
-
Bacterial Suspension: Prepare a suspension of the test bacterium in a suitable buffer (e.g., PBS) at a defined optical density.
-
Treatment: Add the BCFA at the desired concentration to the bacterial suspension. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (buffer only).
-
Incubation: Incubate the suspensions for a defined period.
-
Staining: Add propidium iodide to each suspension.
-
Measurement: Measure the fluorescence intensity using a fluorometer or a flow cytometer. An increase in fluorescence indicates membrane permeabilization.
Visualization of Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Comparative Structure of Fatty Acids
Caption: Structural comparison of straight-chain, iso-branched-chain, and anteiso-branched-chain fatty acids.
Proposed Antimicrobial Mechanisms of BCFAs
Caption: Multifaceted antimicrobial mechanisms of branched-chain fatty acids.
Therapeutic Potential and Future Directions
The unique properties of BCFAs position them as promising candidates for the development of next-generation antimicrobial agents.
-
Natural Occurrence and Safety: BCFAs are found in various natural sources, including human skin sebum and the vernix caseosa, the waxy coating on newborn infants, suggesting a degree of innate biocompatibility.[15][16] The vernix caseosa is particularly rich in BCFAs and is thought to contribute to the newborn's defense against infection.[17]
-
Topical Applications: Their potent activity against Gram-positive skin pathogens like S. aureus makes them ideal for topical formulations to treat skin and soft tissue infections.[18]
-
Adjuvant Therapy: The synergistic effects of BCFAs with existing antibiotics could be harnessed to combat resistant infections and potentially extend the lifespan of current antibiotic classes.
-
Targeting Gut Pathogens: The role of BCFAs in the gut microbiota and their potential to modulate the gut environment suggests they could be developed for oral delivery to target enteric pathogens.[19][20]
Challenges and Opportunities:
Despite their promise, the development of BCFAs as therapeutic agents is not without its challenges. Issues such as bioavailability, formulation stability, and potential cytotoxicity at high concentrations need to be addressed.[21] Nanotechnology-based delivery systems, such as liposomes and nanoparticles, offer promising solutions to overcome these hurdles by enabling targeted delivery and controlled release.[17][22][23][24]
The exploration of BCFAs as antimicrobial agents is a burgeoning field. Future research should focus on:
-
Comparative Efficacy: Conducting systematic studies to compare the antimicrobial potency of a wide range of iso- and anteiso-BCFAs against a diverse panel of clinically relevant pathogens.
-
Mechanism Elucidation: Delving deeper into the molecular details of their non-membrane-disruptive mechanisms, such as quorum sensing inhibition.
-
In Vivo Studies: Translating promising in vitro findings into well-designed animal models of infection to evaluate their in vivo efficacy and safety.
-
Formulation Development: Innovating novel delivery strategies to enhance the therapeutic index of BCFAs.
Conclusion
Branched-chain fatty acids represent a compelling and underexplored frontier in the search for novel antimicrobial agents. Their unique structural features give rise to a multi-pronged mechanism of action that is less susceptible to the development of resistance. As our understanding of their intricate interactions with bacterial cells deepens, so too will our ability to harness their therapeutic potential. For the discerning researcher and drug developer, the world of BCFAs offers a rich landscape for discovery and innovation in the ongoing battle against infectious diseases.
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Zhang, Y. M., & Rock, C. O. (2008). Fatty acid biosynthesis as a target for novel antibacterials. Nature Reviews Microbiology, 6(4), 265-273. [Link]
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Baron, G. S., & Nano, F. E. (1998). β-Lactams enhance vancomycin activity against methicillin-resistant Staphylococcus aureus bacteremia compared to vancomycin alone. Antimicrobial Agents and Chemotherapy, 42(9), 2413-2416. [Link]
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Lin, Y., et al. (2018). Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus. Journal of Bacteriology, 200(22), e00494-18. [Link]
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Krute, C. N., et al. (2021). Fatty acids can inhibit Staphylococcus aureus SaeS activity at the membrane independent of alterations in respiration. Journal of Bacteriology, 203(12), e00085-21. [Link]
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LaPlante, K. L., & Rybak, M. J. (2004). β-Lactams Enhance Vancomycin Activity against Methicillin-Resistant Staphylococcus aureus Bacteremia Compared to Vancomycin Alone. Antimicrobial Agents and Chemotherapy, 48(12), 4585-4589. [Link]
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Tollin, M., et al. (2005). Vernix caseosa as a multi-component defence system based on polypeptides, lipids and their interactions. Cellular and Molecular Life Sciences, 62(19-20), 2390-2399. [Link]
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Barber, K. E., et al. (2016). β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA. Antimicrobial Agents and Chemotherapy, 60(8), 4643-4650. [Link]
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Gladen, D. P., et al. (2014). Selective chemical inhibition of agr quorum sensing in Staphylococcus aureus promotes host defense with minimal impact on resistance. PLoS Pathogens, 10(6), e1004174. [Link]
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Ganesh, P. S., et al. (2021). Biofilm-Associated Agr and Sar Quorum Sensing Systems of Staphylococcus aureus Are Inhibited by 3-Hydroxybenzoic Acid Derived from Illicium verum. ACS Omega, 6(45), 30549-30561. [Link]
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Parsons, J. B., & Rock, C. O. (2021). Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus. Journal of Biological Chemistry, 297(5), 101255. [Link]
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The "Soo" Odour: A Deep Dive into the Chemistry and Perception of 4-Methylnonanoic Acid
An In-depth Technical Guide for Researchers and Scientists
Introduction
In the intricate world of flavor and fragrance chemistry, specific molecules are often responsible for characteristic and sometimes challenging aromas. One such compound is 4-methylnonanoic acid (4-MNA), a branched-chain fatty acid identified as a primary contributor to the "soo" odour, a term of Chinese origin used to describe the often-unpleasant fatty, goaty, and mutton-like notes in sheep and goat meat.[1][2] Understanding the chemical nature, sensory impact, and analytical methodologies for 4-MNA is critical for flavor chemists, food scientists, and sensory professionals aiming to characterize, mitigate, or replicate these specific flavor profiles in various products.
This technical guide provides a comprehensive overview of 4-methylnonanoic acid, from its fundamental physicochemical properties to advanced analytical workflows and the principles of its olfactory perception.
Physicochemical Characteristics of 4-Methylnonanoic Acid
4-Methylnonanoic acid is a medium-chain fatty acid with a ten-carbon backbone and a methyl group at the fourth carbon position.[3][4] This seemingly simple structure gives rise to specific properties that dictate its volatility, solubility, and ultimately, its sensory characteristics.
| Property | Value | Source |
| Molecular Formula | C10H20O2 | [3] |
| Molecular Weight | 172.26 g/mol | [5] |
| IUPAC Name | 4-methylnonanoic acid | [3] |
| Boiling Point | 292-293 °C (at 760 mm Hg) | [3][6] |
| Density | ~0.902 - 0.909 g/mL at 20 °C | [1][3] |
| Vapor Pressure | 0.002 mmHg at 25 °C (est.) | [1] |
| Water Solubility | 64.05 mg/L at 25 °C (est.) | [1][7] |
| LogP (o/w) | ~3.6 - 3.8 (est.) | [1][7] |
| Appearance | Colorless to pale yellow liquid | [3] |
These properties, particularly its relatively low vapor pressure and limited water solubility, are typical for medium-chain fatty acids and influence the methods required for its effective extraction and analysis from complex matrices.
Sensory Profile: The Nuances of "Soo" Odour
The odour of 4-MNA is complex and potent, described with a range of descriptors including fatty, goaty, muttony, cheesy, waxy, and sweaty.[1][2][5] It is a character-impact compound, meaning it significantly influences the overall aroma profile even at low concentrations. The term "soo" odour specifically refers to its contribution to the characteristic flavor of mutton.[1]
A critical aspect of 4-MNA's sensory profile is its chirality. The molecule exists as two stereoisomers, (R)- and (S)-enantiomers, which are perceived differently by the human olfactory system. This highlights the specificity of olfactory receptors.
| Enantiomer | Odour Descriptors | Odor Recognition Threshold (in air) | Source |
| (S)-4-methylnonanoic acid | Muttony, goaty, fresher than (R) | 13 ppb | [8] |
| (R)-4-methylnonanoic acid | Muttony, goaty, fusty, weak sweaty | 25 ppb | [8][9] |
The lower odor threshold of the (S)-enantiomer suggests it has a more significant impact on the overall perceived aroma. This stereospecific perception underscores the importance of chiral analysis in flavor chemistry to fully understand the sensory properties of a sample.
Analytical Methodologies for Identification and Quantification
The accurate identification and quantification of 4-methylnonanoic acid require a multi-step analytical approach designed to handle volatile and semi-volatile compounds within complex food or biological matrices. The general workflow involves sample preparation, compound extraction and concentration, instrumental analysis, and data interpretation.
Experimental Protocol: GC-MS Analysis of 4-MNA in a Fat Matrix
This protocol provides a representative workflow for the analysis of 4-MNA.
1. Sample Preparation & Extraction:
-
Objective: To isolate volatile and semi-volatile compounds, including 4-MNA, from the non-volatile fat matrix.
-
Methodology (Solvent-Free Headspace):
-
Accurately weigh 1-2 g of the homogenized sample (e.g., mutton fat) into a 20 mL headspace vial.
-
Add an internal standard solution (e.g., 2-methylheptanoic acid) for quantification.
-
Seal the vial immediately with a PTFE/silicone septum cap.
-
Incubate the vial at a controlled temperature (e.g., 80-100 °C) for a set time (e.g., 20-30 minutes) to allow volatile compounds to partition into the headspace.
-
2. Concentration & Introduction (Solid-Phase Microextraction - SPME):
-
Objective: To concentrate the analytes from the headspace prior to injection, enhancing sensitivity.
-
Methodology:
-
During the final 10-15 minutes of incubation, expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the vial's headspace.
-
The volatile compounds will adsorb onto the fiber coating.
-
Retract the fiber and immediately introduce it into the gas chromatograph (GC) injection port.
-
3. Instrumental Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Objective: To separate the volatile compounds and definitively identify them based on their mass spectra.
-
Methodology:
-
Injection: Desorb the analytes from the SPME fiber in the heated GC inlet (e.g., 250 °C) in splitless mode.
-
Separation: Use a polar capillary column (e.g., DB-WAX or FFAP) suitable for separating fatty acids.
-
GC Oven Program:
-
Initial temperature: 40 °C, hold for 2 min.
-
Ramp 1: Increase to 150 °C at 5 °C/min.
-
Ramp 2: Increase to 240 °C at 10 °C/min, hold for 5 min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230 °C.
-
-
4. Data Analysis & Quantification:
-
Identification: Identify 4-methylnonanoic acid by comparing its retention time and mass spectrum to that of an authentic reference standard. The mass spectrum should show characteristic fragment ions.
-
Quantification: Calculate the concentration of 4-MNA by comparing the peak area of the analyte to the peak area of the known-concentration internal standard.
Mandatory Visualization: Analytical Workflow
Caption: Analytical workflow for 4-MNA identification and quantification.
Occurrence and Formation Pathways
4-Methylnonanoic acid is primarily associated with animal products, particularly those from ruminants. It has been reported as a key volatile compound in cooked mutton fat, sheep and goat cheese, and Romano cheese.[6]
The formation of branched-chain fatty acids like 4-MNA in animals is linked to their unique digestive systems and lipid metabolism. While the exact pathways are complex and subject to ongoing research, they are believed to originate from precursors derived from microbial fermentation in the rumen and subsequent metabolism in the animal's tissues.
Mandatory Visualization: Conceptual Formation Pathway
Caption: Conceptual pathway for 4-MNA formation in ruminants.
Mechanism of Olfactory Perception
The perception of any odor, including that of 4-MNA, begins with the interaction of the volatile molecule with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. The human genome contains several hundred different types of ORs, and a single odorant molecule can activate a unique combination of these receptors.
The perception of fatty acids is a complex field of study.[10] While some research suggests humans can directly detect the odor of free fatty acids, other studies propose that the perceived odor may arise from their oxidation products.[11] For short- and medium-chain fatty acids, there is clear evidence of direct olfactory detection, with the brain coding for different chain lengths and structures to perceive distinct smells.[10][12]
The distinct perception of the (R)- and (S)-enantiomers of 4-MNA is a classic example of the stereospecificity of olfactory receptors. The three-dimensional shape of the odorant molecule is critical for binding to the receptor pocket. Even a subtle change in stereochemistry can dramatically alter how the molecule fits, leading to the activation of a different combination of receptors or a different activation intensity, resulting in a perceivably different odor quality (e.g., "fresher" vs. "fusty").[8]
Conclusion and Future Directions
4-Methylnonanoic acid is a scientifically significant molecule that serves as the chemical basis for the characteristic "soo" odour of mutton and goat. Its fatty, goaty aroma profile, influenced by its specific concentration and chiral distribution, is a key focus in the fields of food science and flavor chemistry.
Future research should be directed towards several key areas:
-
Elucidation of Biosynthetic Pathways: A more detailed understanding of the specific enzymes and genetic factors in different sheep breeds that lead to higher or lower concentrations of 4-MNA could enable selective breeding programs to modulate flavor profiles.
-
Receptor Identification: Identifying the specific human olfactory receptors that bind to the (R)- and (S)-enantiomers of 4-MNA would provide fundamental insights into the molecular basis of "goaty" odor perception.
-
Mitigation Strategies: For the food industry, developing targeted and cost-effective strategies to reduce the concentration or perception of 4-MNA in meat products remains a significant challenge. This could involve dietary interventions for the animals, specific processing techniques, or the use of flavor maskers.
By continuing to apply advanced analytical techniques and sensory science, researchers and industry professionals can gain greater control over the complex flavors and aromas that define our food.
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understanding the organoleptic properties of 4-Methylnonanoic acid
An In-Depth Technical Guide to the Organoleptic Properties of 4-Methylnonanoic Acid
Introduction: Decoding a Complex Flavor Compound
4-Methylnonanoic acid (C10H20O2) is a methyl-branched, medium-chain fatty acid that plays a significant role in the flavor and fragrance industry.[1][2] While structurally simple, its organoleptic profile is remarkably complex and context-dependent, making it a subject of great interest for researchers, food scientists, and product developers. It is a key contributor to the characteristic aromas of various food products, most notably mutton and certain types of cheese.[3][4] This guide provides a comprehensive technical overview of the sensory properties of 4-Methylnonanoic acid, the analytical methodologies required for its evaluation, and its biochemical significance, offering field-proven insights for scientific professionals.
Physicochemical Characteristics
A foundational understanding of 4-Methylnonanoic acid's physical properties is essential for its effective application and analysis. These characteristics govern its volatility, solubility, and interaction within a food matrix, all of which influence its sensory perception.
| Property | Value |
| Molecular Formula | C10H20O2[5] |
| Molecular Weight | 172.26 g/mol [1][5] |
| Appearance | Colorless to pale yellow clear liquid[1][6] |
| Boiling Point | 292-293 °C at 760 mm Hg[1][6] |
| Density | ~0.871 - 0.909 g/mL at 20-25 °C[6] |
| Solubility | Insoluble in water; soluble in alcohol[1][6] |
| FEMA Number | 3574[1] |
The Organoleptic Profile: A Symphony of Notes
The sensory perception of 4-Methylnonanoic acid is not monolithic. It presents a spectrum of aroma and flavor notes that can be influenced by its concentration, the food matrix it is in, and, critically, its stereochemistry.
Odor Profile
At varying concentrations, 4-Methylnonanoic acid is described with a wide array of descriptors. It is most prominently associated with fatty, meaty, and cheesy notes.[5][6]
-
Primary Descriptors: Fatty, Waxy, Cheesy, Meaty (Pork, Lamb)[5][6]
-
Secondary Descriptors: Dairy, Milky, Creamy, Oily, Sour[5]
-
Tertiary/Off-Notes: Musty, Sweaty, "Goaty"[6]
It is a major contributor to the so-called "soo" odor, a Chinese term for the characteristic, sometimes considered unpleasant, fatty-goaty note of mutton.[6] This makes its study crucial for the meat industry, particularly in developing strategies to enhance or mitigate specific flavor profiles in lamb and mutton products.[4]
Flavor Profile
The taste of 4-Methylnonanoic acid aligns closely with its dominant odor characteristics, primarily described as fatty and goaty.[6] Its application levels in finished products are carefully controlled, typically ranging from 2.5 ppm in soups and gravies to 10 ppm in bakery and snack foods, to achieve the desired savory enhancement without introducing overwhelming or undesirable notes.[6]
The Critical Role of Chirality in Perception
A key aspect of 4-Methylnonanoic acid's sensory profile, often overlooked in general assessments, is the impact of its stereoisomers. The molecule possesses a chiral center at the 4-position, leading to two distinct enantiomers, (R) and (S), with markedly different odor profiles. This phenomenon underscores the highly specific nature of olfactory receptor interactions.
-
(S)-4-methylnonanoic acid: Described as having a more intense aroma, strongly reminiscent of mutton and goat.[7]
-
(R)-4-methylnonanoic acid: Perceived as having a weak, sweaty odor.[7][8]
This stereospecificity is a prime example of how molecular geometry dictates biological activity, a critical consideration in both flavor chemistry and drug development. The synthesis of enantiomerically pure forms is therefore essential for advanced sensory studies and for creating highly specific flavor profiles.
Methodologies for Advanced Sensory Analysis
To dissect the complex organoleptic properties of a compound like 4-Methylnonanoic acid, researchers must move beyond simple descriptive tasting and employ sophisticated instrumental and sensory techniques.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is the gold standard for identifying specific odor-active compounds within a complex volatile mixture.[9][10] It uniquely combines the high-resolution separation power of gas chromatography with the unparalleled sensitivity of the human nose as a detector.[9][11]
Causality of Experimental Choice: Standard detectors like Mass Spectrometers (MS) or Flame Ionization Detectors (FID) have instrumental detection limits. Many potent aroma compounds are present in concentrations below these limits but well above the human odor threshold. GC-O bridges this gap, allowing for the detection of compounds that are analytically "invisible" but sensorially significant.[10][11]
Protocol Outline: GC-O Analysis
-
Sample Preparation: Volatiles containing 4-methylnonanoic acid are extracted from the sample matrix (e.g., mutton fat, cheese) using methods like Solid Phase Microextraction (SPME) or solvent extraction.[12]
-
GC Separation: The volatile extract is injected into a gas chromatograph, where individual compounds are separated based on their boiling points and affinity for the GC column's stationary phase.
-
Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a conventional detector (e.g., MS for chemical identification), while the other is sent to a heated sniffing port.[10]
-
Olfactometric Detection: A trained sensory analyst, or "assessor," sniffs the effluent from the odor port and records the time, duration, intensity, and a qualitative description of any detected odor.[10]
-
Data Correlation: The timing of the odor events is correlated with the peaks from the instrumental detector to definitively link a specific chemical compound to a perceived aroma.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Sensory Panels and Odor Threshold Determination
While GC-O identifies key odorants, trained human sensory panels are required to characterize the overall flavor profile and determine sensory thresholds.[13]
-
Quantitative Descriptive Analysis (QDA): A panel of trained assessors evaluates the sample and rates the intensity of specific aroma and flavor attributes (e.g., "goaty," "fatty," "sour") on a numerical scale. This provides a quantitative and reproducible sensory fingerprint of the compound.[12]
-
Odor Detection Threshold: This is the minimum concentration of a substance detectable by the human senses.[14] It is a critical measure of an aroma compound's potency. Determining this value involves presenting panelists with a series of increasingly diluted samples and using statistical methods, such as the Best Estimate Threshold (BET) method, to calculate the concentration at which 50% of the panel can detect the compound.[14]
Biochemical Context and Industrial Applications
4-Methylnonanoic acid is not merely a synthetic additive; it is a naturally occurring compound found in various animal products.
Caption: Chemical classification of 4-Methylnonanoic acid.
Its presence in the adipose tissue of sheep is a primary driver of the characteristic mutton flavor.[4] It has also been reported in Romano, sheep, and goat cheeses, where it contributes to the sharp, piquant flavor profile.[3]
This natural occurrence informs its industrial applications:
-
Flavor Enhancement: It is widely used as a flavor ingredient to impart or enhance meaty, fatty, and savory notes in products like soups, gravies, processed meats, dairy products, and savory snacks.[15][16]
-
Research Standard: In academic and industrial research, high-purity 4-Methylnonanoic acid serves as a crucial analytical standard for quantifying its concentration in food products and for studies aimed at understanding and modulating meat flavor.[4]
Conclusion
4-Methylnonanoic acid is a multifaceted flavor compound whose sensory impact is far greater than its simple chemical structure suggests. Its organoleptic profile is a complex blend of fatty, meaty, cheesy, and goaty notes, with a profound dependence on stereochemistry that provides a classic example of structure-activity relationships in olfaction. A thorough understanding of this compound requires sophisticated analytical techniques, particularly Gas Chromatography-Olfactometry, to correlate specific chemical entities with human sensory perception. For researchers and developers in the food and fragrance sectors, mastering the nuances of 4-Methylnonanoic acid provides a powerful tool for crafting authentic and impactful savory flavors.
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An In-Depth Technical Guide to 4-Methylnonanoic Acid as a Precursor to Insect Pheromones
Abstract
Branched-chain fatty acids represent a significant class of semiochemicals in the insect world, mediating critical behaviors from mate location to aggregation. This technical guide provides a comprehensive exploration of 4-methylnonanoic acid, a compound of increasing interest, not as a terminal pheromone itself, but as a key, immediate precursor to potent insect pheromones. Using the well-documented biosynthesis of 4-methyl-1-nonanol, the female-produced sex pheromone of the yellow mealworm beetle (Tenebrio molitor), as a central case study, we delve into the biochemical pathways, analytical methodologies for identification, and bioassays for functional characterization. This guide offers field-proven insights and detailed protocols to empower researchers in the discovery and application of insect chemical communication systems.
Introduction: The Significance of Methyl-Branched Fatty Acyl Moieties in Chemical Ecology
Insect chemical communication is a cornerstone of their evolutionary success, governing social structures, reproduction, and defense.[1][2][3] Pheromones, intraspecific chemical signals, are particularly vital.[4] While the diversity of pheromonal compounds is vast, a recurring structural motif, especially within the order Coleoptera, is the methyl-branched fatty acid derivative. These compounds, including acids, alcohols, and esters, often exhibit high specificity and potency.
This guide focuses on 4-methylnonanoic acid , a C10 branched-chain fatty acid. While its direct role as a primary signaling molecule is not yet broadly established, compelling evidence identifies it as a crucial biosynthetic intermediate. A pivotal study on the yellow mealworm beetle, Tenebrio molitor, demonstrated that deuterated 4-methylnonanoic acid is directly converted into the female sex pheromone, 4-methyl-1-nonanol, with a remarkable 81% incorporation rate.[5] This finding establishes 4-methylnonanoic acid as a subject of significant interest for understanding and potentially manipulating pheromone production in pest species.
This document will explore:
-
The biosynthetic origins of 4-methylnonanoic acid.
-
Its role as a direct precursor in a model insect system.
-
The analytical workflows required for its identification and study.
-
The neurological systems for perceiving related compounds.
-
Detailed experimental protocols for synthesis, analysis, and behavioral validation.
Biosynthesis of 4-Methyl Branched Pheromones: A Tenebrio molitor Case Study
The biosynthesis of many insect pheromones is intricately linked to fundamental metabolic pathways, such as fatty acid synthesis.[6][7] The production of 4-methyl-1-nonanol in T. molitor provides an elegant example of how this standard pathway is modified to create a specific semiochemical, with 4-methylnonanoic acid as the penultimate product.[5]
Proposed Biosynthetic Pathway
The pathway deviates from canonical fatty acid synthesis through the strategic incorporation of propionate units instead of exclusively acetate units. This process is likely initiated by the catabolism of branched-chain amino acids (BCAAs) like valine and isoleucine to produce primer units.[8]
The proposed pathway involves the following key stages:
-
Initiation: The synthesis likely begins with a propionyl-CoA primer, derived from BCAA metabolism.
-
Elongation I: Standard fatty acid synthase (FAS) machinery adds an acetate unit (from malonyl-CoA).
-
Methyl Branch Incorporation: A second propionate unit (from methylmalonyl-CoA) is incorporated. This step is critical as it introduces the methyl group at the C4 position of the final acid.
-
Elongation II: Further elongation cycles with acetate units build out the rest of the carbon chain.
-
Termination: The completed C10 acyl chain is released as 4-methylnonanoic acid .
-
Reduction: A fatty acyl reductase (FAR) enzyme specifically reduces the carboxylic acid group of 4-methylnonanoic acid to a primary alcohol, yielding the final pheromone, 4-methyl-1-nonanol.[5][9]
Analytical Chemistry Workflow for Identification
The identification of pheromones and their biosynthetic precursors from minute biological samples is a significant analytical challenge. It requires a combination of sophisticated separation and detection techniques.[10] The workflow that successfully elucidated the role of 4-methylnonanoic acid serves as an excellent template for future investigations.
Sample Collection and Extraction
Volatiles released by live insects can be collected via aeration (dynamic headspace collection) onto a sorbent trap. Alternatively, whole-body extracts or extracts from specific glands can be prepared using a non-polar solvent like pentane or hexane.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for separating and identifying volatile and semi-volatile compounds in a complex mixture.[10][11]
-
Separation: A capillary GC column separates compounds based on their boiling points and polarity.
-
Identification: The mass spectrometer fragments the eluting compounds, creating a unique mass spectrum ("fingerprint") that can be compared against spectral libraries for tentative identification. Confirmation requires comparison with an authentic synthetic standard.
Stable Isotope Labeling for Pathway Elucidation
To confirm biosynthetic pathways, stable isotope-labeled precursors are introduced into the insect's diet or system. The subsequent analysis of the target compound for isotope incorporation provides definitive proof of the metabolic conversion.
Protocol 1: Isotope Labeling and GC-MS Analysis for Precursor Identification
This protocol is adapted from the methodology used to identify 4-methylnonanoic acid as a precursor in T. molitor.[5]
-
Precursor Preparation: Synthesize or procure a stable isotope-labeled putative precursor (e.g., [²H₂]4-methylnonanoic acid).
-
Dietary Administration: Prepare an insect diet (e.g., defatted bran) and coat it evenly with the labeled precursor.
-
Insect Rearing: Allow the target insects (e.g., female T. molitor beetles) to feed on the labeled diet for a specified period (e.g., several days) to allow for metabolic processing.
-
Pheromone Collection: Collect the emitted pheromone from the insects using dynamic headspace collection on a suitable adsorbent (e.g., Porapak Q).
-
Extraction: Elute the collected volatiles from the adsorbent using a minimal volume of high-purity solvent (e.g., pentane).
-
GC-MS Analysis:
-
Inject the extract into a GC-MS system.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the molecular ion and key fragment ions of the unlabeled pheromone alongside the expected ions for the labeled pheromone.
-
For example, for 4-methyl-1-nonanol, monitor its characteristic fragments. For the [²H₂]4-methylnonanoic acid experiment, you would monitor for the corresponding mass shift in the fragments of the resulting labeled 4-methyl-1-nonanol.
-
-
Data Analysis: The detection of a significant signal for the labeled ions, co-eluting with the authentic pheromone, confirms the precursor-product relationship. The percentage of incorporation can be calculated by comparing the peak areas of the labeled and unlabeled ion chromatograms.
Olfactory Reception of Fatty Acids and Related Compounds
The detection of semiochemicals is mediated by specialized olfactory receptor neurons (OSNs) housed in sensilla on the insect's antennae.[12] For acidic compounds like fatty acids, the primary receptor family implicated in their detection is the Ionotropic Receptor (IR) family.[13][14][15][16]
Ionotropic Receptors (IRs)
Unlike the more commonly known Odorant Receptors (ORs), IRs are a more ancient family of ligand-gated ion channels related to ionotropic glutamate receptors.[15] In Drosophila and other insects, specific IRs, often acting as heteromeric complexes with broadly expressed co-receptors like IR8a, IR25a, and IR76b, are tuned to detect amines and carboxylic acids.[14][16] For instance, studies in the moth Agrotis segetum showed that antennal neurons responded to C6-C10 medium-chain fatty acids, and several IRs were identified as potential receptors.[15]
While the specific receptor for 4-methylnonanoic acid has not yet been deorphanized, it is highly probable that a member of the IR family is responsible for its detection, should it act as an external semiochemical.
Electroantennography (EAG)
Electroantennography (EAG) is a powerful technique for assessing the overall olfactory response of an insect's antenna to a volatile compound. It measures the summated electrical potential from all responding OSNs. A significant EAG response to 4-methylnonanoic acid would be the first physiological evidence of its detection.
Protocol 2: Electroantennography (EAG) Screening
-
Antennal Preparation:
-
Anesthetize an insect (e.g., male T. molitor) by chilling.
-
Under a stereomicroscope, carefully excise one antenna at its base.
-
Mount the antenna between two electrodes filled with a conductive solution (e.g., Ringer's solution). The recording electrode makes contact with the distal end of the antenna (tip may be snipped for better contact), and the reference electrode is inserted into the base of the antenna or the head.
-
-
Stimulus Delivery:
-
A continuous stream of humidified, purified air is passed over the antenna.
-
Test compounds are prepared by applying a known amount (e.g., 10 µg) of the chemical in a solvent (e.g., hexane) onto a piece of filter paper inside a Pasteur pipette.
-
A puff of air is injected through the pipette into the main air stream, delivering the odorant to the antenna.
-
-
Signal Recording:
-
The potential difference between the electrodes is amplified and recorded.
-
A negative voltage deflection upon stimulus delivery indicates a depolarization event, signifying an olfactory response.
-
-
Data Analysis:
-
Measure the peak amplitude (in millivolts, mV) of the negative deflection.
-
Responses are typically normalized by subtracting the response to a solvent-only control.
-
Compare the responses to 4-methylnonanoic acid, the target pheromone (4-methyl-1-nonanol), and other related compounds.
-
Table 1: Hypothetical EAG Response Data for Male Tenebrio molitor
| Compound (10 µg dose) | Mean EAG Response (mV) ± SEM |
| Hexane (Control) | -0.15 ± 0.03 |
| 4-Methyl-1-nonanol | -1.85 ± 0.12 |
| 4-Methylnonanoic Acid | -0.65 ± 0.08 |
| Nonanoic Acid | -0.40 ± 0.05 |
| 1-Nonanol | -0.95 ± 0.10 |
Note: This data is illustrative. A measurable response to the acid precursor, though likely smaller than to the final pheromone, would indicate the presence of corresponding receptors.
Behavioral Bioassays
Physiological detection (EAG) does not guarantee a behavioral response. Behavioral bioassays are essential to determine the function of a semiochemical—whether it acts as an attractant, repellent, arrestant, or elicits a more complex behavior.[17][18]
Protocol 3: Y-Tube Olfactometer Bioassay for Attraction
The Y-tube olfactometer is a standard choice assay to test for attraction to volatile chemicals.[13]
-
Apparatus Setup:
-
A glass Y-shaped tube is placed horizontally. Purified, humidified air is pushed through each of the two upper arms and exits through the single lower arm.
-
The odor source (e.g., filter paper with 4-methylnonanoic acid) is placed in one arm's airflow, and a solvent control is placed in the other.
-
-
Insect Acclimation: Insects are acclimated to the experimental conditions (light, temperature) for a set period before the trial.
-
Assay Procedure:
-
A single insect is introduced at the base of the Y-tube.
-
The insect is allowed a fixed amount of time (e.g., 5-10 minutes) to make a choice.
-
A "choice" is recorded when the insect moves a set distance (e.g., >5 cm) into one of the arms and remains there for a minimum time (e.g., 30 seconds).
-
-
Data Collection & Analysis:
-
Record the number of insects choosing the treatment arm versus the control arm.
-
Insects that do not make a choice within the allotted time are recorded as "no choice."
-
After a set number of replicates (e.g., 10), the positions of the treatment and control arms are swapped to control for any side bias.
-
Statistical significance is determined using a Chi-squared test or a binomial test to see if the distribution of choices deviates significantly from a 50:50 ratio.
-
Chemical Synthesis
The confirmation of a pheromone's identity and its use in field applications requires an authentic chemical standard. Chemical synthesis provides this material and allows for the production of stereoisomers to test for biological specificity. Many pheromones are chiral, and often only one enantiomer is biologically active.
Protocol 4: Asymmetric Synthesis of (S)-4-Methylnonanoic Acid
This representative synthesis uses a chiral auxiliary to establish the stereocenter at the C4 position. Numerous synthetic routes exist.[4][19][20]
-
Formation of Chiral Enolate: Start with a chiral auxiliary, such as a pseudoephedrine derivative, and acylate it to form an N-acyl derivative (e.g., N-propanoylpseudoephedrine). Treatment with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) generates a stereochemically defined lithium enolate.
-
Stereoselective Alkylation: React the chiral enolate with a suitable five-carbon electrophile, such as 1-iodopentane. The bulky chiral auxiliary directs the alkylating agent to attack from the less hindered face of the enolate, establishing the (S) configuration at the new stereocenter.
-
Hydrolysis: Cleave the alkylated product from the chiral auxiliary under acidic or basic conditions. This hydrolysis step releases the chiral carboxylic acid, (S)-4-methylnonanoic acid, and regenerates the auxiliary for potential reuse.
-
Purification: Purify the final product using column chromatography or distillation to yield the enantiomerically enriched 4-methylnonanoic acid. The enantiomeric excess (ee) can be determined by chiral chromatography (GC or HPLC).
Conclusion and Future Directions
4-Methylnonanoic acid stands as a pivotal molecule in the study of insect chemical ecology, serving as a direct and high-yield precursor to the sex pheromone of the yellow mealworm beetle, Tenebrio molitor.[5] This guide has outlined the key experimental frameworks necessary to investigate its role, from elucidating its biosynthetic pathway via stable isotope labeling to confirming its physiological and behavioral effects through electrophysiology and olfactometry.
While the primary function of 4-methylnonanoic acid in T. molitor appears to be as an internal precursor, several critical research questions remain:
-
Behavioral Activity of the Precursor: Does 4-methylnonanoic acid itself possess any behavioral activity? It may act as a short-range or contact cue, or its presence could modulate the response to the final pheromone.
-
Receptor Identification: What specific Ionotropic Receptor(s) in male T. molitor detect the final pheromone, 4-methyl-1-nonanol, and can these or other receptors also detect the acid precursor?
-
Enzymatic Control: What are the specific fatty acyl reductase (FAR) enzymes responsible for the final conversion step, and what determines their substrate specificity? Understanding these enzymes could open doors to biotechnological production of the pheromone.[9]
-
Broader Pheromonal Roles: Does 4-methylnonanoic acid, or its other derivatives, function as a primary pheromone in other, yet-to-be-studied insect species? The prevalence of related compounds like 4-methyloctanoic acid in Oryctes beetles suggests this is a strong possibility.[13][14][21]
By applying the integrated methodologies presented in this guide, researchers are well-equipped to further unravel the complex and fascinating world of insect chemical communication, paving the way for novel and sustainable pest management strategies.
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An In-Depth Technical Guide to the Toxicological Profile and Safe Handling of 4-Methylnonanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the toxicological and safety data for 4-Methylnonanoic acid (CAS No. 45019-28-1). As a branched-chain fatty acid utilized in research, as well as in the flavor and fragrance industry, a thorough understanding of its hazard profile is critical for ensuring occupational safety and proper experimental design. This guide moves beyond a simple recitation of data sheet information, offering insights into the causality of the observed hazards and outlining robust protocols for risk mitigation.
Section 1: Chemical Identity and Regulatory Landscape
4-Methylnonanoic acid is a medium-chain fatty acid with a methyl group at the C4 position.[1][2] While its presence in certain foods and its application as a flavoring agent might suggest benign properties, it is crucial to distinguish between the safety of the substance at high dilution in a food matrix versus the hazards of the neat chemical in an occupational setting.
Physicochemical Properties
A summary of key physical and chemical properties is essential for understanding its behavior and potential for exposure.
| Property | Value | Source |
| Molecular Formula | C10H20O2 | [1] |
| Molecular Weight | 172.26 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Odor | Characteristic, costus, animal, meaty | [4][5][6] |
| Boiling Point | 292 - 293 °C | [1][5] |
| Density | ~0.905 g/cm³ | [5] |
| Flash Point | > 110 °C | [5] |
| Solubility | Insoluble in water | [1][7] |
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear picture of the primary hazards associated with 4-Methylnonanoic acid.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion / Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage / Eye Irritation | 1 | H318: Causes serious eye damage |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Section 2: Toxicological Profile
The toxicological properties of 4-Methylnonanoic acid have not been fully investigated, and significant data gaps exist, particularly for systemic effects.[5] The available information points to severe local corrosive effects as the primary concern.
Local Effects: Corrosivity and Irritation
The most pronounced hazard of 4-Methylnonanoic acid is its corrosivity. As a carboxylic acid, its acidic proton can readily react with biological tissues, leading to chemical burns and irreversible damage upon direct contact.
-
Skin Corrosion (Category 1B): The substance is classified as causing severe skin burns.[5][7] This is a result of acid-induced hydrolysis of proteins and lipids within the skin, leading to cell death and tissue destruction.
-
Eye Damage (Category 1): Due to the sensitive nature of ocular tissue, contact can cause serious, potentially irreversible damage, including blindness.[3][5][7]
-
Respiratory Irritation (STOT SE 3): Inhalation of vapors or mists can irritate the respiratory tract.[5] This is consistent with the effects of other acidic vapors.
Sensitization
There is some evidence to suggest that 4-Methylnonanoic acid may be a skin sensitizer, meaning it can provoke an allergic reaction following skin contact.[3][6] While some safety data sheets report no available information[5], the potential for sensitization necessitates a conservative approach, treating the substance as a potential sensitizer and minimizing skin contact.
Systemic Toxicity
Data on systemic toxicity is limited.
-
Acute Toxicity: No quantitative data for oral, dermal, or inhalation acute toxicity is available.[3][5] Ingestion is considered particularly dangerous due to the corrosive nature of the acid, which can cause severe damage and perforation of the gastrointestinal tract.[5][7]
-
Genotoxicity and Carcinogenicity: There is no available data on the mutagenic or genotoxic potential of 4-Methylnonanoic acid.[5] It has not been classified as a carcinogen by major regulatory bodies such as IARC, NTP, or OSHA.[3][5]
-
Reproductive and Developmental Toxicity: No information is available regarding reproductive or developmental effects.[5]
Metabolism
While specific metabolic studies on 4-Methylnonanoic acid are scarce, the metabolic fate of branched-chain fatty acids is generally understood. It is anticipated to undergo β-oxidation, similar to other fatty acids, to be broken down for energy. The methyl branch may influence the efficiency of this process. Some studies on similar compounds have shown that methyl-substituted long-chain acids may be partially excreted in the urine unchanged.[8]
Caption: Proposed metabolic pathway for 4-Methylnonanoic acid.
Section 3: Risk Management and Safe Handling Protocols
Given the significant data gaps and the confirmed corrosive nature of 4-Methylnonanoic acid, a stringent, multi-layered approach to risk management is mandatory. The hierarchy of controls provides a framework for implementing the most effective safety measures.
Caption: The hierarchy of controls for risk mitigation.
Engineering Controls
-
Chemical Fume Hood: All handling of 4-Methylnonanoic acid must be performed inside a certified chemical fume hood to prevent inhalation of vapors or mists.[5]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[5]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this chemical, including handling, storage, and waste disposal.
-
Training: All personnel must be trained on the specific hazards of 4-Methylnonanoic acid and the procedures outlined in the SOPs.
-
Restricted Access: The areas where the chemical is stored and used should be clearly marked and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[3]
-
Skin Protection: A chemically resistant lab coat and long-sleeved clothing should be worn. Wear appropriate protective gloves (e.g., nitrile, neoprene) to prevent skin exposure.[5] Always inspect gloves for tears or holes before use.
-
Respiratory Protection: Generally not required when working in a functional fume hood. If there is a potential for exposure outside of a hood (e.g., large spill), a respirator with an appropriate organic acid vapor cartridge should be used.
Step-by-Step Safe Handling Workflow
The following protocol outlines a self-validating system for handling 4-Methylnonanoic acid safely.
Caption: A standard workflow for safely handling corrosive liquids.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][5]
-
Spill: Evacuate the area. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Neutralize carefully with a weak base (e.g., sodium bicarbonate) before cleanup. For large spills, contact emergency response personnel.
Conclusion
4-Methylnonanoic acid is a valuable research chemical that presents significant, but manageable, hazards. Its primary toxicological concern is severe corrosivity to skin, eyes, and the respiratory tract, with a potential for skin sensitization. The lack of comprehensive data for systemic toxicity necessitates a highly conservative and precautionary approach to its handling. By implementing a robust safety framework based on the hierarchy of controls—prioritizing engineering controls like fume hoods and mandating appropriate PPE—researchers can effectively mitigate the risks associated with this compound. Strict adherence to established protocols is paramount to ensuring a safe laboratory environment.
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Api, A. M., et al. (2024). Update to RIFM fragrance ingredient safety assessment, 4-methylnonanoic acid, CAS Registry Number 45019-28-1. Food and Chemical Toxicology, 189(Suppl 1), 114602. [Link]
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An In-depth Technical Guide to the Physical Properties of 4-Methylnonanoic Acid: Boiling Point and Density
This guide provides a comprehensive technical overview of two key physical properties of 4-Methylnonanoic acid: its boiling point and density. Intended for researchers, scientists, and professionals in drug development, this document synthesizes established data with practical, field-proven methodologies for their experimental determination. The focus is on the causality behind experimental choices and the principles of self-validating protocols to ensure data integrity.
Introduction to 4-Methylnonanoic Acid
4-Methylnonanoic acid (C₁₀H₂₀O₂), also known as 4-methylpelargonic acid, is a branched-chain medium-chain fatty acid.[1] Its structure, featuring a methyl group at the fourth carbon position, imparts specific physicochemical characteristics that distinguish it from its linear isomer, decanoic acid. These properties are critical in various applications, including its use as a flavor and fragrance agent and its potential role in metabolic studies and pharmaceutical formulations.[2][3] An accurate understanding and determination of its physical constants, such as boiling point and density, are fundamental for process design, quality control, and formulation development.
Core Physical Properties
The physical properties of 4-Methylnonanoic acid are dictated by its molecular structure. The carboxylic acid functional group allows for strong intermolecular hydrogen bonding, leading to the formation of stable dimers.[4][5] This dimerization significantly elevates its boiling point compared to other molecules of similar molecular weight.[5]
Quantitative Data Summary
The following table summarizes the reported values for the boiling point and density of 4-Methylnonanoic acid from various authoritative sources.
| Physical Property | Reported Value | Conditions | Source(s) |
| Boiling Point | 292.00 to 293.00 °C | @ 760.00 mmHg (Atmospheric Pressure) | [1][2] |
| 125.00 to 127.00 °C | @ 2.50 mmHg (Reduced Pressure) | [2] | |
| 272 °C | @ 750 mmHg | [3] | |
| Density | 0.900 - 0.909 g/mL | @ 20°C/20°C | [1] |
| 0.902 - 0.909 g/mL | Specific Gravity @ 20.00 °C | [2] | |
| 0.871 g/mL | @ 25 °C | [3] |
Note: Variations in reported values can be attributed to differences in experimental methods and sample purity.
Section 1: Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. For carboxylic acids, this value is notably high due to strong intermolecular hydrogen bonding.[4] The determination of an accurate boiling point is crucial for purification via distillation and for predicting volatility.
Experimental Protocol: Micro Boiling Point Determination (Thiele Tube Method)
This protocol describes a reliable method for determining the boiling point of a small sample of 4-Methylnonanoic acid, a common scenario in research and development. The causality behind using a sealed capillary is to trap the vapor of the substance, allowing for the precise observation of the point at which its vapor pressure equals the atmospheric pressure.
Methodology:
-
Preparation: Seal one end of a glass capillary tube by heating it in the flame of a Bunsen burner and rotating it until the end is closed.[6]
-
Sample Introduction: Place a few drops of 4-Methylnonanoic acid into a small fusion tube.
-
Assembly: Invert the prepared capillary tube (sealed end up) and place it inside the fusion tube containing the sample.
-
Apparatus Setup: Attach the fusion tube assembly to a thermometer using a rubber band or wire. Ensure the bottom of the fusion tube is level with the thermometer bulb.
-
Heating: Clamp the thermometer and assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube's design ensures uniform heat distribution via convection currents.
-
Observation (Heating Phase): Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. This occurs as the air trapped in the capillary expands and is displaced by the vapor of the acid.
-
Equilibrium (Cooling Phase): Remove the heat source when a steady stream of bubbles is observed. The liquid will begin to cool. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube.[7] This moment signifies that the external pressure has overcome the vapor pressure of the substance.
-
Validation: For a self-validating system, repeat the heating and cooling cycle at least twice. The recorded boiling points should be within a narrow range (e.g., ±0.5 °C). A wide range may indicate the presence of volatile impurities.
Experimental Workflow: Boiling Point Determination
Caption: Workflow for micro boiling point determination.
Section 2: Density Determination
Density, the mass per unit volume of a substance, is a fundamental physical property used for substance identification, purity assessment, and concentration calculations. For a liquid like 4-Methylnonanoic acid, it is typically measured at a specific temperature, as density is temperature-dependent.
Experimental Protocol: Density Determination Using a Pycnometer
A pycnometer (or specific gravity bottle) is a flask with a precise, known volume, offering higher accuracy than methods using graduated cylinders.[8] This protocol is a self-validating system because the calibration step with a reference standard (deionized water) ensures the accuracy of the pycnometer's volume at the experimental temperature.
Methodology:
-
Preparation and Calibration:
-
Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 or 25 mL).
-
Record the mass of the empty, dry pycnometer (m_bottle).
-
Fill the pycnometer with deionized water of a known temperature (e.g., 20.0 °C). Insert the stopper, ensuring excess water exits through the capillary. Dry the outside of the pycnometer.
-
Record the mass of the pycnometer filled with water (m_water).
-
The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the measured temperature: V = (m_water - m_bottle) / ρ_water.
-
-
Sample Measurement:
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with 4-Methylnonanoic acid, ensuring the sample has been thermally equilibrated to the same temperature as the water in the calibration step.
-
Insert the stopper, allowing the excess liquid to be expelled. Carefully wipe the exterior dry.
-
Record the mass of the pycnometer filled with the sample (m_sample).
-
-
Calculation:
-
Calculate the mass of the 4-Methylnonanoic acid: m_acid = m_sample - m_bottle.
-
Calculate the density of the 4-Methylnonanoic acid (ρ_acid): ρ_acid = m_acid / V.
-
-
Validation:
-
Perform the measurement in triplicate.
-
Calculate the mean and standard deviation of the density measurements. A low standard deviation indicates high precision and data trustworthiness. The results should align with literature values, accounting for temperature differences.
-
Experimental Workflow: Density Determination
Caption: Workflow for density determination using a pycnometer.
Conclusion
The boiling point and density of 4-Methylnonanoic acid are defining physical characteristics essential for its scientific and industrial application. The values are largely governed by the strong intermolecular forces afforded by its carboxylic acid moiety. The experimental protocols detailed herein provide robust and reliable frameworks for the in-house determination of these properties, emphasizing the principles of causality and self-validation to ensure the generation of trustworthy and accurate data for research and development professionals.
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An In-depth Technical Guide to the Solubility of 4-Methylnonanoic Acid
Introduction
4-Methylnonanoic acid (CAS 45019-28-1), a branched-chain fatty acid, is a molecule of significant interest in various fields, including flavor and fragrance science, diagnostics, and as a potential component in pharmaceutical formulations.[1][2] Its solubility characteristics are a critical determinant of its behavior in both biological and chemical systems. This technical guide provides a comprehensive overview of the solubility of 4-methylnonanoic acid across a spectrum of solvents, explores the key factors influencing its solubility, and offers detailed protocols for its empirical determination. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this compound.
Physicochemical Properties of 4-Methylnonanoic Acid
A thorough understanding of the solubility of a compound begins with its fundamental physicochemical properties. These parameters provide the theoretical framework for predicting and interpreting its solubility in various solvent systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O₂ | [2][3] |
| Molecular Weight | 172.26 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 292-293 °C | [2][3] |
| Density | ~0.871 - 0.905 g/mL at 20-25 °C | [2][3][4] |
| pKa (Predicted) | ~4.80 - 5.26 | [1][3][5] |
| LogP (Predicted) | ~3.43 - 3.78 | [1][3] |
The structure of 4-methylnonanoic acid, featuring a nine-carbon aliphatic chain with a methyl branch at the 4-position and a terminal carboxylic acid group, dictates its solubility behavior. The long, non-polar hydrocarbon tail renders the molecule largely hydrophobic, while the carboxylic acid head provides a site for polar interactions, including hydrogen bonding and ionization.
Solubility Profile of 4-Methylnonanoic Acid
The solubility of 4-methylnonanoic acid is a function of the interplay between its hydrophobic tail and its polar head group with the solvent . The principle of "like dissolves like" is a foundational concept in predicting its solubility.
Qualitative Solubility
Based on its structure and the available literature, a qualitative solubility profile can be summarized as follows:
-
Water: 4-Methylnonanoic acid is practically insoluble in water.[5][6] This is due to the dominance of the long, non-polar alkyl chain. Some sources provide an estimated water solubility of around 64.05 mg/L at 25 °C for the (S)-enantiomer.[7]
-
Polar Protic Solvents (e.g., Alcohols): It is soluble in alcohols such as methanol and ethanol.[3][6] The hydroxyl group of the alcohol can hydrogen bond with the carboxylic acid group, while the alkyl portion of the alcohol can interact with the hydrocarbon tail of the fatty acid.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): 4-Methylnonanoic acid exhibits good solubility in these solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether, Chloroform): Due to its significant non-polar character, 4-methylnonanoic acid is expected to be freely soluble in non-polar organic solvents.[3] This is supported by the general solubility characteristics of fatty acids.[8]
-
Aqueous Acids and Bases: The solubility in aqueous solutions is highly dependent on pH, a critical factor that will be discussed in detail in Section 3.1.
Quantitative Solubility Data
Quantitative solubility data for the (R)-enantiomer of 4-methylnonanoic acid has been reported in several organic solvents at 25°C. While this data is for a specific enantiomer, it provides a strong indication of the solubility of the racemic mixture, as enantiomers generally have identical physical properties in achiral environments, including solubility.[9]
| Solvent | Solvent Type | Solubility (g/L) at 25°C |
| Methanol | Polar Protic | 3639.27 |
| Ethanol | Polar Protic | 3430.29 |
| n-Propanol | Polar Protic | 2326.04 |
| Isopropanol | Polar Protic | 3013.08 |
| Acetone | Polar Aprotic | 2149.62 |
| Ethyl Acetate | Polar Aprotic | 975.1 |
| Water | Polar Protic | 0.28 |
Note: Data is for the (R)-enantiomer.
This data quantitatively confirms the high solubility of 4-methylnonanoic acid in polar organic solvents and its very low solubility in water.
Key Factors Influencing Solubility
The solubility of 4-methylnonanoic acid is not a static property but is influenced by several environmental and structural factors.
The Critical Role of pH
For carboxylic acids, pH is arguably the most influential factor governing their solubility in aqueous environments. The carboxylic acid group of 4-methylnonanoic acid has a predicted pKa between 4.80 and 5.26.[1][3][5]
-
At pH < pKa: The carboxylic acid group is predominantly in its protonated, neutral form (-COOH). In this state, the molecule is less polar and, consequently, has very low water solubility.
-
At pH > pKa: The carboxylic acid group is deprotonated, forming the carboxylate anion (-COO⁻). This ionic form is significantly more polar and can readily participate in ion-dipole interactions with water molecules, leading to a dramatic increase in aqueous solubility.
This relationship can be visualized as follows:
Caption: Interaction of 4-Methylnonanoic acid with different solvent polarities.
Chirality
The available quantitative data is for the (R)-enantiomer. Enantiomers have identical physical properties in an achiral environment, so the solubility of the (S)-enantiomer is expected to be identical to the (R)-enantiomer in achiral solvents. [9]A racemic mixture (a 50:50 mixture of R and S enantiomers) may exhibit slightly different solubility compared to the pure enantiomers, depending on the nature of the crystalline packing (racemic compound vs. conglomerate). [9]However, for a liquid fatty acid at room temperature, this difference is generally negligible for practical purposes.
Experimental Determination of Solubility
For applications requiring precise solubility data in a specific solvent system, empirical determination is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol is based on established methodologies for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of 4-methylnonanoic acid in a chosen solvent at a specified temperature.
Materials:
-
4-Methylnonanoic acid (of known purity)
-
Solvent of interest (analytical grade or higher)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm, compatible with the solvent)
-
Analytical balance
-
A validated analytical method for quantifying 4-methylnonanoic acid (e.g., GC-MS, HPLC-UV/MS)
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of 4-methylnonanoic acid to a vial. An amount that is visibly in excess of what will dissolve is required to ensure equilibrium with the solid phase is achieved.
-
Accurately add a known volume of the solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24 to 72 hours. It is advisable to take samples at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow undissolved material to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
Dilute the filtered sample with the appropriate solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method to determine the concentration of 4-methylnonanoic acid.
-
Prepare a calibration curve using standard solutions of 4-methylnonanoic acid of known concentrations.
-
-
Calculation:
-
Calculate the concentration of 4-methylnonanoic acid in the original filtered sample, taking into account the dilution factor. This value represents the equilibrium solubility.
-
Caption: Workflow for the shake-flask method of solubility determination.
Conclusion
The solubility of 4-methylnonanoic acid is a multifaceted property governed by its molecular structure and the nature of the solvent. It exhibits high solubility in a range of organic solvents, particularly those that are non-polar or polar protic, and is sparingly soluble in water. The aqueous solubility is profoundly influenced by pH, with a significant increase observed at pH values above its pKa due to the formation of the more polar carboxylate anion. For researchers and drug development professionals, a comprehensive understanding of these solubility characteristics is paramount for accurate formulation, predicting bioavailability, and designing effective purification strategies. When precise solubility data is required for a novel solvent system, the shake-flask method provides a robust and reliable experimental approach.
References
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Cheméo. (n.d.). Chemical Properties of Hexanoic acid, 4-methyl-, methyl ester (CAS 2177-82-4). Retrieved from [Link]
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PubChem. (2022). 2,3-Diethyl-4-methylpentanoic acid. Retrieved from [Link]
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Methodological & Application
Quantitative Analysis of 4-Methylnonanoic Acid in Fat Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers and Scientists
Abstract
This application note provides a comprehensive and technically detailed guide for the quantitative analysis of 4-methylnonanoic acid in animal fat samples using Gas Chromatography-Mass Spectrometry (GC-MS). 4-Methylnonanoic acid is a branched-chain fatty acid (BCFA) of significant interest in the food and flavor industry, particularly as a key contributor to the characteristic flavor profile of mutton and lamb.[1] Accurate quantification in complex lipid matrices is essential for quality control, flavor profiling, and authenticity studies. This document outlines a robust workflow, from lipid extraction and saponification to derivatization and final GC-MS analysis, grounded in established chemical principles to ensure data integrity and reproducibility.
Introduction: The Significance of 4-Methylnonanoic Acid
Branched-chain fatty acids (BCFAs) are found in dairy products, ruminant meats, and fermented foods.[2] Unlike their straight-chain counterparts, BCFAs often possess unique organoleptic properties. 4-Methylnonanoic acid, along with other similar compounds, is a major contributor to the distinct, sometimes gamey or "soo" odor associated with mutton and sheep fat.[1] Its concentration can influence consumer acceptance and is an important marker for flavor intensity.
The analytical challenge lies in accurately quantifying this specific BCFA within a complex matrix dominated by triglycerides of various straight-chain fatty acids.[3] Direct analysis of free fatty acids by GC is difficult due to their low volatility and high polarity, which can lead to poor chromatographic peak shape and inaccurate results.[4] Therefore, a multi-step sample preparation process involving extraction, hydrolysis (saponification), and chemical derivatization is mandatory to convert the target analyte into a form suitable for GC-MS analysis.[3][5] This protocol provides a validated approach to achieve reliable and sensitive quantification.
Comprehensive Analytical Workflow
The overall methodology is a multi-stage process designed to isolate 4-methylnonanoic acid from the fat matrix, convert it to a volatile ester, and quantify it using GC-MS with an internal standard.
Figure 1: Complete workflow for the GC-MS analysis of 4-Methylnonanoic acid.
Experimental Protocols
Materials and Reagents
-
Solvents: Hexane (GC grade), Methanol (GC grade), Dichloromethane (GC grade), Anhydrous Sodium Sulfate.
-
Reagents: Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl, concentrated), Boron Trifluoride-Methanol solution (BF₃-Methanol, 12-14% w/w).[4]
-
Standards: 4-Methylnonanoic acid (≥97% purity), Internal Standard (IS) such as Undecanoic acid (C11:0) or Nonadecanoic acid (C19:0).[6]
-
Apparatus: Screw-capped glass tubes with PTFE liners, heating block or water bath, vortex mixer, centrifuge, gas chromatograph-mass spectrometer (GC-MS).
Rationale for Internal Standard Selection: An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. Odd-chain fatty acids like C11:0 or C19:0 are excellent choices as they are typically absent or at very low concentrations in animal fats and behave similarly during extraction and derivatization.[6]
Protocol 1: Fat Extraction and Saponification
This protocol first isolates the total lipids and then liberates all fatty acids from their esterified forms (triglycerides, phospholipids).
Step-by-Step Methodology:
-
Sample Homogenization: If starting from a tissue sample, homogenize it thoroughly. For pure fat or oil samples, this step is not necessary.
-
Lipid Extraction (Folch Method):
-
To 1 g of homogenized sample, add a 20 mL mixture of chloroform:methanol (2:1, v/v).
-
Vortex vigorously for 2 minutes and allow to stand for 1 hour.
-
Add 5 mL of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.
-
Carefully collect the lower chloroform layer containing the lipids and transfer it to a clean, pre-weighed tube.
-
Evaporate the solvent under a gentle stream of nitrogen. Record the dry lipid weight.
-
-
Saponification (Alkaline Hydrolysis):
-
Weigh approximately 25 mg of the extracted lipid into a screw-capped glass tube.[4]
-
Add the internal standard (e.g., 100 µL of a 1 mg/mL solution of Undecanoic acid in methanol).
-
Add 2 mL of 0.5 M methanolic NaOH or KOH.[7] Saponification is an alkaline hydrolysis process that cleaves the ester bonds in triglycerides to yield glycerol and fatty acid salts ("soaps").[8]
-
Cap the tube tightly and heat at 80-90 °C for 10-15 minutes in a heating block, with occasional vortexing.[7] The solution should become clear.
-
-
Acidification and Extraction of Free Fatty Acids (FFAs):
-
Cool the tube to room temperature.
-
Add 2 mL of deionized water.
-
Acidify the mixture to a pH of 1-2 by adding concentrated HCl dropwise. This step protonates the fatty acid salts, converting them into their free acid form, which is soluble in organic solvents.[9]
-
Add 2 mL of hexane, vortex vigorously for 1 minute, and centrifuge for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FFAs to a new clean tube.
-
Repeat the hexane extraction two more times, combining the hexane layers.
-
Dry the combined hexane extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. The residue now contains the free fatty acids from the sample.
-
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
Derivatization is a critical step to increase the volatility and thermal stability of the fatty acids, making them suitable for GC analysis.[4] Esterification converts the polar carboxyl group into a less polar methyl ester.
Step-by-Step Methodology:
-
Reagent Addition: To the dried FFA residue from the previous protocol, add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.[4][10] BF₃ acts as a Lewis acid catalyst to facilitate the esterification reaction.
-
Reaction: Tightly cap the tube and heat at 60 °C for 5-10 minutes. Derivatization times may need optimization depending on the specific sample matrix.[4]
-
Extraction of FAMEs:
-
Cool the tube to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane.
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
The upper hexane layer now contains the fatty acid methyl esters (FAMEs).
-
Carefully transfer the hexane layer to a GC vial for analysis.
-
GC-MS Instrumental Analysis
The analysis is performed using a GC system equipped with a mass selective detector. The parameters must be optimized for the separation of C10 FAME isomers.
GC-MS Parameters
The following table provides a validated starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | Provides reliable and reproducible temperature and flow control. |
| GC Column | DB-225ms or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A mid-polar (DB-225ms) or non-polar (DB-5ms) column provides good resolution for FAMEs. Using columns in tandem can improve separation of co-eluting isomers.[5][11] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert carrier gas standard for GC-MS. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of FAMEs without thermal degradation. |
| Oven Program | Initial 120°C, hold for 2 min. Ramp at 2°C/min to 220°C, hold for 10 min. | A slow temperature ramp is crucial for separating closely eluting isomers.[12] |
| Mass Spectrometer | Agilent 5977 or equivalent | Standard quadrupole MS for routine analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, library-searchable mass spectra.[2] |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Mode | Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) | Full scan is used for initial identification. SIM mode is used for quantification to enhance sensitivity and selectivity.[11] |
Identification and Quantification
-
Identification: The 4-methylnonanoic acid methyl ester is identified by comparing its retention time with that of a pure standard run under the same conditions. Confirmation is achieved by matching the acquired mass spectrum with a reference spectrum from a database like NIST or PubChem.[13] The molecular weight of 4-methylnonanoic acid is 172.26 g/mol .[13] Its methyl ester will have a molecular ion peak (M+) at m/z 186.
-
Quantification: For enhanced sensitivity, Selected Ion Monitoring (SIM) mode should be used.[11] Characteristic ions for the 4-methylnonanoic acid methyl ester and the internal standard methyl ester are monitored.
Table 2: Example Ions for SIM Mode Acquisition
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 4-Methylnonanoate Methyl Ester | 88 | 101, 143, 186 |
| Undecanoate Methyl Ester (IS) | 74 | 87, 155, 200 |
A calibration curve is constructed by analyzing standards containing known concentrations of 4-methylnonanoic acid and a fixed concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte. The concentration in unknown samples is then determined from this curve.
Method Validation and Performance
For use in a regulated or quality control environment, the method must be validated.[14] Key validation parameters include:
-
Specificity: The ability to detect the analyte without interference from other components.[15]
-
Linearity and Range: The concentration range over which the detector response is proportional to the analyte concentration (typically R² > 0.99).[16][17]
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified.[11][17]
-
Accuracy (% Recovery): Determined by spiking blank fat samples with known amounts of the analyte and measuring the recovery.[15][16]
-
Precision (Repeatability): Expressed as the relative standard deviation (RSD) of replicate measurements.[15]
Conclusion
This application note details a robust and reliable method for the quantification of 4-methylnonanoic acid in fat samples using GC-MS. The protocol emphasizes a thorough sample preparation process involving saponification and derivatization to ensure the analyte is amenable to gas chromatography. By employing a suitable internal standard and optimized GC-MS conditions, this method provides the accuracy and sensitivity required for researchers in food science, flavor chemistry, and drug development.
References
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- Rivai, H., et al. (2020). VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA. World Journal of Pharmacy and Pharmaceutical Sciences.
- dos Santos, V. B., et al. (2021). Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. SciELO.
- García, D., et al. (2020). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted from shark liver oil. Vitae.
- Scott, A. I. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology.
- Xu, Y., et al. (2016). Improvement of saponification extraction method for fatty acids separation from geological samples. ResearchGate.
- National Center for Biotechnology Information. (n.d.). 4-Methylnonanoic acid. PubChem.
- NP-MRD. (2024). Showing NP-Card for (±)-4-Methylnonanoic acid (NP0338121). NP-MRD.
- Xu, Y., et al. (2016). Improvement of saponification extraction method for fatty acids separation from geological samples. Institute of Geochemistry Chinese Academy of Sciences.
- Petukhova, I., et al. (2021). TECHNOLOGY DEVELOPMENT OF FATTY ACIDS OBTAINING FROM SOAPSTOK USING SAPONIFICATION. Eastern-European Journal of Enterprise Technologies.
- The Good Scents Company. (n.d.). 4-methyl nonanoic acid. The Good Scents Company.
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Application Note: Quantitative Analysis of 4-Methylnonanoic Acid in Biological Matrices by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantification of 4-Methylnonanoic acid in biological matrices, such as plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 4-Methylnonanoic acid, a branched-chain fatty acid, is implicated in various physiological and pathological processes, making its accurate quantification crucial for research in metabolomics, disease biomarker discovery, and drug development. The described protocol employs a straightforward sample preparation procedure involving protein precipitation followed by derivatization to enhance chromatographic retention and ionization efficiency. The method has been developed to provide high selectivity, accuracy, and precision, in accordance with regulatory guidelines for bioanalytical method validation.[1][2][3]
Introduction
4-Methylnonanoic acid is a medium-chain fatty acid that has garnered interest due to its presence in various biological systems and its potential role as a biomarker.[4][5][6] It is a structural isomer of decanoic acid and its branched nature can impart distinct biological activities. Accurate measurement of its concentration in complex biological samples is essential for understanding its metabolic pathways and its association with various physiological states.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for quantitative bioanalysis due to its inherent high sensitivity and selectivity.[7][8] However, the analysis of short and medium-chain fatty acids like 4-methylnonanoic acid can be challenging due to their poor retention on reversed-phase columns and potential for ion suppression in the mass spectrometer. To overcome these challenges, this method utilizes a derivatization step with 3-nitrophenylhydrazine (3-NPH), which improves the chromatographic behavior and enhances the ionization efficiency of the analyte.[9][10][11]
This application note provides a comprehensive protocol for the quantification of 4-Methylnonanoic acid, including sample preparation, LC-MS/MS conditions, and method validation parameters. The methodology is designed to be readily implemented in a research or clinical laboratory setting for reliable and reproducible results.
Experimental
Materials and Reagents
-
4-Methylnonanoic acid standard (≥98% purity)
-
Isotopically labeled internal standard (IS), e.g., 4-Methylnonanoic acid-d3
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride
-
LC-MS grade acetonitrile, water, and formic acid
-
Human plasma/serum (for calibration standards and quality controls)
Standard and Sample Preparation
2.2.1. Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Methylnonanoic acid and the internal standard in acetonitrile.
-
Working Standard Solutions: Serially dilute the 4-Methylnonanoic acid stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with acetonitrile.
2.2.2. Sample Preparation Protocol
-
Protein Precipitation: To 50 µL of plasma/serum sample, add 150 µL of cold acetonitrile containing the internal standard (1 µg/mL).
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Derivatization:
-
Quenching and Dilution: After incubation, add 200 µL of 0.1% formic acid in water to quench the reaction.
-
Injection: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Diagram of the Sample Preparation Workflow:
Caption: Workflow for sample preparation of 4-Methylnonanoic acid.
LC-MS/MS Conditions
2.3.1. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2.3.2. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for the 3-NPH derivative of 4-Methylnonanoic acid will be [M-H]⁻.
-
The product ions will be characteristic fragments of the derivatized molecule. The prominent ion at m/z 137 is often observed for 3-NPH derivatives.[11]
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-Methylnonanoic acid-3NPH | [Calculated] | [To be optimized] | 100 | [To be optimized] |
| IS-3NPH | [Calculated] | [To be optimized] | 100 | [To be optimized] |
Note: The exact m/z values for the precursor and product ions need to be determined by infusing the derivatized standard into the mass spectrometer.
Method Validation
The analytical method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2][3]
Linearity and Range
The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity was assessed over a concentration range of 10 ng/mL to 5000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The acceptance criteria were an accuracy within ±15% of the nominal value and a precision of ≤15% coefficient of variation (CV).[13][14]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 30 | < 10 | 95 - 105 | < 12 | 93 - 107 |
| Medium | 500 | < 8 | 97 - 103 | < 10 | 96 - 104 |
| High | 4000 | < 7 | 98 - 102 | < 9 | 97 - 103 |
Matrix Effect
The matrix effect was evaluated by comparing the peak area of the analyte in post-extraction spiked samples with that of the analyte in a neat solution.[7][15][16] The CV of the matrix factor across different lots of plasma should be ≤15%. The use of a stable isotope-labeled internal standard is crucial to compensate for potential matrix effects.[7]
Recovery
The extraction recovery was determined by comparing the peak area of the analyte in pre-extraction spiked samples with that in post-extraction spiked samples. A consistent recovery across the concentration range is desirable.
Logical Relationship of Validation Parameters:
Caption: Interdependencies of key bioanalytical method validation parameters.
Conclusion
This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of 4-Methylnonanoic acid in biological matrices. The use of derivatization with 3-NPH significantly improves the analytical performance, allowing for accurate measurements at low concentrations. The described protocol and validation results demonstrate the suitability of this method for various research applications, including metabolomics studies and clinical biomarker discovery.
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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-
Bioanalysis Zone. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. Retrieved from [Link]
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-
American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. Retrieved from [Link]
-
ContaminantDB. (n.d.). 4-methylnonanoic acid (chem006661). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methyl nonanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Retrieved from [Link]
-
Taylor & Francis Online. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Retrieved from [Link]
-
Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methylnonanoic acid. PubChem Compound Database. Retrieved from [Link]
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Waters Corporation. (2010). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound (±)-4-Methylnonanoic acid (FDB013423). Retrieved from [Link]
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-
MDPI. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Waters Corporation. (2020). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]
-
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-
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Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
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Derivatization of 4-Methylnonanoic Acid for Gas Chromatography: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocols for the essential derivatization of 4-methylnonanoic acid prior to analysis by gas chromatography (GC). Direct GC analysis of free fatty acids like 4-methylnonanoic acid is hampered by their high polarity and low volatility, leading to poor chromatographic performance.[1][2][3] Esterification, the conversion of the carboxylic acid to its corresponding methyl ester, is the preferred method to overcome these challenges.[1] This document details two robust and widely accepted derivatization protocols: esterification using diazomethane and a safer, more common alternative using boron trifluoride in methanol (BF₃-MeOH).[1][4] Each protocol is presented with step-by-step instructions, the underlying chemical rationale, and a visual workflow diagram to ensure successful implementation in the laboratory.
The Imperative of Derivatization for Fatty Acid Analysis
4-Methylnonanoic acid, a branched-chain fatty acid, possesses a polar carboxyl group that is problematic for GC analysis. This polarity results in several analytical challenges:
-
Poor Peak Asymmetry: The active hydrogen on the carboxyl group can interact with the stationary phase of the GC column, causing significant peak tailing.[5]
-
Low Volatility: The hydrogen bonding capacity of the carboxylic acid group increases its boiling point, requiring higher GC oven temperatures which can risk thermal degradation.[1]
-
Analyte Adsorption: The polar nature of the acid can lead to irreversible adsorption onto active sites within the GC system, such as the injector liner or column head, resulting in poor recovery and reproducibility.[2][6]
Derivatization addresses these issues by converting the polar carboxyl group into a less polar and more volatile ester.[7] This chemical modification is a critical prerequisite for achieving the sharp, symmetrical peaks necessary for accurate and reproducible quantification.[8]
Strategic Approach: Esterification to Fatty Acid Methyl Esters (FAMEs)
The conversion of fatty acids to their corresponding methyl esters (FAMEs) is the most common derivatization strategy.[1][9] FAMEs are significantly less polar and more volatile than their parent acids, making them ideal for GC analysis.[7] This guide focuses on two highly effective methods for the esterification of 4-methylnonanoic acid.
-
Method A: Diazomethane Derivatization: A highly efficient and rapid method that proceeds at room temperature. However, diazomethane is highly toxic and potentially explosive, requiring stringent safety precautions and experienced handling.[1][10][11][12]
-
Method B: Boron Trifluoride-Methanol (BF₃-MeOH) Derivatization: A widely used, commercially available, and safer alternative to diazomethane.[4][13] This method involves heating the sample with the BF₃-MeOH reagent to achieve efficient esterification.[4][14][15]
Detailed Experimental Protocols
Method A: Esterification with Diazomethane
Diazomethane reacts quickly and quantitatively with carboxylic acids to form methyl esters. The reaction is driven by the loss of nitrogen gas.
Workflow for Diazomethane Derivatization
Caption: Step-by-step workflow for the derivatization of 4-methylnonanoic acid using diazomethane.
Protocol:
-
Sample Preparation: In a fume hood, accurately weigh 1-10 mg of the 4-methylnonanoic acid sample into a small vial.
-
Dissolution: Add 1 mL of diethyl ether to dissolve the sample.
-
Derivatization: Add a freshly prepared ethereal solution of diazomethane dropwise while gently swirling the vial. Continue adding until a faint yellow color persists, which indicates a slight excess of the reagent.
-
Reaction: Allow the reaction to proceed at room temperature for 5-10 minutes.
-
Solvent Evaporation: Remove the excess diazomethane and diethyl ether by evaporating under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the resulting FAME residue in a known volume of a suitable solvent (e.g., hexane) for GC injection.
Method B: Esterification with Boron Trifluoride-Methanol (BF₃-MeOH)
This acid-catalyzed esterification is a robust and reliable method suitable for a wide range of fatty acids.[4][13]
Workflow for BF₃-Methanol Derivatization
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Application Note: High-Recovery Solid-Phase Extraction (SPE) Methods for 4-Methylnonanoic Acid
Introduction: The Analytical Challenge of 4-Methylnonanoic Acid
4-Methylnonanoic acid (4-MNA) is a branched-chain fatty acid significant in various fields. It is recognized as a key contributor to the characteristic flavor and aroma profile of mutton and other meats, making its isolation and quantification critical in food science and quality control.[1] In biomedical research, branched-chain fatty acids are increasingly studied for their roles in metabolic pathways and as potential biomarkers.[2][3] As a medium-chain fatty acid, 4-MNA possesses a C9 alkyl chain with a methyl branch at the 4-position, granting it moderate hydrophobicity and acidic properties due to its carboxylic acid functional group.
Extracting 4-MNA from complex biological or food matrices (e.g., plasma, tissue homogenates, food products) presents a significant challenge. These matrices contain a multitude of interfering compounds, such as proteins, phospholipids, salts, and other fatty acids, which can suppress ionization in mass spectrometry or co-elute in chromatography.[4][5] Solid-Phase Extraction (SPE) is a highly effective sample preparation technique that overcomes these challenges by providing selective isolation, purification, and concentration of the analyte prior to downstream analysis like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8]
This guide provides a detailed examination of two primary SPE strategies for 4-MNA extraction: Reversed-Phase (RP-SPE) and Anion-Exchange (AX-SPE) . It explains the underlying chemical principles, offers detailed step-by-step protocols, and provides insights for method optimization.
Fundamentals of SPE for 4-Methylnonanoic Acid
The success of any SPE method hinges on maximizing the differential affinity of the analyte and matrix components for the solid sorbent.[8] For 4-MNA, this is achieved by exploiting its dual chemical nature: the nonpolar alkyl chain and the ionizable carboxylic acid group.
Mechanism 1: Reversed-Phase SPE (RP-SPE)
RP-SPE utilizes a nonpolar stationary phase (e.g., silica bonded with C18 alkyl chains) and a polar mobile phase (the sample matrix, typically aqueous).[9][10]
-
Retention: The primary retention mechanism is the hydrophobic (van der Waals) interaction between the C9 alkyl chain of 4-MNA and the long C18 chains of the sorbent.[9] To ensure the analyte is in its most nonpolar (neutral) state and maximize this interaction, the pH of the sample should be adjusted to at least 2 units below the pKa of the carboxylic acid group (~4.8). This protonates the carboxyl group (-COOH), neutralizing its charge and increasing its hydrophobicity.
-
Elution: The analyte is eluted by disrupting the hydrophobic interactions with a strong, nonpolar organic solvent (e.g., acetonitrile, methanol, or ethyl acetate).
Mechanism 2: Anion-Exchange SPE (AX-SPE)
AX-SPE employs a stationary phase containing positively charged functional groups (e.g., quaternary ammonium groups for strong anion exchange, SAX) that interact with negatively charged analytes.[8][11]
-
Retention: The primary retention mechanism is the electrostatic (ionic) attraction between the negatively charged carboxylate group of 4-MNA (-COO⁻) and the positively charged sorbent.[12] To achieve this, the sample pH must be adjusted to at least 2 units above the analyte's pKa, ensuring the carboxylic acid is deprotonated and carries a negative charge.[11]
-
Elution: Elution is achieved by disrupting the ionic bond. This can be done in two ways:
-
pH Modification: Applying a highly acidic solution (e.g., containing formic acid or trifluoroacetic acid) protonates the analyte's carboxylate group, neutralizing its charge and releasing it from the sorbent.[13][14]
-
High Ionic Strength: Applying a solution with a high concentration of a competing anion (e.g., a high concentration salt buffer) will displace the analyte from the sorbent's functional groups.[12]
-
Sorbent Selection Guide
Choosing the correct sorbent is the most critical step in developing a robust SPE method. The optimal choice depends on the sample matrix, the nature of interferences, and the desired selectivity.
| Sorbent Type | Mechanism | Recommended Use Case & Rationale | Advantages | Disadvantages |
| Reversed-Phase (C18, C8) | Hydrophobic Interaction | General Purpose: Ideal for cleaner aqueous samples (e.g., urine, beverages) or pre-cleaned extracts. It effectively removes polar interferences like salts and sugars. | High capacity for nonpolar compounds[10]; widely applicable; good for desalting samples.[9] | Can retain other lipids and hydrophobic matrix components, leading to a less selective extraction; requires sample acidification for optimal retention. |
| Polymer-Based Reversed-Phase (e.g., Polystyrene-divinylbenzene) | Hydrophobic Interaction (with some π-π interactions) | Complex Aqueous Matrices: Excellent for biological fluids. The polymer structure is stable across a wide pH range (1-14), eliminating concerns about silica dissolution under acidic or basic conditions. | pH stability; higher surface area and capacity compared to silica-based sorbents; resistant to drying out after conditioning.[15] | May exhibit stronger retention, sometimes requiring more aggressive elution solvents. |
| Strong Anion-Exchange (SAX) | Ionic Interaction | High Selectivity for Acidic Compounds: Best for complex matrices where high selectivity is required to remove neutral or basic interferences (e.g., plasma, tissue homogenates). | Highly selective for acidic compounds[16]; provides very clean extracts by efficiently removing neutral and basic interferences.[8] | Requires precise pH control of the sample[11]; retention can be affected by high salt concentrations in the sample; slower kinetics may require reduced flow rates.[11] |
| Weak Anion-Exchange (WAX, e.g., aminopropyl - NH2) | Ionic Interaction | Fractionation of Acids: Useful for separating strong and weak acids. 4-MNA (a weak acid) can be selectively eluted while stronger acids remain bound. | Allows for fine-tuned selectivity based on analyte pKa and elution solvent strength.[8] | Retention is highly pH-dependent; lower capacity compared to SAX. |
Detailed Experimental Protocols
The following protocols are designed for a standard 1 mL SPE cartridge format but can be scaled as needed. Always test recovery with spiked samples during method development.
Protocol 1: Reversed-Phase (C18) SPE for 4-MNA
This protocol is optimized for extracting 4-MNA from a general aqueous matrix, such as a beverage or diluted biological fluid.
Workflow Visualization
Caption: General Solid-Phase Extraction Workflow.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg / 1 mL)
-
SPE Vacuum Manifold
-
Methanol (HPLC Grade)
-
Deionized Water
-
Formic Acid (or HCl)
-
Acetonitrile (or Ethyl Acetate), HPLC Grade (Elution Solvent)
-
Collection Vials
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
For a 1 mL aqueous sample, add a strong acid (e.g., formic acid) to adjust the pH to < 2.8.
-
Rationale: This step ensures the carboxyl group of 4-MNA is fully protonated (-COOH), maximizing its hydrophobicity for strong retention on the C18 sorbent.[8]
-
If the sample contains solids, centrifuge and use the supernatant.[17][18] For plasma, a protein precipitation step (e.g., with 3 volumes of cold acetonitrile) should precede acidification.[19]
-
-
Condition Sorbent:
-
Pass 1 mL of Methanol through the cartridge.
-
Rationale: This solvates the C18 chains, activating the sorbent for hydrophobic interactions. It is a critical step for ensuring reproducible retention.[15] Do not let the sorbent dry out from this point forward.
-
-
Equilibrate Sorbent:
-
Pass 1 mL of deionized water (acidified to the same pH as the sample) through the cartridge.
-
Rationale: This removes the organic conditioning solvent and prepares the sorbent to receive the aqueous sample, preventing analyte breakthrough.[15]
-
-
Load Sample:
-
Load the pre-treated sample (1 mL) onto the cartridge. Apply a slow, steady flow rate (e.g., ~1 mL/min).
-
Rationale: A slow flow rate allows for sufficient interaction time between the analyte and the sorbent, maximizing retention and preventing premature elution.[11]
-
-
Wash (Remove Interferences):
-
Pass 1 mL of deionized water (acidified) through the cartridge. An optional second wash with a weak organic solvent (e.g., 5% Methanol in acidified water) can be used to remove more weakly-bound hydrophobic interferences.
-
Rationale: This step removes polar, water-soluble interferences (salts, sugars) that did not bind to the sorbent, cleaning the extract without eluting the target analyte.[15]
-
-
Elute Analyte:
-
Place a clean collection tube inside the manifold.
-
Pass 1 mL of Acetonitrile (or another suitable nonpolar solvent like ethyl acetate) through the cartridge to elute the 4-MNA.
-
Rationale: The strong nonpolar solvent disrupts the hydrophobic interactions between 4-MNA and the C18 sorbent, releasing it for collection.[9]
-
-
Post-Elution:
-
The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a solvent compatible with the analytical instrument (e.g., for GC-MS or LC-MS analysis).[6]
-
Protocol 2: Strong Anion-Exchange (SAX) SPE for 4-MNA
This protocol offers higher selectivity and is ideal for complex biological matrices like plasma or tissue homogenates.
Analyte-Sorbent Interaction Visualization
Caption: Ionic interaction between 4-MNA and a SAX sorbent.
Materials:
-
SAX SPE Cartridges (e.g., 100 mg / 1 mL)
-
SPE Vacuum Manifold
-
Methanol (HPLC Grade)
-
Deionized Water
-
Ammonium Hydroxide (or other base)
-
Elution Solvent: 2% Formic Acid in Acetonitrile
-
Collection Vials
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
For a 1 mL aqueous sample, add a base (e.g., ammonium hydroxide) to adjust the pH to > 6.8 (at least 2 pH units above the pKa).
-
Rationale: This crucial step deprotonates the carboxylic acid, creating the negatively charged carboxylate anion (-COO⁻) required for binding to the positively charged SAX sorbent.[11][13][14]
-
For plasma/serum, first perform protein precipitation with cold acetonitrile, centrifuge, evaporate the supernatant, and reconstitute the residue in the basic sample loading buffer.
-
-
Condition Sorbent:
-
Pass 1 mL of Methanol through the cartridge.
-
Rationale: Removes organic impurities and activates the sorbent.
-
-
Equilibrate Sorbent:
-
Pass 1 mL of deionized water (pH adjusted to > 6.8) through the cartridge.
-
Rationale: Rinses away the methanol and prepares the sorbent with the correct pH environment for sample loading.
-
-
Load Sample:
-
Load the pre-treated sample (1 mL) onto the cartridge at a slow flow rate (~1 mL/min).
-
Rationale: Allows sufficient time for the ionic exchange between the analyte and the sorbent functional groups to occur.[11]
-
-
Wash (Remove Interferences):
-
Pass 1 mL of deionized water (pH adjusted to > 6.8) through the cartridge.
-
Follow with 1 mL of Methanol.
-
Rationale: The aqueous wash removes polar, non-ionic interferences. The methanol wash removes non-polar and weakly-bound basic/neutral compounds, resulting in a very clean final extract.
-
-
Elute Analyte:
-
Place a clean collection tube inside the manifold.
-
Pass 1 mL of 2% Formic Acid in Acetonitrile through the cartridge.
-
Rationale: The highly acidic solution protonates the carboxylate group of 4-MNA, neutralizing its negative charge. This breaks the ionic bond with the SAX sorbent, allowing the now-neutral analyte to be eluted.[14][20]
-
-
Post-Elution:
-
The acidic eluate can be directly analyzed by LC-MS or evaporated and reconstituted for GC-MS analysis (often requiring derivatization).
-
Troubleshooting and Optimization
-
Low Recovery:
-
RP-SPE: Check sample pH. If it's too high, the analyte will be charged and will not retain. Ensure the sorbent bed does not dry out after conditioning. Try a stronger elution solvent.
-
AX-SPE: Check sample pH. If it's too low, the analyte will be neutral and will not retain. Ensure the elution solvent is acidic enough to fully neutralize the analyte. Use a slower loading flow rate.[11]
-
-
Dirty Extract (Matrix Effects):
-
RP-SPE: Add a more rigorous wash step (e.g., increase the percentage of organic solvent in the wash solution slightly).
-
AX-SPE: The methanol wash is highly effective. Ensure it is performed. If co-elution of other acids is an issue, consider a Weak Anion-Exchange (WAX) sorbent for more selective elution.
-
-
Poor Reproducibility:
-
Ensure consistent sample pre-treatment, especially pH adjustment. Use an automated or positive pressure manifold for consistent flow rates. Ensure sorbents are from the same manufacturing lot.
-
References
-
Wagner, A. O., et al. (2016). Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants. Engineering in Life Sciences. [Link]
-
Contino, A., et al. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products From 96-well Format Solution Phase Synthesis With DOWEX 1x8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry. [Link]
-
Scilit. (2016). Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants. [Link]
-
Contino, A., et al. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. [Link]
-
ResearchGate. (2001). Request PDF: Solid Phase Extraction Purification of Carboxylic Acid Products from 96Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. [Link]
-
ResearchGate. (2013). How to make sample preparation for VFA test using GC?. [Link]
-
Hawach Scientific. Reversed Phase C18 SPE Cartridge. [Link]
-
Hawach Scientific. C18 SPE Cartridge, Reversed Phase Solid Phase Extraction. [Link]
-
ResearchGate. (2016). Request PDF: Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants. [Link]
-
Hawach. (2023). Reversed Phase C18 SPE Cartridges. [Link]
-
ResearchGate. (2024). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. [Link]
-
LCGC International. How It Works: Ion-Exchange SPE. [Link]
- Google Patents. (2001).
-
Howard, G. A., & Martin, A. J. (1950). The separation of the C12-C18 fatty acids by reversed-phase partition chromatography. Biochemical Journal. [Link]
-
Gázquez-Sánchez, F., et al. (2023). Bovine Milk Polar Lipids: Lipidomics Advances and Functional Perspectives. MDPI. [Link]
-
Kašpárková, V., et al. (2023). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Frontiers in Chemistry. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 4-Methylnonanoic acid (HMDB0034849). [Link]
-
Wang, J., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. NIH National Library of Medicine. [Link]
-
Toyo'oka, T., & Miyamoto, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
-
Hawach. (2023). General Procedure for Solid Phase Extraction. [Link]
-
Suárez-Luque, S., et al. (2002). Solid-phase Extraction Procedure to Remove Organic Acids From Honey. Journal of Chromatography B. [Link]
-
Angstrom Sciences. (2024). Exploring the Scientific Applications of 4-Methyl Nonanoic Acid in Meat Odor Research. [Link]
-
ContaminantDB. 4-methylnonanoic acid (chem006661). [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]
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- 3. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]
- 4. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]
- 6. Volatile Fatty Acid (VFA) Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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- 12. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
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- 20. researchgate.net [researchgate.net]
Application Note: High-Resolution Chiral Separation of 4-Methylnonanoic Acid Enantiomers by Gas Chromatography
Introduction
4-Methylnonanoic acid is a chiral carboxylic acid with a stereocenter at the C4 position, existing as (R)- and (S)-enantiomers.[1][2] These enantiomers can exhibit distinct biological activities and sensory properties. For instance, in the structurally similar 4-methyloctanoic acid, the enantiomers are known to have different roles as aggregation pheromones in rhinoceros beetles.[3] Similarly, the enantiomers of 4-methylnonanoic acid itself have been described with different sensory characteristics, with the (4S)-enantiomer being more intense and reminiscent of mutton and goat, while the (4R)-enantiomer has a weaker, sweaty odor.[4] The profound differences in biological activity and sensory perception between enantiomers of chiral compounds are well-documented, making their separation and quantification critical in fields such as flavor and fragrance analysis, pheromone research, and pharmaceutical development.[5][6][7]
This application note provides a detailed protocol for the enantioselective analysis of 4-methylnonanoic acid using capillary gas chromatography (GC) with a chiral stationary phase (CSP). The method described herein is designed for researchers, scientists, and drug development professionals requiring robust and reproducible chiral separations.
Principle of Chiral Separation by Gas Chromatography
Direct enantiomeric separation by GC is most effectively achieved using a chiral stationary phase (CSP).[8][9] For the separation of polar analytes like carboxylic acids, cyclodextrin-based CSPs are particularly powerful.[10][11]
Cyclodextrins are cyclic oligosaccharides composed of glucose units, forming a torus-shaped molecule with a hydrophobic inner cavity and a hydrophilic exterior.[8][11] For use in GC, the hydroxyl groups of the cyclodextrin are derivatized to enhance their chiral recognition capabilities and thermal stability.[8][11][12]
The separation of enantiomers on a cyclodextrin-based CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector (the derivatized cyclodextrin). The stability of these complexes differs for each enantiomer due to a combination of interactions, including:
-
Inclusion Complexing: The nonpolar portion of the analyte can fit into the hydrophobic cavity of the cyclodextrin. The fit and, consequently, the strength of the interaction can be stereoselective.[8][9]
-
Surface Interactions: The functional groups of the analyte can interact with the derivatized hydroxyl groups on the rim of the cyclodextrin through hydrogen bonding, dipole-dipole interactions, or steric repulsion.[8][9]
The enantiomer that forms the more stable complex will be retained longer on the column, thus enabling its separation from the other enantiomer.
To facilitate the analysis of carboxylic acids by GC, which are typically non-volatile, a derivatization step is necessary to convert the carboxylic acid group into a more volatile ester.[13][14] This process, known as esterification, replaces the acidic proton with an alkyl group, reducing polarity and increasing vapor pressure.[13]
Experimental Protocol
This protocol is divided into two main stages: the derivatization of 4-methylnonanoic acid to its methyl ester and the subsequent chiral GC analysis.
Part 1: Derivatization to Methyl Esters
The carboxylic acid group of 4-methylnonanoic acid must be derivatized to a less polar, more volatile ester for GC analysis. Boron trifluoride-methanol (BF3-methanol) is an effective reagent for this purpose.[13]
Materials:
-
Racemic 4-methylnonanoic acid standard
-
BF3-Methanol solution (14% w/v)
-
Methanol, anhydrous
-
Hexane, HPLC grade
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of racemic 4-methylnonanoic acid into a reaction vial.
-
Reagent Addition: Add 1 mL of anhydrous methanol to the vial and vortex to dissolve the sample.
-
Esterification Reaction: Add 1 mL of 14% BF3-methanol solution to the vial. Cap the vial tightly.
-
Heating: Place the vial in a heating block or water bath set to 60°C for 30 minutes.
-
Extraction: After cooling to room temperature, add 2 mL of hexane and 2 mL of deionized water to the vial. Vortex vigorously for 1 minute.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer, containing the methyl esters, to a clean vial.
-
Washing: Add 2 mL of saturated sodium bicarbonate solution to the hexane extract to neutralize any remaining acid. Vortex and discard the lower aqueous layer.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Final Sample: The resulting hexane solution containing the 4-methylnonanoic acid methyl esters is ready for GC analysis.
Caption: Workflow for the derivatization of 4-methylnonanoic acid.
Part 2: Chiral Gas Chromatography Analysis
Instrumentation and Conditions:
The following table outlines the recommended instrumentation and parameters for the chiral separation of 4-methylnonanoic acid methyl esters.
| Parameter | Recommendation | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Equipped with a Flame Ionization Detector (FID) for robust detection. |
| Chiral GC Column | Astec® CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm) | A gamma-cyclodextrin trifluoroacetyl derivative CSP known for excellent enantioselectivity for a wide range of compounds, including esters. |
| Carrier Gas | Helium or Hydrogen | At a constant flow rate of 1.0 mL/min. |
| Injector | Split/Splitless | Split mode with a split ratio of 50:1. |
| Injector Temperature | 250°C | Ensures complete vaporization of the derivatized analyte. |
| Oven Program | Initial: 80°C, hold for 1 min | Allows for proper focusing of the analytes at the head of the column. |
| Ramp: 2°C/min to 180°C | A slow ramp rate is crucial for resolving closely eluting enantiomers. | |
| Final Hold: Hold at 180°C for 5 min | Ensures elution of any less volatile components. | |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temperature | 250°C | Prevents condensation of the analytes. |
| Injection Volume | 1 µL |
Expected Results:
Under these conditions, the (R)- and (S)-enantiomers of 4-methylnonanoic acid methyl ester are expected to be baseline resolved. The exact elution order may depend on the specific column and conditions and should be confirmed with enantiomerically pure standards if available.
Caption: Chiral recognition mechanism on a cyclodextrin-based CSP.
Trustworthiness and Method Validation
To ensure the reliability of this method, the following validation parameters should be assessed:
-
Specificity: Inject a blank (hexane) and a derivatized blank (reagents without analyte) to ensure no interfering peaks are present at the retention times of the analytes.
-
Linearity: Prepare a series of dilutions of the racemic standard to establish a calibration curve and determine the linear range of the detector response.
-
Precision: Perform replicate injections of a single standard solution to assess the repeatability of the retention times and peak areas (expressed as %RSD).
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the chiral separation of 4-methylnonanoic acid enantiomers. By employing a straightforward derivatization procedure followed by analysis on a gamma-cyclodextrin-based chiral GC column, researchers can achieve excellent resolution and accurate quantification. This method is directly applicable to quality control in the flavor and fragrance industry, ecological studies involving pheromones, and the development of enantiomerically pure compounds in the pharmaceutical sector.
References
-
Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. (2023). MDPI. Retrieved from [Link]
-
Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds. (2025). Analytical Methods (RSC Publishing). Retrieved from [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2018). LCGC International. Retrieved from [Link]
-
Chiral Derivatization of Hydroxycarboxylic Acids Using 2,4,6-Trichlorobenzoyl Chloride as a Highly Efficient Regioselective Esterification Reagent for Gas Chromatography-Mass Spectrometry. (2020). KoreaScience. Retrieved from [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. Retrieved from [Link]
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Acids: Derivatization for GC Analysis. (n.d.). Retrieved from [Link]
-
Investigation of antimicrobial activities of nonanoic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. (2009). ResearchGate. Retrieved from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). PMC - NIH. Retrieved from [Link]
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The 4-methylnonanoic acids. (n.d.). Leffingwell & Associates. Retrieved from [Link]
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Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. (2020). PubMed Central. Retrieved from [Link]
-
(±)-4-Methylnonanoic acid (NP0338121). (n.d.). NP-MRD. Retrieved from [Link]
-
Enantiomeric Recognition and Separation by Chiral Nanoparticles. (2016). PMC - NIH. Retrieved from [Link]
-
Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. (2021). MDPI. Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]
-
4-Methylnonanoic acid. (n.d.). PubChem. Retrieved from [Link]
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Bioactivity and analysis of chiral compounds. (2000). PubMed. Retrieved from [Link]
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4-methylnonanoic acid. (n.d.). ContaminantDB. Retrieved from [Link]
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Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine. (2015). PubMed. Retrieved from [Link]
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Application Note: Quantitative Analysis of 4-Methylnonanoic Acid using Gas Chromatography-Mass Spectrometry
Abstract
This application note provides a comprehensive guide for the quantitative analysis of 4-methylnonanoic acid in biological matrices. Recognizing the growing interest in branched-chain fatty acids for their roles in metabolic pathways and as biomarkers, this document outlines a robust methodology employing Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the critical aspects of analytical standard selection, sample preparation, derivatization, and instrumental analysis. The protocols provided herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of 4-Methylnonanoic Acid
4-Methylnonanoic acid is a branched-chain fatty acid (BCFA) that has garnered interest in various scientific fields. It is a known contributor to the flavor and aroma profiles of certain foods, such as mutton.[1] Beyond its organoleptic properties, the analysis of BCFAs like 4-methylnonanoic acid is crucial in metabolic research and clinical diagnostics, as alterations in their profiles can be indicative of specific metabolic disorders.[2] Accurate and precise quantification of 4-methylnonanoic acid in complex biological samples, such as plasma or tissues, requires a well-defined and validated analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of fatty acids due to its high resolution and sensitivity.[3] However, the inherent low volatility of free fatty acids necessitates a derivatization step to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to GC analysis.[3][4]
This application note provides a detailed protocol for the analysis of 4-methylnonanoic acid, from sample to data, grounded in established analytical principles and supported by authoritative references.
Analytical Standards and Reagents
The foundation of any quantitative analysis is the use of high-purity analytical standards.
2.1. Analyte Standard
A certified analytical standard of 4-methylnonanoic acid with a purity of ≥97% should be procured from a reputable supplier.
-
Supplier Example: Sigma-Aldrich, Robinson Brothers.
-
CAS Number: 45019-28-1[1]
A stock solution of 4-methylnonanoic acid should be prepared in a high-purity solvent such as methanol or hexane at a concentration of 1 mg/mL. This stock solution is then used to prepare a series of calibration standards.
2.2. Internal Standard
The use of an internal standard (IS) is critical for accurate quantification, as it corrects for variations in sample extraction, derivatization efficiency, and instrument response.[5] The ideal internal standard is a stable isotope-labeled version of the analyte. However, a cost-effective and widely accepted alternative is an odd-chain fatty acid that is not naturally present in the sample.
-
Recommended Internal Standard: Heptadecanoic acid (C17:0) or Nonadecanoic acid (C19:0).
-
Preparation: Prepare a stock solution of the internal standard at 1 mg/mL in a suitable solvent.
2.3. Derivatization Reagent
To enhance the volatility of 4-methylnonanoic acid for GC analysis, derivatization to its methyl ester is recommended.
-
Recommended Reagent: Boron trifluoride-methanol (BF3-Methanol) solution (12-14% w/w).
-
Alternative Reagent: Boron trichloride-methanol (BCl3-Methanol) solution.
2.4. Solvents and Other Reagents
All solvents used should be of high-purity, GC-grade or equivalent.
-
Methanol
-
Hexane
-
Iso-octane
-
Sodium chloride (for quenching)
-
Anhydrous sodium sulfate (for drying)
Sample Preparation and Derivatization
The following protocol is a general guideline for the extraction and derivatization of 4-methylnonanoic acid from a plasma sample. This can be adapted for other biological matrices with appropriate validation.
3.1. Workflow Overview
Caption: Workflow for 4-Methylnonanoic Acid Analysis.
3.2. Detailed Protocol: Plasma Sample
-
Sample Aliquoting: In a glass tube, aliquot 100 µL of plasma.
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., 10 µg of Heptadecanoic acid) to the plasma sample.
-
Protein Precipitation and Lipid Extraction:
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.
-
Vortex vigorously for 1 minute.
-
Add 200 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (containing the lipids) to a new glass tube using a Pasteur pipette.
-
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 12-14% BF3-Methanol solution.
-
Seal the tube tightly with a PTFE-lined cap.
-
Heat at 60°C for 10 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex for 1 minute.
-
Allow the layers to separate.
-
Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Final Sample Preparation: Transfer the dried hexane extract to a GC vial for analysis.
GC-MS Instrumental Analysis
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or DB-225ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 70°C, hold for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 5 minutes. |
| MS Transfer Line Temp. | 250°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
4.1. Expected Retention and Mass Spectral Data
The retention time of 4-methylnonanoic acid methyl ester will need to be determined by injecting a derivatized standard. Based on the analysis of similar branched-chain fatty acid methyl esters, it is expected to elute after its straight-chain isomer, nonanoic acid methyl ester.
4.2. Quantitative Analysis using SIM Mode
For sensitive and accurate quantification, Selected Ion Monitoring (SIM) mode is recommended. The characteristic ions for 4-methylnonanoic acid methyl ester and the internal standard should be determined from their respective mass spectra.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 4-Methylnonanoic acid methyl ester | To be determined empirically | To be determined empirically |
| Heptadecanoic acid methyl ester | To be determined empirically | To be determined empirically |
Data Analysis and Quality Control
5.1. Calibration Curve
A calibration curve should be constructed by preparing a series of standards containing known concentrations of 4-methylnonanoic acid and a constant concentration of the internal standard. The standards should be subjected to the same derivatization and analysis procedure as the samples. The calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. A linear regression analysis should be performed, and a correlation coefficient (r²) of >0.99 is desirable.
5.2. Quality Control
Quality control (QC) samples at low, medium, and high concentrations within the calibration range should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the method. The results of the QC samples should fall within a predefined acceptance range (e.g., ±15% of the nominal concentration).
5.3. Method Performance Characteristics (Expected)
Based on validated methods for similar branched-chain fatty acids, the following performance characteristics can be expected:
| Parameter | Expected Value |
| Linear Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (RSD%) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of 4-methylnonanoic acid by GC-MS. By following the outlined procedures for handling analytical standards, sample preparation, derivatization, and instrumental analysis, researchers can achieve reliable and reproducible results. The principles of using an internal standard and quality control samples are emphasized to ensure the integrity of the generated data. This method is suitable for a wide range of research applications where the accurate measurement of 4-methylnonanoic acid is critical.
References
-
PubChem. Methyl nonanoate. National Center for Biotechnology Information. [Link]
-
Zhang, X., et al. (2018). Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. Journal of Chromatography B, 1092, 249-256. [Link]
-
The Good Scents Company. (S)-4-methyl nonanoic acid. [Link]
-
JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]
-
ResearchGate. Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. [Link]
-
Scott, A. I. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology, 2546, 501-508. [Link]
-
S.A.S. Analytical Instruments (P) Ltd. Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. [Link]
-
ResearchGate. Total ion chromatogram of fatty acid methyl esters in GC-MS analysis... [Link]
-
Lui, G., et al. (2012). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Metabolites, 2(4), 849-860. [Link]
-
FooDB. (±)-4-Methylnonanoic acid. [Link]
-
The Good Scents Company. 4-methyl nonanoic acid. [Link]
-
NP-MRD. (±)-4-Methylnonanoic acid. [Link]
-
NIST. Nonanoic acid, methyl ester. National Institute of Standards and Technology. [Link]
-
NIST. 2-Methylnonanoic acid, methyl ester. National Institute of Standards and Technology. [Link]
-
SpectraBase. Methyl nonanoate. [Link]
-
MDPI. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. [Link]
-
Springer. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. [Link]
-
Japan Customs. Analysis of fatty acids in methyl ester form by using relative retention times obtained from Gas Chromatography techniques. [Link]
-
Agilent. GC/FID & GC/MS RTL Flavor Databases. [Link]
-
PubMed Central. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. [Link]
-
MDPI. GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. [Link]
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- 6. Methyl nonanoate | C10H20O2 | CID 15606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nonanoic acid, methyl ester [webbook.nist.gov]
Application Notes and Protocols: Robust Sample Preparation of 4-Methylnonanoic Acid in Biological Fluids for Accurate Quantification
Introduction: The Significance of 4-Methylnonanoic Acid in Biological Systems
4-Methylnonanoic acid (4-MNA) is a branched-chain fatty acid (BCFA) that has garnered increasing interest in the scientific community. As a medium-chain fatty acid, it plays a role in various biological processes and is often studied as a biomarker.[1][2] For instance, along with other BCFAs, it is a significant contributor to the characteristic flavor and odor of mutton and sheep meat.[3][4] Beyond its role in food science, the analysis of BCFAs like 4-MNA in biological fluids is crucial for diagnosing certain peroxisomal disorders.[5] Accurate and reliable quantification of 4-MNA in complex biological matrices such as plasma, serum, urine, and tissues is therefore essential for advancing research in metabolomics, disease diagnostics, and food science.
This application note provides a comprehensive guide to the sample preparation of 4-methylnonanoic acid from biological fluids. We will delve into the critical pre-analytical considerations, compare and contrast various extraction methodologies, and provide detailed, step-by-step protocols for both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by derivatization for chromatographic analysis.
Physicochemical Properties of 4-Methylnonanoic Acid
A thorough understanding of the analyte's physicochemical properties is paramount for developing an effective sample preparation strategy.
| Property | Value | Source |
| Molecular Formula | C10H20O2 | [1] |
| Molecular Weight | 172.26 g/mol | [1][6] |
| Boiling Point | 292-293 °C | [1][6] |
| Solubility in Water | Insoluble/Low | [1][7] |
| pKa | ~4.8 | [6] |
| LogP | 3.78 | [6] |
The low water solubility and relatively high LogP value of 4-MNA indicate its nonpolar, lipophilic nature. Its carboxylic acid functional group, with a pKa of approximately 4.8, allows for its conversion to an ionized, more water-soluble carboxylate form under basic conditions (pH > 6.8). This pH-dependent charge state is the cornerstone of many extraction and separation techniques.
Pre-Analytical Considerations: Setting the Stage for Success
Before embarking on any extraction protocol, several pre-analytical factors must be carefully considered to ensure the integrity of the sample and the accuracy of the final results.
-
Sample Collection and Handling: Biological samples should be collected using standardized procedures to minimize variability. For blood samples, the choice of anticoagulant (e.g., EDTA, heparin) should be consistent. Prompt processing to separate plasma or serum is crucial to prevent enzymatic degradation or changes in metabolite profiles. Samples should be stored at -80°C to maintain long-term stability.
-
Internal Standard Selection: The use of a suitable internal standard (IS) is critical for accurate quantification, as it corrects for analyte loss during sample preparation and instrumental analysis. An ideal IS for 4-MNA would be a stable isotope-labeled version of the analyte (e.g., 4-methylnonanoic acid-d3). If a stable isotope-labeled standard is unavailable, a structurally similar compound with comparable extraction and ionization efficiency, such as another branched-chain fatty acid of a different chain length (e.g., 4-methyloctanoic acid), can be used.
-
pH Adjustment: As previously mentioned, the pH of the sample plays a pivotal role in the extraction efficiency of 4-MNA. Acidification of the biological matrix to a pH at least two units below the pKa of 4-MNA (~pH 2.8 or lower) is essential to ensure that the analyte is in its neutral, protonated form (R-COOH). This non-polar state significantly enhances its partitioning into an organic solvent during liquid-liquid extraction or its retention on a reversed-phase sorbent in solid-phase extraction.
Choosing the Right Extraction Strategy: LLE vs. SPE
The two most common techniques for extracting 4-MNA from biological fluids are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The choice between these methods depends on factors such as sample volume, desired level of cleanup, throughput requirements, and available resources.
Liquid-Liquid Extraction (LLE): The Classic Approach
LLE is a well-established technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For 4-MNA, after acidification of the biological sample, an organic solvent is added to extract the neutral fatty acid.
Advantages of LLE:
-
Cost-effective in terms of consumables.
-
Relatively simple to perform for a small number of samples.
Disadvantages of LLE:
-
Can be labor-intensive and time-consuming.
-
May result in the formation of emulsions, which can complicate phase separation.
-
Consumes larger volumes of organic solvents, leading to higher disposal costs and environmental concerns.
-
May co-extract other interfering lipids, leading to a less clean final extract.
Solid-Phase Extraction (SPE): A More Refined Technique
SPE utilizes a solid sorbent packed into a cartridge or well plate to selectively adsorb the analyte of interest from the liquid sample. The analyte is then eluted with a small volume of a different solvent. For 4-MNA, a reversed-phase (e.g., C8 or C18) or a mixed-mode (e.g., reversed-phase with anion exchange) sorbent can be employed.
Advantages of SPE:
-
Provides a cleaner extract by effectively removing interfering substances.
-
Offers higher and more reproducible recoveries compared to LLE.[8]
-
Reduces solvent consumption.
-
Amenable to automation for high-throughput applications.
Disadvantages of SPE:
-
Higher initial cost for cartridges and equipment.
-
Method development can be more complex.
Visualizing the Workflow: LLE vs. SPE for 4-MNA Extraction
Caption: Comparative workflow for LLE and SPE of 4-MNA.
Detailed Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from general methods for fatty acid extraction from biological fluids.
Materials:
-
Biological fluid (e.g., plasma, serum, urine)
-
Internal Standard (IS) solution
-
6 M HCl
-
Ethyl acetate (or other suitable organic solvent like hexane:isopropanol (3:2, v/v))
-
Anhydrous sodium sulfate
-
Conical glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of the biological sample into a glass centrifuge tube.
-
Add the appropriate amount of internal standard solution.
-
Acidify the sample to a pH of approximately 2-3 by adding 50 µL of 6 M HCl. Vortex briefly to mix. This step is crucial to protonate the carboxylic acid group of 4-MNA, making it more soluble in the organic solvent.
-
Add 2 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean glass tube.
-
Repeat the extraction (steps 4-7) with another 2 mL of ethyl acetate and combine the organic layers. Multiple extractions improve the recovery of the analyte.[9]
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Transfer the dried organic extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general procedure for the extraction of acidic compounds from biological fluids using a reversed-phase SPE cartridge.
Materials:
-
Biological fluid (e.g., plasma, serum, urine)
-
Internal Standard (IS) solution
-
6 M HCl
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
Methanol
-
Deionized water
-
Acetonitrile
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of the biological sample into a glass tube.
-
Add the appropriate amount of internal standard solution.
-
Acidify the sample to a pH of approximately 2-3 with 50 µL of 6 M HCl. Vortex to mix.
-
Condition the SPE cartridge: Sequentially pass 2 mL of methanol followed by 2 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry out. This step activates the stationary phase and ensures proper interaction with the analyte.
-
Load the sample: Slowly load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Pass 2 mL of deionized water through the cartridge to remove salts and other polar interferences. Follow with 2 mL of 5% methanol in water to remove less nonpolar interferences.
-
Dry the cartridge: Apply vacuum for 5-10 minutes to thoroughly dry the sorbent bed. This step is critical to ensure efficient elution of the analyte with the organic solvent.
-
Elute 4-MNA: Place a clean collection tube under the cartridge and elute the analyte with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization.
Derivatization: A Necessary Step for GC-MS Analysis
Due to the polar nature of the carboxylic acid group, 4-MNA exhibits poor chromatographic peak shape and thermal instability in the hot GC injection port. Derivatization is therefore a mandatory step to convert the polar -COOH group into a less polar and more volatile ester.[10] This process improves chromatographic resolution, sensitivity, and peak symmetry.[11]
Common derivatization approaches for carboxylic acids include silylation and alkylation.[12] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a trimethylsilyl (TMS) group. Alkylation, often to form methyl esters, can be achieved with reagents like diazomethane (note: highly toxic) or by heating with an alcohol in the presence of an acid catalyst.[10]
Protocol 3: Derivatization with BSTFA for GC-MS Analysis
Materials:
-
Dried extract containing 4-MNA
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (or other suitable solvent like acetonitrile)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reconstitute the dried extract in 50 µL of pyridine.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Analytical Finish: GC-MS vs. LC-MS/MS
While GC-MS with prior derivatization is a robust and widely used technique for fatty acid analysis, LC-MS/MS is also a powerful alternative.
-
GC-MS: Offers excellent chromatographic resolution and is highly sensitive, especially with chemical ionization. The extensive electron ionization (EI) mass spectral libraries available aid in compound identification.
-
LC-MS/MS: Can sometimes analyze fatty acids directly without derivatization, although derivatization can significantly enhance sensitivity in positive ion mode.[13][14] LC-MS/MS is particularly useful for high-throughput analysis and can be less susceptible to thermal degradation of analytes. Recent methods have focused on derivatization to improve ionization and chromatographic separation for LC-MS/MS analysis of organic acids.[15]
The choice of analytical platform will depend on the specific requirements of the study, available instrumentation, and the desired throughput.
Conclusion
The reliable quantification of 4-methylnonanoic acid in biological fluids is contingent upon a well-designed and meticulously executed sample preparation protocol. This application note has outlined the critical considerations and provided detailed methodologies for both liquid-liquid and solid-phase extraction, followed by a necessary derivatization step for GC-MS analysis. While LLE is a viable option, SPE is generally recommended for its superior cleanup, reproducibility, and amenability to automation, ultimately leading to higher quality data. The choice of the final analytical technique, be it GC-MS or LC-MS/MS, should be tailored to the specific research question and available resources. By following these guidelines, researchers can confidently and accurately measure 4-MNA, paving the way for new discoveries in their respective fields.
References
-
PubChem. 4-Methylnonanoic acid. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. (S)-4-methyl nonanoic acid. [Link]
-
The Good Scents Company. 4-methyl nonanoic acid. [Link]
-
PubMed. A novel method for determination and quantification of 4-methyloctanoic and 4-methylnonanoic acids in mutton by hollow fiber supported liquid membrane extraction coupled with gas chromatography. [Link]
-
PubMed. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
ResearchGate. GC-MS analysis of short chain fatty acids and branched chain amino acids in urine and faeces samples from newborns and lactating mothers. [Link]
-
FooDB. Showing Compound (±)-4-Methylnonanoic acid (FDB013423). [Link]
-
PubMed. GC-MS analysis of short chain fatty acids and branched chain amino acids in urine and faeces samples from newborns and lactating mothers. [Link]
-
SpringerLink. Acids: Derivatization for GC Analysis. [Link]
-
MDPI. Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution. [Link]
-
The University of Manchester. Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents. [Link]
-
Springer Nature Experiments. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]
-
Unknown Source. Liquid/liquid Extraction. [Link]
-
MDPI. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. [Link]
-
NIH. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. [Link]
-
MDPI. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? [Link]
-
ResearchGate. Derivatization for GC-MS analysis? [Link]
-
RSC Publishing. A novel magnetic multi-walled carbon nanotube-based magnetic solid-phase extraction combined with dispersive liquid–liquid microextraction method for the determination of four phenoxy carboxylic acid herbicides in food crops by using ultra-high performance liquid chromatography-tandem mass spectrometry. [Link]
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
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Uni Wuppertal. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. [Link]
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PubMed Central. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. [Link]
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PubMed Central. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]
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Extraction and Quantification of 4-Methylnonanoic Acid from Ovine Adipose Tissue
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylnonanoic acid is a branched-chain fatty acid (BCFA) that is a key contributor to the characteristic flavor and aroma of mutton and lamb.[1][2] Its accurate extraction and quantification from the complex lipid matrix of adipose tissue are crucial for studies in food science, animal physiology, and pheromone research. This document provides a comprehensive, field-proven protocol for the efficient extraction, purification, and analysis of 4-methylnonanoic acid from sheep adipose tissue. The methodology is built upon a logical workflow of saponification to liberate the fatty acid from its triglyceride backbone, followed by liquid-liquid extraction, optional solid-phase extraction for purification, and final quantification by Gas Chromatography-Mass Spectrometry (GC-MS). Each step is explained with a focus on the underlying chemical principles to ensure robust and reproducible results.
Introduction: The Scientific Rationale
Ovine adipose tissue is predominantly composed of triglycerides, which are esters of glycerol and various fatty acids. 4-Methylnonanoic acid exists within this matrix primarily in its esterified form. Therefore, a simple solvent extraction is insufficient for its isolation. The protocol outlined herein employs a multi-step strategy designed to overcome the challenges of this complex biological sample.
-
Saponification: The foundational step is the alkaline hydrolysis of triglycerides.[3] This process, known as saponification, utilizes a strong base (e.g., potassium hydroxide) to cleave the ester bonds, releasing glycerol and the potassium salts of the fatty acids, including the target analyte.[4] This step is critical as it converts the non-volatile triglyceride-bound analyte into a free, water-soluble salt.
-
Extraction & Purification: Following saponification, the fatty acid salts are converted back to their free carboxylic acid form by acidification. This protonation step renders them insoluble in water and soluble in organic solvents, allowing for their extraction via a liquid-liquid partition.[5] For high-purity samples, particularly in complex analyses, an optional Solid-Phase Extraction (SPE) step using an aminopropyl sorbent is highly recommended to isolate free fatty acids from other lipid classes, thereby minimizing matrix interference in the final analysis.[6][7]
-
Derivatization & Analysis: Direct analysis of free fatty acids by gas chromatography is challenging due to their low volatility and high polarity. To overcome this, the extracted fatty acids are converted into their corresponding Fatty Acid Methyl Esters (FAMEs).[8] This derivatization step significantly increases analyte volatility, making it amenable to GC-MS analysis. GC-MS provides the necessary chromatographic separation and mass spectrometric identification to reliably quantify 4-methylnonanoic acid, even in the presence of other isomeric fatty acids.[9][10]
Materials and Reagents
2.1 Equipment
-
Analytical balance
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Reflux condenser and heating mantle
-
Separatory funnels (250 mL)
-
Rotary evaporator
-
Nitrogen gas evaporation system
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Aminopropyl, 500 mg)
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Glassware: reaction flasks, pipettes, vials, etc.
2.2 Reagents and Standards
-
Sheep Adipose Tissue (e.g., subcutaneous or perirenal fat)[11]
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Hydrochloric Acid (HCl), concentrated
-
Hexane, GC grade
-
Diethyl ether, GC grade
-
Methanol, GC grade
-
Boron Trifluoride-Methanol solution (BF₃-Methanol), 14%
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
4-Methylnonanoic acid analytical standard
-
Internal Standard: Undecanoic acid (C11:0) or Heptadecanoic acid (C17:0)[12]
Experimental Workflow Diagram
Caption: Overall workflow for 4-Methylnonanoic acid extraction.
Step-by-Step Protocol
4.1 Part 1: Sample Preparation and Saponification
-
Rationale: This initial stage homogenizes the tissue to increase surface area and then chemically cleaves the triglyceride bonds to release the fatty acids as water-soluble salts.
-
Weigh approximately 1-2 g of frozen sheep adipose tissue into a homogenizing tube.
-
Add a known amount of internal standard (e.g., Undecanoic acid) to the tissue. This is critical for accurately calculating recovery and final concentration.
-
Homogenize the tissue in a suitable solvent (e.g., 2:1 chloroform:methanol) until a uniform slurry is obtained. Dry the homogenate under a stream of nitrogen.
-
To the dried lipid extract, add 10 mL of 0.5 M KOH in 95% ethanol.
-
Attach a reflux condenser and heat the mixture in a heating mantle to 80-90°C. Reflux for 60 minutes with occasional swirling.[13] This ensures complete saponification of the triglycerides.[3]
-
Allow the mixture to cool to room temperature.
4.2 Part 2: Extraction of Free Fatty Acids (FFAs)
-
Rationale: The saponified mixture contains fatty acid salts. Acidification converts these salts back into their carboxylic acid form, which are insoluble in the aqueous ethanolic solution but highly soluble in non-polar organic solvents like hexane.
-
Transfer the cooled mixture to a 250 mL separatory funnel.
-
Add 20 mL of deionized water.
-
Slowly add concentrated HCl dropwise while swirling until the pH of the solution is less than 2. This step protonates the fatty acid salts, making them extractable.
-
Add 30 mL of hexane to the separatory funnel, stopper it, and shake vigorously for 2 minutes, periodically venting pressure.
-
Allow the layers to separate. The upper organic layer contains the free fatty acids.
-
Drain the lower aqueous layer and collect the upper hexane layer.
-
Repeat the extraction of the aqueous layer two more times with 30 mL of hexane each time.
-
Pool all hexane extracts and wash them with 20 mL of saturated NaCl solution to remove residual water and impurities.
-
Dry the final hexane extract by passing it through a funnel containing anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent to near dryness using a rotary evaporator or a gentle stream of nitrogen.
4.3 Part 3: Solid-Phase Extraction (SPE) Purification (Optional, Recommended)
-
Rationale: This step provides a significant cleanup by selectively retaining and eluting the free fatty acids, removing neutral lipids and other interfering compounds.[6][14]
-
Conditioning: Condition an aminopropyl SPE cartridge by washing with 5 mL of hexane. Do not allow the cartridge to go dry.
-
Loading: Re-dissolve the dried extract from Part 2 in 1 mL of hexane and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of 2:1 hexane:chloroform to elute any remaining neutral lipids.
-
Elution: Elute the desired free fatty acids with 10 mL of 2% formic acid in diethyl ether.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
4.4 Part 4: Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Rationale: To prepare the fatty acids for GC analysis, they are converted to their more volatile and less polar methyl esters.[8][10]
-
To the dried, purified FFA extract, add 2 mL of 14% Boron Trifluoride-Methanol (BF₃-Methanol) solution.
-
Tightly cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of deionized water.
-
Vortex briefly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer, which now contains the FAMEs, to a clean GC vial for analysis.
GC-MS Analysis and Data Quantification
5.1 Instrumental Parameters
-
Rationale: A polar capillary column is essential for separating the branched-chain FAMEs from their straight-chain isomers. The mass spectrometer is used for positive identification based on fragmentation patterns and for quantification.[8] Chemical Ionization (CI) can be a useful alternative to standard Electron Ionization (EI) to enhance the molecular ion and aid in quantification without pure standards for every BCFA.[9][10]
| Parameter | Recommended Setting |
| GC System | Agilent, Shimadzu, or equivalent |
| Column | DB-225ms, SP-2560, or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Injection Volume | 1 µL (Splitless mode) |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 100°C, hold 2 min; ramp to 240°C at 4°C/min; hold 10 min |
| MS System | Quadrupole or TOF |
| Ionization Mode | Electron Ionization (EI) at 70 eV or Chemical Ionization (CI) |
| MS Transfer Line | 250°C |
| Ion Source Temp | 230°C |
| Acquisition Mode | Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification |
5.2 Quantification
Quantification is achieved by creating a calibration curve using the 4-methylnonanoic acid analytical standard (which has also been subjected to the derivatization process). The concentration of the analyte in the sample is calculated by comparing its peak area relative to the internal standard's peak area against the calibration curve.
Trustworthiness and Quality Control
-
Internal Standard: The use of an internal standard added at the very beginning of the protocol is non-negotiable for reliable quantification, as it accounts for analyte loss during the multiple extraction and transfer steps.
-
Method Blank: A method blank (a sample containing no tissue but processed through all steps) should be run with each batch to check for contamination from reagents or glassware.
-
Replicates: Analysis of triplicate samples is recommended to assess the precision and reproducibility of the method. Recoveries for aminopropyl SPE of FFAs are typically above 90%.[6]
-
Calibration: A multi-point calibration curve (minimum 5 points) should be generated to ensure linearity over the expected concentration range.
References
-
Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods. (2020). Journal of Agricultural and Food Chemistry. [Link]
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4-Methylnonanoic acid | C10H20O2. PubChem, National Center for Biotechnology Information. [Link]
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Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. (2021). ResearchGate. [Link]
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Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods. (2020). ResearchGate. [Link]
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4-methyl nonanoic acid. The Good Scents Company. [Link]
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Solid-phase extraction in combination with GC/MS for the quantification of free fatty acids in adipocere. (2009). Semantic Scholar. [Link]
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GC-MS analysis of short chain fatty acids and branched chain amino acids in urine and faeces samples from newborns and lactating mothers. (2022). PubMed. [Link]
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(S)-4-methyl nonanoic acid. The Good Scents Company. [Link]
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(R)-4-methyl nonanoic acid. The Good Scents Company. [Link]
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Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. (2021). National Center for Biotechnology Information. [Link]
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Saponification Value of Fats and Oils as Determined from 1H-NMR Data: The Case of Dairy Fats. (2022). National Center for Biotechnology Information. [Link]
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Update on solid-phase extraction for the analysis of lipid classes and related compounds. (2001). ResearchGate. [Link]
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Improved lipid saponification for chromatographic quantification of fatty acids in porcine erythrocytes... (2004). Journal of Animal and Feed Sciences. [Link]
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Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats. (2021). MDPI. [Link]
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Transcriptome analysis reveals candidate genes of the synthesis of branched-chain fatty acids related to mutton flavor in the lamb liver... (2021). Journal of Animal Science. [Link]
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Analysis of non-esterified fatty acids in human samples by solid-phase-extraction and gas chromatography/mass spectrometry. (2015). ResearchGate. [Link]
-
Analysis of 4-methyloctanoic acid and other medium chain-length fatty acid constituents of ovine tissue lipids. (1977). PubMed. [Link]
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Method Development For The Analysis Of Fatty Acids In Adipose Tissue Using Stir Bar Sorptive Extraction... (2020). ScholarWorks@UTEP. [Link]
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Saponification. Wikipedia. [Link]
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Saponification of edible oil. Siemens Stiftung Media Portal. [Link]
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Effect of Allium mongolicum Regel and its extracts on growth performance... (2020). Animal Bioscience. [Link]
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Analysis of 4-methyloctanoic acid and other medium chain-length fatty acid constituents of ovine tissue lipids. The Pherobase. [Link]
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Application Notes and Protocols for the Analysis of 4-Methylnonanoic Acid as a Putative Biomarker in Metabolomics
Introduction
In the dynamic field of metabolomics, the identification of novel biomarkers is paramount for advancing our understanding of disease pathophysiology and for the development of new diagnostic and therapeutic strategies. Branched-chain fatty acids (BCFAs) are emerging as a class of metabolites with significant potential. 4-Methylnonanoic acid, a C10 branched-chain fatty acid, is one such molecule of growing interest. While its role is not as extensively characterized as other fatty acids, its structural similarity to molecules with known metabolic influence and its likely connection to both endogenous metabolic pathways and gut microbiota metabolism make it a compelling candidate for biomarker research.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies required to accurately quantify 4-Methylnonanoic acid in biological matrices. We will delve into the metabolic context of this molecule, provide detailed, field-proven protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discuss the necessary steps for method validation. The aim is to equip researchers with the foundational knowledge and practical tools to investigate the potential of 4-Methylnonanoic acid as a biomarker in their own studies.
Physicochemical Properties of 4-Methylnonanoic Acid
A thorough understanding of the analyte's properties is critical for the development of robust analytical methods.
| Property | Value | Source |
| IUPAC Name | 4-methylnonanoic acid | PubChem |
| Synonyms | 4-Methylpelargonic acid, Isodecanoic acid | PubChem |
| Molecular Formula | C10H20O2 | PubChem |
| Molecular Weight | 172.26 g/mol | PubChem |
| CAS Number | 45019-28-1 | PubChem |
| Boiling Point | 292-293 °C at 760 mm Hg | The Good Scents Company |
| Solubility | Insoluble in water; Soluble in alcohol | The Good Scents Company |
| Classification | Medium-chain fatty acid, Methyl-branched fatty acid | Human Metabolome Database |
Metabolic Origin and Potential Significance
4-Methylnonanoic acid is not just an isolated chemical entity; it is a product of complex biological processes. Its concentration in biological fluids is influenced by both host metabolism and the metabolic activity of the gut microbiome.
Endogenous Metabolic Pathways
Branched-chain fatty acids are intrinsically linked to the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine.[3][4][5] These essential amino acids undergo a series of enzymatic reactions, primarily in the mitochondria, that convert them into branched-chain acyl-CoA derivatives. These intermediates can then enter the citric acid cycle for energy production or serve as precursors for the synthesis of BCFAs.[3][6] While the specific pathway to 4-methylnonanoic acid is not definitively elucidated in humans, it is hypothesized to derive from the catabolism of BCAAs.
Caption: General pathway of BCAA catabolism leading to BCFA synthesis.
Disruptions in these pathways are characteristic of a group of inherited metabolic disorders known as organic acidurias, which often present with severe neurological symptoms.[7][8] This link underscores the importance of monitoring organic acids, including BCFAs, in clinical research.
Contribution of the Gut Microbiota
The gut microbiome is a vast metabolic organ capable of producing a wide array of compounds that can influence host health.[2][9] Dietary components that reach the colon are fermented by bacteria, leading to the production of various metabolites, including short-chain and branched-chain fatty acids. The composition of the gut microbiota, which is influenced by diet and other factors, can therefore significantly impact the levels of circulating BCFAs.[10] Investigating 4-methylnonanoic acid as a biomarker may thus provide insights into host-microbiome interactions.
Rationale for Biomarker Investigation
While direct evidence linking 4-methylnonanoic acid to specific diseases is still emerging, research on structurally similar molecules provides a strong rationale for its investigation. For instance, 8-methylnonanoic acid, a metabolite of dihydrocapsaicin, has been shown to slow the development of metabolic syndrome in mouse models by improving energy and glucose homeostasis.[11][12][13][14] Given that metabolic syndrome, obesity, and type 2 diabetes are associated with altered BCAA metabolism,[[“]] it is plausible that 4-methylnonanoic acid could serve as a biomarker in this context.
Analytical Protocols for Quantification
Accurate and precise quantification is the cornerstone of any biomarker study. We present two validated approaches for the analysis of 4-methylnonanoic acid: a classic GC-MS method requiring derivatization and a more direct LC-MS/MS method.
Sample Collection and Storage
Proper sample handling is critical to prevent the degradation of analytes and ensure data integrity.
-
Plasma: Collect whole blood in tubes containing EDTA or heparin. Centrifuge at 3000 rpm for 10 minutes at 4°C. Transfer the plasma to a clean tube, snap-freeze in liquid nitrogen, and store at -80°C until analysis.
-
Serum: Collect whole blood in serum separator tubes. Allow to clot at room temperature for 30-60 minutes. Centrifuge at 3000 rpm for 10 minutes at 4°C. Aliquot the serum, snap-freeze in liquid nitrogen, and store at -80°C.
-
Urine: Collect early morning mid-stream urine samples. Centrifuge to remove particulate matter, aliquot, snap-freeze, and store at -80°C.
Protocol 1: GC-MS Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is mandatory to convert 4-methylnonanoic acid into a more volatile form. Silylation is a common and effective derivatization method.[16]
Caption: Workflow for GC-MS analysis of 4-Methylnonanoic acid.
Step-by-Step Protocol:
-
Sample Preparation and Extraction:
-
Thaw frozen samples on ice.
-
To 100 µL of sample (plasma, serum, or urine) in a glass tube, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled 4-methylnonanoic acid or a non-endogenous odd-chain fatty acid like heptadecanoic acid).
-
Acidify the sample by adding 10 µL of 1M HCl to ensure the carboxylic acid is in its protonated form.
-
Add 500 µL of a suitable organic solvent such as methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a solvent like pyridine or acetonitrile.[17]
-
Cap the tube tightly and vortex briefly.
-
Heat the mixture at 60-70°C for 60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before analysis.
-
GC-MS Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Provides robust and reproducible performance. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column suitable for a wide range of derivatized metabolites. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level biomarker analysis. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Start at 60°C (hold 1 min), ramp to 250°C at 10°C/min, hold for 5 min | A general-purpose gradient to separate a range of fatty acid derivatives.[18] |
| MS System | Agilent 5977A or equivalent | Provides sensitive detection and mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific ions. |
| Monitored Ions | To be determined empirically. Likely ions for TMS derivative: m/z 117 (base peak for TMS esters), M-15 (loss of CH3), Molecular Ion (M+). | Specific ions must be optimized using a pure standard of derivatized 4-methylnonanoic acid. |
Protocol 2: LC-MS/MS Analysis
LC-MS/MS offers an alternative approach that often requires less sample preparation as derivatization is typically not necessary for fatty acids.[19] This method provides high sensitivity and specificity through Multiple Reaction Monitoring (MRM).
Step-by-Step Protocol:
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen samples on ice.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
LC-MS/MS Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| LC System | Shimadzu LC-40 series, Waters Acquity UPLC, or equivalent | High-pressure systems provide excellent resolution and speed. |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) | Standard for separating fatty acids and other hydrophobic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Gradient | Start at 40% B, ramp to 95% B over 10 min, hold 2 min, re-equilibrate | A typical gradient for eluting fatty acids of varying chain lengths. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| MS System | Triple Quadrupole (e.g., Sciex 6500, Agilent 6495, Waters Xevo TQ-S) | The gold standard for quantitative bioanalysis. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Carboxylic acids are readily deprotonated in negative ESI mode. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification. |
Optimized MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (Q1) [M-H]- | Product Ion (Q3) | Collision Energy (eV) |
| 4-Methylnonanoic acid | 171.2 | To be determined | To be determined |
| Internal Standard | (Varies) | To be determined | To be determined |
Note: The specific product ions and collision energies must be optimized by infusing a standard solution of 4-methylnonanoic acid into the mass spectrometer. This is a critical step for method development.
Method Validation and Quality Control
A robust analytical method requires thorough validation to ensure the reliability of the results. Key parameters to assess include:
-
Linearity: Establish a calibration curve with at least five concentration points to demonstrate the method's ability to provide results that are directly proportional to the analyte concentration.
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.
-
Precision and Accuracy: Assess intra- and inter-day precision (as %RSD) and accuracy (as %recovery) using quality control (QC) samples at low, medium, and high concentrations.
-
Recovery: Evaluate the efficiency of the extraction process by comparing the response of an analyte spiked into a sample before extraction versus after extraction.
-
Stability: Test the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability).
Conclusion and Future Perspectives
4-Methylnonanoic acid represents an intriguing target for metabolomics research, situated at the crossroads of host amino acid metabolism and gut microbial activity. While its role as a definitive biomarker for any specific disease is yet to be established, its potential connection to metabolic disorders warrants further investigation. The protocols detailed in this application note provide a robust framework for the accurate and precise quantification of 4-methylnonanoic acid in biological samples. By employing these validated methods, researchers can confidently generate high-quality data to explore the biological significance of this and other branched-chain fatty acids, paving the way for new discoveries in disease diagnostics and personalized medicine.
References
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Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. PubMed. [Link]
-
A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. PMC. [Link]
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Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
-
Branched-chain amino acid. Wikipedia. [Link]
-
Quantification of Branched Chain Fatty Acids in Polar and Neutral Lipids of Cheese and Fish Samples. ResearchGate. [Link]
- Acids: Derivatization for GC Analysis.
-
Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias. PubMed Central. [Link]
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Gas Chromatography–Mass Spectrometry of Biofluids and Extracts. SpringerLink. [Link]
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4-methylnonanoic acid (chem006661). ContaminantDB. [Link]
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Branched‐chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases. Consensus. [Link]
-
Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice. PMC. [Link]
-
Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. PubMed. [Link]
-
01-00758-EN MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Shimadzu. [Link]
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Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice. Taylor & Francis Online. [Link]
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Neurological manifestations of organic acidurias. Nature. [Link]
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Pathways of branched-chain amino acid metabolism. ResearchGate. [Link]
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Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. PubMed Central. [Link]
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Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. [Link]
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A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI. [Link]
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Dietary compounds in modulation of gut microbiota-derived metabolites. PMC. [Link]
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Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice. PubMed. [Link]
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Biomarkers to predict disease progression and therapeutic response in isolated methylmalonic acidemia (MMA). NIH. [Link]
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Quantitative analysis of mevinolinic acid in human plasma by high-performance liquid chromatography coupled with negative-ion electrospray tandem mass spectrometry. PubMed. [Link]
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Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed. [Link]
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Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice. ResearchGate. [Link]
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Fatty Acid Diets: Regulation of Gut Microbiota Composition and Obesity and Its Related Metabolic Dysbiosis. MDPI. [Link]
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Biomarkers to predict disease progression and therapeutic response in isolated methylmalonic acidemia. PubMed. [Link]
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The Human Urine Metabolome. PLOS. [Link]
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Neurological manifestations of organic acid disorders. PubMed. [Link]
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Evaluating the Impact of Four Major Nutrients on Gut Microbial Metabolism by a Targeted Metabolomics Approach. PubMed Central. [Link]
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Biomarkers for drug development in propionic and methylmalonic acidemias. PMC. [Link]
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Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC. [Link]
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Neurological diseases in disorders of organic acids. PubMed. [Link]
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Changing plasma and urinary organic acid levels in a patient with isovaleric acidemia during an attack. PubMed. [Link]
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Gut Microbiome Composition and Its Metabolites Are a Key Regulating Factor for Malignant Transformation, Metastasis and Antitumor Immunity. MDPI. [Link]
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Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. NIH. [Link]
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Investigation of the individual human sulfatome in plasma and urine samples reveals an age-dependency. NIH. [Link]
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Role of gut microbiota in the modulation of the health effects of advanced glycation end-products (Review). NIH. [Link]
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Relationship: Metabolic Syndrome and alpha Methyl Tetradecylthioacetic Acid. Caring Sunshine. [Link]
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Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population. NIH. [Link]
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Fatty Acids: An Insight into the Pathogenesis of Neurodegenerative Diseases and Therapeutic Potential. MDPI. [Link]
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GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. MDPI. [Link]
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protocol for FAMEs analysis of branched-chain fatty acids
An Application Protocol for the Comprehensive Analysis of Branched-Chain Fatty Acids (BCFAs) as Fatty Acid Methyl Esters (FAMEs) by GC-MS
Authored by: A Senior Application Scientist
Introduction: The Significance of Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by one or more methyl groups along their aliphatic chain. Unlike their straight-chain counterparts, BCFAs are not typically synthesized by humans but are acquired through diet or from the gut microbiome. They are major components of the cell membranes of many bacteria, particularly Gram-positive bacteria, where they play a crucial role in maintaining membrane fluidity. In mammals, BCFAs are found in significant amounts in vernix caseosa, the gut of neonates, and dairy products. The analysis of BCFA profiles is of growing interest in several fields, including microbiology for bacterial identification, food science for authenticating dairy products, and clinical research for their potential roles as biomarkers and bioactive molecules.
This application note provides a comprehensive, field-tested protocol for the analysis of BCFAs. We will delve into the rationale behind each step, from lipid extraction and derivatization to the nuances of gas chromatography-mass spectrometry (GC-MS) for separating and identifying complex BCFA isomers.
Part 1: Experimental Workflow & Strategy
The accurate analysis of BCFAs hinges on a meticulous workflow. The overall strategy involves liberating fatty acids from complex lipids, converting them into volatile fatty acid methyl esters (FAMEs) for GC analysis, and finally, separating and identifying these FAMEs using a high-polarity capillary column coupled with a mass spectrometer.
Below is a diagram illustrating the complete experimental workflow.
Caption: Overall workflow for BCFA analysis.
Part 2: Detailed Protocols
Protocol 2.1: Total Lipid Extraction
The first critical step is the efficient extraction of total lipids from the sample matrix. The choice between the Folch and Bligh-Dyer methods depends on sample size and water content, but both are effective.
Rationale: These methods use a chloroform/methanol mixture to disrupt cell membranes and create a biphasic system. Lipids partition into the lower chloroform layer, effectively separating them from polar cellular components like proteins and carbohydrates.
Step-by-Step Protocol (Bligh-Dyer Method):
-
Homogenization: Homogenize the sample (e.g., ~100 mg of bacterial pellet or tissue) in a glass tube with 1 mL of methanol and 0.5 mL of chloroform. Add a known amount of an internal standard (e.g., 10 µg of C19:0 fatty acid) at this stage for quantification.
-
Phase Separation: Add 0.5 mL of chloroform and vortex thoroughly. Then, add 0.9 mL of water to induce phase separation. Vortex again and centrifuge at 2000 x g for 10 minutes.
-
Collection: Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The extracted lipids are now ready for derivatization.
Protocol 2.2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC analysis, fatty acids must be converted into their more volatile and less polar methyl ester derivatives. The choice between acid- or base-catalyzed methylation is crucial and depends on the nature of the lipids in the sample.
Causality Behind Method Choice:
-
Base-Catalyzed Transesterification (e.g., KOH/Methanol): This method is rapid and efficient for transesterifying acyl groups from glycerolipids (triacylglycerols, phospholipids). However, it will not esterify free fatty acids (FFAs). This is an excellent choice for samples where fatty acids are predominantly in complex lipids and FFAs are negligible.
-
Acid-Catalyzed Esterification/Transesterification (e.g., HCl/Methanol or BF₃/Methanol): This is a universal approach that will both transesterify acyl groups from complex lipids and esterify FFAs. It is the method of choice for samples with significant FFA content or when a comprehensive profile of all fatty acids is required. However, it is slower and can potentially generate artifacts if not performed carefully.
Step-by-Step Protocol (Acid-Catalyzed using 5% HCl in Methanol):
-
Reagent Preparation: Prepare 5% (w/v) methanolic HCl by carefully bubbling dry HCl gas into chilled, anhydrous methanol or by the slow, dropwise addition of acetyl chloride to ice-cold anhydrous methanol. (Caution: Highly corrosive and exothermic reaction. Perform in a fume hood with appropriate personal protective equipment).
-
Reaction: Add 2 mL of 5% methanolic HCl to the dried lipid extract.
-
Incubation: Seal the tube tightly with a Teflon-lined cap and heat at 80°C for 2 hours.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of water. Vortex vigorously.
-
Collection: Centrifuge for 5 minutes to separate the layers. Carefully transfer the upper hexane layer, which contains the FAMEs, to a GC vial for analysis.
Caption: General reaction for transesterification.
Part 3: GC-MS Analysis Protocol
The separation and identification of BCFA FAMEs is challenging due to the large number of possible structural isomers. Success relies on high-resolution capillary GC with a specific type of stationary phase.
Rationale for Column Selection: High-polarity cyanopropyl-substituted stationary phases (e.g., SP-2560, BPX70, or CP-Sil 88) are essential for separating BCFA FAME isomers. The strong dipole of the cyano groups interacts with the FAMEs, allowing for separation based on subtle differences in their molecular geometry and polarity. This is critical for resolving iso (methyl branch on the penultimate carbon) and anteiso (methyl branch on the antepenultimate carbon) isomers from each other and from straight-chain FAMEs.
| Parameter | Recommended Setting | Rationale |
| GC Column | SP-2560, 100 m x 0.25 mm ID, 0.20 µm film | Long column with high polarity provides maximum resolution for complex isomer separation. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Hydrogen allows for faster analysis times. |
| Inlet Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of FAMEs. |
| Oven Program | Initial 140°C, hold 5 min, ramp to 240°C at 4°C/min | A slow temperature ramp is critical for resolving closely eluting isomers. |
| MS Interface Temp | 250°C | Prevents cold spots and analyte condensation. |
| MS Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| MS Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Scan Range | m/z 50-550 | Covers the expected mass range for common fatty acid methyl esters. |
Identification of BCFA FAMEs
Identification is a two-step process involving retention time (or Equivalent Chain Length, ECL) and mass spectral interpretation.
Equivalent Chain Length (ECL): The ECL value is a powerful tool for the tentative identification of FAMEs. It normalizes retention times relative to those of saturated straight-chain FAMEs. By definition, the ECL of a saturated straight-chain FAME is its carbon number multiplied by 100 (e.g., C16:0 has an ECL of 1600). The ECL of a BCFA will be between two straight-chain FAMEs. For example, iso-C15:0 and anteiso-C15:0 will elute between C14:0 and C15:0, having ECL values like 14.70 and 14.85, respectively.
Mass Spectra Interpretation: While library matching is useful, understanding the fragmentation patterns of BCFA FAMEs is crucial for confident identification.
-
Molecular Ion (M⁺): Often visible, confirming the molecular weight.
-
McLafferty Rearrangement Ion: A prominent peak at m/z 74 is characteristic of most saturated FAMEs.
-
Alpha-Beta Cleavage: A peak at [M-31]⁺ corresponding to the loss of a methoxy group (•OCH₃) is common.
-
Branch Point Identification: The key to identifying the branch position lies in analyzing the hydrocarbon ion series. Cleavage at the branch point is favored, leading to characteristic fragment ions. For example, in anteiso-heptadecanoic acid methyl ester (anteiso-C17:0), a prominent ion at m/z 213 ([M-57]⁺) resulting from cleavage at the branch point is more abundant than in the iso-C17:0 isomer.
Part 4: Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or very small FAME peaks | Incomplete extraction or derivatization. | Ensure anhydrous conditions for derivatization. Check reagent quality and reaction time/temperature. |
| Broad or tailing peaks | Active sites in the GC inlet liner or column contamination. | Use a deactivated liner. Bake the column according to manufacturer's instructions. |
| Poor separation of isomers | Inappropriate GC column or oven program. | Use a high-polarity cyanopropyl column (e.g., SP-2560). Optimize the temperature ramp (slower is often better). |
| Extra peaks in the chromatogram | Contamination from solvents or reagents. Artifacts from derivatization (e.g., methoxy artifacts from acid-catalysis of unsaturated FAs). | Run a solvent blank. Use high-purity reagents. If analyzing unsaturated FAs, consider a milder derivatization method or a two-step (base then acid) approach. |
References
-
Leo, L., et al. (2021). Branched-Chain Fatty Acids: An Updated Overview on Their Biosynthesis, Distribution, and Health-Promoting Properties. MDPI. Available at: [Link]
-
Eder, K. (1995). Gas chromatographic analysis of fatty acid methyl esters. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Knapp, D.R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. Available at: [Link]
-
Christie, W.W. (2023). Gas Chromatography and Lipids. AOCS Lipid Library. Available at: [Link]
-
FAMEs - Equivalent Chain Lengths (ECL). (n.d.). AOCS Lipid Library. Available at: [Link]
-
Ran-Ressler, R.R., et al. (2011). Branched-chain fatty acids in vernix caseosa and their antimicrobial properties. Pediatric Research. Available at: [Link]
-
Wallace, M., et al. (2018). A high-throughput method for the analysis of fatty acids in human and mouse tissues. Metabolites. Available at: [Link]
Application Notes & Protocols for the Research-Grade Synthesis of 4-Methylnonanoic Acid
Abstract
These application notes provide a comprehensive guide for the chemical synthesis of 4-Methylnonanoic acid (CAS No: 45019-28-1) for research and development purposes. This document outlines two primary synthetic strategies, delving into the chemical principles that underpin each choice. A detailed, step-by-step protocol for the Malonic Ester Synthesis route is provided, chosen for its reliability and adaptability. Furthermore, this guide includes essential information on product characterization, safety and handling protocols, and a curated list of authoritative references to support the experimental work. This document is intended for researchers, chemists, and drug development professionals with a foundational knowledge of organic synthesis.
Introduction: The Scientific Significance of 4-Methylnonanoic Acid
4-Methylnonanoic acid is a branched-chain fatty acid of significant interest in several research fields. It is a key organoleptic compound, identified as a major contributor to the characteristic "mutton" or "meaty" aroma of sheep and goat meat[1][2]. Its presence in the adipose tissue of these animals makes it an invaluable reference standard in food science and odorology research. Scientists investigating the biochemical pathways of flavor formation, developing novel aroma control technologies, or conducting sensory evaluations rely on a consistent supply of high-purity 4-methylnonanoic acid[1]. The stereochemistry of the molecule is also of interest, with the (4S)-enantiomer reported to have a more intense mutton and goat-like aroma compared to the weaker, sweaty notes of the (4R)-enantiomer[3].
Beyond flavor and fragrance applications, branched-chain fatty acids play roles in various biological systems, and access to specific isomers like 4-methylnonanoic acid is crucial for fundamental studies. For research purposes, a reliable and well-documented synthetic route is paramount to ensure reproducibility and control over purity.
Strategic Approaches to Synthesis
The synthesis of a substituted carboxylic acid like 4-methylnonanoic acid can be approached through several classic organic chemistry transformations. The choice of strategy often depends on the availability of starting materials, desired scale, and laboratory capabilities. We will discuss two robust and logical approaches: Malonic Ester Synthesis and Grignard Carboxylation.
Strategy A: Malonic Ester Synthesis
The Malonic Ester Synthesis is a versatile and highly reliable method for preparing mono- or di-substituted acetic acids[4]. The core principle of this pathway lies in the enhanced acidity of the α-hydrogens of diethyl malonate (or other malonic esters), which are positioned between two electron-withdrawing carbonyl groups. This allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate nucleophile[5][6].
This enolate can then be alkylated via an SN2 reaction with a suitable alkyl halide. For the synthesis of 4-methylnonanoic acid, the target structure requires the addition of a 2-methylheptyl group to the acetic acid core. Therefore, the key alkylating agent would be 1-bromo-2-methylheptane . The subsequent steps involve the hydrolysis of the ester groups to form a dicarboxylic acid, which readily undergoes thermal decarboxylation to yield the final product, 4-methylnonanoic acid[7][8].
The primary advantage of this method is its predictability and the relatively mild conditions required for the alkylation step. A potential drawback is the possibility of dialkylation, though this can be minimized by controlling the stoichiometry of the reagents[4].
Strategy B: Grignard Reagent Carboxylation
An alternative and equally powerful strategy involves the use of an organometallic nucleophile, specifically a Grignard reagent[9]. This approach involves the reaction of an organomagnesium halide with carbon dioxide (often in the form of dry ice), followed by an acidic workup to protonate the resulting carboxylate salt[10][11].
To synthesize 4-methylnonanoic acid, the required Grignard reagent is 3-methyloctylmagnesium bromide . This reagent is prepared by reacting 1-bromo-3-methyloctane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF)[12][13]. The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic. This nucleophile readily attacks the electrophilic carbon of CO₂, forming a new carbon-carbon bond and creating the carboxylate.
This method is highly effective for creating carboxylic acids with one additional carbon atom compared to the starting alkyl halide. The critical consideration for this synthesis is the absolute requirement for anhydrous (dry) conditions, as Grignard reagents are strong bases and will be quenched by any protic solvent, including water or alcohols[11][13].
Detailed Experimental Protocol: Malonic Ester Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of 4-methylnonanoic acid via the malonic ester pathway.
Safety Precautions
-
4-Methylnonanoic Acid: This compound is corrosive and causes severe skin burns and eye damage[14][15]. It may also cause an allergic skin reaction[16].
-
Sodium Ethoxide: A strong base that is corrosive and flammable. Reacts violently with water.
-
Diethyl Malonate & 1-bromo-2-methylheptane: Irritants. Handle in a well-ventilated fume hood.
-
Ethanol, Diethyl Ether: Highly flammable liquids. Ensure no ignition sources are present.
-
Hydrochloric Acid: Corrosive. Handle with extreme care.
Mandatory Personal Protective Equipment (PPE): Chemical safety goggles, face shield, nitrile gloves, and a flame-retardant lab coat must be worn at all times[17]. All operations should be conducted inside a certified chemical fume hood. An eyewash station and safety shower must be readily accessible[14].
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Diethyl malonate | 160.17 | 16.0 g | 100 | Reagent grade, ≥99% |
| Sodium ethoxide | 68.05 | 6.8 g | 100 | Reagent grade, ≥98% |
| 1-bromo-2-methylheptane | 193.12 | 19.3 g | 100 | Synthesized or purchased |
| Ethanol | 46.07 | 200 mL | - | Anhydrous |
| Diethyl ether | 74.12 | 300 mL | - | Anhydrous |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | Concentrated (12 M) |
| Sodium Hydroxide (NaOH) | 40.00 | 16.0 g | 400 | For hydrolysis |
| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying |
Step-by-Step Methodology
Step 1: Formation of the Malonate Enolate
-
Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to remove moisture.
-
Place sodium ethoxide (6.8 g, 100 mmol) and anhydrous ethanol (100 mL) into the flask.
-
Stir the mixture until the sodium ethoxide is fully dissolved.
-
Add diethyl malonate (16.0 g, 100 mmol) dropwise from the dropping funnel over 15 minutes. The formation of the sodium salt of diethyl malonate (sodiomalonic ester) will occur[5]. Stir for an additional 30 minutes at room temperature.
Step 2: Alkylation
-
Add 1-bromo-2-methylheptane (19.3 g, 100 mmol) dropwise to the stirred solution of the enolate over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain reflux for 3-4 hours to ensure the SN2 reaction goes to completion[7]. The reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Saponification (Ester Hydrolysis)
-
Cool the reaction mixture to room temperature.
-
Prepare a solution of sodium hydroxide (16.0 g, 400 mmol) in 100 mL of water. Add this aqueous NaOH solution to the reaction flask.
-
Heat the mixture to reflux for another 3-4 hours. This step hydrolyzes the two ester groups to form the sodium salt of the substituted malonic acid[8].
Step 4: Decarboxylation
-
After cooling, carefully acidify the reaction mixture by slowly adding concentrated HCl until the pH is ~1-2 (test with pH paper). This will protonate the carboxylates and cause the evolution of CO₂ gas. Caution: Vigorous gas evolution may occur.
-
Gently heat the acidified mixture to 50-60 °C for 1 hour to ensure complete decarboxylation of the unstable malonic acid intermediate, yielding crude 4-methylnonanoic acid[8].
Step 5: Workup and Purification
-
Transfer the cooled mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL)[18].
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation to yield pure 4-methylnonanoic acid. The boiling point is approximately 292-293 °C at atmospheric pressure, but will be significantly lower under vacuum[14][17].
Synthesis Workflow Diagram
Caption: Malonic Ester Synthesis workflow for 4-Methylnonanoic Acid.
Product Characterization
To confirm the identity and purity of the synthesized 4-methylnonanoic acid, the following analytical techniques are recommended.
| Parameter | Expected Value / Observation | Source(s) |
| Appearance | Colorless Liquid | [14][15] |
| Molecular Weight | 172.26 g/mol | [17][19] |
| Boiling Point | 292-293 °C (at 760 mmHg) | [14][17] |
| Density | ~0.905 g/cm³ | [14] |
| IR Spectroscopy (cm⁻¹) | ~1710 (C=O stretch of carboxylic acid), Broad ~2500-3300 (O-H stretch) | [18] |
| ¹H NMR (ppm) | ~11.4 (s, 1H, COOH), ~2.3 (m, 2H, -CH₂COOH), ~0.9 (m, 6H, two CH₃ groups) | [18] |
| ¹³C NMR (ppm) | ~179.4 (COOH), ~37.1, ~33.1, ~32.3, ~32.0, ~31.8, ~28.3, ~23.2, ~19.8, ~14.0 | [18] |
| Mass Spectrometry | Predicted [M-H]⁻ at m/z 171.13905 | [20] |
References
- Fisher Scientific. (2024). Safety Data Sheet: 4-Methylnonanoic acid.
- Dacheng Group. (2025). Exploring the Scientific Applications of 4-Methyl Nonanoic Acid in Meat Odor Research.
- Sigma-Aldrich. (n.d.). 4-Methylnonanoic acid, ≥97%, FG.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methylnonanoic acid.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-METHYLNONANOIC ACID.
- ChemicalBook. (2025). 4-METHYLNONANOIC ACID Chemical Properties,Uses,Production.
- The Good Scents Company. (n.d.). 4-methyl nonanoic acid.
- Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids).
- Filo. (2025). Show how you could use a malonic ester synthesis to prepare the following.
- Santa Cruz Biotechnology. (n.d.). 4-Methylnonanoic acid.
- Wikipedia. (n.d.). Malonic ester synthesis.
- Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
- Government of Canada. (n.d.). Chemical Substance - 4-Methylnonanoic acid.
- Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Wikipedia. (n.d.). Grignard reagent.
- Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- Google Patents. (n.d.). EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol.
- ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- NP-MRD. (2024). Showing NP-Card for (±)-4-Methylnonanoic acid (NP0338121).
- PubChem. (n.d.). (R)-4-methylnonanoic acid.
- PubChemLite. (n.d.). 4-methylnonanoic acid (C10H20O2).
- Leffingwell & Associates. (n.d.). The 4-methylnonanoic acids.
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Application of 4-Methylnonanoic Acid in Animal Feed Studies: A Technical Guide for Researchers
Introduction: Exploring the Potential of Branched-Chain Fatty Acids in Animal Nutrition
The landscape of animal feed additives is continuously evolving, driven by the dual goals of enhancing animal productivity and ensuring health and welfare, particularly in the context of reduced antibiotic use. Organic acids have emerged as a prominent class of feed additives, valued for their antimicrobial properties and their ability to modulate gut health.[1][2][3][4] While short-chain fatty acids like butyric and propionic acid are well-studied, there is a growing interest in the broader spectrum of fatty acids, including branched-chain fatty acids (BCFAs).
4-Methylnonanoic acid, a nine-carbon branched-chain fatty acid, is a naturally occurring compound found in ruminant fats and dairy products.[5][6] It is notably recognized as a key contributor to the characteristic flavor of mutton and goat meat.[7][8][9] Beyond its role as a flavor compound, emerging research into the biological activities of BCFAs suggests a potential for their application in animal feed to support gut health and animal performance.
This technical guide provides an in-depth exploration of the proposed application of 4-Methylnonanoic acid in animal feed studies. It is designed for researchers, scientists, and drug development professionals, offering a scientifically grounded rationale, detailed experimental protocols, and a framework for evaluating its efficacy. While direct studies on the supplementation of isolated 4-Methylnonanoic acid in animal feed are limited, this document synthesizes existing evidence on its antimicrobial properties and the broader physiological roles of BCFAs to propose a novel application in animal nutrition.
Scientific Rationale: The Hypothesized Mechanism of Action
The proposed application of 4-Methylnonanoic acid as a feed additive is primarily based on its potential to modulate the gut microbiota and support intestinal health. This hypothesis is built on two key pillars: its inherent antimicrobial activity and its role as a branched-chain fatty acid.
Antimicrobial Properties
Recent in vitro studies have demonstrated that 4-Methylnonanoic acid possesses antimicrobial activity against a range of bacteria.[5][10] Research has shown its inhibitory effects against Gram-positive bacteria and some Gram-negative species, including Salmonella typhimurium and Escherichia coli.[5][10] This antimicrobial action is crucial in the context of animal nutrition, as an overgrowth of pathogenic bacteria in the gut can lead to disease, reduced nutrient absorption, and poor growth performance. By selectively inhibiting certain microbial populations, 4-Methylnonanoic acid could help maintain a healthier gut environment.
The general mechanism by which organic acids exert their antimicrobial effect involves the undissociated form of the acid penetrating the bacterial cell wall. Once inside the cell, where the pH is higher, the acid dissociates, releasing a proton that lowers the internal pH and disrupts cellular processes, ultimately inhibiting bacterial growth.[4][11]
Proposed Mechanism of Antimicrobial Action
Caption: Proposed antimicrobial mechanism of 4-Methylnonanoic acid.
Role as a Branched-Chain Fatty Acid (BCFA)
4-Methylnonanoic acid belongs to the family of BCFAs, which are synthesized by rumen microorganisms from branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[5][12] BCAAs are not only essential nutrients but also act as signaling molecules that regulate metabolism, protein synthesis, and immune function.[6][13][14]
The structural similarity of 4-Methylnonanoic acid to precursors of signaling molecules suggests it may have a role in modulating physiological processes beyond simple antimicrobial action. Research in nematodes has shown that a specific BCFA, C17ISO, derived from leucine, acts as a signaling molecule to regulate post-embryonic development in parallel with the insulin receptor pathway.[15] This highlights the potential for BCFAs to act as important biological regulators.
By supplementing animal feed with 4-Methylnonanoic acid, it may be possible to influence the gut environment and potentially systemic functions in a manner that is beneficial for animal health and growth.
Proposed Application: A Gut Health Modulator for Monogastric Animals
Based on the scientific rationale, the primary proposed application for 4-Methylnonanoic acid is as a gut health modulator in monogastric animals, such as poultry and swine. These animals are susceptible to gut health challenges, particularly during critical periods like weaning or in high-density production systems.
Potential Benefits:
-
Improved Gut Microbiota Balance: By selectively inhibiting certain pathogenic bacteria, 4-Methylnonanoic acid could promote a more favorable balance of gut microorganisms.
-
Enhanced Gut Integrity: A healthier gut microbiota can contribute to improved gut barrier function, reducing the translocation of harmful substances into the bloodstream.
-
Improved Nutrient Utilization: A stable and healthy gut environment is essential for optimal digestion and absorption of nutrients from the feed.
-
Support of the Immune System: A healthy gut is intrinsically linked to a robust immune system.[16] By reducing the pathogenic load in the gut, 4-Methylnonanoic acid may indirectly support the animal's immune response.
Experimental Protocols for Efficacy Evaluation
To validate the proposed application of 4-Methylnonanoic acid, a series of well-controlled in vitro and in vivo studies are necessary. The following protocols provide a framework for conducting such research.
PART 1: In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 4-Methylnonanoic acid against key pathogenic and commensal bacteria relevant to animal gut health.
Materials:
-
Pure 4-Methylnonanoic acid (CAS 45019-28-1)
-
Bacterial strains (e.g., Escherichia coli, Salmonella enterica, Clostridium perfringens, Lactobacillus spp., Bifidobacterium spp.)
-
Appropriate broth media (e.g., Mueller-Hinton Broth, BHI Broth)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of 4-Methylnonanoic Acid Stock Solution: Prepare a stock solution of 4-Methylnonanoic acid in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in the appropriate broth medium.
-
Bacterial Inoculum Preparation: Culture the bacterial strains to the mid-logarithmic phase and adjust the concentration to a final inoculum of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Microdilution Assay: Perform a serial two-fold dilution of the 4-Methylnonanoic acid solution in the microtiter plates. Add the bacterial inoculum to each well.[4] Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (temperature, atmosphere) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of 4-Methylnonanoic acid that completely inhibits visible growth of the bacteria.
-
MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[4]
In Vitro Antimicrobial Testing Workflow
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. agproud.com [agproud.com]
- 4. Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Branched Chain Amino Acids: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-methyl nonanoic acid, 45019-28-1 [thegoodscentscompany.com]
- 8. nbinno.com [nbinno.com]
- 9. Goat - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Branched-chain amino acid modulation of lipid metabolism, gluconeogenesis, and inflammation in a finishing pig model: targeting leucine and valine - Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. A branched-chain fatty acid is involved in post-embryonic growth control in parallel to the insulin receptor pathway and its biosynthesis is feedback-regulated in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Publication : USDA ARS [ars.usda.gov]
Application Note: Tracing the Metabolic Fate of 4-Methylnonanoic Acid Using Stable Isotope Labeling
Introduction: Unraveling the Role of Branched-Chain Fatty Acids in Metabolism
Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse roles in cellular signaling, energy metabolism, and as structural components of cell membranes. 4-Methylnonanoic acid, a medium-chain fatty acid, is of particular interest in understanding the metabolic pathways of BCFAs, which can be distinct from their straight-chain counterparts.[1][2] Stable isotope labeling, coupled with advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful and safe methodology to trace the metabolic fate of 4-methylnonanoic acid in complex biological systems.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of stable isotope-labeled 4-methylnonanoic acid for metabolic tracing studies. We will delve into the rationale behind experimental design, provide detailed protocols for cellular and in vivo studies, and discuss the interpretation of results to gain meaningful insights into metabolic fluxes and pathway activities.
PART 1: The Tracer Molecule - Synthesis of Labeled 4-Methylnonanoic Acid
A critical prerequisite for any metabolic tracing study is the availability of a high-purity, isotopically labeled tracer. Here, we propose a robust synthetic strategy for preparing both ¹³C- and ²H-labeled 4-methylnonanoic acid. The choice of isotope will depend on the specific research question and the analytical platform available.
Proposed Synthetic Route: A Grignard-Based Approach
A versatile method for the synthesis of 4-methylnonanoic acid involves a Grignard reaction, which can be adapted to incorporate stable isotopes at specific positions. The general, unlabeled synthesis involves the reaction of a Grignard reagent with an appropriate electrophile, followed by carboxylation.
For ¹³C-labeling at the carboxyl group (position 1):
This is a common and straightforward labeling strategy. The final carboxylation step can be performed using ¹³CO₂ gas.
-
Step 1: Formation of the Grignard Reagent. An appropriate alkyl halide, such as 1-bromo-3-methyl-octane, is reacted with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.
-
Step 2: Carboxylation with ¹³CO₂. The Grignard reagent is then quenched with ¹³C-labeled carbon dioxide gas (from a cylinder or generated from ¹³C-labeled barium carbonate) to introduce the ¹³C-labeled carboxyl group. Acidic workup protonates the carboxylate to yield [1-¹³C]-4-methylnonanoic acid.
For ²H-labeling at the methyl branch (position 4-methyl):
Deuterium labeling at the methyl group can be achieved by using a deuterated starting material.
-
Step 1: Preparation of Deuterated Grignard Reagent. A deuterated methyl halide, such as trideuteromethyl iodide (CD₃I), is reacted with magnesium to form the deuterated Grignard reagent (CD₃MgI).
-
Step 2: Reaction with an appropriate electrophile. This deuterated Grignard reagent can then be reacted with a suitable substrate, such as an α,β-unsaturated ester like ethyl oct-2-enoate, via a Michael addition to introduce the deuterated methyl group at the 4-position. Subsequent hydrolysis of the ester will yield [4-methyl-d₃]-4-methylnonanoic acid.
| Isotope | Labeling Position | Proposed Precursor | Key Reaction |
| ¹³C | Carboxyl (C1) | ¹³CO₂ | Carboxylation of Grignard reagent |
| ²H (D) | Methyl branch | CD₃I | Grignard reaction/Michael addition |
Note: These are proposed synthetic schemes. The actual synthesis should be carried out by chemists experienced in organometallic chemistry and isotopic labeling. Purity and isotopic enrichment of the final product must be rigorously validated by NMR and MS.
PART 2: Experimental Design and Protocols for Metabolic Tracing
A well-designed experiment is crucial for obtaining reliable and interpretable results. Key considerations include the choice of biological system, the concentration and duration of tracer administration, and the methods for sample collection and processing.
In Vitro Studies: Cell Culture Protocols
Objective: To trace the incorporation of labeled 4-methylnonanoic acid into cellular lipids and its entry into downstream metabolic pathways in cultured cells.
Materials:
-
Stable isotope-labeled 4-methylnonanoic acid ([¹³C]- or [²H]-4-MNA)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Iso-octane
-
Internal standards (e.g., deuterated palmitic acid)
Protocol:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and reach the desired confluency.
-
Tracer Preparation: Prepare a stock solution of the labeled 4-MNA complexed to fatty acid-free bovine serum albumin (BSA) to facilitate its solubility and uptake by the cells.
-
Labeling: Replace the growth medium with fresh medium containing the labeled 4-MNA-BSA complex at a final concentration typically in the low micromolar range. The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal.
-
Quenching and Extraction:
-
At the end of the labeling period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding a cold solvent mixture, such as 1:1 methanol/PBS.
-
Scrape the cells into a glass tube and perform a lipid extraction using a modified Folch or Bligh-Dyer method with chloroform and methanol.[2][4]
-
For free fatty acid analysis, an extraction with iso-octane can be employed.[5]
-
-
Sample Preparation for Analysis:
-
For GC-MS: The extracted lipids are often derivatized to their fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters to improve their volatility and chromatographic properties.[5]
-
For LC-MS: The extracted lipids can be analyzed directly or after saponification to release the fatty acids.
-
In Vivo Studies: Animal Models
Objective: To investigate the whole-body metabolism of 4-methylnonanoic acid, including its absorption, tissue distribution, and excretion.
Materials:
-
Stable isotope-labeled 4-methylnonanoic acid
-
Vehicle for administration (e.g., corn oil)
-
Animal model (e.g., mice, rats)
-
Blood collection supplies
-
Tissue homogenization equipment
Protocol:
-
Tracer Administration: The labeled 4-MNA is typically administered to the animals by oral gavage, mixed with a carrier oil. The dosage will depend on the animal model and the specific research question.
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-administration via tail vein or cardiac puncture. Plasma or serum is then prepared.
-
Tissues: At the end of the study, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, muscle, brain). Flash-freeze the tissues in liquid nitrogen and store them at -80°C.
-
-
Sample Preparation:
-
Plasma/Serum: Perform a lipid extraction using a suitable method, such as a methanol/chloroform extraction.[6]
-
Tissues: Homogenize the tissues in a suitable buffer and then perform a lipid extraction.
-
-
Analysis: Analyze the prepared samples by GC-MS or LC-MS to determine the concentration and isotopic enrichment of the labeled 4-MNA and its metabolites.
PART 3: Analytical Methodologies and Data Interpretation
The choice of analytical technique is critical for detecting and quantifying the labeled molecules and their metabolic products.
Mass Spectrometry (GC-MS and LC-MS)
MS is the most common technique for metabolic tracing studies due to its high sensitivity and specificity.
-
GC-MS: Ideal for the analysis of volatile fatty acid derivatives. It provides excellent chromatographic separation and mass spectral data for identifying and quantifying labeled compounds.
-
LC-MS: A versatile technique that can be used to analyze a wide range of lipids, including intact complex lipids, without the need for derivatization. High-resolution mass spectrometry (HRMS) is particularly useful for resolving isotopologues.
Data Analysis:
The primary data obtained from MS analysis are the mass isotopomer distributions (MIDs) of the parent tracer and its downstream metabolites. The MIDs reveal the number of heavy isotopes incorporated into each molecule. By correcting for the natural abundance of the isotopes, the fractional enrichment can be calculated, which is a measure of the contribution of the tracer to the metabolite pool.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the specific position of the isotopic label within a molecule (isotopomer analysis).[7][8][9]
-
¹³C-NMR: Directly detects the ¹³C nucleus, providing unambiguous information about the labeling position.
-
¹H-NMR: Can be used to indirectly detect ¹³C-labeling through the observation of satellite peaks.
-
2D-NMR techniques (e.g., HSQC, HMBC): Can be used to resolve complex spectra and assign the labeled positions.
Data Analysis:
NMR data provides detailed information on the positional isotopomers, which can be crucial for elucidating complex metabolic pathways and distinguishing between different routes of metabolism.
PART 4: Understanding the Metabolic Fate of 4-Methylnonanoic Acid
As a branched-chain fatty acid, 4-methylnonanoic acid is expected to undergo a different metabolic fate compared to straight-chain fatty acids. The presence of the methyl group at the 4-position prevents direct β-oxidation.
Expected Metabolic Pathways
Based on the metabolism of other branched-chain fatty acids like phytanic acid, 4-methylnonanoic acid is likely metabolized via α-oxidation .[4][5][6][7][10]
dot
Caption: Proposed metabolic pathway of 4-Methylnonanoic acid.
Interpretation of Labeling Patterns:
-
[1-¹³C]-4-MNA: The ¹³C label will be lost as ¹³CO₂ during the first step of α-oxidation. Therefore, this tracer is useful for measuring the flux through the initial steps of the pathway.
-
[4-methyl-d₃]-4-MNA: The deuterated methyl group will be retained in the downstream metabolites of α- and subsequent β-oxidation. This allows for tracing the carbon skeleton through the entire metabolic pathway.
-
Incorporation into Complex Lipids: The labeled 4-methylnonanoic acid can be directly incorporated into complex lipids such as phospholipids and triglycerides. The analysis of these labeled lipids provides insights into lipid remodeling and storage.
PART 5: Trustworthiness and Self-Validation
To ensure the reliability of the results, it is essential to incorporate quality control measures throughout the experimental workflow.
-
Purity of the Tracer: The chemical and isotopic purity of the labeled 4-methylnonanoic acid must be confirmed before use.
-
Internal Standards: The use of appropriate internal standards (e.g., odd-chain or deuterated fatty acids not expected to be present in the sample) is crucial for accurate quantification and to correct for variations in sample extraction and instrument response.
-
Blank Samples: Analyze blank samples (e.g., cell-free medium, vehicle control) to assess for background contamination.
-
Biological Replicates: Use multiple biological replicates to ensure the reproducibility of the findings.
-
Validation of Analytical Methods: The analytical methods (GC-MS, LC-MS, NMR) should be validated for linearity, accuracy, and precision.
Conclusion
Stable isotope labeling of 4-methylnonanoic acid is a powerful technique for elucidating its metabolic fate in biological systems. By carefully designing the experiments, utilizing robust analytical methods, and incorporating rigorous quality control measures, researchers can gain valuable insights into the metabolism of branched-chain fatty acids and their role in health and disease. This knowledge can contribute to the development of novel diagnostic and therapeutic strategies for metabolic disorders.
References
-
LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. [Link]
-
Fraser, T., et al. (2019). Plasma Lipid Extraction Protocols for Lipidomics. Frontiers in Endocrinology, 10, 575. [Link]
-
The DAN Lab - University of Wisconsin–Madison. LCMS Protocols. [Link]
-
Le, T. T., et al. (2021). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 11(11), 775. [Link]
-
Alpha B-C. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation. [Link]
-
ResearchGate. Can I use same protocol for fatty acid extraction from serum or plasma? [Link]
-
Kamphorst, J. J., et al. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Enzymology, 561, 197-216. [Link]
-
Lin, G., et al. (2021). NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. Metabolites, 11(4), 208. [Link]
-
Wikipedia. Branched-chain amino acid. [Link]
-
Human Metabolome Database. Showing metabocard for 4-Methylnonanoic acid (HMDB0034849). [Link]
-
FooDB. Showing Compound (±)-4-Methylnonanoic acid (FDB013423). [Link]
-
PubChem. 4-Methylnonanoic acid. [Link]
-
Spyros, A., & Dais, P. (2009). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 14(7), 2657-2691. [Link]
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Giraudeau, P. (2022). Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. Metabolites, 12(7), 604. [Link]
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- 1. 4-METHYLNONANOIC ACID | 45019-28-1 [chemicalbook.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting peak tailing in 4-Methylnonanoic acid GC analysis
Introduction
Welcome to the Technical Support Center. This guide is designed to provide a comprehensive, in-depth approach to diagnosing and resolving a common and frustrating issue in gas chromatography: peak tailing, specifically for acidic analytes like 4-methylnonanoic acid. As a polar carboxylic acid, this compound is particularly susceptible to interactions within the GC system that can degrade peak shape, compromising resolution and the accuracy of quantification.[1][2]
This document moves beyond a simple checklist. It explains the chemical and physical principles behind each problem and solution, empowering you to not only fix the current issue but also to prevent its recurrence. We will proceed from the most common and easily rectified problems to more complex solutions, ensuring a logical and efficient troubleshooting workflow.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles underlying peak tailing for acidic compounds.
Q1: Why are my 4-methylnonanoic acid peaks tailing?
Peak tailing for carboxylic acids like 4-methylnonanoic acid is a frequently encountered issue, primarily driven by the compound's chemical properties.[3] The primary causes are:
-
Analyte-System Interactions: The key issue is the acidic proton on the carboxyl group (-COOH). This proton can form strong hydrogen bonds with "active sites" within the GC system.[1][2] These secondary interactions are stronger than the intended partitioning with the column's stationary phase, causing a portion of the analyte molecules to be delayed in their journey through the system, resulting in a skewed, tailing peak.[1]
-
Low Volatility: Carboxylic acids are inherently polar and less volatile than their corresponding esters. This can lead to incomplete or slow vaporization in the high-temperature inlet, causing band broadening that manifests as tailing.[1]
-
Column Contamination: Over time, the injection of samples, especially those with complex matrices, can leave non-volatile residues at the head of the column.[4] These residues can create new active sites that interact with your analyte.[1]
Q2: What are "active sites" and where are they found in my GC system?
Active sites are chemically reactive points in the sample flow path that can interact with and adsorb analytes.[5][6] For acidic compounds, the most problematic active sites are free silanol groups (-Si-OH) which are excellent hydrogen-bond donors. These sites are commonly found on:
-
The Injector Liner: Standard glass liners have surface silanol groups. If the liner is not properly deactivated or becomes contaminated, it is a major source of peak tailing.[5]
-
The GC Column: While modern columns are highly deactivated to cap these silanol groups, the very front of the column can become contaminated or thermally damaged, exposing new active sites.[4][5]
-
Metal Surfaces: Bare stainless steel surfaces in the inlet or transfer lines can also contribute to analyte adsorption, although gold-plated or deactivated metal components are designed to minimize this.[7]
Q3: What is derivatization and why is it so highly recommended for carboxylic acids?
Derivatization is the process of chemically modifying an analyte to improve its analytical properties.[8][9] For the GC analysis of carboxylic acids, this is a powerful, and often necessary, step. The process typically involves converting the polar carboxylic acid group into a non-polar, more volatile ester (e.g., a methyl or silyl ester).[1][10]
The primary benefits are:
-
Elimination of Hydrogen Bonding: By replacing the active hydrogen on the carboxyl group, derivatization completely removes the primary site of interaction with silanol groups in the system.[1][10]
-
Increased Volatility: Esters are significantly more volatile than their parent acids, leading to more efficient and rapid transfer from the inlet to the column.[9]
-
Improved Peak Shape: The result of eliminating these unwanted interactions is a dramatic improvement in chromatography, yielding sharp, symmetrical, Gaussian peaks.[8]
Systematic Troubleshooting Guide
Follow this logical workflow to diagnose and resolve the source of peak tailing.
Q4: I'm observing peak tailing. What is the very first thing I should do?
Always start with the simplest and most frequent source of the problem: inlet maintenance .[4] The inlet is where your sample first encounters the hot GC system, and it is the area most prone to contamination.
Action: Perform routine inlet maintenance.
-
Replace the Injector Liner: Residue from previous injections accumulates on the liner, creating active sites. Replace it with a new, high-quality deactivated liner.[5][11]
-
Replace the Septum: A worn or cored septum can shed particles into the liner, creating new surfaces for analyte interaction. It can also cause leaks.[11]
If this simple maintenance restores peak shape, you have identified the problem. Establish a regular maintenance schedule based on your sample workload and cleanliness.[7][12]
Q5: I've performed inlet maintenance, but the tailing persists. What's the next logical step?
If a fresh inlet doesn't solve the issue, the problem likely lies just beyond it, at the head of the GC column. This area acts as a filter for any non-volatile material that makes it past the liner.
Action: Trim the front of the GC column.
-
Carefully remove the column from the inlet.
-
Using a ceramic scoring wafer or other proper cutting tool, trim 15-30 cm from the front of the column.[5][13]
-
Re-install the column properly.
This action removes the most contaminated section of the stationary phase, eliminating active sites that have accumulated over time.[4]
Q6: My peak shape is still poor after inlet maintenance and trimming the column. What other physical system issues should I consider?
At this point, you should investigate issues related to the physical installation and integrity of the column and flow path. These problems can create turbulence or unswept volumes where analyte molecules are delayed, causing tailing for all peaks, not just active ones.[14][15]
Action: Check the column installation.
-
Ensure a Proper Column Cut: The end of the column must be a clean, 90-degree cut with no jagged edges or shards. A poor cut creates turbulence as the sample enters the column.[3][15] A "chair-shaped" peak is a strong indicator of a poorly cut or partially blocked column.[15]
-
Verify Correct Installation Depth: The column must be positioned at the correct height within the inlet as specified by the instrument manufacturer. If it's too high or too low, it can create dead volumes, leading to broad or tailing peaks.[5][15]
-
Check for Leaks: Ensure all fittings and connections are secure and leak-free.
Q7: I've confirmed the GC system is mechanically sound. Could my analytical method be the cause?
Yes, method parameters and column choice are critical. If the system itself is clean and properly configured, the issue may be a fundamental mismatch between your analyte and the analytical conditions.
Action: Review your method parameters.
-
Column Chemistry: Are you using the right column? For an underivatized, polar acid like 4-methylnonanoic acid, a general-purpose non-polar column (e.g., a DB-5ms) is not ideal and will likely produce tailing peaks due to the polarity mismatch.[1] The best choice is a polar, acid-modified stationary phase, such as a Free Fatty Acid Phase (FFAP) or a polyethylene glycol (PEG/WAX) column, which is specifically designed to minimize interactions with acidic compounds.[1]
-
Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing.[2][16] To test for this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves significantly, you were overloading the column. Consider diluting your sample or increasing the split ratio.[1]
Q8: I have tried everything and still see some tailing. How can I achieve a truly robust and reliable analysis?
If you have exhausted the troubleshooting steps above, or if you require the highest level of accuracy and reproducibility, the definitive solution is derivatization . As discussed in FAQ Q3, this chemical modification eliminates the root cause of the analyte-system interaction.
Action: Implement a derivatization protocol.
-
By converting the 4-methylnonanoic acid to its methyl ester (4-methylnonanoate), you remove the active proton responsible for hydrogen bonding.
-
The resulting analyte is more volatile and far less polar, making it perfectly suited for analysis on a standard non-polar or intermediate-polarity GC column (e.g., a DB-5ms or HP-5ms).[17]
-
This approach provides exceptionally sharp, symmetrical peaks and is the gold standard for the quantitative analysis of carboxylic acids by GC.[10]
Visual Troubleshooting Workflow
The following diagram outlines the systematic process for diagnosing and correcting peak tailing.
Caption: Logical workflow for troubleshooting peak tailing.
Summary of Troubleshooting Steps
| Troubleshooting Step | Scientific Rationale | Expected Outcome |
| 1. Inlet Maintenance | The inlet is the most common site for contamination, leading to the formation of active sites that cause hydrogen bonding. | Symmetrical peaks are restored if the liner or septum was the source of activity.[4] |
| 2. Trim Column | Removes non-volatile sample residue and damaged stationary phase at the head of the column, eliminating accumulated active sites. | Peak shape improves if the column inlet was contaminated or thermally damaged.[5][13] |
| 3. Check Installation | Improper column cuts or installation depths create dead volumes and turbulence in the flow path, causing band broadening for all compounds. | Symmetrical peaks for all analytes are restored if a physical installation flaw was the cause.[15] |
| 4. Review Method | A mismatch in polarity between the acidic analyte and a non-polar column, or injecting too high a concentration, will inherently cause poor peak shape. | Switching to a polar/acid-deactivated column or reducing sample concentration improves peak shape.[1][2] |
| 5. Derivatization | Chemically converts the polar -COOH group to a non-polar ester, eliminating the possibility of hydrogen bonding with active sites. | Robust, sharp, and symmetrical peaks are achieved, as the root chemical cause of tailing is removed.[10][18] |
Key Experimental Protocols
Protocol 1: GC Inlet Maintenance (Split/Splitless Inlet)
-
Cool the System: Set the inlet and oven temperatures to ambient and wait for the system to cool completely. Turn off the carrier gas flow at the instrument or cylinder.
-
Open the Inlet: Loosen and remove the septum nut.
-
Replace the Septum: Using clean tweezers, remove the old septum and O-ring. Discard them. Place a new septum in the septum nut and re-install, being careful not to overtighten. Overtightening can cause the septum to split or core more easily.[11]
-
Remove the Liner: Unscrew the inlet retaining nut. Carefully withdraw the old liner using liner removal tweezers.
-
Install New Liner: Handling the new, deactivated liner only with clean tweezers, insert it into the inlet. Ensure any O-rings are properly seated.
-
Secure the Inlet: Re-tighten the inlet retaining nut until finger-tight, then give it a slight additional turn with a wrench (approx. 1/4 turn) to secure it.
-
Restore Gas Flow: Turn the carrier gas back on and check for leaks around the fittings using an electronic leak detector.
-
Heat and Condition: Once leak-free, restore the inlet and oven temperatures to your method setpoints and allow the system to equilibrate before running samples.
Protocol 2: General Derivatization via Esterification
This protocol describes a common method for creating fatty acid methyl esters (FAMEs) for GC analysis. Always perform derivatization in a fume hood with appropriate personal protective equipment (PPE).
Reagents:
-
Boron trifluoride (BF₃) in Methanol (14% w/v)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Sample Preparation: Place an aliquot of your sample containing 4-methylnonanoic acid into a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reaction: Add 1-2 mL of 14% BF₃-Methanol reagent to the dry sample.
-
Heating: Cap the vial tightly and heat at 60-100°C for 5-15 minutes. The reaction converts the carboxylic acid to its methyl ester.[18]
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated brine solution.
-
Phase Separation: Vortex the mixture for 30 seconds and allow the layers to separate. The derivatized analyte (now a methyl ester) will be in the upper hexane layer.
-
Drying and Transfer: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC. The resulting 4-methylnonanoate will be much less polar and should be analyzed on a standard non-polar or mid-polar column (e.g., DB-5ms).
References
- Fixing GC Peak Tailing for Cleaner Results | Separation Science. (2025, March 6).
- Troubleshooting GC peak shapes - Element Lab Solutions.
- GC Troubleshooting—Tailing Peaks - Restek Resource Hub. (2018, January 13).
- GC Derivatization.
- Technical Support Center: Troubleshooting Peak Tailing in Gas Chromatography - Benchchem.
- Tailing Peaks - Part 1 - GC Troubleshooting Series - YouTube. (2016, April 5).
- GC Column Selection Guide - Sigma-Aldrich.
- Acids: Derivatization for GC Analysis.
- Troubleshooting peak tailing of carboxylic acids in gas chromatography - Benchchem.
- Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025, July 17).
- Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchGate.
- Derivatization - Chemistry LibreTexts. (2023, August 29).
- GC Column Selection Guide - Sigma-Aldrich.
- GC Tech Tip: Peak Shape Problems - Tailing Peaks - Phenomenex.
- Bulletin 909A Guide to Derivatization Reagents for GC.
- GC tip on setting an inlet maintenance schedule - Phenomenex.
- Prevent GC Inlet Problems BEFORE They Cost You Time and Money - Sigma-Aldrich.
- GC Column Selection Guide.
- GC Inlet Maintenance: Restek's Quick-Reference Guide. (2020, October 27).
- GC Inlet Maintenance - Element Lab Solutions.
- Improving peak shape and resolution for Nonanoic acid-d4 in GC-MS - Benchchem.
- GC Diagnostic Skills I | Peak Tailing - Element Lab Solutions.
- Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GC Inlet Maintenance: Restek’s Quick-Reference Guide [discover.restek.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 12. GC tip on setting an inlet maintenance schedule | Phenomenex [phenomenex.com]
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- 14. GC Troubleshooting—Tailing Peaks [discover.restek.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization for Branched-Chain Fatty Acid Analysis
Welcome to the technical support center for branched-chain fatty acid (BCFA) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of BCFA derivatization. Here, you will find in-depth answers to common questions and robust troubleshooting strategies to enhance the efficiency and accuracy of your experiments.
Introduction: The Challenge of Branched-Chains
Branched-chain fatty acids (BCFAs) are crucial lipid biomarkers in various biological systems. However, their analysis, particularly via gas chromatography (GC), presents unique challenges.[1] The inherent structure of BCFAs, specifically the methyl groups near the carboxylic acid head, can introduce steric hindrance.[2][3][4] This steric hindrance can impede the derivatization reaction, leading to incomplete conversion, inaccurate quantification, and data misinterpretation. This guide provides the expertise to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for BCFA analysis?
A1: For Gas Chromatography (GC) analysis, derivatization is a critical step to increase the volatility and thermal stability of fatty acids.[5][6][7] Free fatty acids are polar and have low volatility, which leads to poor chromatographic peak shape and inaccurate results.[7] The derivatization process, most commonly esterification to form fatty acid methyl esters (FAMEs), neutralizes the polar carboxyl group, making the molecules more suitable for GC analysis.[7] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always required but can be employed to improve ionization efficiency and chromatographic separation.[5][8][9]
Q2: What are the most common derivatization methods for BCFAs?
A2: The most prevalent methods fall into two categories:
-
Esterification: This involves converting the carboxylic acid group to an ester, typically a methyl ester (FAME). This is the most common method for GC analysis.[7][10] It can be catalyzed by acids (e.g., Boron Trifluoride in methanol (BF₃-Methanol), methanolic HCl) or bases (e.g., sodium methoxide).[10]
-
Silylation: This method replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group.[11][12] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[13][14][15] Silylation is particularly useful for compounds that are difficult to esterify.[13][15]
Q3: How does the branched structure of BCFAs affect derivatization?
A3: The methyl branches in BCFAs, especially when close to the carboxyl group (e.g., iso- and anteiso-BCFAs), can create steric hindrance.[2][3][4] This can physically block the derivatizing reagent from efficiently accessing the reaction site, potentially leading to lower derivatization yields compared to their straight-chain counterparts under identical conditions. Overcoming this requires optimization of reaction conditions like temperature, time, and reagent choice.
Q4: Should I choose acid-catalyzed or base-catalyzed esterification for my BCFA samples?
A4: The choice depends on the nature of your sample:
-
Acid-catalyzed methods (e.g., BF₃-Methanol, methanolic HCl) are versatile and can esterify both free fatty acids (FFAs) and transesterify fatty acids from glycerolipids in a single step.[7] However, these methods can be aggressive and may lead to the formation of artifacts with certain unsaturated fatty acids.[10]
-
Base-catalyzed methods (e.g., sodium methoxide) are generally faster and proceed under milder conditions. However, they are primarily for transesterification and are not effective for esterifying FFAs. For samples with high FFA content, a two-step approach (base-catalyzed transesterification followed by acid-catalyzed esterification) may be necessary.[10]
Troubleshooting Guide: Overcoming Common Derivatization Hurdles
This section addresses specific problems you might encounter during your BCFA derivatization experiments.
Problem 1: Low or Inconsistent FAME Yields
Possible Cause & Explanation
-
Incomplete Reaction due to Steric Hindrance: The branched structure of BCFAs can slow down the reaction rate. Standard protocols optimized for straight-chain fatty acids may not be sufficient.
-
Presence of Water: Moisture in the sample or reagents will interfere with the derivatization reaction, particularly with silylating reagents and acid-catalyzed esterification. Water can hydrolyze the reagents and the formed esters, reducing the yield.[16]
-
Insufficient Reagent: An inadequate amount of derivatizing reagent will lead to an incomplete reaction, especially if the sample contains a high concentration of fatty acids.
-
Suboptimal Reaction Temperature or Time: Derivatization reactions are sensitive to both temperature and time. Insufficient heat or reaction time will result in an incomplete conversion.
Solutions
-
Optimize Reaction Conditions:
-
Increase Reaction Time and/or Temperature: For acid-catalyzed methylation, extending the incubation time or moderately increasing the temperature can help overcome steric hindrance. It's crucial to determine the optimal conditions by analyzing aliquots at different time points to see when the peak area of the BCFA-FAME plateaus.
-
Use a More Powerful Reagent: For silylation, if you suspect steric hindrance is an issue with reagents like BSTFA, consider using a catalyzed formulation such as BSTFA + 1-10% TMCS (Trimethylchlorosilane), which is stronger and more effective for hindered compounds.[13][14][15]
-
-
Ensure Anhydrous Conditions:
-
Thoroughly dry your lipid extracts before adding the derivatization reagent. A stream of nitrogen is commonly used for this purpose.[17]
-
Use high-quality, anhydrous solvents and reagents. Store reagents properly to prevent moisture absorption.
-
-
Use Excess Reagent: A general guideline is to use at least a 2:1 molar ratio of the derivatizing reagent to the active hydrogens in the sample.[12]
Problem 2: Presence of Artifacts or Unexpected Peaks in the Chromatogram
Possible Cause & Explanation
-
Degradation from Harsh Reagents: Aggressive acid-catalyzed methods, especially at high temperatures, can cause isomerization or degradation of unsaturated BCFAs.[10]
-
Contamination: Contaminants from solvents, glassware, or plasticware can be derivatized and appear as extraneous peaks in your chromatogram. Phthalates from plastic are a common issue.[18]
Solutions
-
Use Milder Derivatization Conditions:
-
Consider a two-step base/acid-catalyzed method for sensitive samples.[10]
-
Optimize for the lowest effective temperature and shortest necessary reaction time to minimize degradation.
-
-
Maintain a Clean Workflow:
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification with BF₃-Methanol
This is a widely used method for the simultaneous esterification of free fatty acids and transesterification from glycerolipids.[7]
Methodology:
-
Sample Preparation: Place 1-25 mg of the dried lipid extract into a screw-capped glass tube with a PTFE liner.[7]
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.[7]
-
Reaction: Tightly cap the tube and heat at 60-100°C for 10-30 minutes. Optimization is key; start with milder conditions (e.g., 60°C for 15 minutes) and increase if derivatization is incomplete.
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1-2 mL of hexane. Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge briefly to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Drying: Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water before analysis.
Protocol 2: Silylation with BSTFA + 1% TMCS for Hindered BCFAs
This protocol is recommended for BCFAs that are difficult to derivatize using standard esterification methods.[13][15]
Methodology:
-
Sample Preparation: Place 1-10 mg of the thoroughly dried lipid extract into a 5 mL reaction vial.[12]
-
Solvent Addition (Optional): If the sample is not readily soluble in the silylating reagent, add a suitable anhydrous solvent like pyridine or acetonitrile.[12][15]
-
Reagent Addition: Add an excess of BSTFA + 1% TMCS. A 2:1 molar ratio of reagent to active hydrogens is recommended.[12]
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Analysis: Cool the vial to room temperature. The sample can often be injected directly into the GC-MS.
Data Presentation and Workflow Diagrams
Table 1: Comparison of Common Derivatization Reagents for BCFA Analysis
| Derivatization Method | Reagent(s) | Typical Reaction Time | Typical Temperature (°C) | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | BF₃-Methanol | 10-30 min | 60-100 | Effective for both FFAs and glycerolipids.[7] | Can be harsh, potential for artifact formation.[10] BF₃ reagent has a limited shelf life.[19] |
| Methanolic HCl | 1-2 hours | 60-100 | Effective and commonly used.[19][20] | Can be corrosive to GC components if not fully removed.[21] | |
| Base-Catalyzed Transesterification | Sodium Methoxide (NaOCH₃) | 5-20 min | 25-60 | Fast, mild conditions.[10] | Ineffective for FFAs. |
| Silylation | BSTFA + 1% TMCS | 30-60 min | 60-80 | Highly effective for sterically hindered compounds.[13][15] | Extremely sensitive to moisture.[12] |
| MSTFA | 15-30 min | 60-100 | Byproducts are highly volatile, reducing chromatographic interference.[13] | Less potent than catalyzed silylating agents for hindered groups. |
Diagram 1: Decision Workflow for BCFA Derivatization
Caption: A decision tree for selecting an appropriate BCFA derivatization strategy.
Diagram 2: Troubleshooting Workflow for Low FAME Yield
Caption: A systematic approach to troubleshooting low derivatization yields for BCFAs.
References
- Thermo Fisher Scientific.
- Fisher Scientific.
- NIH.
- Thomas Scientific.
- BenchChem.
- Bulletin 909A Guide to Derivatiz
- ResearchGate.
- Sigma-Aldrich. bstfa.pdf.
- Semantic Scholar. Liquid Chromatography-Mass Spectrometry (LC-MS)
- PubMed.
- BenchChem.
- BenchChem.
- MDPI. Liquid Chromatography-Mass Spectrometry (LC-MS)
- BenchChem.
- Sigma-Aldrich.
- NIH.
- Sigma-Aldrich.
- ResearchGate.
- ResearchGate. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry | Request PDF.
- ACS Publications. Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD).
- Michigan State University. Protocol MSU_MSMC_011.
- Grasas y Aceites. Methods of preparation of fatty acid methyl esters (FAME).
- NIH.
- PubMed.
- RSC Publishing.
- PubMed. Computational study of the effects of steric hindrance on amide bond cleavage.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational study of the effects of steric hindrance on amide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 14. Silylation Reagents | Fisher Scientific [fishersci.com]
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- 16. Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Improving Recovery of 4-Methylnonanoic Acid from Complex Matrices
Welcome to the technical support center for the analysis of 4-Methylnonanoic acid (4-MNA). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high and consistent recovery of 4-MNA from complex biological, food, or environmental samples. As a branched-chain fatty acid, 4-MNA presents unique analytical challenges due to its specific physicochemical properties.
This document, structured in a practical question-and-answer format, provides in-depth troubleshooting guides, validated experimental protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What makes 4-Methylnonanoic acid particularly difficult to extract from complex matrices?
A1: The primary challenges stem from its amphipathic nature and structural properties:
-
Polarity and Solubility: 4-MNA possesses a polar carboxylic acid head and a nonpolar nine-carbon branched alkyl tail. This makes its solubility highly dependent on pH. In its ionized (deprotonated) form at higher pH, it is water-soluble, while in its neutral (protonated) form at low pH, it is more soluble in organic solvents. Efficient extraction requires careful pH control to ensure it is in its neutral, extractable form[1][2].
-
Matrix Complexity: In matrices like plasma, urine, or tissue homogenates, 4-MNA is often bound to proteins (e.g., albumin) or lipids. The extraction process must efficiently disrupt these interactions to release the analyte.
-
Co-extraction of Interferences: The very solvents and conditions used to extract 4-MNA will also extract a host of other lipids, fatty acids, and matrix components, which can interfere with downstream analysis, causing what is known as "matrix effects"[3][4][5].
Q2: Should I use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 4-MNA analysis?
A2: The choice depends on your specific needs, available equipment, and the nature of your study.
-
GC-MS: This is a classic and robust technique for fatty acid analysis. However, due to the low volatility of 4-MNA, a derivatization step is mandatory [6][7]. Derivatization, typically silylation, converts the polar carboxylic acid group into a more volatile and thermally stable ester[8]. GC-MS can offer excellent chromatographic resolution, separating 4-MNA from closely related isomers.
-
LC-MS/MS: This technique has become the gold standard for many bioanalytical applications due to its high sensitivity and specificity, and it does not require derivatization. However, it is more susceptible to matrix effects, where co-eluting compounds suppress or enhance the ionization of 4-MNA in the mass spectrometer's ion source[3][9][10]. Careful sample cleanup and chromatographic optimization are critical for reliable LC-MS/MS quantification[4][9].
Q3: Why is derivatization necessary for GC-MS analysis of 4-MNA, and what are the common pitfalls?
A3: Derivatization is essential for GC-MS analysis of carboxylic acids like 4-MNA for two main reasons:
-
To Increase Volatility: The polar carboxylic acid group makes 4-MNA non-volatile. Direct injection into a hot GC inlet would lead to thermal degradation rather than vaporization. Derivatization replaces the active hydrogen on the carboxyl group with a nonpolar group (like a trimethylsilyl group), making the molecule volatile[8].
-
To Improve Peak Shape: The high polarity of the underivatized acid leads to strong interactions with the stationary phase and any active sites in the GC system, resulting in broad, tailing peaks and poor sensitivity[6].
Common pitfalls include incomplete reactions due to moisture (silylation reagents are highly water-sensitive), using the wrong reagent for the functional group, or suboptimal reaction time and temperature. It's crucial to ensure the sample extract is completely dry before adding the derivatization reagent[7].
Q4: What are "matrix effects" in LC-MS/MS and how can I minimize them?
A4: Matrix effects are the alteration (suppression or enhancement) of the ionization of a target analyte by the presence of co-eluting compounds from the sample matrix[3][5][9]. Phospholipids and salts are common culprits in biological samples[4][10]. This phenomenon can severely compromise the accuracy and reproducibility of your results[9].
Strategies to Minimize Matrix Effects:
-
Effective Sample Cleanup: Employ rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a significant portion of interfering components before injection[9].
-
Chromatographic Separation: Optimize your LC method to achieve baseline separation of 4-MNA from the regions where matrix components, especially phospholipids, typically elute.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., 4-Methylnonanoic acid-d3) is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement. The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract (a sample of the same matrix type known to be free of the analyte) to ensure that the standards and samples experience similar matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the limit of quantitation[9][10].
Q5: What is a realistic recovery rate to expect for 4-MNA from a complex matrix like plasma?
A5: A good, validated method should consistently achieve a recovery of 85-115% . However, achieving this requires significant optimization. Initial recovery rates during method development can be much lower. It is less about hitting a specific number on the first try and more about ensuring the recovery is consistent and reproducible across the concentration range and between different batches of samples. The use of a good internal standard is critical to correct for recovery losses.
Troubleshooting Guides
Problem 1: Low or Inconsistent Recovery of 4-MNA
Low and variable recovery is the most common issue. Use the following logic to diagnose the problem.
Caption: Troubleshooting workflow for low 4-MNA recovery.
Detailed Causality and Solutions
-
Cause A: Suboptimal Extraction pH (for LLE)
-
Why it happens: If the pH of the aqueous sample is not sufficiently acidic (i.e., pH > 4), a significant fraction of the 4-MNA will be in its ionized, water-soluble carboxylate form (R-COO⁻). This form will not partition into the organic extraction solvent, leading to poor recovery[1].
-
Solution: Adjust the sample pH to ≤ 2 using a strong acid like HCl or H₂SO₄. This ensures that the carboxylic acid group is fully protonated (R-COOH), making the molecule neutral and significantly more soluble in organic solvents[2].
-
-
Cause B: Inappropriate Extraction Solvent
-
Why it happens: The principle of "like dissolves like" governs extraction. A solvent that is too nonpolar (e.g., hexane) may not efficiently extract the moderately polar 4-MNA. Conversely, a solvent that is too polar may be miscible with the aqueous phase or co-extract excessive interferences.
-
Solution: Ethyl acetate and methyl tert-butyl ether (MTBE) are excellent starting points as they offer a good balance of polarity for extracting fatty acids. If recovery is still low, consider a solvent mixture or perform multiple extractions with fresh solvent and pool the extracts[2][11].
-
-
Cause C: Analyte Loss During Solvent Evaporation
-
Why it happens: While 4-MNA itself is not highly volatile, aggressive evaporation techniques (high temperature, high gas flow) can lead to aerosol formation and carry-over of the analyte. Evaporating to complete dryness can also cause the analyte to irreversibly adsorb to the glassware surface[12].
-
Solution: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C). Stop the evaporation process when a small volume of solvent (~50 µL) remains, then vortex to redissolve the analyte from the tube walls before proceeding to the reconstitution or derivatization step.
-
Problem 2: Poor or Irreproducible Derivatization (GC-MS)
-
Cause A: Presence of Water or Protic Solvents
-
Why it happens: Silylating reagents like BSTFA or MSTFA react preferentially and rapidly with any active hydrogens, including those from water or alcohols (e.g., methanol)[7]. If moisture is present in the sample extract, the reagent will be consumed before it can react with the 4-MNA, leading to an incomplete or failed derivatization.
-
Solution: Ensure the sample extract is completely dry before adding the derivatization reagent. This can be achieved by drying the organic extract with anhydrous sodium sulfate before evaporation or by ensuring the evaporation step removes all aqueous residues. Avoid using protic solvents like methanol in the final reconstitution step before derivatization[7].
-
-
Cause B: Suboptimal Reaction Conditions
-
Why it happens: Derivatization is a chemical reaction that requires specific conditions to proceed to completion. Insufficient temperature or time will result in a partial reaction, leading to the appearance of both the derivatized and underivatized analyte, or no peak at all.
-
Solution: Most silylation reactions require heating. A typical starting point is 60-75°C for 30-60 minutes. Optimize both temperature and time for your specific application. Always include a positive control (a pure standard of 4-MNA) to verify that the reaction is working under your conditions.
-
| Reagent | Common Abbreviation | Primary Use & Comments |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly versatile and common for silylating acids and alcohols. Often used with a catalyst like 1% TMCS. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile of the TMS reagents, leading to fewer interfering byproducts in the chromatogram. Excellent for acids[13]. |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Forms TBDMS esters, which are more stable and less susceptible to hydrolysis than TMS esters. Useful if samples need to be stored after derivatization. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of 4-MNA from Plasma
This protocol is a starting point and should be validated for your specific application.
-
Sample Preparation: To 200 µL of plasma in a glass tube, add the internal standard (e.g., 4-MNA-d3). Vortex briefly.
-
Protein Precipitation & Release: Add 600 µL of cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins and release bound 4-MNA.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to pellet the precipitated protein.
-
pH Adjustment: Transfer the supernatant to a new glass tube. Add 10 µL of 6M HCl to acidify the sample to pH ~1-2.
-
Extraction: Add 1 mL of ethyl acetate. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat Extraction: Repeat steps 5-7 on the remaining aqueous layer with a fresh 1 mL of ethyl acetate and combine the organic layers to maximize recovery.
-
Evaporation: Evaporate the combined organic extracts to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable solvent for your analysis (e.g., 100 µL of mobile phase for LC-MS or a non-protic solvent for GC-MS derivatization).
Protocol 2: Solid-Phase Extraction (SPE) of 4-MNA from Urine
SPE offers cleaner extracts compared to LLE and is highly amenable to automation.
Caption: The five fundamental steps of Solid-Phase Extraction.
-
Sample Pre-treatment: Centrifuge urine sample to remove particulates. To 1 mL of supernatant, add internal standard and acidify to pH ≤ 2 with 6M HCl.
-
SPE Cartridge Conditioning: Using a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa), condition the sorbent by passing 1 mL of methanol through the cartridge[14].
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not let the sorbent bed go dry[14].
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow and steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences while retaining 4-MNA.
-
Elution: Elute the 4-MNA from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
Protocol 3: Silylation of 4-MNA for GC-MS Analysis
This protocol is for converting the extracted and dried 4-MNA into its trimethylsilyl (TMS) ester.
-
Ensure Dryness: The evaporated extract from the SPE or LLE protocol must be completely free of water.
-
Add Reagent: To the dry residue, add 50 µL of a non-protic solvent like pyridine or ethyl acetate, and then add 50 µL of BSTFA + 1% TMCS.
-
Seal and Heat: Tightly cap the vial and heat at 70°C for 45 minutes in a heating block or oven.
-
Cool: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS.
Method Comparison
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of analyte between two immiscible liquid phases[15][16]. | Partitioning of analyte between a solid sorbent and a liquid mobile phase[14][17]. |
| Selectivity | Lower; can co-extract significant interferences. | Higher; sorbent chemistry can be tailored to selectively retain the analyte and wash away interferences. |
| Automation | Difficult to automate. | Easily automated with 96-well plates and robotic systems[17]. |
| Solvent Usage | High. | Significantly lower[17]. |
| Common Issues | Emulsion formation, incomplete phase separation[11]. | Sorbent drying out, channelinga, breakthrough if overloaded. |
| Best For | Simple, one-off extractions; initial method development. | High-throughput analysis, cleaner extracts, complex matrices. |
References
-
Vertex AI Search Result[3]: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH. vertexaisearch.cloud.google.com.
-
Vertex AI Search Result[4]: Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. vertexaisearch.cloud.google.com.
-
Vertex AI Search Result[6]: Acids: Derivatization for GC Analysis. vertexaisearch.cloud.google.com.
-
Vertex AI Search Result[9]: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. vertexaisearch.cloud.google.com.
-
Vertex AI Search Result[15]: Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC - NIH. vertexaisearch.cloud.google.com.
-
Vertex AI Search Result[11]: Troubleshooting Low Recovery Rates in Chromatographic Analysis - WelchLab. vertexaisearch.cloud.google.com.
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Vertex AI Search Result[5]: Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International. .
-
Vertex AI Search Result[10]: Matrix Effects-A Challenge Toward Automation of Molecular Analysis. vertexaisearch.cloud.google.com.
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Vertex AI Search Result[16]: Ease and Effectiveness to Remove Organic Acids from Organic Solvents - LOUIS. louis.uah.edu.
-
Vertex AI Search Result[17]: Supelco Guide to Solid Phase Extraction - Sigma-Aldrich. .
-
Vertex AI Search Result[18]: Solid Phase Extraction (SPE) Sample Preparation - Fundamentals - YouTube. .
-
Vertex AI Search Result[13]: Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. vertexaisearch.cloud.google.com.
-
Vertex AI Search Result[19]: Simple Approaches to Solid Phase Extraction (SPE) Method Development - YouTube. .
-
Vertex AI Search Result[7]: Derivatization for GC-MS analysis? - ResearchGate. .
-
Vertex AI Search Result: Solid-Phase Extraction (SPE) Method Development - Waters Corporation. .
-
Vertex AI Search Result[8]: Bulletin 909A Guide to Derivatization Reagents for GC. vertexaisearch.cloud.google.com.
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Vertex AI Search Result: The Use of Derivatization Reagents for Gas Chromatography (GC) - Sigma-Aldrich. .
-
Vertex AI Search Result[14]: Understanding and Improving Solid-Phase Extraction | LCGC International. .
-
Vertex AI Search Result[20]: Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents - Research Explorer - The University of Manchester. .
-
Vertex AI Search Result[12]: Tips for Improving Your Oil & Grease Recoveries - Biotage. blog.biotage.com.
-
Vertex AI Search Result[1]: Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. .
-
Vertex AI Search Result[2]: Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. vertexaisearch.cloud.google.com.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
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- 15. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: Stability of 4-Methylnonanoic Acid in Stored Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, frequently asked questions, and troubleshooting advice regarding the stability of 4-methylnonanoic acid in stored biological samples. As a branched-chain fatty acid, its stability is governed by principles applicable to other fatty acids, particularly concerning oxidative and enzymatic degradation.
Frequently Asked Questions (FAQs)
Q1: What is 4-Methylnonanoic acid and why is its stability a concern?
Q2: What are the primary factors affecting the stability of 4-Methylnonanoic acid in biological samples?
The stability of 4-methylnonanoic acid, and fatty acids in general, is influenced by several key factors:
-
Temperature: Storage at insufficiently low temperatures fails to halt enzymatic processes that can alter fatty acid concentrations.[2] For instance, phospholipase activity can continue at temperatures as high as -20°C, leading to an artificial increase in non-esterified fatty acids (NEFAs).[2]
-
Oxidation: Although 4-methylnonanoic acid is a saturated fatty acid and less prone to oxidation than polyunsaturated fatty acids (PUFAs), the complex biological matrix contains numerous reactive species.[2][3] The presence of heme iron from red blood cell lysis can catalyze oxidation.[2]
-
Enzymatic Degradation: Lipases and other enzymes present in biological samples can hydrolyze lipids, releasing free fatty acids and altering the measured concentration of the analyte of interest.[1][4]
-
pH: Changes in pH can affect both enzymatic activity and the rate of chemical reactions like hydrolysis.[5][6][7] While the direct impact on a saturated fatty acid like 4-methylnonanoic acid is less pronounced than on other molecules, maintaining a stable pH is crucial for overall sample integrity.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause physical damage to cellular structures, leading to the release of enzymes and pro-oxidants. This can accelerate the degradation of analytes.[4] It is a best practice to aliquot samples into single-use volumes to avoid this issue.
Q3: What is the recommended storage temperature for ensuring the long-term stability of 4-Methylnonanoic acid?
For long-term stability of fatty acids in biological matrices like plasma, serum, or tissues, storage at -80°C is the gold standard.[1][2][3]
-
-80°C: This temperature effectively minimizes enzymatic activity and slows oxidative processes, preserving the integrity of fatty acids for years.[2][4] Studies have shown that long-chain PUFAs are stable for at least 10 years in plasma stored at -80°C.[2]
-
-20°C: This temperature is considered suboptimal for long-term storage. It is not cold enough to completely prevent phospholipase activity or oxidative degradation, especially over extended periods.[2][4] Some fatty acids have shown degradation levels as high as 80% at -20°C.[4]
-
4°C (Refrigeration): This is only suitable for very short-term storage (hours) before processing. Significant changes in amino acid and fatty acid concentrations can occur at this temperature.[8]
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | > 6 months (Years) | Optimal for long-term stability. Minimizes enzymatic and oxidative degradation.[2][3] |
| -20°C | < 6 months | Suboptimal. Risk of enzymatic activity and oxidation over time.[1][2] Not recommended for long-term studies. |
| 4°C | < 24 hours | Short-term only. Significant analyte changes can occur.[8] Samples should be processed and frozen as soon as possible. |
| Room Temperature | Avoid (Hours at most) | Not recommended. Rapid degradation can occur.[4] |
Q4: What type of collection tubes and storage containers should be used?
The choice of container is crucial to prevent contamination and analyte loss.
-
Blood Collection: For plasma, use tubes containing an anticoagulant like EDTA. EDTA also has the benefit of chelating metal ions, which can help reduce metal-catalyzed oxidation.[2]
-
Storage of Aqueous Samples (Plasma/Serum): Polypropylene cryovials are generally acceptable for storing aqueous samples like plasma or serum.
-
Storage of Lipid Extracts (in Organic Solvent): If 4-methylnonanoic acid is extracted into an organic solvent, it must be stored in glass vials with Teflon-lined caps.[9] Plastic containers can leach impurities into organic solvents, contaminating the sample.[9]
Q5: Should I add antioxidants or other preservatives to my samples?
Adding antioxidants can be a beneficial strategy, particularly if the samples cannot be immediately frozen at -80°C or if the matrix has high oxidative potential.
-
Butylated hydroxytoluene (BHT): An antioxidant commonly added to extraction solvents to prevent lipid peroxidation during sample processing.[2]
-
EDTA: As an anticoagulant, it also serves as a chelating agent, sequestering metal ions that can catalyze oxidative reactions.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Analyte Concentration & Recovery
Q: My measured concentrations of 4-Methylnonanoic acid are unexpectedly low in samples that have been stored for several months. What could be the cause?
A: Low recovery after storage is a classic sign of analyte degradation. The most likely causes are related to storage conditions and handling.
Potential Causes & Solutions:
-
Suboptimal Storage Temperature: Your samples may have been stored at -20°C instead of -80°C. At -20°C, residual enzymatic activity and slow oxidation can degrade fatty acids over time.[2][4]
-
Solution: Verify freezer temperature logs. For future studies, ensure all biological samples intended for fatty acid analysis are stored at -80°C immediately after processing.[3]
-
-
Oxidative Degradation: Even for a saturated fatty acid, the overall sample matrix can be prone to oxidation, especially if contaminated with heme from hemolysis.
-
Solution: Minimize hemolysis during sample collection and processing. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to protect the analyte during processing.[2]
-
-
Repeated Freeze-Thaw Cycles: Have the samples been thawed and refrozen multiple times? Each cycle can compromise sample integrity.[4]
-
Solution: The best practice is to aliquot samples into single-use tubes after the initial processing. This ensures that the master sample remains frozen until a new aliquot is needed.
-
Troubleshooting Workflow: Low Analyte Recovery
Caption: Logic diagram for troubleshooting low analyte recovery.
Issue 2: Data Variability
Q: I am observing high variability in 4-Methylnonanoic acid concentrations between technical replicates of the same sample. What's going on?
A: High variability often points to issues with sample handling, extraction consistency, or the analytical method itself.
Potential Causes & Solutions:
-
Sample Inhomogeneity: Lipids can sometimes distribute unevenly in a frozen sample.
-
Solution: Before taking an aliquot, allow the sample to thaw completely (on ice) and vortex it gently but thoroughly to ensure it is homogenous.
-
-
Inconsistent Extraction Efficiency: The protocol for extracting 4-methylnonanoic acid may not be performed consistently across all samples.
-
Solution: Use a validated extraction protocol. Crucially, incorporate a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a fatty acid of similar structure not present in the sample) at the beginning of the extraction process. The internal standard will co-extract with the analyte and help correct for variability in recovery.
-
-
Analytical Instrument Performance: Issues with the gas chromatograph (GC) or liquid chromatograph-mass spectrometer (LC-MS) can introduce variability.
-
Solution: Run system suitability tests and quality control (QC) samples (e.g., a pooled matrix sample) periodically throughout the analytical batch to monitor instrument performance and ensure consistency.
-
Issue 3: Unexpected Increase in Analyte Concentration
Q: I've noticed that the concentration of free 4-Methylnonanoic acid seems to increase in some plasma samples stored at -20°C. How is this possible?
A: This is a well-documented phenomenon for free fatty acids in plasma and serum and is almost certainly due to enzymatic activity.
Potential Cause & Solution:
-
Enzymatic Release from Complex Lipids: Plasma and serum contain enzymes like phospholipases that can remain active at -20°C.[2] These enzymes hydrolyze triglycerides and phospholipids, releasing free fatty acids (including branched-chain ones if present in complex lipids) into the sample. This artificially inflates the concentration of the "free" acid pool.
Protocols and Methodologies
Recommended Sample Handling and Storage Workflow
This protocol outlines the best practices for sample collection, processing, and storage to ensure the stability of 4-Methylnonanoic acid.
Objective: To minimize pre-analytical variability and analyte degradation.
Materials:
-
EDTA blood collection tubes
-
Refrigerated centrifuge
-
Polypropylene cryovials (for aliquots)
-
-80°C freezer
Procedure:
-
Sample Collection: Collect whole blood in EDTA-containing tubes. Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Initial Processing (within 1 hour): a. Centrifuge the blood tubes at 1,500 x g for 15 minutes at 4°C to separate plasma. b. Carefully aspirate the plasma supernatant, being cautious not to disturb the buffy coat or red blood cell pellet to minimize hemolysis.
-
Aliquoting: a. Immediately transfer the plasma to a clean tube and gently vortex. b. Dispense the plasma into pre-labeled, single-use polypropylene cryovials. The aliquot volume should be appropriate for a single analytical run. This step is critical to avoid future freeze-thaw cycles.[4]
-
Freezing and Storage: a. Immediately place the aliquots in a -80°C freezer. b. Organize the samples in freezer boxes with clear labeling. Maintain a detailed inventory and log of freezer temperatures.
-
Sample Retrieval for Analysis: a. Retrieve only the required number of aliquots for the experiment. b. Thaw the samples on ice to prevent heat-related degradation. c. Once thawed, vortex thoroughly before proceeding with the extraction protocol.
Sample Handling Workflow Diagram
Caption: Recommended workflow from sample collection to analysis.
References
-
Stark, K. D., Aristizabal Henao, J. J., & Metherel, A. H. (2017). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American Journal of Clinical Nutrition, 106(1), 158–170. [Link]
-
Parrish, C. C., Pethybridge, H., Young, J., & Jackson, G. (2020). State of art and best practices for fatty acid analysis in aquatic sciences. ICES Journal of Marine Science, 77(1), 15-28. [Link]
-
Rudy, M. D., Vonderembse, A. L., Arts, M. T., & Kainz, M. J. (2016). Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. PLOS ONE, 11(8), e0160494. [Link]
-
Nowak, K., Zancaner, S., & Giorgetti, R. (2018). Unstability of 4-CMC in human serum specimen. Forensic Science, Medicine and Pathology, 14(4), 543–546. [Link]
-
Koivuranta, M., & Thiam, S. (2021). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites, 11(9), 579. [Link]
-
Sami, M. M. (2023). A comparative study of the lipid panel levels at different duration time and temperature storage. arXiv preprint arXiv:2311.08389. [Link]
-
Høstmark, A. T., Haug, A., & Bjerkedal, T. (2001). Effect of long-term storage on the concentration of albumin and free fatty acids in human sera. Scandinavian Journal of Clinical and Laboratory Investigation, 61(6), 461–466. [Link]
-
Grover, P., & Ramsdell, J. S. (2012). The effect of pH on the toxicity of fatty acids and fatty acid amides to rainbow trout gill cells. Ecotoxicology and Environmental Safety, 84, 133–138. [Link]
-
Stanford, J. L., King, I., & Kristal, A. R. (1991). Long-term storage of red blood cells and correlations between red cell and dietary fatty acids: Results from a pilot study. Nutrition and Cancer, 16(3-4), 183–188. [Link]
-
Cincović, M. R., et al. (2021). Blood Serum Stability Limit and Maximum Storage Time of Bovine Samples. CABI Digital Library. [Link]
-
Arab, L. (2003). Biomarkers of fatty acid intake. Public Health Nutrition, 6(8A), 889-893. [Link]
-
The Good Scents Company. (n.d.). (S)-4-methyl nonanoic acid. Retrieved from [Link]
-
Meyer, M. R., & Maurer, H. H. (2012). Stability of analytes in biosamples—An important issue in clinical and forensic toxicology?. Bioanalysis, 4(15), 1775-1778. [Link]
-
ContaminantDB. (n.d.). 4-methylnonanoic acid (chem006661). Retrieved from [Link]
-
PubChemLite. (n.d.). 4-methylnonanoic acid (C10H20O2). Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylnonanoic acid. Retrieved from [Link]
-
NP-MRD. (n.d.). Showing NP-Card for (±)-4-Methylnonanoic acid (NP0338121). Retrieved from [Link]
-
Ivey, K. L., et al. (2022). The impact of environmental pH on the gut microbiota community structure and short chain fatty acid production. FEMS Microbiology Ecology, 98(5), fiac038. [Link]
-
Muta, K., et al. (2025). Effect of 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, on metabolic parameters in diet-induced obese mice. Journal of Experimental Pharmacology, 17, 241-255. [Link]
-
Kim, J., & Lee, J. (2016). Effects of pH on the rates of lipid oxidation in oil–water system. Food Chemistry, 196, 114-120. [Link]
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Regmi, S., et al. (2023). The Effect of pH on the Production and Composition of Short- and Medium-Chain Fatty Acids from Food Waste in a Leachate Bed Reactor at Room Temperature. Fermentation, 9(6), 527. [Link]
-
Cao, Y., et al. (2022). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Scientific Reports, 12(1), 1957. [Link]
-
Yilmaz, E. D., & Demirel, B. (2025). The effects of pH on the production of volatile fatty acids and microbial dynamics in long-term reactor operation. Journal of Chemical Technology & Biotechnology, 100(10), 2999-3008. [Link]
-
Husek, P. (2012). Survey of several methods deproteinizing human plasma before and within the chloroformate-mediated treatment of amino/carboxylic acids quantitated by gas chromatography. Journal of Pharmaceutical and Biomedical Analysis, 66, 213-220. [Link]
-
Kuklenyik, Z., et al. (2004). Comparison of extraction and quantification methods of perfluorinated compounds in human plasma, serum, and whole blood. Environmental Science & Technology, 38(13), 3698-3704. [Link]
-
Kumar, G., & Kumar, S. (2017). Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India. Journal of Laboratory Physicians, 9(1), 11–15. [Link]
-
Kumar, G., & Kumar, S. (2017). Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India. Journal of Laboratory Physicians, 9(1), 11–15. [Link]
-
Sottani, C., & Minoia, C. (2002). Quantitative determination of perfluorooctanoic acid ammonium salt in human serum by high-performance liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 16(7), 650–654. [Link]
-
Powers, S., & B-B., D. (2024). An Overview of Pre-Analytical Factors Impacting Metabolomics Analyses of Blood Samples. Metabolites, 14(9), 503. [Link]
-
Logue, B. A., et al. (2010). The Analysis of 2-amino-2-thiazoline-4-carboxylic Acid in the Plasma of Smokers and Non-Smokers. Journal of Analytical Toxicology, 34(5), 244-249. [Link]
Sources
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- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of pH on the toxicity of fatty acids and fatty acid amides to rainbow trout gill cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 9. avantiresearch.com [avantiresearch.com]
Technical Support Center: Analysis of 4-Methylnonanoic Acid
Welcome to the technical support center for the analysis of 4-methylnonanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. As Senior Application Scientists, we have compiled this guide based on extensive experience and authoritative sources to ensure scientific integrity and practical utility.
Introduction to 4-Methylnonanoic Acid Analysis
4-Methylnonanoic acid is a branched-chain fatty acid (BCFA) of interest in various fields, including microbiology, food science, and clinical research, due to its role in bacterial membrane composition and its potential as a biomarker.[1][2] Accurate quantification of 4-methylnonanoic acid is often performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Due to its chemical properties, analysis of this and other fatty acids often requires a derivatization step to improve volatility and chromatographic performance, particularly for GC-MS.[3][4] This guide will address common contaminants and analytical challenges encountered during its analysis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in 4-methylnonanoic acid analysis?
A1: Contamination is a significant concern in trace analysis and can originate from various sources throughout the analytical workflow. The most frequently observed contaminants include:
-
Phthalates: These ubiquitous plasticizers are found in a vast array of laboratory consumables, including solvents, plasticware, vial caps, and tubing.[5][6] Given their widespread use, phthalate contamination is a common challenge.
-
Siloxanes: These silicon-containing compounds are prevalent in GC analysis. They can leach from injection port septa, vial cap septa, and O-rings, and are also a component of GC column stationary phases, leading to column bleed.[7][8][9]
-
Solvent Impurities: Trace impurities in analytical solvents can introduce a variety of contaminants. It is crucial to use high-purity, LC-MS or GC-grade solvents.
-
Sample Handling and Environment: The laboratory environment itself can be a source of contamination. Dust particles, personal care products, and improper handling of clean parts can all introduce interfering compounds.[10][11]
Q2: Why is derivatization necessary for the GC-MS analysis of 4-methylnonanoic acid, and what are the potential pitfalls?
A2: In its free form, 4-methylnonanoic acid is a polar compound with a tendency to form hydrogen bonds. This can lead to poor peak shape, tailing, and adsorption to active sites in the GC system. Derivatization, typically by converting the carboxylic acid to a less polar ester (e.g., a fatty acid methyl ester or FAME), increases its volatility and thermal stability, making it more amenable to GC analysis.[3][12]
However, the derivatization process can introduce its own set of challenges:
-
Incomplete Derivatization: This can lead to an underestimation of the analyte concentration and the presence of broad, tailing peaks from the underivatized acid.
-
Reagent-Related Artifacts: The derivatization reagents themselves or byproducts of the reaction can co-elute with the analyte of interest, causing interference.[13][14]
-
Introduction of Contaminants: The reagents and additional handling steps can introduce contaminants if not performed carefully with high-purity reagents and clean glassware.[3]
Q3: What are "matrix effects" in LC-MS analysis of 4-methylnonanoic acid and how can they be mitigated?
A3: Matrix effects are a significant challenge in LC-MS, particularly when analyzing complex biological samples.[15][16] They occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[16][17]
Strategies to mitigate matrix effects include:
-
Effective Sample Preparation: Employing robust sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering matrix components.[16]
-
Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from co-eluting matrix components is crucial.[16]
-
Use of Internal Standards: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte. The SIL-IS will experience the same matrix effects as the analyte, allowing for accurate correction.[17]
-
Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the matrix itself, which can help to correct for matrix effects.[16]
Part 2: Troubleshooting Guides
Troubleshooting Guide 1: Phthalate Contamination
Phthalates are one of the most common contaminants in organic analysis. Their presence can lead to interfering peaks and an elevated baseline.
Identifying Phthalate Contamination:
-
Mass Spectra: Phthalates produce characteristic fragment ions in their mass spectra. Common ions to look for include m/z 149, 167, and 279 for dioctyl phthalate (DOP) and its isomers.
-
Blank Analysis: Regularly run solvent blanks (injecting only the solvent used for sample preparation) and method blanks (taking a clean sample through the entire extraction and analysis procedure). The presence of phthalate peaks in these blanks is a clear indicator of contamination.
Troubleshooting Workflow for Phthalate Contamination:
Caption: Troubleshooting workflow for identifying and eliminating phthalate contamination.
Protocol for Minimizing Phthalate Contamination:
-
Solvent Check:
-
Obtain a new bottle of high-purity solvent.
-
Directly inject the new solvent and compare the chromatogram to your blank. If the peaks are absent, your previous solvent was contaminated.
-
-
Glassware and Plasticware Cleaning:
-
Avoid using plastic containers whenever possible.
-
Thoroughly wash all glassware with a laboratory-grade detergent.
-
Rinse extensively with tap water, followed by deionized water, and finally with a high-purity solvent (e.g., acetone or hexane).
-
Bake glassware in a muffle furnace at high temperatures (e.g., 400 °C) for several hours to pyrolyze organic contaminants.
-
-
Vial and Cap Selection:
-
Use vials and caps that are certified to be free of phthalates.
-
Consider using PTFE-lined septa, as they are generally less prone to leaching than silicone septa.
-
-
Syringe Contamination:
-
Phthalates from the laboratory air can adsorb onto the outer surface of the syringe needle.[18]
-
Implement a thorough syringe cleaning protocol, including multiple rinses with clean solvent before and after each injection.
-
Troubleshooting Guide 2: Siloxane Contamination in GC-MS
Siloxanes, often appearing as "ghost peaks," are a common nuisance in GC-MS analysis.[8][9] They can originate from multiple sources within the GC system.
Identifying Siloxane Contamination:
-
Characteristic Ions: Siloxanes produce a characteristic pattern of ions in their mass spectra, including m/z 73, 147, 207, 281, and 355.[7] The ion at m/z 207 is often associated with column bleed, while the others are more indicative of bleed from septa.[7]
-
Appearance in Chromatogram: Siloxane peaks are often broad and may appear at regular intervals in the chromatogram, especially during temperature programming.
Troubleshooting Workflow for Siloxane Contamination:
Caption: A systematic approach to troubleshooting siloxane contamination in GC-MS.
Protocol for Reducing Siloxane Contamination:
-
Inlet Maintenance:
-
Septa: Regularly replace the injection port septum. Use high-quality, low-bleed septa. Avoid overtightening the septum nut, which can cause coring and increased bleed.
-
Liner: Deactivated glass liners can become contaminated over time. Periodically replace or clean the liner.
-
-
Column Conditioning:
-
Properly condition new GC columns according to the manufacturer's instructions. This involves heating the column to a high temperature with carrier gas flow to remove volatile compounds.
-
If the column has been sitting idle, it may be necessary to recondition it.
-
-
Carrier Gas Purity:
-
Use high-purity carrier gas (e.g., Helium 99.999%).
-
Install and regularly replace gas purifiers to remove moisture, oxygen, and hydrocarbons from the carrier gas line. Oxygen and moisture can accelerate the degradation of the column's stationary phase, leading to increased bleed.[8]
-
-
Vial and Cap Septa:
-
As with the inlet septum, use high-quality vial septa.
-
Some solvents, like methylene chloride, can extract siloxanes from septa.[8] Be mindful of solvent-septa compatibility.
-
Data Summary Table: Common Contaminants in 4-Methylnonanoic Acid Analysis
| Contaminant Class | Common Examples | Primary Sources | Key Diagnostic Ions (m/z) in MS | Mitigation Strategies |
| Phthalates | Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Dioctyl phthalate (DOP) | Plasticware, solvents, vial caps, lab environment | 149, 167, 279 | Use glass instead of plastic, bake glassware, use certified clean consumables, run blanks. |
| Siloxanes | Cyclic and linear methylsiloxanes | GC septa, GC column bleed, vial caps, O-rings | 73, 147, 207, 281, 355 | Use low-bleed septa and columns, regular inlet maintenance, proper column conditioning, use gas purifiers. |
| Derivatization Artifacts | Byproducts of esterification reagents | Derivatization process | Varies with reagent | Optimize reaction conditions, use high-purity reagents, perform a reagent blank. |
| Matrix Components | Lipids, proteins, salts | Biological samples (e.g., plasma, feces) | N/A (cause signal suppression/enhancement) | Robust sample cleanup (SPE, LLE), optimized chromatography, use of stable isotope-labeled internal standards. |
References
- Siloxane peaks in baseline GCMS. GL Sciences.
- Understanding the Origins of Siloxane Ghost Peaks in Gas Chrom
- Understanding the Origins of Siloxane Ghost Peaks in Gas Chrom
- Those Darn Phthalates | CRS BLOGables - Chromatography Research Supplies. (2020-09-29).
- Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamin
- Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed. (2013-01-18).
- Derivatization of F
- Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids | Request PDF - ResearchG
- Fast derivatization of fatty acids in different meat samples for gas chrom
- Derivatization - Chemistry LibreTexts. (2023-08-29).
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH.
- Strategies for the Detection and Elimination of Matrix Effects in Quantit
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC Intern
- What are the common contaminants in my GCMS - Agilent.
- Branched-Chain F
- Branched Chain Fatty Acids Analysis Service - Cre
- "Issues Encountered in Organic Acid Analysis Using GC/MS" - Chrom
- LC-MS Contaminants - Merck Millipore.
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- 2. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
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Navigating the Maze: A Technical Support Guide to Optimal GC Column Selection for Branched-Chain Fatty Acid Separation
Welcome to the Technical Support Center dedicated to the intricate science of separating branched-chain fatty acids (BCFAs) using gas chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to empower your experimental success. We will move beyond mere protocols to explain the fundamental principles that govern your separations, enabling you to not only follow methods but to intelligently troubleshoot and optimize them.
Frequently Asked Questions (FAQs)
Here, we address the most common questions encountered when setting up a GC method for BCFA analysis.
Q1: Why is derivatization a mandatory first step for BCFA analysis by GC?
A1: Direct analysis of free fatty acids by GC is fraught with challenges. Due to their polar carboxyl group, underivatized fatty acids tend to form hydrogen bonds, leading to significant adsorption onto the GC column and inlet. This results in poor peak shape, tailing, and often, a complete lack of reproducibility.[1][2]
To overcome this, a derivatization step is essential. The most common method is the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs).[3][4] This process neutralizes the highly polar carboxyl group, significantly increasing the volatility of the analytes and making them amenable to GC analysis.[1][3] The result is sharper, more symmetrical peaks and a more robust and reliable analytical method.
Q2: What is the most critical factor in selecting a GC column for BCFA separation?
A2: The stationary phase chemistry is, without a doubt, the most critical factor. The choice of stationary phase dictates the selectivity of your separation, which is paramount for resolving the subtle structural differences between BCFA isomers. For FAMEs, including BCFAs, highly polar stationary phases are the industry standard.[5][6][7]
These phases separate analytes based on a combination of boiling point and polarity. The increased interaction between polar analytes and the polar stationary phase allows for the separation of compounds with very similar boiling points but different degrees of branching or unsaturation.[8]
Q3: Which specific stationary phases are recommended for BCFA analysis?
A3: Two main types of highly polar stationary phases have proven to be exceptionally effective for the separation of FAMEs, including BCFAs:
-
Cyanopropyl Silicone Phases: These are the most highly polar and are considered the gold standard for complex FAME separations, especially when resolving geometric (cis/trans) and positional isomers.[4][5][7] Columns such as the HP-88 and CP-Sil 88 fall into this category.[4][6] Their high cyanopropyl content provides unique selectivity for unsaturated and branched-chain fatty acids.
-
Polyethylene Glycol (PEG) Phases (WAX columns): These are also highly polar and are excellent for general-purpose FAME analysis.[3][6] Columns like the DB-WAX and Omegawax are widely used.[6] While they may not always provide the same level of resolution for complex isomer pairs as cyanopropyl phases, they are robust and offer excellent performance for many applications.
| Stationary Phase Type | Common Trade Names | Polarity | Key Advantages for BCFA Separation |
| Cyanopropyl Silicone | HP-88, CP-Sil 88, SP-2560 | Very High | Excellent resolution of positional and geometric isomers.[4][5][7] |
| Polyethylene Glycol (PEG) | DB-WAX, Omegawax, HP-INNOWax | High | Robust and reliable for general FAME analysis.[3][4][6] |
Q4: How do column dimensions (length, internal diameter, and film thickness) impact my BCFA separation?
A4: While stationary phase chemistry is primary, the physical dimensions of the column play a crucial role in optimizing resolution, analysis time, and sample capacity.
-
Length: A longer column increases the number of theoretical plates, which generally leads to better resolution.[9][10] Doubling the column length increases resolution by a factor of about 1.4.[9][11] However, this comes at the cost of longer analysis times and potentially higher column bleed.[11] For many routine analyses, a 25-30 meter column provides a good balance between resolution and speed.[10][12]
-
Internal Diameter (ID): A smaller ID (e.g., 0.18-0.25 mm) leads to higher efficiency and better resolution.[11] However, smaller ID columns have a lower sample capacity and are more susceptible to overload. For most applications, a 0.25 mm ID is a good starting point.
-
Film Thickness: A thicker stationary phase film increases retention time and can improve the resolution of early-eluting, volatile compounds.[13] It also increases the column's capacity. However, thicker films can lead to increased column bleed and longer analysis times for high-boiling point compounds. For FAME analysis, a film thickness of 0.20-0.25 µm is common.
Troubleshooting Guide
Even with the optimal column, chromatographic challenges can arise. This section provides a systematic approach to resolving common issues.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptoms: Asymmetrical peaks, with the tail or front of the peak extending.
Potential Causes & Solutions:
-
Active Sites in the System: Free carboxyl groups can interact with active sites in the inlet liner or the front of the column.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting peaks.[15][16]
-
Solution: Reduce the injection volume or dilute the sample. Alternatively, increase the split ratio if using a split injection.[15]
-
-
Improper Column Installation: A poorly cut or installed column can create dead volume, leading to peak tailing.[6]
-
Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's guidelines for the correct installation depth in both the inlet and the detector.[6]
-
Problem 2: Inadequate Resolution of Key BCFA Isomers
Symptoms: Co-eluting or partially overlapping peaks of interest.
Potential Causes & Solutions:
-
Suboptimal Temperature Program: The temperature program has a significant impact on selectivity and resolution.[17][18][19]
-
Incorrect Stationary Phase: The chosen stationary phase may not have the required selectivity for your specific BCFAs.
-
Solution: If optimizing the temperature program is insufficient, consider a column with a different, highly polar stationary phase. For example, if you are using a WAX column, switching to a highly cyanopropyl-based column may provide the necessary selectivity.[7]
-
-
Column Efficiency Loss: Over time, columns can lose efficiency due to contamination or degradation.
-
Solution: Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
-
Problem 3: Baseline Instability (Drift or Noise)
Symptoms: A rising or falling baseline, or the presence of random electronic spikes.
Potential Causes & Solutions:
-
Column Bleed: At high temperatures, the stationary phase can degrade and elute from the column, causing a rising baseline.[16]
-
Solution: Ensure the oven temperature does not exceed the column's maximum operating temperature. Use a low-bleed column, especially if interfacing with a mass spectrometer.[12]
-
-
Contamination: Contamination in the carrier gas, inlet, or from the sample itself can cause baseline noise and ghost peaks.[15][16]
-
Solution: Use high-purity gases and install carrier gas purifiers. Regularly replace the septum and inlet liner.[14] Run a solvent blank to identify the source of contamination.
-
-
Leaks: Small leaks in the system can introduce oxygen, which can degrade the column and cause baseline instability.
-
Solution: Use an electronic leak detector to check all fittings and connections, especially after column installation or maintenance.
-
Experimental Protocols & Visualizations
Protocol 1: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride (BF₃)-Methanol
This is a widely used and robust method for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids.[2][21]
Materials:
-
Lipid sample (1-25 mg)
-
12-14% Boron trifluoride in methanol (BF₃-Methanol)
-
Hexane (GC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Screw-capped glass tubes with PTFE liners
Procedure:
-
Place the lipid sample into a screw-capped glass tube.[2]
-
Add 2 mL of 12-14% BF₃-Methanol.[2]
-
Cap the tube tightly and heat at 60 °C for 10-30 minutes.[1][21]
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Allow the phases to separate.
-
Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove residual water.[1]
-
The sample is now ready for GC analysis.
Workflow for GC Column Selection and Method Optimization
Caption: A diagram showing the relationship between key GC parameters and their impact on chromatographic resolution.
References
- Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels. PubMed.
- Evaluation of New Stationary Phases for the Separation of Fatty Acid Methyl Esters.
- High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Sigma-Aldrich.
- Technical Support Center: Gas Chromatography (GC)
- Column Selection for the Analysis of Fatty Acid Methyl Esters Applic
- Gas chromatographic analysis of f
- What Column do I Need for Gas Chromatographic Analysis of F
- Technical Support Center: Optimizing GC-MS for Branched-Chain F
- Impact of GC Parameters on The Separation - Part 3: Choice of Column Length.
- Step-by-step procedure for derivatization of f
- Impact of GC Parameters on The Separation - Part 4: Choice of Film Thickness.
- Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic M
- What Role Does Column Length Play in Optimizing GC Peak Separ
- TROUBLESHOOTING GUIDE. Restek.
- Optimising Gas Chromatography using Column Dimensions. Element Lab Solutions.
- Derivatization of F
- Which Column Is Best for F
- GC Derivatiz
- Temperature Programming for Better GC Results. Phenomenex.
- Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chrom
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
- What is Temperature Programming in Gas Chromatography?
- Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry.
- GC Troubleshooting - The most common problems you will encounter. YouTube.
- Guide to GC Column Selection and Optimizing Separ
- The Secrets of Successful Temperature Programming.
- What Is Temperature Programming in Gas Chrom
- Modified GC temperature program method for analysis of fatty acid profiles in ready- to-eat composite diets in Sri Lanka using correction factors.
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- 10. What Role Does Column Length Play in Optimizing GC Peak Separation? - Persee [pgeneral.com]
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- 17. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
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- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Reproducibility in 4-Methylnonanoic Acid Quantification
Welcome to the technical support center for the quantitative analysis of 4-Methylnonanoic acid (4-MNA). This guide is designed for researchers, scientists, and drug development professionals who are encountering reproducibility challenges in their assays. Here, we will dissect the common pitfalls in 4-MNA quantification and provide robust, field-proven troubleshooting strategies in a direct question-and-answer format. Our focus is not just on what to do, but why a particular step is critical, grounding our advice in established analytical principles to ensure the integrity and reliability of your data.
I. Frequently Asked Questions (FAQs)
Q1: My 4-MNA peak area is inconsistent between injections, even for the same sample. What's the likely cause?
A1: Highly variable peak areas for 4-MNA often point to issues in the injection process or instability of the analyte in its underivatized form. Given its carboxylic acid group, 4-MNA is a polar and relatively non-volatile compound, which can lead to poor chromatography and inconsistent vaporization in a hot GC inlet.
-
Expert Insight: Free fatty acids like 4-MNA can interact with active sites in the GC inlet liner or the front of the analytical column, leading to peak tailing and sample loss.[1] This interaction is often inconsistent, causing significant variability in peak area. Derivatization is almost always necessary to achieve reproducible results.[2]
Q2: I'm seeing significant baseline noise and "ghost peaks" in my chromatograms. Where should I start troubleshooting?
A2: High baseline noise and the appearance of extraneous peaks are typically indicative of contamination. The source of this contamination can be from several places in your analytical workflow.
-
Troubleshooting Steps:
-
Carrier Gas Purity: Ensure you are using high-purity carrier gas and that your gas traps are functioning correctly to remove oxygen, moisture, and hydrocarbons.[3]
-
Septum Bleed: Overused or low-quality septa can degrade and release particles into the inlet, contributing to background noise.[3] Regular replacement with high-quality septa is crucial.
-
Column Bleed: Operating your GC column above its maximum temperature limit will cause the stationary phase to degrade, resulting in a rising baseline and characteristic ions in the mass spectrum.[4]
-
Contaminated Inlet/Liner: The inlet liner is a common site for the accumulation of non-volatile residues from previous injections. Regular cleaning or replacement of the liner is essential for maintaining a clean system.[3]
-
Q3: My calibration curve for 4-MNA has poor linearity (R² < 0.99). How can I improve this?
A3: Poor linearity in your calibration curve is often a symptom of issues with sample preparation, derivatization efficiency, or detector saturation.
-
Key Considerations:
-
Derivatization Inefficiency: An incomplete or inconsistent derivatization reaction will lead to a non-linear response. Ensure your derivatizing agent is fresh and the reaction conditions (temperature, time) are optimized and consistent across all calibrators and samples.[5]
-
Internal Standard Use: The use of a stable isotope-labeled internal standard is the gold standard for correcting for variability in extraction, derivatization, and injection.[6][7] If you are not using one, its addition is highly recommended. If you are, ensure it is being added at a consistent concentration to all samples and standards.
-
Detector Saturation: If your higher concentration standards are falling off the linear range, you may be overloading the detector. Diluting your standards and samples may be necessary.
-
II. Troubleshooting Guides by Analytical Stage
This section provides a more in-depth, step-by-step approach to troubleshooting common issues at each stage of the 4-MNA quantification workflow.
Guide 1: Sample Preparation and Extraction
Problem: Low or inconsistent recovery of 4-MNA from the sample matrix (e.g., plasma, tissue).
Underlying Cause: 4-Methylnonanoic acid is a medium-chain fatty acid, and its extraction efficiency can be influenced by the sample matrix and the extraction solvent system used.[8] Inefficient extraction will lead to under-quantification and poor reproducibility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low 4-MNA recovery.
Detailed Protocol: Optimized Liquid-Liquid Extraction from Plasma
-
Internal Standard Spiking: To 50 µL of plasma, add a known concentration of a suitable internal standard (e.g., a stable isotope-labeled 4-MNA).[9]
-
Protein Precipitation & Lysis: Add 225 µL of cold methanol, vortex thoroughly for 10 seconds to precipitate proteins.[10]
-
Solvent Extraction: Add 750 µL of cold methyl tert-butyl ether (MTBE), vortex for 10 seconds, and then shake for 6 minutes at 4°C.[10]
-
Phase Separation: Add 188 µL of water to induce phase separation. Vortex for 20 seconds and centrifuge at high speed for 5 minutes.
-
Collection: Carefully collect the upper organic layer containing the lipids and fatty acids.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The sample is now ready for derivatization.
Guide 2: Derivatization
Problem: Incomplete or variable derivatization leading to poor peak shape and inconsistent quantification.
Underlying Cause: The carboxyl group of 4-MNA must be derivatized to increase its volatility and thermal stability for GC analysis.[2][5] Incomplete reactions are a major source of error.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for 4-MNA derivatization.
Detailed Protocol: Esterification using Boron Trifluoride (BF₃)-Methanol
This is a widely used method for creating fatty acid methyl esters (FAMEs).[2]
-
Reagent Addition: To the dried lipid extract, add 2 mL of 12-14% Boron Trifluoride in methanol.[2]
-
Reaction: Cap the tube tightly and heat at 60°C for 5-10 minutes.
-
Quenching and Extraction: Cool the reaction vessel, then add 1 mL of water and 1 mL of hexane.
-
Mixing: Shake the vessel vigorously to extract the FAMEs into the hexane layer.
-
Phase Separation: Allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
| Derivatization Reagent | Advantages | Disadvantages |
| BF₃-Methanol | Effective for both free fatty acids and transesterification.[11] | Corrosive, requires careful handling. |
| BSTFA/TMCS | Strong silylating agent, produces thermally stable derivatives. | Moisture sensitive.[12] |
| PFBBr | Forms pentafluorobenzyl esters, excellent for sensitive detection by electron capture negative ionization (ECNI) MS.[5] | Can be more complex to perform. |
Guide 3: GC-MS Analysis
Problem: Poor chromatographic peak shape (e.g., tailing, fronting) or co-elution with interfering peaks.
Underlying Cause: Chromatographic issues can arise from improper GC conditions, column degradation, or matrix interferences.[4] For branched-chain fatty acids like 4-MNA, separation from isomers can be challenging.[13]
Troubleshooting Workflow:
Caption: Troubleshooting GC-MS chromatographic issues.
Key GC-MS Parameters for 4-MNA (as methyl ester)
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization without thermal degradation. |
| GC Column | Mid-polarity column (e.g., DB-5ms, HP-5ms) | Provides good separation for a wide range of fatty acid methyl esters.[12] |
| Oven Program | Start at a low temperature (e.g., 60°C) and ramp up. | A slower ramp rate (e.g., 5-10°C/min) can improve resolution between isomers. |
| MS Ion Source Temp | 230 °C | Standard temperature for robust ionization. |
| MS Quadrupole Temp | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible fragmentation patterns for library matching.[3] |
Guide 4: Data Analysis and Quantification
Problem: Inaccurate quantification due to matrix effects.
Underlying Cause: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate results.[14][15][16] This is a significant challenge in LC-MS and can also occur in GC-MS.
Evaluating Matrix Effects:
The most common method to assess matrix effects is the post-extraction spike comparison.[16]
-
Prepare three sets of samples:
-
Set A: Neat standard solution of 4-MNA in pure solvent.
-
Set B: Blank matrix extract (processed with no analyte) spiked with 4-MNA standard post-extraction.
-
Set C: Pre-extraction spiked sample (4-MNA standard added to the matrix before extraction).
-
-
Calculate Ratios:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
-
An ME % value significantly different from 100% indicates the presence of matrix effects ( <100% = suppression, >100% = enhancement).[16]
Mitigation Strategies:
-
Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the labeled standard will be affected in the same way as the native analyte.[6][7][13]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[15][17]
-
Improved Sample Cleanup: Employ more rigorous extraction and cleanup procedures, such as Solid Phase Extraction (SPE), to remove matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to mimic the matrix effects seen in the unknown samples.
By systematically addressing these potential sources of error, you can significantly improve the reproducibility and accuracy of your 4-Methylnonanoic acid quantification, leading to more reliable and trustworthy scientific outcomes.
References
-
Impact of internal standard selection on measurement results for long chain fatty acids in blood. (2024). National Institutes of Health (NIH). Retrieved from [Link]
-
l-4-methylnonanoic acid. (n.d.). NIST WebBook. Retrieved from [Link]
-
Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). MDPI. Retrieved from [Link]
-
isotope-labeled internal standards: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. (2015). ResearchGate. Retrieved from [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. (n.d.). MDPI. Retrieved from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved from [Link]
-
Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters by gas chromatography. (n.d.). Schebb Lab. Retrieved from [Link]
-
LC/MS Method for Comprehensive Analysis of Plasma Lipids. (2018). Agilent. Retrieved from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020). PubMed. Retrieved from [Link]
-
Pentanoic acid, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Nonanoic acid, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
Nonanoic acid, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
Determination of the fatty acid profile of... : Clinical Chemistry and Laboratory Medicine. (2012). Ovid. Retrieved from [Link]
-
Plasma Ketone and Medium Chain Fatty Acid Response in Humans Consuming Different Medium Chain Triglycerides During a Metabolic Study Day. (2019). National Institutes of Health (NIH). Retrieved from [Link]
-
Medium chain fatty acids: extraction, isolation, purification, bioactive properties and application. (2021). ResearchGate. Retrieved from [Link]
-
2-Methylnonanoic acid, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. (n.d.). CABI Digital Library. Retrieved from [Link]
-
HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. (n.d.). IUPAC. Retrieved from [Link]
-
organic acid disorders and GC-MS. (2009). Chromatography Forum. Retrieved from [Link]
-
GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. (n.d.). DCVMN. Retrieved from [Link]
-
Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). FDA. Retrieved from [Link]
-
MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). MetBioNet. Retrieved from [Link]
-
Appendix F: Guidelines for Standard Method Performance Requirements. (n.d.). AOAC International. Retrieved from [Link]
-
Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. (n.d.). ResearchGate. Retrieved from [Link]
-
How to Troubleshoot and Improve your GC/MS. (2022). YouTube. Retrieved from [Link]
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dealing with co-eluting peaks in 4-Methylnonanoic acid chromatography
Welcome to the technical support center for the chromatographic analysis of 4-methylnonanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a particular focus on the challenge of co-eluting peaks. The information is presented in a question-and-answer format to directly address specific problems.
Frequently Asked Questions (FAQs)
Q1: We are observing a broad or shouldered peak for 4-methylnonanoic acid in our chromatogram. What could be the cause?
A broad or shouldered peak is a common indicator of co-elution, where two or more compounds exit the chromatography column at or near the same time[1][2]. In the case of 4-methylnonanoic acid, this can be due to several factors:
-
Co-elution of Enantiomers: 4-Methylnonanoic acid is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers (R- and S-isomers)[3][4]. Standard achiral chromatography columns will not separate these enantiomers, leading to a single, potentially broadened peak representing both.
-
Matrix Interferences: If you are analyzing 4-methylnonanoic acid in a complex matrix, such as a biological fluid or a food sample, other compounds in the matrix may co-elute[5].
-
Isomeric Impurities: The 4-methylnonanoic acid standard itself may contain other structurally similar isomers that are not resolved by the current analytical method.
Q2: How can we confirm if the peak distortion is due to co-elution?
There are several ways to investigate suspected co-elution:
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD detector can acquire UV spectra across the entire peak. If the spectra are not consistent from the upslope to the downslope of the peak, it indicates the presence of more than one component[1][2].
-
Mass Spectrometry (MS) Detection: A mass spectrometer can be used to analyze the mass-to-charge ratio (m/z) of the ions across the peak. If the mass spectrum changes across the peak, it confirms co-elution[2][6]. For 4-methylnonanoic acid, you would expect a consistent m/z corresponding to its molecular weight if the peak is pure[7][8].
-
Varying Chromatographic Conditions: Systematically changing parameters like the mobile phase composition or temperature can sometimes cause co-eluting peaks to separate, providing evidence of their presence[9].
Troubleshooting Guides
Guide 1: Resolving Co-eluting Enantiomers of 4-Methylnonanoic Acid
The primary challenge in the chromatography of 4-methylnonanoic acid is often the separation of its enantiomers. Because enantiomers have identical physical and chemical properties in an achiral environment, a chiral environment is necessary for their separation[10][11].
Step-by-Step Protocol for Chiral Separation:
-
Select a Chiral Stationary Phase (CSP): The most effective way to separate enantiomers is by using a chiral HPLC column[12][13]. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for screening as they have broad applicability for chiral separations[9][11].
-
Mobile Phase Screening:
-
Normal Phase: Start with a simple mobile phase of hexane and a chiral modifier like isopropanol or ethanol. Vary the ratio of the alcohol to optimize selectivity.
-
Reversed-Phase: If your sample is more polar, a reversed-phase chiral column may be suitable. Use a mobile phase of water/acetonitrile or water/methanol with an acidic additive like formic acid or acetic acid to suppress the ionization of the carboxylic acid group and improve peak shape[14].
-
Polar Organic Mode: This mode uses polar organic solvents like acetonitrile or methanol and is another option for chiral separations on polysaccharide-based columns[11].
-
-
Temperature Optimization: Temperature can significantly impact chiral recognition[9][14].
-
Lowering the temperature often increases the interaction between the analyte and the chiral stationary phase, which can improve resolution. Experiment with a temperature range of 10°C to 40°C.
-
-
Flow Rate Adjustment: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time[15].
Table 1: Recommended Starting Conditions for Chiral HPLC Method Development for 4-Methylnonanoic Acid
| Parameter | Normal Phase | Reversed-Phase |
| Chiral Column | Polysaccharide-based (e.g., Amylose or Cellulose) | Polysaccharide-based or Cyclodextrin-based |
| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol (e.g., 90:10 v/v) | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25°C (with option to decrease to 10°C) | 25°C (with option to decrease to 10°C) |
| Detection | UV (at a low wavelength, e.g., 210 nm) or MS | UV (at a low wavelength, e.g., 210 nm) or MS |
Diagram 1: Workflow for Chiral Method Development
Caption: A systematic approach to developing a chiral separation method.
Guide 2: Troubleshooting Co-elution from Matrix Components in Gas Chromatography (GC)
For the analysis of volatile fatty acids like 4-methylnonanoic acid, especially in complex matrices like food and flavor samples, Gas Chromatography (GC) is often employed[16]. Co-elution with matrix components can be a significant issue.
Step-by-Step Protocol for Resolving Matrix Co-elution in GC:
-
Sample Preparation: Proper sample preparation is crucial to remove interfering matrix components. Consider techniques like liquid-liquid extraction or solid-phase extraction (SPE) to isolate the acidic fraction containing 4-methylnonanoic acid.
-
Derivatization: 4-Methylnonanoic acid is a polar compound. Derivatization to a less polar ester (e.g., methyl ester) can improve peak shape and may shift its retention time away from interfering compounds[17][18].
-
Column Selection:
-
If using a non-polar column (e.g., DB-5ms), consider switching to a more polar column (e.g., a wax column like DB-WAX) or a column with a different selectivity. The change in stationary phase chemistry is a powerful tool to alter selectivity and resolve co-eluting peaks[15].
-
-
Temperature Program Optimization:
-
Lower Initial Temperature: A lower starting temperature can improve the resolution of early eluting compounds.
-
Slower Ramp Rate: A slower temperature ramp will increase the time analytes spend interacting with the stationary phase, which can improve separation.
-
-
Use of a Selective Detector: If co-elution cannot be resolved chromatographically, a mass spectrometer (MS) as a detector can provide selectivity. By monitoring for a specific ion of 4-methylnonanoic acid (or its derivative) in selected ion monitoring (SIM) mode, you can achieve quantification even in the presence of co-eluting interferences[6].
Diagram 2: Troubleshooting GC Co-elution
Caption: A logical workflow for resolving co-elution in GC analysis.
References
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube. Retrieved from [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved from [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Retrieved from [Link]
-
4-Methylnonanoic acid. PubChem. Retrieved from [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023, September 25). Regis Technologies. Retrieved from [Link]
-
4-methyl nonanoic acid. The Good Scents Company. Retrieved from [Link]
-
Troubleshooting Guide. Restek. Retrieved from [Link]
-
Peak Fronting (Co elution) Troubleshooting. (2014, July 3). Chromatography Forum. Retrieved from [Link]
-
(±)-4-Methylnonanoic acid (NP0338121). NP-MRD. Retrieved from [Link]
-
Methyl nonanoate. PubChem. Retrieved from [Link]
-
Nonanoic acid, methyl ester. NIST WebBook. Retrieved from [Link]
-
Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products. PubMed. Retrieved from [Link]
-
Chiral Chromatography: Separating Twins. Blogs@NTU. Retrieved from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Retrieved from [Link]
-
Co-elution of Cis-NMIFAs in the 18:3t region: analytical approach in trans fatty acid identification. PubMed. Retrieved from [Link]
-
Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector. Waters Corporation. Retrieved from [Link]
-
Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts. Retrieved from [Link]
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- 13. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
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- 18. Nonanoic acid, methyl ester [webbook.nist.gov]
Technical Support Center: Optimization of Injection Parameters for Volatile Fatty Acids (VFAs)
Welcome to the Technical Support Center for the analysis of Volatile Fatty Acids (VFAs). This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, actionable advice for optimizing Gas Chromatography (GC) injection parameters. Here, we move beyond simple procedural lists to explain the why behind experimental choices, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
This section addresses common questions about VFA analysis, providing quick and authoritative answers to guide your experimental setup.
Q1: Why is direct analysis of underivatized volatile fatty acids by GC challenging?
Direct injection of free or underivatized VFAs is often problematic due to their high polarity and low volatility.[1][2] These characteristics can lead to several issues in GC analysis:
-
Poor Peak Shape: The polar carboxyl group of VFAs can interact with active sites in the GC inlet and column, causing significant peak tailing.[1][2][3]
-
Low Sensitivity: Strong adsorption of VFAs to the stationary phase can result in broad peaks and reduced detector response.[1][2]
-
Irreproducible Results: Inconsistent interactions within the GC system can lead to poor reproducibility of peak areas and retention times.[2]
To overcome these challenges, derivatization is often employed to convert the polar carboxyl group into a less polar, more volatile functional group.[1][2] However, direct analysis is possible with specialized columns and optimized injection parameters.[3][4][5]
Q2: What is derivatization and is it always necessary for VFA analysis?
Derivatization is a chemical modification process that converts a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical method. For VFA analysis by GC, the most common derivatization is esterification to form fatty acid methyl esters (FAMEs).[1][6][7] This process increases the volatility and reduces the polarity of the VFAs.[2]
While derivatization can improve chromatographic performance, it is not always necessary. The analysis of underivatized VFAs can be achieved, which simplifies and quickens sample preparation and eliminates the risk of artifact formation from the derivatization process.[3][4] This approach requires the use of specialized GC columns, such as those with an acidic character, that are designed to minimize the adsorption of active carboxyl groups.[3][4][5]
Q3: How do I choose between a split and splitless injection for VFA analysis?
The choice between split and splitless injection depends primarily on the concentration of your analytes.[8][9][10]
-
Split Injection: This technique is ideal for samples with high VFA concentrations.[8][11] Only a fraction of the injected sample enters the column, while the rest is vented.[8][9][10] This prevents column overload and can result in sharper, narrower peaks.[9][10][11] Typical split ratios range from 5:1 to 500:1.[10]
-
Splitless Injection: This method is used for trace analysis where the VFA concentrations are very low.[8][11] In this mode, the split vent is closed during injection, allowing almost the entire sample to be transferred to the column, maximizing sensitivity.[8][9][11]
Q4: What type of GC column is best suited for VFA analysis?
For the analysis of underivatized VFAs, a specialized column that can handle acidic compounds is required to prevent adsorption of the carboxyl groups.[4][5] Acid-modified polyethylene glycol (PEG) columns, often referred to as FFAP (Free Fatty Acid Phase) columns, are commonly used.[3][12] These columns have an acidic character that provides excellent peak shapes for volatile acidic compounds.[4][5][13]
For the analysis of FAMEs, highly polar cyanopropyl silicone or polyvinyl alcohol (PVA) coated columns are often recommended for detailed separations, including cis and trans isomers.[14]
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during VFA analysis.
Issue 1: Peak Tailing or Fronting
Symptoms: Asymmetrical peaks where the latter half of the peak is broader than the front (tailing) or the front half is broader than the latter (fronting).
Possible Causes and Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Active Sites in the Inlet or Column | The polar carboxyl groups of VFAs can interact with active sites (e.g., silanol groups) in the liner or on the column, leading to adsorption and peak tailing.[2][15] | 1. Use a Deactivated Inlet Liner: Liners with deactivation coatings minimize interactions.[2] 2. Condition the Column: Baking out the column at a high temperature can remove contaminants and passivate active sites.[2][15] 3. Trim the Column: Removing the first few centimeters of the column can eliminate accumulated non-volatile residues.[2] |
| Column Overload | Injecting too much sample can saturate the stationary phase, causing peak fronting.[15][16] | 1. Reduce Injection Volume: Decrease the amount of sample introduced to the column.[17] 2. Increase Split Ratio: For split injections, a higher split ratio will reduce the amount of sample reaching the column.[17] 3. Use a Column with Higher Capacity: A column with a thicker stationary phase or larger internal diameter can handle more sample.[13][17] |
| Inappropriate Injection Temperature | If the injection temperature is too low, the sample may not vaporize completely, leading to broad or tailing peaks. If it's too high, thermally labile compounds can degrade.[18][19] | 1. Optimize Injector Temperature: The ideal temperature is typically 200-300°C.[20] For volatile compounds, lower temperatures (150-200°C) may be suitable, while higher boiling point compounds may require 250-350°C.[20] |
Issue 2: Ghost Peaks or Carryover
Symptoms: Peaks appearing in blank runs that correspond to analytes from previous injections.
Possible Causes and Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Contaminated Syringe | Residual sample in the syringe from a previous injection can be introduced into the GC. | 1. Thorough Syringe Rinsing: Implement a rigorous syringe cleaning protocol with an appropriate solvent between injections. |
| Contaminated Inlet | Non-volatile residues from previous samples can accumulate in the inlet liner and slowly bleed into the column.[17] | 1. Clean or Replace the Inlet Liner: Regularly inspect and clean or replace the liner and O-rings.[17] 2. Replace the Septum: A leaking or cored septum can be a source of contamination.[15] |
| Insufficient Column Bake-out | High-boiling point compounds from a previous run may not have fully eluted from the column. | 1. Increase Final Oven Temperature or Hold Time: Ensure the final temperature and hold time of your oven program are sufficient to elute all components.[21] |
Issue 3: Poor Resolution or Peak Overlap
Symptoms: Inability to separate two adjacent peaks, resulting in a single broad peak or overlapping peaks.
Possible Causes and Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Inadequate Column Selectivity | The stationary phase is not providing sufficient differential interaction with the analytes to achieve separation.[15] | 1. Select a Different Column: Choose a column with a different stationary phase chemistry that offers better selectivity for your target VFAs.[19] |
| Suboptimal Oven Temperature Program | The temperature ramp rate may be too fast, not allowing enough time for the analytes to separate on the column.[15][19] | 1. Optimize the Temperature Program: Decrease the ramp rate or add an isothermal hold at a temperature that provides the best separation for the critical pair of analytes.[19] |
| Incorrect Carrier Gas Flow Rate | The linear velocity of the carrier gas affects the efficiency of the separation. | 1. Adjust Carrier Gas Flow Rate: Experiment with different flow rates to find the optimal linear velocity for your column dimensions.[19] |
Experimental Protocols & Workflows
Protocol 1: Sample Preparation for VFA Analysis
A crucial step for reliable VFA quantification is proper sample preparation. The goal is to remove interferences and ensure the VFAs are in a form suitable for GC analysis.
Steps:
-
Sample Collection and Preservation: For biological samples, it's often necessary to stop microbial activity. This can be done by adding a preservative like orthophosphoric acid and freezing the samples at -20°C.[22]
-
Removal of Solids: Filter or centrifuge the sample to remove suspended solids that can clog the GC system.[22][23] Ultrafiltration with a low molecular weight cutoff membrane can also be effective.[24]
-
Acidification: Acidify the sample to ensure all VFAs are in their free acid form.[22] This is typically done by adding an acid like metaphosphoric acid.[25]
-
Internal Standard Addition: Add an internal standard, such as 2-ethylbutyric acid, to correct for variations in injection volume and detector response.[22][25]
-
Dilution: Dilute the sample to bring the VFA concentrations within the calibration range of your instrument.[22]
Workflow: Troubleshooting Poor Peak Shape
The following diagram illustrates a logical workflow for diagnosing and resolving issues related to poor peak shape in VFA analysis.
Caption: Troubleshooting workflow for poor peak shape.
References
- Benchchem. (n.d.). Application Note: Derivatization of Fatty Acids for Improved GC-MS Detection.
-
ResearchGate. (2013). How to make sample preparation for VFA test using GC? Retrieved from [Link]
-
Cyberlipid. (n.d.). FA derivatization. Retrieved from [Link]
-
PubMed. (1988). Preparation of fecal samples for assay of volatile fatty acids by gas-liquid chromatography and high-performance liquid chromatography. Retrieved from [Link]
-
PubMed. (2017). Derivatization and Gas Chromatography of Fatty Acids from Yeast. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Which Column Is Best for Fatty Acid Analysis by GC? Retrieved from [Link]
-
Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Retrieved from [Link]
-
Phenomenex. (2025). Split Vs. Splitless Injection in GC: Key Differences. Retrieved from [Link]
-
North Dakota State University. (n.d.). Determination of Volatile Fatty Acids (in Rumen Fluid). Retrieved from [Link]
-
PubMed Central. (n.d.). Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants. Retrieved from [Link]
-
Agilent. (2018). A comparison study of the analysis of volatile organic acids and fatty acids. Retrieved from [Link]
-
SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. Retrieved from [Link]
-
Restek. (n.d.). Operating Hints for Using Split/Splitless Injectors. Retrieved from [Link]
-
YouTube. (2020). Split vs. Splitless Injection. Retrieved from [Link]
-
YouTube. (2024). Split vs Splitless Injection. Retrieved from [Link]
-
Unnamed Source. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
ResearchGate. (2025). The gas chromatographic determination of volatile fatty acids in wastewater samples: Evaluation of experimental biases in direct injection method against thermal desorption method. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
ResearchGate. (2023). How to reduce gap between two peaks in GC? Retrieved from [Link]
-
LCGC International. (2016). How to Optimize Key Variables in GC Analysis: Sample Introduction. Retrieved from [Link]
-
Restek. (2023). Packed/Micropacked Column Troubleshooting – Part 1 – Missing Peaks. Retrieved from [Link]
-
Chromatography Forum. (2014). GC-MS Volatile Fatty acids. Retrieved from [Link]
-
Chromatography Forum. (2018). GC-FID for free Volatile Fatty Acid quantification - issues. Retrieved from [Link]
-
PubMed. (2022). TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction. Retrieved from [Link]
-
Phenomenex. (2025). GC Injection Techniques for Accurate Chromatography. Retrieved from [Link]
-
ResearchGate. (2013). Can anyone give some advice on GC-MS analysis of low concentration VFA (30 mg or less) in reactor samples? Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Essential Guide to Gas Chromatography Capillary Columns. Retrieved from [Link]
-
PubMed. (2014). The gas chromatographic determination of volatile fatty acids in wastewater samples: evaluation of experimental biases in direct injection method against thermal desorption method. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of AF temperature on VFA yield, from collated literature data in... Retrieved from [Link]
-
PubMed. (n.d.). Influences of volatile solid concentration, temperature and solid retention time for the hydrolysis of waste activated sludge to recover volatile fatty acids. Retrieved from [Link]
-
Unnamed Source. (n.d.). Optimizing GC Parameters for Faster Separations with Conventional Instrumentation. Retrieved from [Link]
-
Nexus Analyticals. (2025). Capillary vs Packed Column: A Complete Guide for Gas Chromatography Users. Retrieved from [Link]
-
PubMed. (n.d.). Influence of temperature on volatile fatty acid production and microbial community structure during anaerobic fermentation of microalgae. Retrieved from [Link]
-
Phenomenex. (2025). Capillary vs. packed column in GC. Retrieved from [Link]
-
ResearchGate. (2025). Effect of temperature on fermentative VFAs production from waste sludge stimulated by riboflavin and the shifts of microbial community. Retrieved from [Link]
-
ResearchGate. (2025). Influence of temperature on volatile fatty acid production and microbial community structure during anaerobic fermentation of microalgae | Request PDF. Retrieved from [Link]
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- 5. GC Analyses of Free Fatty Acids [sigmaaldrich.com]
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preventing degradation of 4-Methylnonanoic acid during sample prep
Welcome to the technical support guide for ensuring the fidelity of 4-Methylnonanoic acid analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample preparation and prevent analyte degradation. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure data integrity.
Section 1: Frequently Asked Questions - Core Principles of Analyte Stability
This section addresses the most common high-level questions regarding the stability of 4-Methylnonanoic acid.
Q1: What are the primary degradation risks for 4-Methylnonanoic acid during sample preparation?
While 4-Methylnonanoic acid, as a saturated branched-chain fatty acid, is relatively stable compared to its unsaturated counterparts, it is not immune to loss during sample preparation. The primary risks are not typically chemical degradation (like oxidation) but rather physical and handling-related losses.[1][2]
-
Adsorptive Loss: The polar carboxylic acid headgroup can interact with and adsorb to active sites on glass and plastic surfaces, especially at low concentrations. This is a major source of analyte loss.
-
Microbial Degradation: For biological samples, endogenous or environmental microbes can metabolize fatty acids if samples are not stored or handled correctly.
-
Poor Extraction Recovery: Sub-optimal pH during liquid-liquid or solid-phase extraction is a critical factor that leads to low recovery, which can be mistaken for degradation.
-
Incomplete Derivatization: For Gas Chromatography (GC) analysis, the conversion to a volatile ester is crucial. Incomplete reactions lead to a significant underestimation of the analyte.[3]
-
Volatility of Derivatives: While the parent acid has a high boiling point (292-293 °C), its methyl ester derivative is significantly more volatile.[4] Losses can occur during solvent evaporation steps if not performed carefully.
Q2: How does pH affect the stability and recovery of 4-Methylnonanoic acid?
pH is arguably the most critical parameter in the sample preparation workflow. The pKa of 4-Methylnonanoic acid is predicted to be around 4.8.[4]
-
Above the pKa (pH > 5): The carboxylic acid group is deprotonated (R-COO⁻). In this anionic form, it is highly water-soluble and will partition into the aqueous phase during liquid-liquid extraction with an immiscible organic solvent.
-
Below the pKa (pH < 4): The carboxylic acid group is protonated (R-COOH). This neutral form is significantly more hydrophobic and will readily partition into organic solvents like hexane, ethyl acetate, or diethyl ether.
Therefore, to ensure efficient extraction from an aqueous matrix (e.g., plasma, urine, culture media), the sample must be acidified prior to extraction. Failure to control pH is a leading cause of poor and inconsistent recovery.
Q3: What are the ideal short-term and long-term storage conditions for samples containing 4-Methylnonanoic acid?
Proper storage is essential to prevent microbial degradation and other potential changes.
| Storage Condition | Temperature | Duration | Rationale & Key Considerations |
| Raw Biological Samples | -80°C | Long-term (>1 week) | Minimizes enzymatic and microbial activity. Use polypropylene tubes to reduce adsorption. Avoid repeated freeze-thaw cycles. |
| -20°C | Short-term (<1 week) | Acceptable for short periods, but -80°C is preferred for maximum stability. | |
| 4°C | Temporary (<24 hours) | Only for immediate processing. Risk of microbial growth increases significantly. | |
| Organic Extracts | -20°C or lower | Weeks to Months | Store extracts in amber glass vials with PTFE-lined caps to prevent solvent evaporation and analyte adsorption. |
| Derivatized Samples | -20°C | < 48 hours | Silyl derivatives can be sensitive to moisture.[3] Ester derivatives are generally more stable but should be analyzed promptly. Store under an inert atmosphere (N₂ or Ar) if possible. |
Section 2: Troubleshooting Guide - From Sample to Analysis
This section provides a question-and-answer guide to troubleshoot specific problems encountered during the experimental workflow.
Workflow Stage 1: Sample Collection & Storage
Q: My recovery varies widely between samples collected at different times. What could be the cause?
A: This often points to pre-analytical variability. Ensure a standardized collection protocol. For biological samples, add an antimicrobial agent like sodium azide (if compatible with downstream analysis) or immediately flash-freeze the sample in liquid nitrogen after collection before transferring to -80°C storage. Repeated freeze-thaw cycles can lyse cells, releasing enzymes that could potentially alter the sample matrix.
Workflow Stage 2: Extraction
Q: I am experiencing low recovery of 4-Methylnonanoic acid after performing a liquid-liquid extraction (LLE). How can I improve this?
A: Low LLE recovery is almost always an issue of incorrect pH or insufficient extraction.
-
Verify pH: Before adding the organic solvent, ensure the aqueous sample is acidified to at least 1-1.5 pH units below the pKa (i.e., pH ≤ 3.5). Use a strong acid like HCl or H₂SO₄.
-
Choose the Right Solvent: Use a water-immiscible organic solvent. For medium-chain fatty acids, ethyl acetate or diethyl ether are excellent choices.
-
Ensure Thorough Mixing: Vortex samples vigorously for at least 1-2 minutes to maximize the surface area contact between the aqueous and organic phases.
-
Repeat the Extraction: A single extraction may not be sufficient. Perform the extraction two or three times, collecting the organic layer each time and then pooling the extracts. This will significantly improve recovery.
Q: Would Solid-Phase Extraction (SPE) be a better choice?
A: Yes, SPE can offer a cleaner extract and more reproducible recovery compared to LLE.[5][6] For a medium-chain fatty acid, a polymeric reversed-phase or a mixed-mode anion exchange cartridge is ideal. The fundamental principle of pH control remains critical.
dot
Caption: Solid-Phase Extraction (SPE) Workflow for 4-Methylnonanoic Acid.
Workflow Stage 3: Derivatization for GC Analysis
Q: I see a very small peak, or no peak at all, for my analyte on the GC-MS. I've confirmed my extraction was successful. What's wrong?
A: This is a classic symptom of failed or incomplete derivatization. Carboxylic acids are too polar and not volatile enough for reliable GC analysis; they must be converted to a less polar, more volatile form, typically an ester.[7][8]
-
Problem 1: Presence of Water: Many derivatization reagents, especially silylating agents (like BSTFA or MTBSTFA), are extremely sensitive to moisture.[3] Ensure your extract is completely dry before adding the reagent. Co-evaporating with a solvent like toluene can help azeotropically remove residual water.
-
Problem 2: Incorrect Reagent/Conditions: Esterification is the most common method.
-
BF₃/Methanol or HCl/Methanol: These are common and effective but require heating (e.g., 60-80°C for 15-60 minutes) to drive the reaction to completion. Ensure the reaction vial is tightly sealed to prevent evaporation of the methanol and reagent.
-
Silylating Agents (e.g., BSTFA): These react with any active hydrogen, so they are less specific. They are very effective but highly moisture-sensitive.
-
-
Problem 3: Insufficient Reagent: Always use a molar excess of the derivatization reagent relative to the suspected amount of analyte and any other reactive species in the sample.
dot
Caption: Troubleshooting Derivatization Failures for GC Analysis.
Section 3: Detailed Protocols
These protocols are provided as a validated starting point. Optimization for your specific matrix may be required.
Protocol 1: Solid-Phase Extraction (SPE) of 4-Methylnonanoic Acid
This protocol is designed for the extraction of 4-Methylnonanoic acid from a 1 mL aqueous sample (e.g., plasma, urine).
Materials:
-
Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa).
-
Phosphoric Acid (H₃PO₄) or Formic Acid.
-
Methanol (HPLC Grade).
-
Acetonitrile (HPLC Grade).
-
Deionized Water.
-
SPE Vacuum Manifold.
Procedure:
-
Sample Pre-treatment: Thaw sample on ice. To 1 mL of sample, add 20 µL of 85% phosphoric acid to acidify the sample to a pH of 2-3. Vortex for 30 seconds. Centrifuge at 10,000 x g for 10 minutes to pellet any precipitates.
-
Cartridge Conditioning: Place the SPE cartridge on the manifold. Pass 3 mL of Methanol through the cartridge. Do not allow the cartridge to go dry.
-
Cartridge Equilibration: Pass 3 mL of deionized water (acidified to pH 2-3 with phosphoric acid) through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the cartridge. Apply a slow, steady flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. You may add a small percentage of methanol (e.g., 5%) to the wash solvent to remove more interferences, but this should be optimized to ensure no analyte loss.
-
Elution: Dry the cartridge under vacuum for 5 minutes. Place clean collection tubes in the manifold. Elute the 4-Methylnonanoic acid with 2 mL of Acetonitrile.
-
Dry-Down: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 30-40°C. The dry residue is now ready for derivatization.
Protocol 2: Derivatization by Esterification (BF₃-Methanol)
This protocol creates the methyl ester of 4-Methylnonanoic acid for GC analysis.
Materials:
-
Boron Trifluoride-Methanol (BF₃-Methanol) reagent (14% w/v).
-
Hexane (GC Grade).
-
Saturated Sodium Chloride (Brine) solution.
-
Anhydrous Sodium Sulfate.
-
2 mL GC vials with PTFE-lined caps.
Procedure:
-
Reconstitution: Reconstitute the dried extract from the SPE protocol in 500 µL of BF₃-Methanol reagent.
-
Reaction: Tightly cap the vial. Heat the vial at 80°C for 20 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool completely to room temperature.
-
Extraction of Derivative: Add 1 mL of Hexane and 0.5 mL of deionized water to the vial. Vortex vigorously for 1 minute. Centrifuge briefly to separate the layers.
-
Isolation: Carefully transfer the top hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample: Transfer the dried hexane extract to a final GC vial for analysis. This sample contains the 4-methylnonanoate methyl ester.
References
-
Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. (2024). MDPI. [Link]
-
(PDF) Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. (2024). ResearchGate. [Link]
-
A SOLID PHASE EXTRACTION TECHNIQUE FOR HPLC ANALYSIS OF SHORT CHAIN FATTY ACID FLUXES DURING MICROBIAL DEGRADATION OF PLANT POLYMERS. (n.d.). Taylor & Francis. [Link]
-
Full article: A SOLID PHASE EXTRACTION TECHNIQUE FOR HPLC ANALYSIS OF SHORT CHAIN FATTY ACID FLUXES DURING MICROBIAL DEGRADATION OF PLANT POLYMERS. (n.d.). Taylor & Francis. [Link]
-
A solid phase extraction technique for HPLC analysis of short chain fatty acid fluxes during microbial degradation of plant polymers | Request PDF. (2008). ResearchGate. [Link]
-
4-methyl nonanoic acid. (n.d.). The Good Scents Company. [Link]
-
Branched-chain fatty acids – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
Safety Data Sheet - 4-Methyl Octanoic Acid natural. (2025). Advanced Biotech. [Link]
-
Buy 4-METHYLNONANOIC ACID Industrial Grade. (n.d.). CHEMLYTE SOLUTIONS CO.,LTD. [Link]
-
Acids: Derivatization for GC Analysis. (n.d.). ScienceDirect. [Link]
-
The 4-methylnonanoic acids. (n.d.). Leffingwell & Associates. [Link]
-
New Process for the production of branched-chain fatty acids | Request PDF. (2018). ResearchGate. [Link]
-
Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine. (2015). PubMed. [Link]
-
Branched-chain fatty acid. (n.d.). Wikipedia. [Link]
-
(±)-4-Methylnonanoic acid (NP0338121). (n.d.). NP-MRD. [Link]
-
Analyte Stability Issues during Sample Preparation. (2020). Mérieux NutriSciences. [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (2011). MDPI. [Link]
Sources
- 1. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. 4-METHYLNONANOIC ACID | 45019-28-1 [chemicalbook.com]
- 5. Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa | MDPI [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. gcms.cz [gcms.cz]
Silylation Reagents for Fatty Acid Derivatization: A Technical Support Center
Welcome to the Technical Support Center for silylation-based fatty acid derivatization. This guide is designed for researchers, scientists, and drug development professionals who utilize gas chromatography (GC) for fatty acid analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your analytical workflows effectively. Here, we will address common challenges encountered during the derivatization of fatty acids using silylation reagents, ensuring your experiments are built on a foundation of scientific integrity and logic.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the use of silylation reagents for fatty acid analysis:
Q1: Why is derivatization of fatty acids necessary for GC analysis?
Free fatty acids are polar and have low volatility due to their carboxyl groups, which can lead to poor chromatographic peak shape, tailing, and inaccurate quantification when analyzed directly by GC.[1][2] Derivatization, such as silylation, converts the polar carboxyl group into a less polar and more volatile trimethylsilyl (TMS) ester.[1][3][4] This transformation enhances thermal stability and improves chromatographic performance, allowing for better separation and detection.[4][5]
Q2: Which silylation reagent should I choose for my fatty acid analysis?
The choice of reagent depends on the specific fatty acids being analyzed and the complexity of the sample matrix.[2]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a powerful and widely used reagent for fatty acids.[6] Its byproducts are highly volatile and typically elute with the solvent front, ensuring clean chromatograms.[7]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is the most volatile TMS-amide available and is an excellent choice for early eluting compounds.[3][7] Its byproducts also elute with the solvent front.[7]
-
BSTFA + TMCS (Trimethylchlorosilane) or MSTFA + TMCS : The addition of 1-10% TMCS as a catalyst is recommended for difficult-to-silylate compounds, such as fatty acid amides or sterically hindered hydroxyl groups.[6][7][8] TMCS increases the reactivity of the primary silylating agent.[8]
-
HMDS (Hexamethyldisilazane) is a weaker TMS donor and is often used in combination with TMCS and a solvent like pyridine to increase its reactivity.[8][9]
Q3: My sample contains water. Can I still perform silylation?
No, silylation reactions are extremely sensitive to moisture.[9][10][11] Silylating reagents will preferentially react with water over the target fatty acids, leading to incomplete derivatization and depletion of the reagent.[11] It is crucial to ensure that both your sample and solvents are anhydrous before adding the silylation reagent.[10][11] Lyophilization (freeze-drying) is a common method to remove water from biological samples.[3]
Q4: How long and at what temperature should I heat my samples for derivatization?
Optimal reaction time and temperature can vary depending on the reagent and the specific fatty acids. A typical starting point is heating at 60-100°C for 30-90 minutes.[3][5][12] To determine the ideal conditions for your specific application, it is recommended to perform a time course experiment, analyzing aliquots at different time points until no further increase in the product peak area is observed.[9]
Q5: Can I inject the silylation reagent directly onto any GC column?
No, you should avoid using GC columns with active hydrogen groups in the stationary phase, such as polyethylene glycol (WAX) or free fatty acid phases (FFAP).[8][11] The silylation reagent will react with and derivatize the stationary phase, irreversibly altering the column's selectivity and performance.[8][11] Nonpolar silicone-based phases like DB-5 or SPB-1 are recommended for the analysis of TMS derivatives.[13][14]
Troubleshooting Guide
This section provides a more in-depth look at specific issues you might encounter during your experiments, along with their causes and solutions.
Issue 1: Incomplete Derivatization (Low Peak Areas, Presence of Underivatized Fatty Acids)
Incomplete derivatization is one of the most common problems and can manifest as low signal intensity for your target analytes or the appearance of broad, tailing peaks corresponding to the free fatty acids.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Presence of Moisture | Silylating reagents are highly reactive towards active hydrogens, and water is a primary interferent.[11] The reagent will be consumed by water before it can react with the fatty acids. | Ensure samples, solvents, and glassware are completely dry. Use high-purity, anhydrous solvents. For biological samples, lyophilization is recommended.[3] Store reagents under inert gas (e.g., nitrogen or argon) and use sealed vials.[15] |
| Insufficient Reagent | An inadequate amount of silylating reagent will result in an incomplete reaction, especially in complex matrices with other reactive compounds. | Use a sufficient excess of the silylating reagent. A molar ratio of at least 2:1 of the reagent to active hydrogens is a good starting point. |
| Suboptimal Reaction Conditions | The reaction may not have gone to completion due to insufficient time or temperature. | Optimize the reaction time and temperature for your specific analytes and reagent. A typical range is 60-100°C for 30-90 minutes.[3][5] Perform a time-course study to determine the point of maximum derivatization. |
| Poor Reagent Quality | Silylation reagents can degrade over time, especially if not stored properly. | Use fresh, high-quality reagents. Store reagents in a cool, dry, dark place, and tightly sealed to prevent moisture ingress.[16][17] Consider purchasing smaller volume bottles to minimize the risk of contamination and degradation.[15] |
| Steric Hindrance | Some fatty acids, particularly those with bulky substituents or secondary hydroxyl groups, can be difficult to derivatize. | Use a stronger silylating reagent or add a catalyst. For example, using BSTFA or MSTFA with 1-10% TMCS can enhance the derivatization of hindered groups.[7][8] |
Issue 2: Chromatographic Problems (Peak Tailing, Split Peaks, Ghost Peaks)
Even with successful derivatization, you may encounter issues during the GC analysis.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Active Sites in the GC System | Active sites in the injection port liner, column, or detector can interact with the TMS-derivatives, causing peak tailing. | Use a deactivated inlet liner. Regularly condition your GC column according to the manufacturer's instructions. If tailing persists, you may need to trim the front end of the column or replace it.[10] |
| Hydrolysis of Silyl Derivatives | TMS esters can be susceptible to hydrolysis, especially in the presence of trace moisture in the carrier gas or on the column.[18][19][20] This can lead to the reformation of the free fatty acid and result in tailing peaks. | Ensure a high-purity carrier gas with an inline moisture trap. Avoid introducing any moisture into the GC system. The stability of silyl ethers varies, with bulkier silyl groups offering more stability.[19][20] |
| Co-elution with Reagent Byproducts | Byproducts from the silylation reaction can sometimes interfere with the peaks of interest. | Choose a reagent with highly volatile byproducts, such as BSTFA or MSTFA, which typically elute with the solvent front.[7] If interference is still an issue, you may need to adjust your GC temperature program to better separate the analytes from the byproducts. |
| Sample Matrix Effects | Complex biological samples can contain numerous other compounds that may co-elute with or affect the ionization of your target analytes, leading to signal suppression or enhancement.[21][22][23][24] | Implement a more rigorous sample cleanup procedure prior to derivatization to remove interfering matrix components. The use of an internal standard, preferably a stable isotope-labeled version of the analyte, can help to correct for matrix effects.[24] |
Experimental Protocols & Workflows
General Protocol for Silylation of Fatty Acids with BSTFA + 1% TMCS
This protocol provides a general guideline for the derivatization of free fatty acids. It should be optimized for your specific application.
Materials:
-
Dried fatty acid sample (1-10 mg)
-
BSTFA + 1% TMCS
-
Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, DMF)
-
GC vial with a PTFE-lined cap
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen or by lyophilization.[2][3] Place the dried sample into a GC vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.[2]
Workflow for Troubleshooting Incomplete Derivatization
The following diagram illustrates a logical workflow for diagnosing and resolving issues related to incomplete derivatization.
Caption: Troubleshooting workflow for incomplete silylation.
Conclusion
Successful derivatization of fatty acids using silylation reagents is a critical step for reliable GC analysis. By understanding the underlying chemistry and potential pitfalls, you can effectively troubleshoot and optimize your methods. This guide provides a framework for addressing common issues, but remember that each sample and analytical challenge is unique. A systematic and logical approach to problem-solving, grounded in the principles outlined here, will ultimately lead to more accurate and reproducible results in your research.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - BDCS Silylation Reagent.
- Scribd. (n.d.). Derivatization Techniques For Free Fatty Acids by GC.
- Küchler, J., Noth, P., & Lalk, M. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 411.
- MDPI. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 27(19), 6296.
- BenchChem. (2025). Step-by-step procedure for derivatization of fatty acids for GC-MS.
- ResearchGate. (2008). Trimethylsilyl Derivatization/Gas Chromatography as a Method to Determine the Free Fatty Acid Content of Vegetable Oils.
- Thermo Fisher Scientific. (n.d.). Silylation Reagents.
- Adis International. (n.d.). Derivatization reagents for GC.
- Thomas Scientific. (n.d.). Silylation reagents (BSA, BSTFA).
- Sigma-Aldrich. (n.d.). Product Information - 85431 Silylating mixture I according to Sweeley.
- Merrill, A. H., Jr, & Wang, E. (1986). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Analytical Biochemistry, 156(1), 96-101.
- BenchChem. (2025). A Researcher's Guide to Derivatization Reagents for Fatty Acid Analysis.
- Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
- ResearchGate. (2023). (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
- Alfa Chemistry. (n.d.). How to prevent the silylation reagent from getting damp during use as much as possible?.
- Villas-Bôas, S. G., Højrup, P., & Niculescu-Oglodeanu, A. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Journal of Biomolecular Techniques, 17(4), 332–339.
- Bibel, H. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
- Regis Technologies. (n.d.). GC Derivatization.
- Tallent, W. H., & Kleiman, R. (1968). Bis(trimethylsily1) acetamide in the silylation of lipolysis products for gas-liquid chromatography. Journal of Lipid Research, 9(1), 146-148.
- ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis: a Silylation reactions....
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- ResearchGate. (n.d.). Silylation of unsaturated fatty acids in soy oil triglycerides with VTMS by the “Ene reaction”.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Wikipedia. (n.d.). Silyl ether.
- Sigma-Aldrich. (n.d.). Derivatization of Fatty acids to FAMEs.
- Xilong Scientific. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- ResearchGate. (2000). Simultaneous quantification of free fatty acids, free sterols, squalene, and acylglycerol molecular species in palm oil by high-temperature gas chromatography-flame ionization detection.
- StressMarq Biosciences Inc. (2015, February 19). Proper Reagent Storage and Handling.
- Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.
- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Characterization and classification of matrix effects in biological samples analyses. Journal of Chromatography A, 1058(1-2), 3-12.
- Chemistry LibreTexts. (2021, June 10). 16: Silylethers.
- Li, Y., Bai, Y., & Liu, H. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Analytical and Bioanalytical Chemistry, 1-21.
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- 5. mdpi.com [mdpi.com]
- 6. thomassci.com [thomassci.com]
- 7. Reactivos de sililación | Thermo Fisher Scientific [thermofisher.com]
- 8. adis-international.ro [adis-international.ro]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
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- 18. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Silyl ether - Wikipedia [en.wikipedia.org]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 4-Methylnonanoic Acid
<_>
Welcome to the technical support center for the quantitative analysis of 4-methylnonanoic acid (4-MNA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding common challenges encountered during the quantification of this branched-chain fatty acid, with a particular focus on calibration curve issues.
I. Troubleshooting Guide: Calibration Curve Issues
This section addresses specific problems you may encounter with your calibration curves during the GC-MS analysis of 4-MNA.
My calibration curve for 4-Methylnonanoic acid is non-linear. What are the potential causes and how can I fix it?
Non-linearity in your calibration curve, especially at higher concentrations, is a common issue when analyzing volatile fatty acids like 4-MNA.[1] This deviation can stem from several factors, from sample preparation to instrument limitations.
Potential Causes and Solutions:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[1]
-
Solution: Extend the calibration range with lower concentration standards to find the linear portion of the curve. If high concentration samples are expected, they should be diluted to fall within the established linear range of the assay.
-
-
Active Sites in the GC System: 4-MNA is a polar compound and can interact with active sites (e.g., silanol groups) in the GC inlet liner, column, or transfer line. This can cause peak tailing and non-linear responses.[2][3]
-
Incomplete Derivatization: If you are using a derivatization method, an incomplete or inefficient reaction can lead to a non-linear response.
-
Solution: Optimize your derivatization protocol. This includes ensuring the correct molar ratio of derivatizing agent to analyte, optimizing reaction time and temperature, and ensuring your sample is free of moisture, which can interfere with the reaction.[5][6] Common derivatization agents for fatty acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents like pentafluorobenzyl bromide (PFBBr).[5][7][8]
-
-
Matrix Effects: Components in your sample matrix can co-elute with 4-MNA and either suppress or enhance its ionization in the MS source, leading to a non-linear response.[9][10]
Troubleshooting Workflow for Non-Linearity
Caption: Troubleshooting workflow for a non-linear calibration curve.
My calibration standards show poor reproducibility. What could be the cause?
Poor reproducibility of your calibration standards can be frustrating and can invalidate your quantitative results. The root cause often lies in the preparation of the standards or the stability of the analyte.
Potential Causes and Solutions:
-
Standard Preparation Inaccuracy: Inconsistent pipetting, incorrect dilutions, or errors in weighing the initial standard can all lead to poor reproducibility.
-
Solution: Use calibrated pipettes and analytical balances. Prepare a stock solution and perform serial dilutions to create your calibration standards. It is advisable to prepare fresh working standards for each analytical run.[12]
-
-
Analyte Adsorption: 4-MNA can adsorb to glass or plastic surfaces, especially at low concentrations.
-
Instability in Solution: 4-MNA may not be stable in the chosen solvent over time, especially if stored at room temperature.
-
Solution: Store stock and working solutions at low temperatures (e.g., -20°C) and protect them from light.[12] It's also good practice to check for degradation products during method development.
-
-
Inconsistent Derivatization: If you are derivatizing your standards, any variability in this process will be reflected in your results.
-
Solution: Ensure that the derivatization reaction is consistent for all standards. This includes precise timing, temperature control, and consistent addition of reagents.[5]
-
-
GC Injection Variability: Inconsistent injection volumes or discrimination in the GC inlet can lead to poor reproducibility.
I'm seeing a high response in my blank samples. What is the source of this contamination?
A high blank response indicates contamination in your analytical workflow. Identifying the source is crucial for accurate quantification.
Potential Causes and Solutions:
-
Contaminated Solvents or Reagents: The solvents and reagents used for sample preparation and analysis can be a source of contamination.
-
Solution: Use high-purity, GC-MS grade solvents and reagents. Run a solvent blank (injecting only the solvent) to check for contamination.
-
-
Carryover from Previous Injections: A high-concentration sample can contaminate the injection port or the front of the GC column, leading to carryover in subsequent blank injections.
-
Solution: Run a solvent blank after a high-concentration sample to check for carryover. If carryover is observed, clean the GC inlet, replace the liner and septum, and consider trimming the first few centimeters of the GC column.
-
-
Contaminated Glassware or Plasticware: Fatty acids are ubiquitous and can be present on glassware or leached from plasticware.[13]
-
Solution: Meticulously clean all glassware with a high-purity solvent. If using plasticware, ensure it is from a reputable source and consider pre-rinsing with solvent.[13]
-
-
Environmental Contamination: The laboratory environment itself can be a source of contamination.
-
Solution: Prepare samples in a clean environment, away from potential sources of volatile organic compounds.
-
Systematic Approach to Identifying Contamination Source
Caption: A systematic approach to identifying the source of blank contamination.
How do I assess and mitigate matrix effects in my 4-MNA assay?
Matrix effects, the alteration of analyte ionization due to co-eluting compounds, can significantly impact the accuracy of your results.[9][16][17]
Assessment of Matrix Effects:
-
Post-Extraction Spike Method: This is a common method to evaluate matrix effects.[16]
-
Analyze a neat solution of 4-MNA at a known concentration.
-
Extract a blank matrix sample.
-
Spike the extracted blank matrix with 4-MNA at the same concentration as the neat solution and analyze it.
-
The matrix effect is calculated as the ratio of the peak area in the spiked extract to the peak area in the neat solution. A ratio less than 1 indicates ion suppression, while a ratio greater than 1 indicates ion enhancement.
-
Mitigation of Matrix Effects:
-
Improved Sample Preparation: More selective sample preparation techniques like solid-phase extraction (SPE) can effectively remove interfering matrix components.
-
Chromatographic Separation: Optimize your GC method to separate 4-MNA from co-eluting matrix components. This may involve using a different GC column or modifying the temperature program.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., 4-methylnonanoic-d3 acid) is the most effective way to compensate for matrix effects.[11] The internal standard is added to the sample before extraction and will experience the same matrix effects as the analyte, allowing for an accurate correction.
| Parameter | Acceptance Criteria | Reference |
| Linearity (R²) | ≥ 0.99 | [18] |
| Accuracy | Within ±15% of the nominal value (±20% at the LLOQ) | [19][20] |
| Precision (CV%) | ≤ 15% (≤ 20% at the LLOQ) | [19] |
| Matrix Effect (CV%) | ≤ 15% | [16] |
| Table 1: Typical acceptance criteria for bioanalytical method validation. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for 4-Methylnonanoic acid analysis?
For the analysis of underivatized fatty acids, a polar, acid-modified wax column such as a DB-FFAP or an ultra-inert wax column like the DB-FATWAX UI is recommended.[2] These columns provide good peak shape and resolution for polar acidic compounds. If you are analyzing derivatized 4-MNA (e.g., as a methyl ester or silyl ester), a less polar column like a DB-5ms may be suitable.[8]
Q2: Is derivatization necessary for the GC-MS analysis of 4-Methylnonanoic acid?
While direct injection of free fatty acids is possible, it can be challenging due to their polarity, which can lead to poor peak shape and reproducibility.[2] Derivatization converts the polar carboxylic acid group into a less polar ester or silyl ether, which improves its volatility and chromatographic behavior.[6][21] Common derivatization approaches include esterification to form methyl esters (FAMEs) or silylation.[21]
Q3: How do I choose an appropriate internal standard for 4-MNA quantification?
The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 4-methylnonanoic-d3 acid).[11][22] If a stable isotope-labeled standard is not available, a structural analog with similar chemical properties and a different retention time can be used.[22][23] For fatty acid analysis, an odd-chain fatty acid like nonadecanoic acid (C19:0) is often used as an internal standard.[12][24]
Q4: What are the key parameters to consider when developing a GC-MS method for 4-MNA?
-
Inlet Temperature: Should be high enough to ensure complete volatilization of the analyte without causing thermal degradation.
-
Oven Temperature Program: A temperature ramp is typically used to achieve good separation of the analyte from other components in the sample.
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (usually helium) affects the resolution and analysis time.
-
MS Parameters: For quantification, selected ion monitoring (SIM) mode is often used to improve sensitivity and selectivity. The choice of ions to monitor will depend on the fragmentation pattern of 4-MNA or its derivative.
III. Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Prepare a Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of 4-Methylnonanoic acid standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or hexane).
-
Prepare Intermediate Standards: Perform serial dilutions of the stock solution to create a series of intermediate standards at lower concentrations.
-
Prepare Working Calibration Standards: Spike the appropriate blank matrix (e.g., plasma, urine) with the intermediate standards to create a set of calibration standards covering the desired concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Add Internal Standard: Add a fixed concentration of the internal standard to all calibration standards and samples.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Sample Aliquot: Pipette a known volume of your sample (e.g., 100 µL of plasma) into a clean tube.
-
Add Internal Standard: Add a small volume of the internal standard solution.
-
Acidify: Add a small volume of acid (e.g., hydrochloric acid) to protonate the carboxylic acid group of 4-MNA.
-
Extraction: Add an appropriate organic solvent (e.g., hexane or methyl tert-butyl ether), vortex vigorously, and centrifuge to separate the layers.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a small volume of a suitable solvent for GC-MS analysis.
IV. References
-
Agilent Technologies. (2018). A comparison study of the analysis of volatile organic acids and fatty acids. Retrieved from [Link]
-
Bialek, A., Czauderna, M., & Niemiec, T. (2016). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS. Retrieved from [Link]
-
Chromatography Forum. (2009). Non-linear calibration GCMS. Retrieved from [Link]
-
CIPAC. (n.d.). Guidelines on method validation to be performed in support of analytical methods for agrochemical formulations. Retrieved from [Link]
-
Gao, X., et al. (2018). Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. Journal of Chromatography B, 1092, 384-391. Retrieved from [Link]
-
Martin, J., Gracia, A., & Asuero, A. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. Journal of Analytical Sciences, Methods and Instrumentation, 7, 1-17. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. Retrieved from [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103. Retrieved from [Link]
-
ResearchGate. (2014). Is it a good idea to use a cubic or quadratic fit during VFA calibration in GC-MS? Retrieved from [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography−electrospray−tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Zenkevich, I. G. (2009). Derivatization reactions and reagents for gas chromatography analysis. In Chromatography Research (pp. 1-38). Nova Science Publishers. Retrieved from [Link]
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ion suppression effects in ESI-MS of 4-Methylnonanoic acid
Topic: Ion Suppression Effects in Electrospray Ionization Mass Spectrometry (ESI-MS) of 4-Methylnonanoic Acid
Audience: Researchers, scientists, and drug development professionals engaged in the quantitative analysis of branched-chain fatty acids.
Introduction: The Challenge of Analyzing 4-Methylnonanoic Acid
4-Methylnonanoic acid is a branched-chain fatty acid of interest in various fields, from flavor and fragrance chemistry to metabolic research.[1][2] While liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) is the analytical platform of choice for its sensitivity and selectivity, it is not without its challenges. The most significant of these is the phenomenon of ion suppression .[3][4]
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte—in this case, 4-methylnonanoic acid.[5] This interference reduces the efficiency of gas-phase ion formation in the ESI source, leading to a decreased or unstable signal.[6] The consequences are severe: poor sensitivity, inaccurate quantification, and reduced reproducibility, which can compromise the integrity of research and development.[3]
This guide provides a comprehensive troubleshooting framework and a set of frequently asked questions (FAQs) to help you diagnose, mitigate, and overcome ion suppression in your ESI-MS analysis of 4-methylnonanoic acid.
Visualizing the Problem: The Mechanism of Ion Suppression
To effectively troubleshoot, it is crucial to understand the underlying mechanism. Ion suppression in ESI is primarily a competition-based process occurring within the evaporating droplets. Co-eluting matrix components, especially those with high surface activity or proton affinity, can outcompete the analyte for access to the droplet surface, where ionization is thought to occur.[4]
Caption: ESI droplet competition leading to ion suppression.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to address specific issues you may be observing in your data.
Issue 1: My 4-methylnonanoic acid signal is weak, inconsistent, or completely absent, especially in real samples compared to standards in pure solvent.
-
Most Likely Cause: Severe ion suppression from matrix components.[7] In biological samples like plasma or serum, the primary culprits are often phospholipids.[8]
-
Diagnostic Steps & Solutions:
-
Confirm Suppression with a Post-Extraction Spike:
-
Protocol: Prepare two samples.
-
Sample A (Neat Standard): A known concentration of 4-methylnonanoic acid in your final mobile phase solvent.
-
Sample B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma with no analyte), perform your entire sample preparation procedure, and spike the final extract with the same concentration of 4-methylnonanoic acid as Sample A.
-
-
Analysis: Inject both samples. Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area B / Peak Area A) * 100.
-
Interpretation: A value significantly less than 100% (e.g., <80%) confirms ion suppression.[3][9] A value >100% indicates ion enhancement.
-
-
Improve Sample Preparation: The goal is to remove interferences before injection.[6][10]
-
Protein Precipitation (PPT): This is a simple but often "dirtiest" method. If you are using PPT (e.g., with acetonitrile or methanol), consider it a starting point. It removes proteins but leaves behind high concentrations of phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup. Since 4-methylnonanoic acid is a carboxylic acid, its solubility is pH-dependent.
-
Recommended Protocol:
-
Acidify your sample (e.g., plasma) to a pH < 3 with an acid like formic or phosphoric acid. This ensures the carboxyl group is protonated (-COOH), making the molecule less polar.[11]
-
Extract with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or a mixture of hexane/isopropanol.[12]
-
Evaporate the organic layer and reconstitute in mobile phase.
-
-
-
Solid-Phase Extraction (SPE): SPE provides the most selective cleanup.[13][14]
-
-
| Sample Preparation Technique | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | High levels of residual phospholipids, significant ion suppression. | Initial screening, methods where high sensitivity is not required. |
| Liquid-Liquid Extraction (LLE) | Good removal of salts and proteins, better than PPT.[17] | More labor-intensive, uses larger solvent volumes. | Achieving moderate sensitivity and cleaner extracts. |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts, minimizes ion suppression.[12][13] | Requires method development, more expensive. | High-sensitivity, regulated bioanalysis. |
Issue 2: My retention time is stable, but the peak area fluctuates randomly between injections of the same sample.
-
Most Likely Cause: Inconsistent ionization efficiency, often due to marginal co-elution with an interfering peak. The "ion suppression zone" may be slightly shifting and overlapping with your analyte peak.[18][19]
-
Diagnostic Steps & Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the single most effective way to ensure data integrity in the face of matrix effects.[20]
-
Why it Works: An ideal SIL-IS (e.g., 4-methylnonanoic acid-d3) is chemically identical to the analyte and will co-elute perfectly. It experiences the exact same degree of ion suppression as the analyte in the ESI source.[21] Therefore, the ratio of the analyte peak area to the IS peak area remains constant, even if the absolute signal of both is suppressed.
-
Implementation: Spike all samples, calibrators, and QCs with the SIL-IS at the very beginning of the sample preparation process. Quantify using the peak area ratio.
-
-
Optimize Chromatography: Increase the separation between your analyte and the suppression zone.
-
Modify Gradient: Make the gradient shallower around the elution time of your analyte to improve resolution from nearby peaks.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity (e.g., a Phenyl-Hexyl or a polar-embedded phase) that may shift the retention of phospholipids or other interferences away from your analyte.
-
-
Workflow for Troubleshooting Ion Suppression
Caption: A decision tree for systematic ion suppression troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What ionization polarity, positive or negative, is better for 4-methylnonanoic acid?
As a carboxylic acid, 4-methylnonanoic acid readily loses a proton to form a negative ion ([M-H]⁻). Therefore, negative ion mode ESI is strongly recommended. It is generally more selective for acidic compounds and can be less prone to interference from the vast number of basic compounds in biological matrices that ionize in positive mode.[22]
Q2: Can my mobile phase additives cause ion suppression?
Yes, absolutely.[15] While additives are necessary for good chromatography, some are detrimental to ESI sensitivity.
-
Avoid: Trifluoroacetic acid (TFA) is an excellent ion-pairing agent for chromatography but is a notorious signal suppressor in ESI, especially in negative mode.[21] Non-volatile buffers like phosphates are incompatible with MS.[21]
-
Use: Formic acid (0.1%) or acetic acid (0.1%) are volatile and generally compatible. For negative mode, a small amount of a weak base like ammonium acetate or ammonium hydroxide can be beneficial, but must be optimized.
Q3: Is it possible that my HPLC system itself is causing suppression?
While less common than matrix effects, it is possible. Carboxylic acids can chelate with metal ions. If you observe poor peak shape (tailing) and low recovery that isn't solved by sample prep, your analyte may be interacting with the stainless steel components of the HPLC column and tubing.[23] In such cases, using PEEK or other metal-free columns and tubing should be considered.[23]
Q4: How can I quickly check where ion suppression is occurring in my chromatogram?
A post-column infusion experiment is the classic method for this.[9]
-
Setup: Use a syringe pump and a 'T' fitting to continuously infuse a standard solution of 4-methylnonanoic acid into the mobile phase stream after the analytical column but before the MS source.
-
Procedure: While infusing, inject a blank, extracted matrix sample.
-
Result: You will observe a stable, high baseline signal from the infused analyte. Any dip or drop in this baseline corresponds to a retention time where matrix components are eluting and causing ion suppression.[9] This allows you to see if the suppression zone overlaps with your analyte's retention time.
Q5: I've tried everything and still see some suppression. What else can I do?
If you have optimized sample preparation, chromatography, and are using a SIL-IS, some residual matrix effect may be unavoidable. At this point, the key is to ensure it is controlled and consistent.
-
Matrix-Matched Calibrators: Instead of preparing your calibration curve in a clean solvent, prepare it in an extracted blank matrix. This ensures that your calibrators experience the same degree of suppression as your unknown samples, improving accuracy.[3]
-
Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering components, thereby lessening the suppression effect.[4] However, this also dilutes the analyte, so this is a trade-off with sensitivity.
References
- The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Labor
- Assessment of matrix effect in quantit
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab.
- Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evalu
- What does the term matrix effect refer to in bioanalytical (biochemical analysis)
- Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS | Analytical Chemistry - ACS Public
- Technical Support Center: Optimization of Extraction Protocols for Branched-Chain F
- Ion-Suppression & Phospholipid Contamin
- An Uncommon Fix for LC–MS Ion Suppression | LCGC Intern
- LCMS Troubleshooting: 14 Best Practices for Labor
- A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - ResearchG
- Analysis of non-esterified fatty acids in human samples by solid-phase-extraction and gas chrom
- Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis - Benchchem.
- A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - PubMed.
- How can I identify Ion Suppression in Biological Sample Analysis? | Providion Group.
- HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed.
- Troubleshooting ion suppression in LC–MS analysis - YouTube.
- Ion Suppression: A Major Concern in Mass Spectrometry - LCGC Intern
- A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chrom
- A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed.
- A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - Semantic Scholar.
- Determination of the fatty acid profile of...
- Ion suppression (mass spectrometry) - Wikipedia.
- Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides | Journal of the American Society for Mass Spectrometry - ACS Public
- Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids - Sigma-Aldrich.
- Analysis of fatty acid profile in plasma phospholipids by solid‐phase extraction in combination with GC - ResearchG
- 4-Methylnonanoic acid | C10H20O2 | CID 62003 - PubChem.
- Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC - NIH.
- Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization | Journal of the American Society for Mass Spectrometry - ACS Public
- Ion Suppression and ESI | Mass Spectrometry Facility - University of W
- Showing NP-Card for (±)-4-Methylnonanoic acid (NP0338121) - NP-MRD.
- Ion suppression: A major concern in mass spectrometry | Request PDF - ResearchG
- 4-methyl nonanoic acid 4-methylnonanoic acid - The Good Scents Company.
- The 4-methylnonanoic acids.
- Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent - MDPI.
- Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes - PubMed.
- Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed.
- (PDF)
- Volatile fatty acid extraction from fermentation broth using a hydrophobic ionic liquid and in situ enzymatic esterific
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Validation & Comparative
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 4-Methylnonanoic Acid Analysis
Abstract: This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) of 4-Methylnonanoic acid analysis. It is designed for researchers, scientists, and drug development professionals who require robust and reproducible analytical methods for this branched-chain fatty acid. The document delves into the prevalent analytical methodologies, outlines a detailed ILC protocol, and presents a strategy for data analysis and interpretation. The objective is to equip laboratories with the necessary tools to validate their analytical performance and ensure the accuracy and comparability of results across different facilities.
Introduction: The Significance of 4-Methylnonanoic Acid and the Need for Standardized Analysis
4-Methylnonanoic acid, a branched-chain fatty acid (BCFA), is a molecule of significant interest in various scientific fields. It is a key contributor to the characteristic flavor and aroma of mutton and other animal products.[1][2] Beyond its role in food science, the analysis of BCFAs is gaining importance in biomedical research, particularly in the study of metabolic disorders and gut microbiome activity.[3][4] The accurate quantification of 4-Methylnonanoic acid in complex matrices such as food, tissues, and biological fluids is crucial for both quality control and advancing scientific understanding.
However, the analysis of BCFAs presents unique challenges. Their structural similarity to other fatty acids often leads to co-elution in chromatographic separations, complicating accurate quantification.[5][6] This analytical complexity underscores the critical need for robust, validated methods and highlights the value of inter-laboratory comparisons (ILCs) to ensure data reliability and consistency across different research and testing facilities. An ILC serves as a powerful tool for external quality assessment, allowing participating laboratories to evaluate their analytical performance against a consensus value and identify potential areas for improvement.[7][8]
This guide will provide a detailed roadmap for establishing an ILC for 4-Methylnonanoic acid, covering everything from the selection of analytical methodologies to the statistical evaluation of performance.
Prevailing Analytical Methodologies: A Comparative Overview
The gold standard for the analysis of 4-Methylnonanoic acid and other BCFAs is Gas Chromatography-Mass Spectrometry (GC-MS).[3][6] This technique offers the necessary selectivity and sensitivity for resolving and identifying these compounds in complex mixtures. While other methods like High-Performance Liquid Chromatography (HPLC) can be used for organic acid analysis, GC-MS is generally preferred for its superior resolution of fatty acid isomers.[9]
Sample Preparation: The Critical First Step
The choice of sample preparation technique is highly dependent on the matrix being analyzed. The primary goal is to efficiently extract the fatty acids and remove interfering substances.[10][11]
-
For Animal-Derived Foods and Tissues: A common approach involves lipid extraction using a solvent mixture (e.g., chloroform/methanol), followed by saponification to release the fatty acids from their esterified forms. For more complex matrices, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or accelerated solvent extraction can be employed to streamline the process.[12][13]
-
For Biological Fluids (e.g., serum, urine): Methods like liquid-liquid extraction or solid-phase extraction (SPE) are frequently used to isolate the fatty acids.[10][14]
Derivatization: Enhancing Volatility for GC Analysis
To improve their volatility and chromatographic behavior, fatty acids are typically converted to their methyl esters (Fatty Acid Methyl Esters - FAMEs) prior to GC-MS analysis.[3][15] Common derivatization reagents include boron trifluoride (BF3) in methanol or methanolic HCl.[15] Alternatively, derivatization with reagents like pentafluorobenzyl bromide (PFBBr) can be used to enhance sensitivity.[3]
GC-MS Instrumentation and Conditions
-
Gas Chromatography: A high-polarity capillary column, such as a DB-225ms or a similar wax-type column, is recommended for the separation of FAMEs.[3][15] The use of a long column or a tandem column configuration can further improve the resolution of branched-chain isomers from their straight-chain counterparts.[3]
-
Mass Spectrometry:
-
Electron Ionization (EI): EI is a robust and widely used ionization technique that provides characteristic fragmentation patterns for FAMEs, aiding in their identification.[16]
-
Chemical Ionization (CI): CI is a softer ionization technique that can provide a more abundant molecular ion, which can be beneficial for quantification and for resolving co-eluting peaks by mass.[5][6]
-
Inter-Laboratory Comparison (ILC) Protocol Design
A well-designed ILC protocol is essential for obtaining meaningful and comparable results. The following sections outline a hypothetical ILC for the analysis of 4-Methylnonanoic acid in a standardized mutton fat matrix.
Study Coordinator and Participating Laboratories
A designated study coordinator will be responsible for preparing and distributing the test materials, collecting the data, and performing the statistical analysis. Participating laboratories should have demonstrated experience in fatty acid analysis.
Test Material Preparation and Distribution
-
Matrix Selection: A homogenous batch of mutton fat will be procured and processed to ensure uniformity.
-
Spiking: A portion of the mutton fat will be spiked with a certified reference material of 4-Methylnonanoic acid at a known concentration to create a well-defined test sample.
-
Sample Distribution: Each participating laboratory will receive:
-
One vial of the unspiked ("blank") mutton fat.
-
One vial of the spiked mutton fat.
-
A certified reference standard of 4-Methylnonanoic acid for calibration.
-
A detailed protocol document.
-
Experimental Workflow
The following diagram illustrates the recommended workflow for the participating laboratories:
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A Comparative Analysis of 4-Methylnonanoic Acid and 4-Methyloctanoic Acid in the Flavor Profile of Meat
For researchers and flavor chemists in the food industry, understanding the nuanced contributions of individual volatile compounds to the overall sensory experience of meat is paramount. Among the myriad of molecules that constitute meat flavor, branched-chain fatty acids (BCFAs) play a pivotal role, particularly in ruminant meats like lamb and goat. This guide provides an in-depth, objective comparison of two significant BCFAs: 4-methylnonanoic acid and 4-methyloctanoic acid. We will delve into their distinct chemical properties, sensory impacts, biosynthetic origins, and the analytical methodologies required for their quantification, supported by experimental data and established protocols.
Introduction: The "Mutton" Flavor and its Molecular architects
The characteristic, and sometimes polarizing, flavor of mutton and goat meat is often described as "gamey," "goaty," or having a specific "soo" odor, a term of Chinese origin referring to an unpleasant fatty-goaty note[1][2][3]. Scientific investigations have identified 4-methyloctanoic acid and 4-methylnonanoic acid as major contributors to this distinct flavor profile[4][5]. While structurally similar, these two molecules exhibit significant differences in their flavor potency and sensory perception, making their comparative analysis crucial for flavor replication, product development, and quality control in the meat industry.
Chemical and Sensory Profile: A Tale of Two Fatty Acids
While both 4-methylnonanoic acid and 4-methyloctanoic acid are medium-chain fatty acids with a methyl branch at the fourth carbon, their sensory impact is vastly different. This is primarily attributed to their differing volatilities and interactions with olfactory receptors.
4-Methyloctanoic Acid (Hircinoic Acid): Often referred to as hircinoic acid, this compound is a potent flavor contributor. Its sensory profile is characterized by "fatty," "waxy," and "dairy-like" notes, and it is strongly associated with the "goaty" aroma common to goat and mutton[2][4]. The flavor detection threshold for 4-methyloctanoic acid in minced meat is remarkably low, at approximately 0.5 parts per million (ppm)[4]. The stereochemistry of this molecule also plays a role in its perceived aroma; the (4S)-enantiomer is described as "muttony, goaty, fresher," with an odor recognition threshold of 13 parts per billion (ppb) in the air, while the (4R)-enantiomer is characterized as "muttony, goaty, fusty," with a higher threshold of 25 ppb[6].
4-Methylnonanoic Acid: In contrast, 4-methylnonanoic acid has a significantly higher flavor detection threshold in minced meat, estimated to be around 45 ppm[4]. While it contributes to the overall "mutton" flavor, its impact is considerably less pronounced than that of its shorter-chain counterpart[4]. Its aroma is generally described as a "roasted mutton" and "fat-like" odor[7].
The profound difference in their sensory thresholds underscores the critical role of 4-methyloctanoic acid in defining the characteristic flavor of sheep and goat meat.
Comparative Data: Concentration and Sensory Thresholds
The following table summarizes the key comparative data for 4-methylnonanoic acid and 4-methyloctanoic acid.
| Feature | 4-Methylnonanoic Acid | 4-Methyloctanoic Acid | Reference(s) |
| Chemical Formula | C10H20O2 | C9H18O2 | [8] |
| Molar Mass | 172.26 g/mol | 158.24 g/mol | [8] |
| Flavor Profile | Roasted mutton, fat-like | Fatty, waxy, dairy-like, goaty | [2][7] |
| Flavor Threshold (in mince-meat) | ~45 ppm | ~0.5 ppm | [4] |
| Odor Threshold (in air) | Not specified | 13 ppb ((4S)-enantiomer) | [6] |
| Concentration in Goat Kidney Fat | Not specified | 0.0005 mg/ml | [9] |
| Concentration in Goat Body Fat | Not specified | 0.0003 mg/ml | [9] |
It is important to note that the concentration of these BCFAs in meat can be influenced by several factors, including the animal's breed, gender, age, diet, and the type of adipose tissue[9]. For instance, studies have shown that dietary supplementation can lead to a decrease in the concentrations of both 4-methyloctanoic acid and 4-methylnonanoic acid in the perirenal adipose tissue of lambs[10].
Biosynthesis in Ruminants: A Microbial Contribution
The primary origin of 4-methyl-branched fatty acids in ruminants is the microbial fermentation that occurs in the rumen. Rumen bacteria synthesize these fatty acids, which are then absorbed by the animal and deposited in its tissues. The biosynthetic pathway utilizes branched-chain amino acids as precursors.
The following diagram illustrates the generalized biosynthetic pathway for 4-methyl-branched fatty acids in the rumen:
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A Comparative Analysis of Branched-Chain Fatty Acids in Ruminant Milk: A Guide for Researchers
For professionals in research, science, and drug development, a nuanced understanding of the composition of natural products is paramount. This guide offers an in-depth comparative analysis of branched-chain fatty acids (BCFAs) present in the milk of common ruminants: cows, goats, and sheep. Moving beyond a simple cataloging of data, we will explore the causal mechanisms behind the variation in BCFA profiles, detail the methodologies for their accurate quantification, and discuss their emerging significance for human health.
Introduction to Branched-Chain Fatty Acids (BCFAs)
Branched-chain fatty acids are a unique class of lipids characterized by a methyl group branch in their aliphatic chain. While present in smaller quantities compared to their straight-chain counterparts, typically constituting less than 5% of total fatty acids in milk, they are gaining considerable attention for their biological activities and as potential biomarkers.[1] The most prevalent BCFAs in ruminant milk are isomers of pentadecanoic (C15), hexadecanoic (C16), and heptadecanoic (C17) fatty acids.[1] These are further classified into iso and anteiso forms, depending on the position of the methyl branch.
Comparative Profiles of BCFAs in Ruminant Milk
The concentration and composition of BCFAs exhibit notable variations among different ruminant species. These differences are influenced by a multitude of factors including genetics, diet, and the specific microbial populations within the rumen.
| Fatty Acid Group | Cow Milk ( g/100g FAME) | Goat Milk ( g/100g FAME) | Sheep Milk ( g/100g FAME) |
| Total OBCFA | ~2.77 - 6.97[2] | ~3.12 - 3.33[2][3] | ~4.12 - 4.5[3][4] |
| iso-BCFA | Variable | Lower than Sheep[3] | Higher than Goat[3] |
| anteiso-BCFA | Variable | Lower than Sheep[3] | Higher than Goat[3] |
| Notable BCFAs | iso-C14:0, iso-C15:0, anteiso-C15:0, iso-C16:0, iso-C17:0, anteiso-C17:0[5] | iso-C15:0, iso-C17:0, anteiso-C15:0, anteiso-C17:0 | iso-C15:0, iso-C16:0, iso-C17:0, anteiso-C15:0, anteiso-C17:0[3] |
FAME: Fatty Acid Methyl Esters OBCFA: Odd and Branched-Chain Fatty Acids
Generally, sheep milk tends to have the highest concentration of total BCFAs, followed by cow and then goat milk.[3][4] Specifically, sheep milk shows significantly higher levels of iso C15:0, iso C16:0, iso C17:0, and anteiso C15:0 and C17:0 compared to goat milk.[3]
Biosynthesis of BCFAs in Ruminants: A Microbial Symphony
The primary source of BCFAs in ruminant milk is the microbial population residing in the rumen.[6] These microorganisms synthesize BCFAs de novo and incorporate them into their cell membranes.[2] The BCFAs are then absorbed into the bloodstream of the animal and subsequently secreted into the milk.
The precursors for BCFA synthesis are branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine – derived from the animal's diet.[1][2]
-
iso-fatty acids are synthesized from isobutyrate and isovalerate, which are derived from valine and leucine, respectively.[7]
-
anteiso-fatty acids originate from 2-methylbutyrate, a product of isoleucine degradation.[7]
In addition to ruminal synthesis, there is evidence of endogenous synthesis of some BCFAs, such as iso-C17:0 and anteiso-C17:0, within the ruminant's tissues, including the mammary gland.[1]
Caption: Biosynthesis of branched-chain fatty acids in ruminants.
Analytical Methodologies for BCFA Quantification
Accurate quantification of individual BCFAs in the complex matrix of milk fat presents an analytical challenge. The co-elution of various isomers requires high-resolution techniques.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for BCFA Analysis
-
Lipid Extraction: Total lipids are extracted from milk samples using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.
-
Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to FAMEs using a methanolic solution of potassium hydroxide.
-
GC Separation: FAMEs are separated on a gas chromatograph equipped with a highly polar capillary column (e.g., SLB-IL111).[8] An optimized temperature program is crucial for resolving the various iso and anteiso isomers.[8]
-
MS Detection and Quantification: A mass spectrometer is used for the identification and quantification of individual FAMEs. Electron ionization (EI) is commonly employed, and quantification is achieved by comparing peak areas to those of known standards.
Caption: A typical analytical workflow for BCFA analysis in milk.
Factors Influencing BCFA Profiles in Ruminant Milk
The variability in BCFA content is not random; it is a direct consequence of the animal's diet and physiological state.
-
Dietary Forage-to-Concentrate Ratio: A higher proportion of forage in the diet generally leads to an increase in milk BCFAs, particularly iso C14:0 and iso C15:0.[5][9] This is attributed to the stimulation of cellulolytic bacteria in the rumen, which are prolific producers of iso-fatty acids.[6] Conversely, high-concentrate diets can lead to subclinical ruminal acidosis, altering the microbial population and subsequently the BCFA profile.[2][10]
-
Type of Forage: The source of forage significantly impacts the BCFA pattern. For instance, replacing grass silage with maize silage has been shown to decrease iso C14:0 and iso C16:0 while increasing C17:0.[5][9]
-
Lipid Supplementation: The addition of certain oils to the diet can influence the rumen microbiome and, consequently, BCFA synthesis. For example, supplementation with fish oil or microalgae has been shown to increase milk OBCFA concentrations in dairy cows.[6]
-
Lactation Stage: The concentration of BCFAs is lower in colostrum and transitional milk compared to milk from full lactation.[2]
Potential Health Implications of BCFAs
While research is ongoing, emerging evidence suggests that BCFAs possess several bioactive properties that may be beneficial for human health.
-
Anti-cancer Properties: Studies have indicated that BCFAs may have anticarcinogenic effects on cancer cells.[5]
-
Gut Health: BCFAs may play a role in maintaining human gut health, particularly in early life.[6]
-
Metabolic Health: Some studies suggest that odd-chain fatty acids, often grouped with BCFAs, may reduce the risk of type-2 diabetes and cardiovascular diseases.[11]
It is important to note that ruminant-derived foods are the primary source of BCFAs in the human diet.[6]
Conclusion
The branched-chain fatty acid profile of ruminant milk is a complex and dynamic trait, primarily shaped by the intricate microbial ecosystem of the rumen and the animal's diet. Sheep milk generally presents the highest concentration of these unique lipids, followed by cow and goat milk. Understanding the biosynthetic pathways and the factors influencing BCFA levels is crucial for researchers aiming to modulate milk composition for enhanced nutritional value. The continued development of sophisticated analytical techniques will further elucidate the specific roles of individual BCFAs in human health, opening new avenues for research and development in the fields of nutrition and medicine.
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A Senior Application Scientist's Guide to Determining LOD and LOQ for 4-Methylnonanoic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly within pharmaceutical and sensory analysis, the accurate measurement of trace compounds is paramount. 4-Methylnonanoic acid, a branched-chain fatty acid, is a significant compound, often contributing to the characteristic flavor and odor profiles of various products, including mutton and lamb.[1][2] Its accurate quantification at low levels is crucial for quality control and formulation development. This guide provides an in-depth comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for 4-Methylnonanoic acid analysis, grounded in scientific principles and regulatory expectations.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[3][4][5] Establishing these parameters is a critical component of analytical method validation, ensuring the reliability and suitability of the method for its intended purpose, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH).[6][7][8]
Comparing Methodologies for LOD and LOQ Determination
The ICH Q2(R1) guideline details three primary approaches for determining LOD and LOQ: visual evaluation, signal-to-noise ratio, and a method based on the standard deviation of the response and the slope of the calibration curve.[9][10][11] The choice of method depends on whether the analytical procedure is instrumental and whether it exhibits baseline noise.[11][12] For a compound like 4-Methylnonanoic acid, typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), all three methods can be considered, but the latter two are generally preferred for their quantitative rigor.[13][14]
Visual Evaluation
This non-instrumental method is the most straightforward but also the most subjective.[10] It involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected.[12]
-
Causality Behind Experimental Choices: This method is often used as a preliminary estimation or for methods where instrumental noise is not a factor. For GC-MS analysis of 4-Methylnonanoic acid, it can serve as a confirmatory check of the values obtained by more quantitative methods.[9][10]
-
Trustworthiness: Due to its subjective nature, it is not recommended as the sole method for determining LOD and LOQ for regulatory submissions. The determination is highly dependent on the analyst's perception.[10]
Signal-to-Noise (S/N) Ratio
This approach is applicable to analytical procedures that exhibit baseline noise, such as chromatography.[11][15]
-
LOD: A signal-to-noise ratio of 3:1 is generally accepted for estimating the detection limit.[3][11][15]
-
LOQ: A signal-to-noise ratio of 10:1 is typically considered appropriate for the quantitation limit.[3][11][15]
-
Causality Behind Experimental Choices: This method directly assesses the ability of the instrument to distinguish the analyte signal from the inherent electronic and chemical noise of the system. It is a practical approach that reflects the real-world performance of the analytical instrument.
-
Trustworthiness: The method for calculating the S/N ratio should be clearly defined and consistently applied. Different data systems may use different algorithms to calculate noise, which can lead to variability.[10] Therefore, it is crucial to document the method of noise determination.
Standard Deviation of the Response and the Slope of the Calibration Curve
This is a more statistically robust method for determining LOD and LOQ.[9] The formulas are:
LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the response.
-
S = the slope of the calibration curve.[9]
The standard deviation of the response (σ) can be determined in two ways:
-
Based on the Standard Deviation of the Blank: Multiple blank samples are measured, and the standard deviation of these responses is calculated.[9] This approach is suitable when analyzing samples that are not expected to contain the analyte.
-
Based on the Calibration Curve: A calibration curve is constructed using samples with concentrations in the range of the LOD and LOQ. The standard deviation of the y-intercepts of the regression line or the residual standard deviation of the regression line can be used as σ.[9][16]
-
Causality Behind Experimental Choices: This method provides a statistically derived estimate of the method's limits based on its precision (σ) and sensitivity (S). Using a calibration curve constructed at low concentrations ensures that the calculated limits are relevant to the intended measurement range and not extrapolated from higher concentrations.[12][16]
-
Trustworthiness: This method is generally considered the most reliable and is widely accepted by regulatory agencies.[9] It provides a more objective and statistically valid determination of LOD and LOQ compared to the other methods.
Experimental Data Comparison
To illustrate these methods, consider a hypothetical analysis of 4-Methylnonanoic acid by GC-MS.
Table 1: Hypothetical GC-MS Data for 4-Methylnonanoic Acid
| Concentration (ng/mL) | Peak Area (n=6 replicates) | Mean Peak Area | Standard Deviation (σ) |
| Blank | 102, 115, 108, 112, 105, 109 | 108.5 | 4.5 |
| 0.1 | 155, 162, 158, 165, 153, 160 | 158.8 | 4.3 |
| 0.2 | 210, 218, 215, 220, 208, 213 | 214.0 | 4.4 |
| 0.5 | 365, 375, 370, 380, 368, 372 | 371.7 | 4.8 |
| 1.0 | 680, 695, 688, 702, 682, 691 | 689.7 | 7.2 |
| 2.0 | 1350, 1370, 1362, 1385, 1355, 1368 | 1365.0 | 11.1 |
Calibration Curve Analysis (0.1 - 2.0 ng/mL):
-
Slope (S) = 675
-
Y-intercept = 95
-
Correlation Coefficient (R²) = 0.9995
-
Residual Standard Deviation (σ) = 5.2
Table 2: Comparison of Calculated LOD and LOQ Values
| Method | Calculation | LOD (ng/mL) | LOQ (ng/mL) |
| S/N Ratio | Based on visual inspection of chromatograms at low concentrations | ~0.15 | ~0.50 |
| Standard Deviation of the Blank | LOD = 3.3 * (4.5 / 675) LOQ = 10 * (4.5 / 675) | 0.022 | 0.067 |
| Calibration Curve (Residual SD) | LOD = 3.3 * (5.2 / 675) LOQ = 10 * (5.2 / 675) | 0.025 | 0.077 |
As the data illustrates, the statistical methods provide lower and more precise estimates for LOD and LOQ compared to the S/N ratio method. It is crucial to experimentally verify the calculated LOD and LOQ values by analyzing a suitable number of samples at these concentrations to demonstrate the method's performance.[9]
Experimental Protocols
Protocol 1: Determination of LOD and LOQ using the Calibration Curve Method
-
Prepare a Stock Solution: Accurately prepare a stock solution of 4-Methylnonanoic acid in a suitable solvent.
-
Prepare Calibration Standards: Prepare a series of at least 5-6 calibration standards by serial dilution of the stock solution. The concentrations should be in the expected range of the LOD and LOQ.
-
Sample Analysis: Analyze each calibration standard and a blank sample multiple times (e.g., n=6) using the validated GC-MS method.
-
Construct Calibration Curve: Plot the mean response against the concentration and perform a linear regression analysis to obtain the slope (S) and the residual standard deviation (σ).
-
Calculate LOD and LOQ: Use the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
-
Verification: Prepare and analyze a set of samples (e.g., n=6) at the calculated LOD and LOQ concentrations to confirm that the analyte can be reliably detected and quantified with acceptable precision and accuracy.
Visualizing the Concepts
Caption: Relationship between Blank, LOD, and LOQ.
Caption: Workflow for LOD and LOQ Determination.
Conclusion
The determination of LOD and LOQ is a cornerstone of analytical method validation, providing essential information about the performance and limitations of the method. For the analysis of 4-Methylnonanoic acid, while several methods exist, the approach based on the standard deviation of the response and the slope of the calibration curve is recommended for its statistical rigor and regulatory acceptance. It is imperative to not only calculate these values but also to experimentally verify them to ensure the method is truly fit for its intended purpose in research, quality control, or drug development.
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accuracy and precision of 4-Methylnonanoic acid analytical methods
An Objective Guide to the Accuracy and Precision of Analytical Methods for 4-Methylnonanoic Acid
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of branched-chain fatty acids like 4-methylnonanoic acid is paramount. This compound, a key contributor to the characteristic aroma of certain meats and a molecule of interest in metabolic studies, presents unique analytical challenges due to its structure and chirality.[1] This guide provides an in-depth comparison of the predominant analytical methodologies, focusing on their performance, underlying principles, and practical applications. We will dissect the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights to guide your selection of the most suitable technique.
The Analytical Imperative: Why Method Choice Matters
4-Methylnonanoic acid possesses a chiral center at the C4 position, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-4-methylnonanoic acid.[2] These enantiomers can exhibit distinct biological activities and sensory properties. For instance, the (S)-enantiomer is described as having a more intense mutton and goat-like aroma compared to the weaker, sweaty notes of the (R)-enantiomer.[2] Consequently, an analytical method must not only be accurate and precise for total quantification but may also need to resolve these stereoisomers to provide a complete and meaningful biological picture.
The choice between the two gold-standard techniques, GC-MS and LC-MS/MS, is not trivial. It hinges on factors including required sensitivity, sample matrix complexity, desired throughput, and the necessity for chiral separation.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Workhorse
GC-MS is a powerful and widely used technique for the analysis of fatty acids.[4] Its strength lies in the exceptional chromatographic resolution provided by capillary columns, which is particularly useful for separating isomers.[3] However, a critical prerequisite for GC analysis is that analytes must be volatile and thermally stable. Carboxylic acids like 4-methylnonanoic acid are polar and have low volatility, necessitating a chemical modification step known as derivatization prior to analysis.[3][5]
The Causality Behind Derivatization
Derivatization serves a dual purpose: it masks the polar carboxyl group to decrease boiling points and increase thermal stability, and it can introduce a chemical moiety that enhances ionization efficiency in the mass spectrometer, thereby improving sensitivity.[4][5] The most common approach is the conversion of the fatty acid to its corresponding fatty acid methyl ester (FAME). For ultra-trace analysis, derivatizing agents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) are employed, which create derivatives amenable to highly sensitive negative chemical ionization (NCI) mass spectrometry.[6]
Performance Characteristics of GC-MS
The performance of a GC-MS method is highly dependent on the sample preparation, derivatization efficiency, and detection mode. A well-validated method can achieve excellent sensitivity and reproducibility.
| Parameter | Typical Performance (GC-NCI-MS) | Reference |
| Limit of Detection (LOD) | 0.4 - 2.4 ng/L | [6] |
| Limit of Quantitation (LOQ) | ~1.0 - 8.0 ng/L (Estimated from LOD) | [6] |
| Linearity (R²) | > 0.99 | [4] |
| Precision (RSD%) | < 10% | [6] |
| Accuracy (Recovery %) | ~ 100% | [6] |
Experimental Protocol: GC-MS Analysis of 4-Methylnonanoic Acid (PFBBr Derivatization)
This protocol is adapted from methodologies developed for trace-level analysis of branched-chain fatty acids in complex matrices like wine.[6]
1. Sample Preparation (Solid-Phase Extraction - SPE):
- Condition a suitable SPE cartridge (e.g., anion exchange) to activate the sorbent.
- Load the liquid sample (e.g., 10 mL) onto the cartridge. Analytes are retained on the sorbent.
- Wash the cartridge with a weak solvent to remove interfering matrix components.
- Elute the 4-methylnonanoic acid using a small volume of an appropriate acidic organic solvent.
2. Derivatization:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume of acetonitrile.
- Add PFBBr and a catalyst (e.g., diisopropylethylamine).
- Incubate the mixture at room temperature for 30 minutes to form the PFB ester.
3. GC-MS Analysis:
- GC Column: DB-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent.[4]
- Carrier Gas: Helium at a constant flow of 1 mL/min.[4]
- Injection Mode: Splitless.
- Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
- MS Detector: Operate in Negative Chemical Ionization (NCI) mode.
- Monitored Ions: Select the characteristic ions for the PFB derivative of 4-methylnonanoic acid for selective and sensitive detection.
GC-MS Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Direct Approach
LC-MS/MS has emerged as a formidable alternative for the analysis of fatty acids, offering high sensitivity and specificity, often without the need for derivatization.[3] This is a significant advantage, as it simplifies sample preparation, reduces potential sources of error, and increases throughput.[7]
The Principle of Direct Analysis
In LC-MS/MS, separation is typically achieved using reversed-phase chromatography, where analytes are separated based on their hydrophobicity.[8] The analyte is then ionized, usually with electrospray ionization (ESI), which is a "soft" ionization technique that keeps the molecule intact, producing a strong signal for the molecular ion.[3] Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by selecting the molecular ion, fragmenting it, and then detecting a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for highly sensitive and selective quantification even in complex biological matrices.[9]
Performance Characteristics of LC-MS/MS
LC-MS/MS methods for organic acids are known for their robustness and sensitivity.
| Parameter | Typical Performance | Reference |
| Limit of Detection (LOD) | As low as 0.01 ng/mL | [9] |
| Limit of Quantitation (LOQ) | 1 - 10 µg/L | [10] |
| Linearity (R²) | > 0.99 | [9] |
| Precision (CV%) | ≤ 10-15% | [3][9] |
| Accuracy (Recovery %) | 90 - 105% | [9] |
Experimental Protocol: LC-MS/MS Analysis of 4-Methylnonanoic Acid
This protocol outlines a general procedure for the direct analysis of organic acids in a biological matrix.[9]
1. Sample Preparation:
- For samples like plasma or serum, a simple protein precipitation step is often sufficient. Add 3 volumes of a cold organic solvent (e.g., acetonitrile) to 1 volume of the sample.
- Vortex thoroughly to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
- Collect the supernatant and inject it directly or after dilution.
2. LC-MS/MS Analysis:
- LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% B to 95% B over 5-10 minutes.
- Flow Rate: 0.3 mL/min.
- MS Detector: Triple quadrupole mass spectrometer.
- Ionization Mode: ESI in negative mode.
- MRM Transition: Monitor the transition from the deprotonated parent ion [M-H]⁻ to a characteristic product ion. For 4-methylnonanoic acid (MW 172.26), this would be m/z 171.3 → fragment ion.
LC-MS/MS Workflow
A Critical Dimension: Chiral Separation
When the biological or sensory activity of individual enantiomers is of interest, a chiral separation step is non-negotiable. This is typically achieved chromatographically by introducing a chiral selector into the system.
-
Chiral Stationary Phases (CSPs): The most common approach involves using a GC or HPLC column where the stationary phase itself is chiral.[11][12] Polysaccharide-based CSPs are widely used.[12] The enantiomers interact differently with the CSP, forming transient diastereomeric complexes that lead to different retention times and, thus, separation.[12]
-
Chiral Derivatizing Agents: An alternative is to react the racemic analyte with a pure enantiomer of a chiral derivatizing agent. This creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated on a standard achiral column.[13]
Logic for Employing Chiral Analysis
The decision to perform a more complex and time-consuming chiral analysis must be scientifically justified.
Objective Comparison and Method Selection
Both GC-MS and LC-MS/MS are powerful, validated techniques for analyzing 4-methylnonanoic acid. The optimal choice depends entirely on the specific requirements of your research.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile/thermally stable compounds. | Separation based on polarity/hydrophobicity. |
| Sample Prep | More complex; requires derivatization to increase volatility.[3] | Simpler; often direct injection after protein precipitation/dilution.[3] |
| Sensitivity | Very high, especially with NCI mode after PFBBr derivatization (sub-ng/L).[6] | Very high with MRM mode (ng/L to µg/L).[9][10] |
| Specificity | Good; can be improved with high-resolution MS. | Excellent due to MS/MS (MRM) capability.[3] |
| Isomer Separation | Excellent resolution for structural isomers. | Good, dependent on column chemistry and gradient optimization. |
| Chiral Analysis | Possible with chiral stationary phase columns.[11] | Possible with chiral stationary phase columns.[12] |
| Pros | Unmatched chromatographic resolution for isomers; extensive libraries for spectral matching (EI mode). | High throughput; minimal sample prep; suitable for a wider range of compounds.[3] |
| Cons | Derivatization adds time, cost, and potential for error; not suitable for thermally labile compounds.[3] | Potential for matrix effects (ion suppression/enhancement); lower resolution for some isomers compared to GC. |
| Best For... | Targeted studies requiring the highest resolution of structural isomers; odor analysis where many volatiles are screened. | High-throughput screening; analysis in complex biological matrices; studies where derivatization is undesirable. |
Conclusion: A Scientifically-Grounded Choice
The accurate and precise analysis of 4-methylnonanoic acid is readily achievable with modern analytical instrumentation.
-
GC-MS remains a cornerstone, particularly when supreme chromatographic resolution of isomers is needed. Its primary limitation is the mandatory derivatization step, which must be carefully controlled and validated to ensure accuracy and precision.
-
LC-MS/MS offers a compelling alternative characterized by simplified sample preparation and high throughput. Its exceptional sensitivity and specificity, derived from the use of MRM, make it the method of choice for many applications in drug development and clinical research.
Ultimately, the most trustworthy data will come from a well-validated method, regardless of the platform. Method validation, encompassing accuracy, precision, linearity, and sensitivity assessments, is not merely a regulatory hurdle but the very foundation of reproducible science.[14] When embarking on the analysis of 4-methylnonanoic acid, researchers should first consider the fundamental scientific question—especially the potential role of chirality—and then select the technique whose strengths directly align with their analytical objectives.
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comparison of different extraction methods for branched-chain fatty acids
An In-Depth Guide to the Comparative Analysis of Extraction Methods for Branched-Chain Fatty Acids
Introduction: The Significance of Branched-Chain Fatty Acids (BCFAs)
Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by one or more methyl branches along their carbon backbone.[1] Predominantly found in bacteria, ruminant-derived food products like dairy and meat, and the human gut microbiome, BCFAs play critical roles in regulating membrane fluidity, cellular signaling, and host-microbe interactions.[2][3][4] Their emerging links to metabolic health, immune modulation, and even anticancer properties have intensified the need for accurate and efficient analytical methods.[2][4]
The journey from a complex biological sample—be it a microbial culture, a food matrix, or a clinical specimen—to precise BCFA quantification is fraught with challenges. The first and most critical step in this workflow is extraction. The choice of extraction method profoundly impacts the yield, purity, and integrity of the BCFAs, thereby dictating the quality and reliability of all downstream analyses.
This guide provides a comprehensive comparison of prevalent BCFA extraction methodologies. We will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics. This content is designed to empower researchers, scientists, and drug development professionals to make informed decisions and select the optimal extraction strategy for their specific research objectives.
Core Principles of BCFA Extraction
The primary goal of any lipid extraction protocol is to efficiently separate lipids from non-lipid components such as proteins, carbohydrates, and nucleic acids within a given sample matrix. The selection of an ideal method hinges on several factors: the nature of the sample, the chemical properties of the target BCFAs, the required purity of the final extract, and the intended analytical platform (e.g., Gas Chromatography-Mass Spectrometry, GC-MS; Liquid Chromatography-Mass Spectrometry, LC-MS).[5]
We will compare three major classes of extraction techniques: classic Liquid-Liquid Extraction (LLE), modern Solid-Phase Extraction (SPE), and green Supercritical Fluid Extraction (SFE).
Liquid-Liquid Extraction (LLE): The Gold Standard
LLE is a foundational technique that separates compounds based on their relative solubilities in two different immiscible liquids.[6] For lipid analysis, this typically involves an aqueous or polar phase and an immiscible organic phase. The Folch and Bligh & Dyer methods are the most established and widely cited LLE protocols, often serving as benchmarks for lipid extraction.[7][8]
Causality Behind the Method: These methods utilize a ternary solvent system of chloroform, methanol, and water. Initially, a single-phase chloroform/methanol/water mixture is used to thoroughly disrupt cell membranes and solubilize lipids. Methanol acts as a polar solvent that helps to break hydrogen bonds between lipids and proteins, while chloroform is a non-polar solvent that readily dissolves the lipids. Subsequent addition of water or a saline solution induces a phase separation, resulting in an upper aqueous phase (containing polar non-lipid components) and a lower chloroform phase enriched with lipids, including BCFAs.[8][9][10]
Advantages:
-
High Extraction Yield: Generally considered the gold standard for achieving high recovery of a broad range of lipids.[7][8]
-
Well-Established: Robust, extensively validated, and widely documented in scientific literature.[9]
-
Versatility: Effective for a wide variety of sample matrices, from tissues to microbial cultures.[5]
Disadvantages:
-
Use of Hazardous Solvents: Relies on chlorinated solvents like chloroform, which are toxic and pose environmental and health risks.[5][7]
-
Labor-Intensive: The procedure involves multiple centrifugation and pipetting steps, making it time-consuming.[11][12]
-
Potential for Co-extraction: May co-extract non-lipid contaminants, potentially requiring further cleanup steps depending on the downstream analysis.[7]
Experimental Workflow: Liquid-Liquid Extraction```dot
Caption: Workflow for BCFA purification using the Solid-Phase Extraction (SPE) method.
Detailed Protocol: Anion Exchange SPE for BCFAs
-
Initial Extraction: Perform a preliminary extraction of total lipids from the sample using a method like the Folch or Bligh & Dyer protocol. Reconstitute the dried extract in a non-polar solvent like hexane.
-
Cartridge Conditioning: Condition an anion exchange SPE cartridge by passing 2-3 column volumes of methanol through it, followed by 2-3 column volumes of the initial sample solvent (e.g., hexane). Do not let the cartridge run dry.
-
Sample Loading: Slowly load the reconstituted lipid extract onto the SPE cartridge. The fatty acids (including BCFAs) will be retained by interacting with the anion exchange sorbent.
-
Washing: Wash the cartridge with 2-3 column volumes of the loading solvent (hexane) to elute neutral lipids and other non-acidic impurities.
-
Elution: Elute the retained BCFAs using a more polar or acidic solvent. A common choice is 2% formic acid in diethyl ether or acetonitrile. [5]6. Collection & Evaporation: Collect the eluate in a clean glass tube. Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the purified BCFA extract in a suitable solvent for analysis.
Supercritical Fluid Extraction (SFE): The Green Alternative
SFE is a sophisticated extraction technique that utilizes a supercritical fluid as the extracting solvent. A supercritical fluid is any substance at a temperature and pressure above its critical point, where it possesses properties of both a liquid and a gas. [13][14]Carbon dioxide (CO₂) is the most common supercritical fluid used for SFE due to its mild critical conditions (31°C and 74 bar), non-toxicity, and low cost. [13][15] Causality Behind the Method: In its supercritical state, CO₂ has liquid-like density and solvating power, but gas-like viscosity and diffusivity. This allows it to efficiently penetrate solid sample matrices and dissolve target compounds like BCFAs. [15]The solvating power of supercritical CO₂ can be finely tuned by adjusting the pressure and temperature. [13][16]After extraction, the fluid is returned to its gaseous state by simply reducing the pressure, causing the extracted BCFAs to precipitate out, leaving a solvent-free product. [13]
Advantages:
-
Environmentally Friendly: Uses non-toxic, non-flammable CO₂, reducing the need for harmful organic solvents. [15]* Tunable Selectivity: Extraction conditions (pressure, temperature) can be optimized to selectively extract specific lipid classes. [13][16]* Solvent-Free Product: The solvent (CO₂) is easily removed by depressurization, eliminating a solvent evaporation step. [15]* Gentle Conditions: Operates at low temperatures, preventing thermal degradation of sensitive analytes. [17]
Disadvantages:
-
High Initial Cost: The instrumentation for SFE is significantly more expensive than LLE or SPE setups.
-
Complex Optimization: Requires expertise to optimize the multiple parameters (pressure, temperature, flow rate, co-solvents).
-
Limited Polarity: Pure CO₂ is non-polar and is most effective for extracting non-polar lipids. For more polar lipids, a co-solvent (e.g., ethanol) may be required, which can add complexity. [13][16]
Experimental Workflow: Supercritical Fluid Extraction
Caption: Workflow for BCFA extraction using the Supercritical Fluid Extraction (SFE) method.
Detailed Protocol: General SFE Procedure
-
Sample Preparation: The sample (e.g., lyophilized microbial biomass) is ground to a uniform particle size and loaded into the high-pressure extraction vessel.
-
Set Conditions: The system parameters are set. For lipid extraction, typical conditions might range from 100–400 bar and 40–60°C. [16]3. Pressurization: Liquid CO₂ is pumped into the system and heated to bring it to a supercritical state.
-
Extraction: The supercritical CO₂ flows through the extraction vessel, dissolving the BCFAs from the sample matrix. A co-solvent like ethanol can be added to the CO₂ stream to enhance the extraction of more polar lipids. [14]5. Separation: The supercritical fluid, now containing the dissolved lipids, passes through a pressure-release valve into a separator vessel at a lower pressure.
-
Collection: The drop in pressure causes the CO₂ to lose its solvating power and return to a gaseous state. The BCFAs precipitate out and are collected from the separator. The CO₂ can be recycled back into the system. [13]
Comparative Performance of Extraction Methods
The choice of an extraction method is a trade-off between various performance factors. The following table provides a summary to guide selection.
| Performance Metric | Liquid-Liquid Extraction (Folch/Bligh-Dyer) | Solid-Phase Extraction (SPE) | Supercritical Fluid Extraction (SFE) |
| Principle | Partitioning between immiscible liquid phases. [7] | Adsorption onto a solid sorbent based on affinity. [5] | Solubilization using a fluid above its critical point. [13] |
| Typical Yield | High (often considered the benchmark). [7] | High, but method-dependent. | High, tunable by conditions. [17] |
| Purity/Selectivity | Good, but may co-extract other components. [7] | High, can be tailored to target specific analytes. [5] | Very high, tunable via pressure/temperature. [13] |
| Extraction Time | 1-2 hours (manual). [7] | 30-60 minutes (can be automated). [5] | 30-120 minutes. |
| Solvent Consumption | High (Chloroform, Methanol). [7] | Low to Moderate (various organic solvents). [5] | Very Low (primarily CO₂, minimal co-solvent). [15] |
| Key Advantages | Well-established, robust, high recovery for diverse lipids. [7] | High selectivity, automation-friendly, cleaner extracts. [5] | "Green" solvent, gentle conditions, tunable selectivity. [15][17] |
| Key Disadvantages | Use of toxic solvents, labor-intensive, potential for contamination. [7] | Higher cost per sample, requires method development. [5] | High initial equipment cost, requires specialized expertise. |
Downstream Analysis: The Importance of Derivatization
The ultimate goal of extraction is analysis. The chosen analytical platform significantly influences not only the extraction method but also subsequent sample preparation steps.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common technique for fatty acid analysis. [18]However, fatty acids in their free form are polar and not sufficiently volatile for GC analysis. [19]Therefore, a derivatization step is almost always required to convert them into more volatile, non-polar esters, most commonly Fatty Acid Methyl Esters (FAMEs). [1][5][18]
-
Protocol: Acid-Catalyzed Methylation
-
To the dried lipid extract, add a reagent like 1.25 M HCl in methanol or BF₃-methanol. [1][20] 2. Incubate the mixture at a controlled temperature (e.g., 50-70°C) for a specific duration (e.g., 1-2 hours) to complete the esterification. [20][21] 3. Quench the reaction by adding water.
-
Extract the FAMEs into an organic solvent like hexane.
-
The hexane phase containing the FAMEs is then collected and injected into the GC-MS.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers an alternative that does not strictly require derivatization, as it separates compounds in the liquid phase. [5]However, derivatization can sometimes be employed to improve chromatographic separation and enhance ionization efficiency, leading to better sensitivity. [5]The choice depends on the specific BCFAs of interest and the complexity of the sample matrix.
Conclusion and Recommendations
Selecting the appropriate extraction method for branched-chain fatty acids is a critical decision that balances analytical goals with practical constraints such as sample type, throughput, available equipment, and safety considerations.
-
For maximum recovery and broad lipid profiling in a research setting where throughput is not the primary concern, traditional Liquid-Liquid Extraction (LLE) methods like the Folch protocol remain the benchmark, provided that appropriate safety measures for handling chlorinated solvents are in place. [7][8]* For applications requiring high sample purity, high throughput, and automation , or for cleaning up complex extracts from LLE, Solid-Phase Extraction (SPE) is an excellent choice. It offers superior selectivity and reduces solvent waste. [5]* For researchers focused on "green chemistry," extracting thermally sensitive compounds, or requiring highly selective extraction without residual solvent, Supercritical Fluid Extraction (SFE) is the state-of-the-art method, though it requires a significant initial investment. [15][17] Ultimately, the most trustworthy data comes from a well-validated protocol. Regardless of the method chosen, it is essential to incorporate internal standards and quality control samples to ensure the accuracy, precision, and reproducibility of your BCFA analysis.
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Three-phase liquid extraction: a simple and fast method for lipidomic workflows. PMC - NIH. [Link]
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Optimization of Process Variables for Bacterial PUFA Production by OFAT Method. International Journal of Current Microbiology and Applied Sciences. [Link]
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How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec. YouTube. [Link]
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A Comparative Guide to the Sensory Panel Evaluation of 4-Methylnonanoic Acid's Odor Profile
For researchers, scientists, and professionals in drug development and food science, a precise understanding of a molecule's sensory profile is paramount. This guide provides an in-depth technical comparison of the odor profile of 4-Methylnonanoic acid, a branched-chain fatty acid of significant interest for its distinct aromatic characteristics. We will delve into the methodologies for its sensory evaluation, compare its profile to other relevant fatty acids, and provide the scientific rationale behind the experimental designs, empowering you to conduct robust and reproducible sensory analyses.
Introduction to 4-Methylnonanoic Acid and its Olfactory Significance
4-Methylnonanoic acid (CAS 45019-28-1) is a C10 branched-chain fatty acid that plays a crucial role in the characteristic aroma of certain foods, most notably mutton and goat meat.[1][2] Its potent and distinct odor profile makes it a key compound in the flavor and fragrance industry for creating savory, meat-like aromas.[1] A thorough sensory evaluation of this molecule is essential for its effective application and for understanding its contribution to the overall flavor of complex food systems.
The sensory perception of fatty acids is multifaceted, involving not only olfaction but also taste and mouthfeel.[3][4] For 4-Methylnonanoic acid, the olfactory component is particularly dominant and is often described using a range of characteristic descriptors.
The Odor Profile of 4-Methylnonanoic Acid: A Qualitative and Quantitative Overview
The odor of 4-Methylnonanoic acid is complex and can be characterized by several key descriptors. Sensory panel evaluations have consistently identified the following attributes:
-
Primary Descriptors: "Sweaty," "fatty," "goaty," and "mutton-like" are the most frequently cited primary descriptors for 4-Methylnonanoic acid.[1][5] These terms highlight its strong association with the characteristic aroma of sheep and goat products.
-
Secondary Descriptors: A well-trained sensory panel can further refine the profile with secondary descriptors such as "waxy," "cheesy," "dairy," "milky," "creamy," "oily," and "sour".[6] The presence and intensity of these notes can be influenced by the concentration of the acid and the sensory acuity of the panelist.
-
Chirality and Odor: It is important to note that the stereochemistry of 4-Methylnonanoic acid can influence its odor profile. The (4S)-enantiomer is described as more intense, with clear "mutton & goat" characteristics, while the (4R)-enantiomer is characterized as having a weaker, "sweaty" aroma.[1]
Quantitative Sensory Data
While qualitative descriptors provide a foundational understanding, quantitative data is crucial for a precise comparison. Key quantitative metrics in sensory science include the odor threshold and the intensity of specific attributes.
The following table summarizes the reported odor descriptors for 4-Methylnonanoic acid:
| Descriptor | Reported Intensity/Frequency | Source(s) |
| Sweaty | High | [1] |
| Fatty | High | [6] |
| Goaty | High | [1][5] |
| Mutton-like | High | [1][5] |
| Waxy | Moderate | [6] |
| Cheesy | Moderate | [6] |
| Dairy/Milky/Creamy | Moderate | [6] |
| Oily | Moderate | [6] |
| Sour | Low to Moderate | [6] |
Comparative Sensory Analysis: 4-Methylnonanoic Acid vs. Other Fatty Acids
To fully appreciate the unique odor profile of 4-Methylnonanoic acid, it is essential to compare it with other short and medium-chain fatty acids. The presence and position of the methyl group in 4-Methylnonanoic acid significantly differentiate its aroma from its straight-chain counterparts and other branched-chain isomers.
| Fatty Acid | Chemical Structure | Predominant Odor Descriptors | Key Differences from 4-Methylnonanoic Acid |
| 4-Methylnonanoic Acid | Branched C10 | Sweaty, goaty, mutton-like, fatty, waxy, cheesy | The branched structure is key to its characteristic "mutton" and "goaty" notes. |
| Nonanoic Acid | Straight-chain C9 | Waxy, fatty, slightly fruity | Lacks the intense "sweaty" and "goaty" character of its methylated counterpart. The overall profile is generally considered less animalic. |
| Octanoic Acid (Caprylic Acid) | Straight-chain C8 | Soapy, waxy, rancid, goaty | Shares a "goaty" note but is often described as more "soapy" and "rancid" and lacks the specific "mutton" complexity. |
| Hexanoic Acid (Caproic Acid) | Straight-chain C6 | Goaty, cheesy, sweaty, pungent | Has a strong "goaty" and "sweaty" character but is more pungent and less complex than 4-Methylnonanoic acid. |
| 4-Methyloctanoic Acid | Branched C9 | Muttony, goaty | Very similar profile, also a key contributor to mutton odor, but with a slightly different carbon chain length which can subtly alter the perception. |
The comparison highlights that the methyl branch at the 4-position of the nonanoic acid chain is a critical structural feature for the perception of the characteristic "mutton" and "goaty" aroma. Straight-chain fatty acids, while also possessing "fatty" and sometimes "goaty" notes, do not typically elicit the same complex and specific animalic aroma.
Experimental Protocol: Quantitative Descriptive Analysis (QDA) for Odor Profiling
To obtain reliable and reproducible sensory data, a structured methodology is imperative. Quantitative Descriptive Analysis (QDA) is a powerful method for developing a detailed sensory profile of a product.[10][11] The following is a step-by-step protocol for the sensory evaluation of 4-Methylnonanoic acid.
Panelist Selection and Training
The human sensory panel is the analytical instrument in sensory science; therefore, rigorous selection and training are critical for data quality.[6][12][13]
-
Screening: Potential panelists should be screened for their sensory acuity, including their ability to detect and describe basic tastes and a range of relevant odors.[12] Specific screening for sensitivity to fatty acid odors is recommended. Health status and any conditions that might affect the sense of smell should be considered.[6]
-
Training: A trained panel of 8-12 members is typically used for QDA.[11] The training process involves:
-
Terminology Development: The panel collectively develops a consensus vocabulary to describe the odor attributes of 4-Methylnonanoic acid and a range of comparative fatty acids. This ensures all panelists are using the same terms to describe the same sensations.
-
Reference Standards: For each descriptor, a physical reference standard is provided to anchor the term. For example, for "sweaty," a solution of isovaleric acid might be used. For "goaty," a sample of goat cheese or a solution of caproic acid could be a reference.
-
Intensity Scaling: Panelists are trained to use an intensity scale, typically an unstructured line scale (e.g., 0-15 cm) with anchors at the ends (e.g., "low intensity" to "high intensity").[11] This allows for the quantification of the perceived intensity of each attribute.
-
Sample Preparation and Presentation
-
Purity: A high-purity standard of 4-Methylnonanoic acid (>98%) is essential to avoid confounding odors from impurities.
-
Solvent: The choice of solvent is critical. It should be odorless and effectively solubilize the fatty acid. Propylene glycol or deodorized mineral oil are common choices. A 1% solution is a typical starting concentration for evaluation.[5]
-
Blinding and Randomization: Samples should be presented to panelists in a blinded and randomized order to prevent bias. Each sample should be coded with a random three-digit number.
-
Presentation Vessel: Odorless glass vials or sniffer jars are used for sample presentation. A consistent volume of the sample solution should be presented to each panelist.
Sensory Evaluation Procedure
The sensory evaluation should be conducted in a dedicated sensory laboratory with controlled temperature, lighting, and air circulation to minimize distractions and environmental odors.
-
Acclimatization: Panelists should acclimate to the sensory booths for a few minutes before the evaluation begins.
-
Evaluation: Panelists are instructed to uncap one sample at a time, sniff gently, and then recap.
-
Rating: For each sample, panelists rate the intensity of all the previously agreed-upon sensory attributes on their provided scoresheet or digital ballot.
-
Rest Period: A mandatory rest period of at least 2-5 minutes should be enforced between samples to prevent olfactory fatigue. Water and unsalted crackers should be provided for palate cleansing.
-
Replication: The entire evaluation should be replicated at least once in a separate session to assess panelist and panel reproducibility.
Data Analysis and Interpretation
The data collected from the QDA scoresheets are statistically analyzed. Analysis of Variance (ANOVA) is used to determine if there are significant differences in the perceived intensities of the attributes between different samples. Principal Component Analysis (PCA) is a valuable tool to visualize the relationships between the samples and their sensory attributes, providing a "sensory map" of the products.[14]
Advanced Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
While sensory panels provide invaluable data on the overall perception of an odor, Gas Chromatography-Olfactometry (GC-O) is a powerful technique to link specific chemical compounds to their perceived aroma.[4] In GC-O, the effluent from a gas chromatograph is split, with one portion going to a traditional detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained analyst describes the odor of the eluting compounds.[4] This technique is instrumental in identifying the specific odor-active compounds in a complex mixture and can be used to confirm the characteristic aroma of a pure compound like 4-Methylnonanoic acid.
Conclusion
The sensory evaluation of 4-Methylnonanoic acid reveals a complex and potent odor profile, dominated by "sweaty," "goaty," and "mutton-like" characteristics. Its unique aroma, largely attributed to the methyl branch at the 4-position, distinguishes it from other short and medium-chain fatty acids. A comprehensive understanding of its sensory profile is critical for its application in the food and fragrance industries.
By employing robust methodologies such as Quantitative Descriptive Analysis with a well-trained sensory panel and complementing these findings with instrumental techniques like Gas Chromatography-Olfactometry, researchers and product developers can achieve a precise and actionable characterization of this important flavor compound. This guide provides a framework for conducting such evaluations, emphasizing the importance of scientific rigor and a deep understanding of the principles of sensory science.
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Agriculture Institute. Screening and Training Methods for Sensory Panelists. 2024. Available from: [Link]
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The Good Scents Company. 4-methylnonanoic acid. Available from: [Link]
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Auctores. Selection and Performance of Sensory Panelists: A Comprehensive Review of Factors Influencing Sensory Evaluation Outcomes. 2024. Available from: [Link]
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VCF Online. List of 1789 compounds with observations in OA = Odour threshold local.in air (mg/m 3 ). Available from: [Link]
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National Institutes of Health. Relative Effects of Sensory Modalities and Importance of Fatty Acid Sensitivity on Fat Perception in a Real Food Model. 2016. Available from: [Link]
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Wikipedia. Goat. Available from: [Link]
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MDPI. Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. 2023. Available from: [Link]
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Oxford Academic. Quantification of Odor Quality. 1999. Available from: [Link]
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National Institutes of Health. A quantitative framework for predicting odor intensity across molecule and mixtures. 2024. Available from: [Link]
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St. Croix Sensory, Inc. Odor Testing Meets Molecular Odor Analysis. 2023. Available from: [Link]
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MDPI. Descriptive Sensory Attributes and Volatile Flavor Compounds of Plant-Based Meat Alternatives and Ground Beef. 2022. Available from: [Link]
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NPL Publications. Odour Measurement and Characterisation. 2001. Available from: [Link]
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The Good Scents Company. (S)-4-methyl nonanoic acid. Available from: [Link]
Visualizations
Sensory Evaluation Workflow for 4-Methylnonanoic Acid
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for Fatty Acid Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of fatty acids is a cornerstone of activities ranging from nutritional science and biomarker discovery to pharmaceutical quality control. The two most powerful and widely adopted analytical techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While GC has historically been the gold standard, HPLC offers compelling advantages for specific applications.
This guide provides an in-depth, objective comparison of these methodologies, grounded in experimental data and established protocols. We will explore the technical nuances of each technique, delve into the critical process of method cross-validation, and offer field-proven insights to empower you to make informed decisions for your analytical challenges.
The Analytical Arena: GC and HPLC at a Glance
Gas chromatography, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a robust technique for fatty acid analysis. However, due to the low volatility of free fatty acids, a derivatization step is almost always necessary to convert them into more volatile forms, most commonly Fatty Acid Methyl Esters (FAMEs).[1][2] This process is critical for achieving good peak shape and accurate quantification.[1]
High-Performance Liquid Chromatography, on the other hand, can often analyze fatty acids in their native, underivatized form.[3][4] This simplifies sample preparation and is particularly advantageous for heat-sensitive or highly polar fatty acids that may be susceptible to degradation at the high temperatures required for GC analysis.[4][5]
The Imperative of Cross-Validation
When transitioning between HPLC and GC methods or when one method is used to confirm the results of the other, a formal cross-validation process is essential. This ensures that both methods provide comparable, reliable, and accurate results for the same sample, lending a higher degree of confidence to the data. The core of this process lies in comparing key analytical performance parameters as defined by international guidelines, such as those from the International Council for Harmonisation (ICH).[6][7][8]
Key Performance Parameters for Comparison
A rigorous cross-validation study will compare the following metrics for both the HPLC and GC methods:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4][9]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the Relative Standard Deviation (RSD).[4][9]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Quantitative Performance: A Head-to-Head Comparison
The following table summarizes typical performance characteristics for HPLC and GC methods in fatty acid analysis, based on published data. It is important to note that these values can vary depending on the specific instrumentation, column chemistry, and sample matrix.
| Validation Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV/ELSD/MS) | Key Considerations |
| Precision (RSD%) | ≤ 5.88%[4][10][11] | Often slightly better than GC, ≤ 5.88%[4][10][11] | Both methods demonstrate good precision for fatty acid quantification. |
| Accuracy (Recovery %) | ≥ 82.31%[4][10][11] | ≥ 82.31%[4][10][11] | Comparable recovery rates are achievable with optimized extraction procedures. |
| Linearity (r²) | > 0.99[4][9][12] | > 0.99[4][9][12] | Both techniques exhibit excellent linearity over a defined concentration range. |
| Sensitivity (LOD/LOQ) | Generally higher, especially for volatile compounds.[4] | Can be enhanced with derivatization for UV or fluorescence detection.[4] | GC-MS often provides lower limits of detection for a broad range of fatty acids. HPLC's sensitivity is highly dependent on the detector and the use of chromophores or fluorophores. |
| Isomer Separation | Can be challenging for cis/trans and positional isomers.[4] | Superior for separation of cis/trans and positional isomers.[3][4] | This is a significant advantage of HPLC for detailed fatty acid profiling. |
| Compound Stability | High temperatures can lead to degradation of heat-labile compounds. | Operates at or near ambient temperature, minimizing degradation risk.[4] | Crucial for the analysis of polyunsaturated fatty acids (PUFAs). |
| Derivatization | Typically required (e.g., to FAMEs) to increase volatility.[1][2] | Can analyze underivatized fatty acids, simplifying the workflow.[3][4] | Eliminating derivatization can reduce sample preparation time and potential for error. |
Experimental Protocols: A Practical Guide
Reproducible and accurate results are contingent on detailed and robust experimental protocols. Below are representative methodologies for both GC and HPLC analysis of fatty acids.
Lipid Extraction (A Common First Step)
For many biological samples, a lipid extraction is the initial step for both HPLC and GC analysis. The Folch or Bligh-Dyer methods are commonly employed.
GC Analysis: Derivatization to FAMEs and Quantification
The conversion of fatty acids to their more volatile methyl esters is a prerequisite for successful GC analysis.[13] Acid-catalyzed esterification using Boron Trifluoride (BF₃)-Methanol is a widely used and effective method.[1][2]
Step-by-Step Protocol for FAMEs Preparation (Acid-Catalyzed)
-
Sample Preparation: Weigh 1-25 mg of the lipid sample (or a dried lipid extract) into a screw-capped glass tube with a PTFE liner.[1] If the sample is in an aqueous solution, it must first be evaporated to dryness under a stream of nitrogen.[1]
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol.[1]
-
Reaction: Heat the mixture at 60°C for 5-10 minutes. Derivatization times may vary depending on the specific fatty acids.
-
Extraction: Cool the tube, then add 1 mL of water and 1 mL of hexane. Shake the tube vigorously to extract the FAMEs into the non-polar hexane layer.
-
Phase Separation: Centrifuge briefly to ensure complete phase separation.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC injection.
GC-FID Operating Conditions (Typical)
-
Column: A polar capillary column (e.g., WAX-type) is often preferred for good separation of FAMEs.[14]
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 240°C at 3°C/minute, and hold for 15 minutes.
-
Carrier Gas: Helium or Hydrogen
-
Injection Volume: 1 µL
HPLC Analysis of Underivatized Fatty Acids
This protocol outlines a general approach for the analysis of free fatty acids using reversed-phase HPLC with UV detection. For fatty acids without a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or derivatization to introduce a UV-active or fluorescent tag may be necessary.[15]
Step-by-Step Protocol for HPLC Analysis
-
Sample Preparation: Dissolve the extracted lipid sample in the mobile phase or a compatible solvent.
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject the sample into the HPLC system.
HPLC-UV Operating Conditions (Typical for Reversed-Phase)
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to suppress the ionization of the carboxylic acid groups.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 205-210 nm (for the carboxyl group) or at the specific wavelength for derivatized fatty acids.
-
Injection Volume: 10-20 µL
Visualizing the Workflow and Decision Logic
To better illustrate the processes and choices involved, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for Fatty Acid Analysis by Gas Chromatography (GC).
Caption: Workflow for Fatty Acid Analysis by High-Performance Liquid Chromatography (HPLC).
Caption: Decision Logic for Selecting Between HPLC and GC for Fatty Acid Analysis.
Conclusion and Recommendations
Both HPLC and GC are powerful and reliable techniques for the analysis of fatty acids. GC is a well-established method, particularly for the detailed profiling of fatty acids, offering high resolution and sensitivity.[10] However, the requirement for derivatization can be a drawback for certain applications.
HPLC, on the other hand, is highly versatile and can analyze a broader range of lipids in their native form, including thermally labile and non-volatile compounds.[10][13] Its superior ability to separate isomers is a distinct advantage.[3][4]
The choice between the two methods ultimately depends on the specific analytical needs. For a comprehensive and robust lipid analysis, the use of both techniques, cross-validated against each other, can provide the highest level of confidence in the obtained results. This dual-pronged approach ensures not only the accuracy of quantification but also the integrity of the fatty acid profile, a critical consideration in research, development, and quality control.
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A Comparative Guide to Sialic Acid Profiling in Ovine Breeds: Implications for Reproductive Success
This guide provides a comprehensive analysis of the quantitative differences in sialic acid profiles among various sheep breeds, with a focus on the implications for reproductive physiology. While direct comparative studies on synthetic sialic acids like 4-methoxy-N-acetylneuraminic acid (4-MNA) in sheep are not available in current literature, this document leverages a detailed case study on naturally occurring sialic acids to illustrate the significance and methodology of such comparative analyses. The principles and protocols outlined herein are directly applicable to future investigations involving synthetic sialic acid analogues.
The Biological Significance of Sialic Acids in Ovine Reproduction
Sialic acids are a family of nine-carbon acidic monosaccharides that occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1] In mammals, the most common sialic acid is N-acetylneuraminic acid (Neu5Ac).[2][3] These molecules play crucial roles in a multitude of biological processes, including cell-cell recognition, cell adhesion, and immune responses.[3][4]
In the context of ovine reproduction, the sialylation of cervical mucins is of paramount importance. Sialic acids are key components of mucins, the glycoproteins that determine the viscoelastic properties of cervical mucus.[5][6][7][8] This mucus acts as a selective barrier, regulating the transport of sperm through the reproductive tract. Variations in the type and abundance of sialic acids can, therefore, significantly impact fertility. A recent study has established a link between the specific sialic acid profiles of cervical mucins and the differing pregnancy rates among various European ewe breeds.[5][6][7][8]
Quantitative Comparison of Sialic Acids in Cervical Mucins of Different Sheep Breeds
A study by Abril-Parreño et al. (2022) provides valuable quantitative data on the sialic acid profiles of six European ewe breeds with known differences in fertility following artificial insemination. The breeds analyzed were Suffolk (low fertility), Belclare (medium fertility), Ile de France (medium fertility), Romanov (medium fertility), Norwegian White Sheep (NWS; high fertility), and Fur (high fertility).[5][7]
The data below summarizes the relative percentage area of seven different sialic acid species identified in the cervical mucins of these breeds during a synchronized estrus cycle.
| Sialic Acid Species | Suffolk (Low Fertility) | Belclare (Medium Fertility) | Ile de France (Medium Fertility) | Romanov (Medium Fertility) | Fur (High Fertility) | Norwegian White Sheep (NWS) (High Fertility) |
| Neu5Gc | 23.3 ± 1.5 | 23.9 ± 1.1 | 28.5 ± 1.3 | 27.5 ± 1.5 | 24.5 ± 1.4 | 26.2 ± 1.2 |
| Neu5Ac | 58.0 ± 1.7 | 59.9 ± 1.1 | 54.9 ± 1.5 | 56.6 ± 1.9 | 59.8 ± 1.7 | 58.7 ± 1.3 |
| Neu5,7Ac2 | 3.5 ± 0.4 | 3.1 ± 0.3 | 3.2 ± 0.3 | 3.2 ± 0.4 | 3.0 ± 0.3 | 3.1 ± 0.3 |
| Neu5Gc,9Ac | 2.1 ± 0.2 | 2.0 ± 0.2 | 2.1 ± 0.2 | 1.8 ± 0.2 | 2.0 ± 0.2 | 1.8 ± 0.2 |
| Neu5,8Ac2 | 2.1 ± 0.2 | 1.9 ± 0.2 | 1.9 ± 0.2 | 1.8 ± 0.2 | 1.8 ± 0.2 | 1.8 ± 0.2 |
| Neu5,9Ac2 | 9.5 ± 0.7 | 7.7 ± 0.5 | 7.6 ± 0.6 | 7.5 ± 0.7 | 7.4 ± 0.6 | 6.9 ± 0.5 |
| Neu5,x,xAc3 | 1.5 ± 0.2 | 1.4 ± 0.2 | 1.7 ± 0.2 | 1.6 ± 0.2 | 1.5 ± 0.2 | 1.5 ± 0.2 |
| Data is presented as mean relative percentage area ± SEM. Data extracted from Abril-Parreño et al. (2022).[6][8] |
A key finding of this research was that the low-fertility Suffolk breed had significantly higher levels of Neu5,9Ac2 compared to the high-fertility Norwegian White Sheep breed.[5][6] This suggests that specific alterations in sialic acid composition, particularly an increase in 9-O-acetylation, may be associated with impaired sperm transport and reduced fertility in sheep.[5][6]
Experimental Protocol for Sialic Acid Quantification
The following is a detailed methodology for the quantitative analysis of sialic acids in ovine cervical mucus, based on the protocol described by Abril-Parreño et al. (2022).[6][8]
Sample Collection and Preparation
-
Cervical Mucus Collection: Collect cervical mucus samples from ewes during the follicular phase of the estrus cycle.
-
Homogenization: Homogenize the collected mucus samples to ensure uniformity.
-
Protein Quantification: Determine the total protein concentration of the homogenate using a standard method like the bicinchoninic acid (BCA) assay. This is crucial for normalizing the sialic acid quantities.
Sialic Acid Release and Derivatization
-
Acid Hydrolysis: Release sialic acids from the mucin glycoproteins by mild acid hydrolysis. A common method is treatment with 2 M acetic acid at 80°C for 3 hours.
-
Derivatization with DMB: Derivatize the released sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB). This reaction specifically targets the α-keto acid functionality of sialic acids, resulting in a fluorescent derivative that can be detected with high sensitivity. The reaction is typically carried out in a solution containing DMB, sodium hydrosulfite (a reducing agent), and 2-mercaptoethanol at 50°C for 2.5 hours.
UPLC Analysis
-
Chromatographic Separation: Separate the DMB-labeled sialic acids using reverse-phase ultra-performance liquid chromatography (UPLC). A C18 column is typically used for this purpose.
-
Mobile Phase: Employ a gradient elution using a mobile phase consisting of acetonitrile, methanol, and water.
-
Fluorescence Detection: Detect the separated sialic acid derivatives using a fluorescence detector with an excitation wavelength of 373 nm and an emission wavelength of 448 nm.
-
Quantification: Identify and quantify the different sialic acid species by comparing their retention times and peak areas to those of known sialic acid standards that have been subjected to the same derivatization procedure.
Experimental Workflow Diagram
Caption: Workflow for the quantification of sialic acids in ovine cervical mucus.
Discussion and Future Perspectives
The comparative analysis of sialic acid profiles across different sheep breeds reveals a tangible link between glycobiology and reproductive success. The observed elevation of Neu5,9Ac2 in lower-fertility breeds highlights a potential biomarker for reproductive efficiency and a target for further investigation.
Future research should aim to:
-
Expand Breed Comparisons: Analyze a wider range of sheep breeds with diverse genetic backgrounds and production traits to establish a more comprehensive understanding of sialic acid variability.
-
Investigate Other Tissues: While this guide focuses on cervical mucus, comparative studies of sialic acid profiles in other tissues, such as skeletal muscle, could provide insights into other production traits. For instance, studies have already quantified Neu5Ac in the skeletal muscle of sheep.[1][9][10]
-
Functional Studies: Elucidate the precise molecular mechanisms by which specific sialic acid modifications, like 9-O-acetylation, affect sperm-mucus interaction and fertilization.
-
Metabolic Studies with Synthetic Analogues: Employ synthetic sialic acids, such as 4-MNA, in metabolic labeling studies. 4-MNA is resistant to cleavage by certain enzymes, making it a useful tool for tracing the incorporation and turnover of sialic acids in vivo.[11] Such studies could provide valuable insights into the dynamics of sialylation in high- versus low-fertility sheep breeds.
By integrating quantitative glycomics with animal science, researchers can uncover novel biological markers and develop strategies to enhance livestock productivity and reproductive health.
References
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Abril-Parreño, L., et al. (2022). Biochemical and molecular characterization of sialylated cervical mucins in sheep. Biology of Reproduction, 107(4), 1039-1054. [Link]
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Abril-Parreño, L., et al. (2022). Biochemical and molecular characterization of sialylated cervical mucins in sheep. National Center for Biotechnology Information. [Link]
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Abril-Parreño, L., et al. (2022). Biochemical and molecular characterization of sialylated cervical mucins in sheep†. Oxford Academic. [Link]
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Abril-Parreño, L., et al. (2022). Biochemical and molecular characterisation of sialylated cervical mucins in sheep. ResearchGate. [Link]
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Faes, M., et al. (1991). Metabolism of 4-O-methyl-N-acetylneuraminic acid a synthetic sialic acid. PubMed. [Link]
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Bouchard, R. L., et al. (2012). Localization and quantification of drugs in animal tissues by use of desorption electrospray ionization mass spectrometry imaging. PubMed. [Link]
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MDPI. (n.d.). Analytical Methods for Nanomaterial Determination in Biological Matrices. MDPI. [Link]
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Mazzoni, M., et al. (2023). Variability of sialic acids in meat from alternative species to beef and pork. Oxford Academic. [Link]
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Maru, I., et al. (1996). Interaction of N-acetyl-4-epi-D-neuraminic acid with key enzymes of sialic acid metabolism. PubMed. [Link]
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Suliman, G. M., et al. (2021). A Comparative Study of Sheep Breeds: Fattening Performance, Carcass Characteristics, Meat Chemical Composition and Quality Attributes. Frontiers in Veterinary Science. [Link]
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Macciotta, N. P. P., et al. (2022). Determination of N-acetylneuraminic and N-glycolylneuraminic acids in unprocessed milk of four cattle breeds. ResearchGate. [Link]
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Suliman, G. M., et al. (2021). A Comparative Study of Sheep Breeds: Fattening Performance, Carcass Characteristics, Meat Chemical Composition and Quality Attributes. PubMed. [Link]
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Jahan, M., et al. (2023). Red Meat Derived Glycan, N-acetylneuraminic Acid (Neu5Ac) Is a Major Sialic Acid in Different Skeletal Muscles and Organs of Nine Animal Species—A Guideline for Human Consumers. MDPI. [Link]
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Harada, H., et al. (1984). Identification and Quantitation by 1H-NMR of Metabolites in Animal Organs and Tissues. An Application of NMR Spectroscopy in Forensic Science. PubMed. [Link]
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Cosmacon. (n.d.). N-Acetylneuraminic acid - Sialic Acid. Cosmacon. [Link]
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Jahan, M., et al. (2023). Red meat derived Glycan, N-acetylneuraminic Acid (Neu5Ac) is a major sialic acid in different skeletal muscles and organs of nine animal species: A guideline for human consumers. CSU Research Output. [Link]
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Jahan, M., et al. (2023). Red Meat Derived Glycan, N-acetylneuraminic Acid (Neu5Ac) Is a Major Sialic Acid in Different Skeletal Muscles and Organs of Nine Animal Species-A Guideline for Human Consumers. PubMed. [Link]
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A Comparative Guide to the Antimicrobial Efficacy of Branched-Chain Fatty Acids
Introduction: The Overlooked Arsenal of Bacterial Warfare
In the perpetual arms race between microbes, fatty acids represent a fascinating and often underappreciated class of antimicrobial compounds. Among these, branched-chain fatty acids (BCFAs) are particularly noteworthy. Predominantly found in the cell membranes of many Gram-positive bacteria, these lipids are not merely structural components but also key players in environmental adaptation and virulence.[1][2][3] This guide provides an in-depth comparison of the antimicrobial efficacy of different BCFAs, with a focus on the structural isomers: iso and anteiso fatty acids. We will delve into their mechanisms of action, present available experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Branched-chain fatty acids are characterized by one or more methyl groups on the carbon skeleton.[4] The position of this methyl group significantly influences their physicochemical properties and, consequently, their biological activity. The two primary forms are:
-
Iso-BCFAs: The methyl group is located on the penultimate carbon atom from the end of the fatty acid chain.
-
Anteiso-BCFAs: The methyl group is on the antepenultimate carbon atom.[5]
This seemingly subtle structural difference has profound implications for how these molecules interact with and disrupt bacterial membranes.
Mechanism of Action: A Fluid Attack on Membrane Integrity
The primary antimicrobial action of BCFAs is the disruption of the bacterial cell membrane. By inserting themselves into the lipid bilayer, they increase membrane fluidity, which can lead to a cascade of detrimental effects:
-
Disruption of Electron Transport Chain: The increased fluidity can interfere with the function of membrane-bound proteins essential for cellular respiration.
-
Impaired Nutrient Transport: Changes in membrane structure can hinder the uptake of essential nutrients.
-
Loss of Membrane Potential: The integrity of the proton motive force can be compromised, leading to a collapse of the cell's energy production.
-
Cell Lysis: In higher concentrations, the detergent-like properties of fatty acids can lead to the complete solubilization of the membrane and cell death.[6]
Crucially, the branching of the fatty acid chain plays a significant role in its ability to fluidize the membrane. The methyl group disrupts the orderly packing of the acyl chains, creating more space and movement within the membrane. It is hypothesized that anteiso-BCFAs are more effective at this disruption than their iso-counterparts due to the position of the methyl group being further from the end of the chain, causing a more significant kink.[7]
Comparative Antimicrobial Efficacy: A Head-to-Head Analysis
| Fatty Acid | Structure | Target Organism(s) | Reported MIC (µg/mL) | Key Observations & References |
| iso-C15:0 | 13-methyltetradecanoic acid | Staphylococcus aureus, Bacillus subtilis | Data not consistently reported for exogenous application. | A common component of S. aureus membranes.[8][9] |
| anteiso-C15:0 | 12-methyltetradecanoic acid | Staphylococcus aureus, Listeria monocytogenes | Data not consistently reported for exogenous application. | The major BCFA in S. aureus, contributing significantly to membrane fluidity.[8][9][10] Its increased presence is linked to low-temperature adaptation in L. monocytogenes.[11][12][13] |
| iso-C17:0 | 15-methylhexadecanoic acid | Listeria monocytogenes | Data not consistently reported for exogenous application. | A significant component of L. monocytogenes membranes. |
| anteiso-C17:0 | 14-methylhexadecanoic acid | Listeria monocytogenes | Data not consistently reported for exogenous application. | Along with anteiso-C15:0, a major BCFA in L. monocytogenes.[14] |
Note: The lack of extensive, direct comparative MIC data for isolated BCFAs highlights a significant research gap. Much of the current understanding is inferred from studies on the endogenous fatty acid profiles of bacteria under different stress conditions.
Experimental Protocols: A Guide to Evaluating BCFA Efficacy
To facilitate further research in this area, we provide detailed, self-validating protocols for determining the antimicrobial efficacy of BCFAs.
Protocol 1: Preparation of Branched-Chain Fatty Acid Stock Solutions
A critical challenge in testing the antimicrobial activity of fatty acids is their poor solubility in aqueous media.[15] The following protocol outlines a common method for preparing stock solutions.
Rationale: Fatty acids are hydrophobic and require a solvent or a carrier molecule to ensure proper dispersion in the aqueous culture medium for accurate MIC testing. Ethanol is a commonly used solvent, but its concentration in the final assay must be kept low to avoid solvent-induced toxicity to the bacteria.
Materials:
-
Branched-chain fatty acid (e.g., iso-C15:0, anteiso-C15:0)
-
Ethanol (absolute)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Weighing: Accurately weigh the desired amount of the BCFA in a sterile microcentrifuge tube.
-
Dissolving: Add a small volume of absolute ethanol to the tube. The exact volume will depend on the desired stock concentration (e.g., 10 mg/mL).
-
Solubilization: Gently warm the solution to 37°C and vortex until the fatty acid is completely dissolved. The solution should be clear.
-
Sterilization: While filter sterilization is ideal for many solutions, the high concentration of fatty acids in an ethanol solution may be challenging to filter. Prepare the stock solution under aseptic conditions to minimize contamination.
-
Storage: Store the stock solution at -20°C in a tightly sealed container to prevent evaporation of the ethanol.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays.[13][16]
Rationale: The broth microdilution method is a standardized and quantitative way to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This allows for a direct comparison of the potency of different compounds.
Materials:
-
Prepared BCFA stock solutions
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Bacterial culture in the exponential growth phase
-
Sterile diluent (e.g., saline or broth)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in the sterile diluent.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the adjusted suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of BCFAs:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add a specific volume of the BCFA stock solution to the first well of a row to achieve the desired starting concentration (e.g., for a 10 mg/mL stock, adding 20 µL to 180 µL of media would yield a starting concentration of 1000 µg/mL).
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing only growth medium and the bacterial inoculum.
-
Sterility Control: A well containing only growth medium.
-
Solvent Control: A well containing the highest concentration of the solvent (e.g., ethanol) used in the assay and the bacterial inoculum to ensure the solvent itself is not inhibiting growth.
-
-
Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the BCFA that shows no visible turbidity (bacterial growth). This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of BCFA antimicrobial action.
Caption: Broth microdilution workflow for MIC determination.
Future Directions and Conclusion
The study of branched-chain fatty acids as antimicrobial agents is a promising area of research. While it is clear that they play a crucial role in the physiology of many bacteria and possess inherent antimicrobial properties, a more systematic and comparative evaluation of their efficacy is needed. Future research should focus on:
-
Generating comprehensive MIC data: Direct, head-to-head comparisons of a wide range of iso- and anteiso-BCFAs against a panel of clinically relevant bacteria are essential.
-
Investigating synergistic effects: Exploring the potential of BCFAs to act synergistically with conventional antibiotics could lead to new therapeutic strategies.
-
Elucidating detailed mechanisms of action: While membrane disruption is the primary mechanism, further studies are needed to understand the specific molecular interactions and downstream effects of different BCFA isomers.
References
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Casillas-Vargas, G., Ocasio-Malavé, C., Medina, S., Morales-Guzmán, C., García del Valle, R., Carballeira, N. M., & Sanabria-Ríos, D. J. (2021). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Progress in Lipid Research, 82, 101093. [Link]
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D'Elia, F., Sbardellati, A., Cacciotti, F., Tascini, S., & Zallocco, L. (2019). Study of the Lipid Profile of ATCC and Clinical Strains of Staphylococcus aureus in Relation to Their Antibiotic Resistance. Molecules, 24(7), 1276. [Link]
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Poger, D., Caron, B., & Mark, A. E. (2014). Effect of Methyl-Branched Fatty Acids on the Structure of Lipid Bilayers. The Journal of Physical Chemistry B, 118(46), 13838–13848. [Link]
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ResearchGate. (2019). (PDF) Study of the Lipid Profile of ATCC and Clinical Strains of Staphylococcus aureus in Relation to Their Antibiotic Resistance. [Link]
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Giotis, E. S., Julotok, M., Wilkinson, B. J., & McDowell, D. A. (2009). Alteration of the phospho- or neutral lipid content and fatty acid composition in Listeria monocytogenes due to acid adaptation mechanisms for hydrochloric, acetic and lactic acids at pH 5.5 or benzoic acid at neutral pH. Microbiology, 155(Pt 1), 224–234. [Link]
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Casillas-Vargas, G., Ocasio-Malavé, C., Medina, S., Morales-Guzmán, C., García del Valle, R., Carballeira, N. M., & Sanabria-Ríos, D. J. (2021). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Progress in Lipid Research, 82, 101093. [Link]
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Zhu, K., Bayles, D. O., & Wilkinson, B. J. (2005). Exogenous Isoleucine and Fatty Acid Shortening Ensure the High Content of Anteiso-C15:0 Fatty Acid Required for Low-Temperature Growth of Listeria monocytogenes. Applied and Environmental Microbiology, 71(12), 8013–8019. [Link]
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Lee, J.-H., Kim, H.-J., & Lee, S.-G. (2020). Combination Therapy Using Low-Concentration Oxacillin with Palmitic Acid and Span85 to Control Clinical Methicillin-Resistant Staphylococcus aureus. Antibiotics, 9(10), 689. [Link]
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Han, M. L., & Yang, L. (2015). Characterization of polar lipids of listeria monocytogenes by HCD and low energy CAD linear ion-trap mass spectrometry with electrospray ionization. Journal of the American Society for Mass Spectrometry, 26(6), 944–954. [Link]
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Germ AI. (n.d.). Bacillus haynesii. Retrieved January 12, 2026, from [Link]
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Paderin, I. S., Ovchinnikova, T. V., & Pleshakova, T. O. (2022). Generation of Gausemycin A-resistant Staphylococcus aureus. bioRxiv. [Link]
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Zhu, K., Bayles, D. O., & Wilkinson, B. J. (2005). Exogenous Isoleucine and Fatty Acid Shortening Ensure the High Content of Anteiso-C15:0 Fatty Acid Required for Low-Temperature Growth of Listeria monocytogenes. Applied and Environmental Microbiology, 71(12), 8013–8019. [Link]
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Casillas-Vargas, G., Ocasio-Malavé, C., Medina, S., Morales-Guzmán, C., García del Valle, R., Carballeira, N. M., & Sanabria-Ríos, D. J. (2021). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Progress in Lipid Research, 82, 101093. [Link]
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Quora. (2018). Why are bacterial fatty acids branched and unsaturated?. [Link]
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ResearchGate. (1997). (PDF) Critical Role of Anteiso-C15:0 Fatty Acid in the Growth of Listeria monocytogenes at Low Temperatures. [Link]
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Kumar, P. P., Kumaravel, S., & Lalitha, C. (2007). ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF FATTY ACID METHYL ESTERS OF THE BLIND-YOUR-EYE MANGROVE FROM INDIA. Brazilian Journal of Microbiology, 38(4), 739–742. [Link]
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Caulier, S., Gillis, A., & Mahillon, J. (2019). Overview of the Antimicrobial Compounds Produced by Members of the Bacillus subtilis Group. Frontiers in Microbiology, 10, 302. [Link]
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Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288–302. [Link]
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ResearchGate. (n.d.). Structural differences among straight-chain fatty acid, iso-and anteiso-BCFA. BCFA. Retrieved January 12, 2026, from [Link]
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Das, A., & Rahman, M. S. (2015). A Broad-Spectrum Antimicrobial Activity of Bacillus subtilis RLID 12.1. BioMed Research International, 2015, 853164. [Link]
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A Comparative Analysis of 4-Methylnonanoic Acid Abundance in Common Animal Fats
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 4-Methylnonanoic Acid in Animal Fats
4-Methylnonanoic acid (MNA), a branched-chain fatty acid (BCFA), is a molecule of considerable interest in the fields of food science, animal physiology, and potentially, as a biomarker in biomedical research. In ruminant animals, such as sheep and goats, MNA is a key contributor to the characteristic and often potent flavors of their meat and milk.[1][2] Its presence and concentration can significantly influence consumer acceptance of these food products. Beyond its role as a flavor compound, the study of BCFAs like MNA offers insights into the intricate metabolic processes occurring within the rumen and the subsequent lipid metabolism in the host animal. Understanding the relative abundance of MNA across different animal fats is crucial for researchers investigating flavor chemistry, animal nutrition, and for professionals in drug development who may encounter these fatty acids in various biological matrices.
This guide provides a comparative overview of the relative abundance of 4-methylnonanoic acid in the fats of different domestic ruminants, with a primary focus on sheep, goats, and cattle. We will delve into the biochemical origins of this fatty acid, present available quantitative data, and provide a detailed methodology for its extraction and analysis.
Comparative Abundance of 4-Methylnonanoic Acid
The concentration of 4-methylnonanoic acid exhibits significant variation across different animal species, and is further influenced by factors such as diet, age, and the specific adipose tissue depot.
Sheep (Ovine) Fat: A Significant Reservoir of MNA
Sheep fat is well-documented to contain notable concentrations of 4-methylnonanoic acid, which, along with other BCFAs like 4-methyloctanoic acid (MOA) and 4-ethyloctanoic acid (EOA), contributes to the characteristic "mutton" flavor.[1] Research has shown that the diet of the animal plays a pivotal role in the concentration of these compounds. For instance, lambs fed concentrate-based diets exhibit significantly higher levels of MNA in their subcutaneous fat compared to those raised on pasture. In one study, the concentration of MNA in the subcutaneous fat of lambs on a concentrate diet ranged from 17.3 to 46.6 µg/g .[1] It is also important to note that the concentration of MNA is typically an order of magnitude lower than that of 4-methyloctanoic acid (MOA) in sheep fat.[3]
Goat (Caprine) Fat: A Profile Rich in Branched-Chain Fatty Acids
Similar to sheep, goat fat and milk are characterized by the presence of BCFAs that impart a distinct "goaty" flavor. While much of the research has focused on 4-methyloctanoic acid and 4-ethyloctanoic acid, it is understood that 4-methylnonanoic acid is also a contributor to this flavor profile.[4] Goat milk and cheese have been found to have higher overall concentrations of these flavor-active fatty acids compared to sheep milk and cheese.[4][5] This suggests that goat fat likely contains a significant, though perhaps less studied, amount of MNA. The underlying biochemical pathways for BCFA synthesis are similar in sheep and goats, leading to a comparable, though not identical, profile of these compounds.
Beef (Bovine) Fat: A Case of Low Abundance
In stark contrast to sheep and goat fat, the available scientific literature suggests that 4-methylnonanoic acid is present in very low to negligible concentrations in beef fat. Numerous detailed analyses of the fatty acid composition of beef tallow and intramuscular fat have been conducted, and these studies consistently do not report the presence of MNA.[6][7][8] This indicates that if MNA is present, its concentration is likely below the limit of detection of the analytical methods employed in those studies or is not considered a significant component of the overall fatty acid profile. The less intense and distinct flavor profile of beef compared to lamb and goat meat further supports the notion of a much lower abundance of these specific branched-chain fatty acids.
Summary of Relative Abundance
| Animal Fat Source | Typical Concentration of 4-Methylnonanoic Acid (MNA) | Key Influencing Factors |
| Sheep (Lamb) | 17.3 - 46.6 µg/g in subcutaneous fat (concentrate-fed) | Diet (concentrate vs. pasture), Age, Breed |
| Goat | Present and contributes to "goaty" flavor; likely significant but less quantified than in sheep. | Diet, Breed |
| Beef | Very low to negligible; not typically reported in fatty acid profiles. | Species-specific metabolism |
The Biochemical Basis for Variation: A Look into Ruminant Metabolism
The disparity in 4-methylnonanoic acid concentrations among these ruminants can be attributed to the unique digestive physiology of these animals, specifically the microbial fermentation that occurs in the rumen.
Branched-chain fatty acids are primarily synthesized by rumen bacteria.[9] The building blocks for these fatty acids are derived from the fermentation of dietary components. The synthesis of methyl-branched fatty acids, such as 4-methylnonanoic acid, is linked to the availability of precursors like propionate. Concentrate-rich diets, which are higher in starch, tend to promote the ruminal production of propionate.[1] This increased availability of propionate and other branched-chain volatile fatty acids in the rumen of concentrate-fed animals provides the necessary substrates for microbial synthesis of longer-chain BCFAs, including MNA. These microbially-synthesized fatty acids are then absorbed by the animal and incorporated into its adipose tissues.
The lower abundance of MNA in beef fat suggests a difference in the rumen microbial population, their metabolic pathways, or the subsequent uptake and metabolism of these specific BCFAs in cattle compared to sheep and goats.
Caption: Biochemical pathway of 4-Methylnonanoic acid synthesis in ruminants.
Experimental Protocol: Quantification of 4-Methylnonanoic Acid in Animal Fat
The following protocol outlines a standard and reliable method for the extraction and quantification of 4-methylnonanoic acid from animal fat samples using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Animal fat tissue (subcutaneous or intramuscular)
-
Internal standard (e.g., heptadecanoic acid)
-
Chloroform
-
Methanol
-
Sodium chloride (0.9% aqueous solution)
-
Anhydrous sodium sulfate
-
BF3-methanol (14% Boron trifluoride in methanol) or methanolic HCl
-
Hexane
-
Saturated sodium bicarbonate solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., polar-phase column)
Procedure:
-
Sample Homogenization:
-
Excise a representative sample of the animal fat tissue.
-
Finely chop the tissue and homogenize it to ensure a uniform sample.
-
-
Lipid Extraction (Folch Method):
-
Weigh approximately 1g of the homogenized fat sample into a glass centrifuge tube.
-
Add a known amount of the internal standard.
-
Add 20 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Add 4 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 rpm for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer it to a clean tube.
-
Dry the lipid extract over anhydrous sodium sulfate.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.
-
Add 2 mL of BF3-methanol or methanolic HCl to the dried lipid residue.
-
Seal the tube and heat at 60-80°C for 1-2 hours in a water bath or heating block.
-
Cool the tube to room temperature.
-
-
FAMEs Extraction:
-
Add 2 mL of hexane and 2 mL of deionized water to the tube.
-
Vortex for 1 minute and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
Wash the hexane layer with 2 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the final hexane layer to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAMEs solution into the GC-MS system.
-
Employ a temperature program that allows for the separation of 4-methylnonanoic acid methyl ester from other fatty acid methyl esters.
-
Identify the 4-methylnonanoic acid methyl ester peak based on its retention time and mass spectrum compared to a pure standard.
-
Quantify the amount of 4-methylnonanoic acid by comparing its peak area to the peak area of the internal standard.
-
Caption: Experimental workflow for the quantification of 4-Methylnonanoic acid.
Conclusion and Future Perspectives
The relative abundance of 4-methylnonanoic acid is a distinguishing feature among the fats of different ruminant species. Its significantly higher concentration in sheep and goat fat compared to the negligible amounts in beef fat is a direct consequence of the intricate microbial and metabolic processes unique to each animal. For researchers in food science, this knowledge is fundamental to understanding and potentially modulating the flavor profiles of meat and dairy products. For professionals in drug development and other biomedical fields, an awareness of these differences is essential when analyzing biological samples from various animal models or human subjects with diverse dietary habits.
Future research could focus on elucidating the specific microbial species and enzymatic pathways responsible for the enhanced synthesis of MNA in small ruminants. Furthermore, a more sensitive and targeted analytical approach may be required to definitively quantify the trace levels of MNA that may exist in beef fat, which could provide a more complete picture of its distribution across ruminant species.
References
- Young, O. A., et al. (2010). Age and nutrition influence the concentrations of three branched chain fatty acids in sheep fat from Australian abattoirs.
- Allison, M. J., Bryant, M. P., & Doetsch, R. N. (1962). Metabolic function of branched-chain volatile fatty acids, growth factors for ruminococci. II. Biosynthesis of higher branched-chain fatty acids and aldehydes. Journal of Bacteriology, 83(5), 1084–1093.
- Watkins, P. J., et al. (2010). Dietary effects on the concentrations of 4-methyloctanoic, 4-ethyloctanoic and 4-methylnonanoic acids in subcutaneous adipose tissue of lambs.
- Kaffarnik, S., et al. (2014). Concentrations of volatile 4-alkyl-branched fatty acids in sheep and goat milk and dairy products. Journal of Agricultural and Food Chemistry, 62(42), 10398-10405.
- Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. The Journal of Biological Chemistry, 226(1), 497-509.
- Christie, W. W. (2003). Lipid analysis: Isolation, separation, identification and structural analysis of lipids. The Oily Press.
- EFSA Panel on Dietetic Products, Nutrition and Allergies (NDA). (2010). Scientific Opinion on Dietary Reference Values for fats, including saturated fatty acids, polyunsaturated fatty acids, monounsaturated fatty acids, trans fatty acids, and cholesterol. EFSA Journal, 8(3), 1461.
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- 9. METABOLIC FUNCTION OF BRANCHED-CHAIN VOLATILE FATTY ACIDS, GROWTH FACTORS FOR RUMINOCOCCI II.: Biosynthesis of Higher Branched-Chain Fatty Acids and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Assessing the Linearity of 4-Methylnonanoic Acid Calibration Curves
For researchers and drug development professionals, the accurate quantification of analytes is the bedrock of reliable data. This guide provides an in-depth, experience-driven comparison of methodologies for assessing the linearity of calibration curves, using 4-Methylnonanoic acid as a practical example. We will move beyond superficial metrics to build a robust, self-validating system for ensuring your analytical method is truly fit for purpose, grounded in internationally recognized standards.
The Analytical Imperative: Why Linearity Matters for 4-Methylnonanoic Acid
4-Methylnonanoic acid, a branched-chain fatty acid, is a significant compound in various fields, notably as a contributor to the characteristic odor of mutton and lamb.[1][2] Its quantification is crucial for quality control in the food industry and for metabolic research. An analytical method's linearity is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[3][4] Establishing linearity is not a mere checkbox exercise; it is a fundamental validation parameter that ensures the accuracy of quantitative results across the entire measurement range.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international standards such as the International Council for Harmonisation (ICH) guideline Q2(R1) mandate the assessment of linearity to demonstrate that a method is suitable for its intended purpose.[4][5][6][7]
Experimental Design: Building a Foundation of Trust
A flawed experimental setup will invariably lead to a flawed linearity assessment. The causality behind each step is critical for generating high-quality, trustworthy data.
Sources
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A Researcher's Guide to Accurate 4-Methylnonanoic Acid Quantification: A Comparison of Internal Standard Strategies
For researchers, scientists, and drug development professionals, the precise quantification of branched-chain fatty acids like 4-methylnonanoic acid (4-MNA) is critical for understanding various physiological and pathological processes.[1] 4-MNA is a key contributor to the characteristic flavor and odor of certain meats, making its accurate measurement vital in food science and sensory analysis.[2][3][4] This guide provides an in-depth comparison of internal standard strategies for the accurate quantification of 4-MNA, grounded in established analytical principles and experimental data. We will explore the rationale behind methodological choices, present detailed protocols, and offer insights to ensure the integrity and reproducibility of your results.
The Challenge of Quantifying 4-Methylnonanoic Acid
The accurate quantification of 4-MNA in complex biological matrices presents several analytical challenges. Like other organic acids, its polarity can lead to poor chromatographic peak shape and low sensitivity in gas chromatography (GC) without derivatization.[5][6] Furthermore, sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can introduce variability and lead to analyte loss.[7][8] An internal standard (IS) is therefore indispensable to compensate for these variations and ensure accurate and precise results.[9]
Choosing the Right Internal Standard: A Comparative Analysis
The selection of an appropriate internal standard is a foundational step in developing a robust quantitative method.[9] The ideal IS should be chemically similar to the analyte but distinguishable by the mass spectrometer, and it should not be naturally present in the sample.[9] For 4-MNA analysis, two main categories of internal standards are commonly considered: stable isotope-labeled analogs and structurally similar compounds.
1. Stable Isotope-Labeled Internal Standards: The Gold Standard
A stable isotope-labeled (SIL) internal standard, such as a deuterated version of 4-MNA (e.g., 4-methylnonanoic acid-d3), is widely regarded as the "gold standard" for quantitative mass spectrometry.[10][11]
-
Expertise & Experience: The key advantage of a SIL IS is its near-identical chemical and physical properties to the analyte.[10] This ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation, effectively correcting for any analyte loss or matrix effects.[9][12] Matrix effects, where other components in the sample suppress or enhance the analyte signal, are a significant source of error in bioanalysis.[13] The co-elution and similar ionization behavior of the SIL IS and the native analyte provide the most accurate correction for these effects.[9][10]
-
Trustworthiness: The use of a SIL IS leads to high accuracy and precision, as reflected by low coefficients of variation (CV%) in quality control samples.[12] This approach is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[1]
2. Structurally Similar Internal Standards: A Practical Alternative
-
Expertise & Experience: 4-Methyloctanoic acid shares a similar branched structure and chemical properties with 4-MNA, making it a suitable candidate.[4][14] However, it's crucial to recognize that its extraction recovery and ionization efficiency may not perfectly mirror that of 4-MNA. Therefore, thorough method validation is essential to demonstrate that it provides reliable correction.[1]
-
Trustworthiness: While generally providing good accuracy and precision, structurally similar internal standards may not compensate for all matrix effects as effectively as SIL standards.[9] This can potentially lead to slightly higher variability in the results. The method's performance must be rigorously assessed through validation experiments, including accuracy, precision, recovery, and matrix effect evaluations.[1]
Data Presentation: Comparison of Internal Standard Performance
The following table summarizes the expected performance characteristics when using a stable isotope-labeled versus a structurally similar internal standard for 4-MNA quantification. These values are representative of what would be considered acceptable for a validated bioanalytical method.[1]
| Parameter | Stable Isotope-Labeled IS (e.g., 4-MNA-d3) | Structurally Similar IS (e.g., 4-Methyloctanoic Acid) | Acceptance Criteria |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Mean accuracy within ±15% of the nominal concentration (±20% at the LLOQ).[1] |
| Precision (CV%) | < 5% | < 10% | Precision (CV%) not to exceed 15% (20% at the LLOQ).[1] |
| Recovery (%) | Consistent and reproducible | Consistent but may differ slightly from analyte | Recovery should be consistent, precise, and reproducible.[1] |
| Matrix Effect (CV%) | < 10% | < 15% | The matrix effect should be within acceptable limits, typically a CV of ≤15%.[1] |
Experimental Protocols for Accurate 4-MNA Quantification
The following section outlines a detailed, step-by-step methodology for the quantification of 4-MNA in a biological matrix (e.g., plasma or tissue homogenate) using gas chromatography-mass spectrometry (GC-MS).
Mandatory Visualization: Experimental Workflow
Caption: A generalized workflow for the quantification of 4-Methylnonanoic acid.
Step-by-Step Methodology
-
Sample Preparation:
-
To 100 µL of the biological sample (e.g., plasma, tissue homogenate) in a glass tube, add 10 µL of the internal standard working solution (either 4-MNA-d3 or 4-methyloctanoic acid at a known concentration).
-
Perform an extraction to isolate the fatty acids. A commonly used method is liquid-liquid extraction (LLE) with a solvent mixture like hexane:isopropanol (3:2, v/v).[8][16] Alternatively, solid-phase extraction (SPE) can provide a cleaner extract.[8][16]
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Transfer the organic (upper) layer containing the lipids to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Due to the polarity of the carboxylic acid group, derivatization is necessary for GC analysis to improve volatility and chromatographic performance.[5][17]
-
Esterification: A common method is to form methyl esters. Add 200 µL of 14% boron trifluoride in methanol (BF3/MeOH) to the dried extract.[18] Cap the tube tightly and heat at 60°C for 30 minutes. After cooling, add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge. The upper hexane layer contains the fatty acid methyl esters (FAMEs).
-
Silylation: Alternatively, silylation can be performed by adding a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating at 70°C for 30 minutes. This converts the carboxylic acid to a more volatile trimethylsilyl (TMS) ester.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS system.
-
Gas Chromatography (GC) Conditions:
-
Column: A nonpolar or mid-polar capillary column, such as a DB-5ms or HP-INNOWax, is suitable for separating FAMEs.
-
Oven Program: Start at a lower temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a final temperature of around 250°C. The exact program should be optimized for the specific column and analytes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is preferred for its higher sensitivity and selectivity compared to full scan mode.[19] Monitor specific ions for the 4-MNA derivative and the internal standard derivative. The choice of quantifier and qualifier ions should be determined from the mass spectrum of the derivatized standards.
-
-
-
Quantification:
-
Prepare a calibration curve by derivatizing a series of standards containing known concentrations of 4-MNA and a constant concentration of the internal standard.
-
Plot the ratio of the peak area of the 4-MNA derivative to the peak area of the internal standard derivative against the concentration of 4-MNA.
-
Calculate the concentration of 4-MNA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization: Principle of Internal Standard Calibration
Caption: How internal standards correct for analytical variability.
Conclusion and Recommendations
For the highest level of accuracy and precision in the quantification of 4-Methylnonanoic acid, the use of a stable isotope-labeled internal standard is unequivocally the superior choice.[9][10][11] It provides the most effective correction for sample loss and matrix effects, leading to highly reliable and defensible data, which is paramount in regulated environments and for foundational scientific research.
However, when a SIL standard is not feasible, a structurally similar compound like 4-methyloctanoic acid can serve as a cost-effective and practical alternative.[9] In this case, it is imperative to perform a thorough method validation to demonstrate the reliability of the internal standard in correcting for analytical variability.[1] The choice of internal standard is a critical decision that directly impacts the quality of the quantitative data. By understanding the principles outlined in this guide and implementing rigorous validation procedures, researchers can confidently generate accurate and reproducible results for 4-Methylnonanoic acid quantification.
References
- A Comparative Guide to the Bioanalytical Validation of a Branched-Chain Fatty Acid. Benchchem.
- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu.
- Sample Preparation Techniques for Biological Matrices. Agilent.
- Acids: Derivatization for GC Analysis. ResearchGate.
- Validation of Analytical Methods. ResearchGate.
- 4-Methyloctanoic acid. NIST WebBook.
- Application Note: Quantitative Analysis of Nonanoic Acid Using Deuterated Internal Standards for Metabolomics and Lipidomics. Benchchem.
- Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. PubMed.
- A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. NIH.
- Application Note: Quantification of 7-Methyl-8-oxononanoic Acid in Biological Matrices using LC-MS/MS. Benchchem.
- Bioanalytical sample preparation. Biotage.
- Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. SciELO.
- Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed.
- Choosing the Right Internal Standard for Accurate Fatty Acid Quantification: A Comparative Guide. Benchchem.
- Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC - PubMed Central.
- Derivatization for GC-MS analysis?. ResearchGate.
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- ANALYTICAL METHOD SUMMARIES. Eurofins.
- MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet.
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- Exploring the Scientific Applications of 4-Methyl Nonanoic Acid in Meat Odor Research. BOC Sciences.
- Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages. PubMed.
- 4-methyl nonanoic acid. The Good Scents Company.
- How do I quantify volatile organic compounds using GC-MS?. ResearchGate.
- Evaluation of 4-Methyloctanoic Acid Compound in Goat Meat. Remedy Publications LLC.
- Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. NIH.
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- 4-methylnonanoic acid (chem006661). ContaminantDB.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Methylnonanoic Acid
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-Methylnonanoic acid demand a meticulous and informed approach. This guide provides a detailed protocol for its proper disposal, grounded in established safety standards and an understanding of the chemical's properties. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Core Principles: Hazard Identification and Safety
4-Methylnonanoic acid (CAS No. 45019-28-1) is a corrosive, acidic, organic liquid.[1][2] Understanding its hazard profile is the foundation of safe handling and disposal. The primary dangers are severe skin burns and serious eye damage.[2] Therefore, all handling and disposal operations must be predicated on preventing direct contact.
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): A non-negotiable first line of defense. Always wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.[3][4]
-
Ventilation: All work, including transfers to waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or mists.[1][4]
-
Emergency Stations: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible in the immediate vicinity of the handling area.[1]
Waste Characterization: The Critical First Step
Before disposal, you must accurately characterize the waste stream. This is a regulatory requirement, as chemical waste generators are responsible for correctly identifying and classifying their waste.[1] 4-Methylnonanoic acid waste generally falls into one of two categories:
-
Concentrated or Contaminated Waste: This includes the pure substance, reaction mixtures, solutions with concentrations greater than 10%, or any solution contaminated with other hazardous materials (e.g., heavy metals, halogenated solvents). This is the most common category in a research setting.
-
Dilute, Uncontaminated Aqueous Waste: This refers to small quantities of solutions with a concentration of less than 10% in water, with no other hazardous contaminants.
Segregation is Paramount: Never mix 4-Methylnonanoic acid waste with incompatible materials. It is a carboxylic acid and will react exothermically with bases. It is also incompatible with oxidizing and reducing agents.[4][5] Keep organic acid waste streams separate from other chemical wastes, especially inorganic acids and bases.[4][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate disposal pathway.
Caption: Decision workflow for 4-Methylnonanoic acid waste disposal.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Concentrated or Contaminated 4-Methylnonanoic Acid
This is the standard and most secure method for disposing of 4-Methylnonanoic acid.
-
Select a Waste Container: Use a designated, leak-proof hazardous waste container that is chemically compatible with corrosive organic acids. High-density polyethylene (HDPE) or glass containers are appropriate.[4] The container should be no more than 75-90% full to allow for vapor expansion.[4][5]
-
Label the Container: Proper labeling is a critical safety and regulatory requirement. Affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "4-Methylnonanoic Acid". Do not use abbreviations.
-
The concentration and other components if it is a mixture.
-
The associated hazards (e.g., "Corrosive," "Acid").[4]
-
-
Transfer the Waste: In a chemical fume hood, carefully pour the waste into the labeled container.
-
Seal and Store: Securely close the container.[6] Store it in a designated satellite accumulation area that is a cool, dry, well-ventilated space away from incompatible materials.[4] Ensure secondary containment is used for all liquid waste.
-
Arrange for Pickup: Contact your institution's EHS department or licensed hazardous waste disposal contractor to schedule a pickup.
Protocol B: Neutralization of Dilute, Uncontaminated Aqueous Solutions (<10%)
Caution: This procedure should only be performed if permitted by your local and institutional regulations. Many jurisdictions prohibit the drain disposal of any chemically-treated waste. If in doubt, default to Protocol A.
-
Verify Regulations: Confirm with your EHS department that neutralization and drain disposal of this specific chemical are permitted.
-
Prepare for Neutralization: Perform this procedure in a chemical fume hood while wearing full PPE. Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).
-
Slowly Neutralize: Place the container of dilute 4-Methylnonanoic acid waste in a larger container (for secondary containment and to create an ice bath if necessary). With constant stirring, slowly and carefully add the weak base to the acidic solution. The reaction is exothermic and will produce carbon dioxide gas; add the base slowly to control foaming and heat generation.[4]
-
Monitor pH: Periodically check the pH of the solution using a pH meter or pH indicator strips. Continue adding the base until the pH is within the neutral range of 6.0 to 8.0.[4]
-
Dispose Down the Drain: Once neutralized, the solution can be poured down a laboratory sink with a copious amount of running water (at least 20 times the volume of the neutralized solution) to ensure it is thoroughly diluted in the sanitary sewer system.[4]
Summary of Disposal Parameters
| Parameter | Specification | Rationale & Source(s) |
| Hazard Classification | UN3265, Corrosive Liquid, Acidic, Organic, n.o.s., Hazard Class 8, Packing Group III | Ensures proper shipping and handling according to transport regulations.[1][2] |
| Primary Disposal Method | Collection as hazardous chemical waste via a licensed disposal company. | This is the safest and most compliant method for corrosive organic compounds.[1][4] |
| Conditional Disposal | Neutralization of uncontaminated aqueous solutions <10% to pH 6.0-8.0. | Permissible only under strict local regulations for dilute, non-hazardous solutions.[4][6] |
| Waste Container | High-Density Polyethylene (HDPE) or Glass. | Must be compatible with corrosive organic acids to prevent degradation and leaks.[4] |
| Required PPE | Chemical safety goggles, face shield, chemical-resistant gloves, lab coat. | Protects against severe skin burns and serious eye damage.[1][3][4] |
| Handling Environment | Certified Chemical Fume Hood. | Prevents inhalation of potentially irritating vapors or mists.[1][4] |
| Incompatible Wastes | Bases, Oxidizing Agents, Reducing Agents, Metals. | Prevents dangerous chemical reactions in the waste container.[4][5] |
Emergency Procedures
Spill Management:
-
Small Spills: Use an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4]
-
Large Spills: Evacuate the immediate area. Alert colleagues and contact your institution's emergency response or EHS department immediately.[4]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. Call a physician immediately.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.
References
-
Pre-Treatment of High Free Fatty Acids Oils by Chemical Re-Esterification for Biodiesel Production—A Review . Scirp.org. [Link]
-
(PDF) Management of fatty acid methyl ester (fame) wastewater by a combined two stage chemical recovery and coagulation process . ResearchGate. [Link]
-
4-methyl nonanoic acid 4-methylnonanoic acid . The Good Scents Company. [Link]
-
Hazardous Materials Disposal Guide . Nipissing University. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
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Mastering the Safe Handling of 4-Methylnonanoic Acid: A Guide to Personal Protective Equipment
For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, in-depth information on the correct personal protective equipment (PPE) for handling 4-Methylnonanoic acid, a corrosive fatty acid that demands careful management. By understanding the "why" behind these safety protocols, you can foster a culture of safety and scientific integrity within your team.
Understanding the Hazards of 4-Methylnonanoic Acid
4-Methylnonanoic acid is classified as a hazardous chemical, primarily due to its corrosive nature. According to safety data sheets (SDS), it can cause severe skin burns and serious eye damage.[1][2][3] It is also identified as a skin sensitizer, meaning repeated exposure may lead to an allergic skin reaction.[3] While not typically requiring respiratory protection under normal, well-ventilated conditions, it can cause respiratory irritation.[1][4]
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[1][2][4] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1][3] |
| Skin Sensitization | - | May cause an allergic skin reaction.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
Physical State: Liquid[1][2] Appearance: Colorless[1][2] Odor: Characteristic[1][2]
Given these properties, a comprehensive PPE strategy is not just recommended, it is a necessity for preventing chemical exposure and ensuring personal safety.
Your Shield Against Exposure: Selecting the Right PPE
The selection of appropriate PPE is the cornerstone of safe chemical handling. For 4-Methylnonanoic acid, the focus is on creating a complete barrier to prevent any contact with the skin, eyes, or respiratory system.
Eye and Face Protection: The First Line of Defense
Direct contact with 4-Methylnonanoic acid can cause severe and potentially irreversible eye damage.[3] Therefore, robust eye and face protection is mandatory.
-
Chemical Safety Goggles: These should provide a complete seal around the eyes to protect against splashes.[1][5]
-
Face Shield: A face shield should be worn in conjunction with goggles to protect the entire face from splashes.[5][6][7]
Skin and Body Protection: A Head-to-Toe Barrier
Because 4-Methylnonanoic acid is corrosive and can cause severe burns, comprehensive skin and body protection is critical.[1][2]
-
Gloves: Chemical-resistant gloves are essential.[1][8] Nitrile or butyl rubber gloves are highly recommended for handling acids.[9] Always inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be removed and disposed of properly.[1][8]
-
Lab Coat/Chemical-Resistant Suit: A standard lab coat may not be sufficient. A chemical-resistant apron or coverall provides an additional layer of protection.[5] For tasks with a higher risk of splashing, a full chemical-resistant suit may be necessary.[7]
-
Closed-Toe Shoes: Never wear open-toed shoes in a laboratory setting.[8] Chemical-resistant boots provide the best protection.[6]
Respiratory Protection: When Ventilation Isn't Enough
Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[1] However, in situations where ventilation is poor, or when dealing with spills or aerosolized particles, respiratory protection is a must.
-
Respirator: A NIOSH-approved respirator with a suitable filter for organic vapors and acid gases (e.g., type ABEK) should be used. N95 masks are not sufficient for protection against chemical vapors.[9]
Operational Plan: From Preparation to Disposal
A structured approach to handling 4-Methylnonanoic acid minimizes risks and ensures a safe workflow.
Pre-Operational Checklist:
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for 4-Methylnonanoic acid.[1][2]
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Inspect PPE: Check all personal protective equipment for integrity. Do not use damaged gloves, cracked goggles, or torn lab coats.
-
Locate Safety Equipment: Know the location of the nearest eyewash station and safety shower.[1]
Step-by-Step Handling Protocol:
-
Don PPE: Put on all required personal protective equipment in the correct order: lab coat, then respirator (if needed), followed by eye and face protection, and finally gloves.
-
Dispense Chemical: Carefully dispense the required amount of 4-Methylnonanoic acid, avoiding any splashing.
-
Seal Container: Tightly seal the container immediately after use.[1]
-
Clean Up: Clean any minor spills immediately with an inert absorbent material (e.g., sand, silica gel).[10][11]
-
Doff PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last and disposed of as hazardous waste.
Disposal Plan: A Responsible Conclusion
4-Methylnonanoic acid and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[2]
-
Waste Collection: Collect all waste materials (including used gloves, absorbent materials, and empty containers) in a designated, properly labeled hazardous waste container.
-
Consult Regulations: Adhere to all local, regional, and national regulations for hazardous waste disposal.[1] Do not pour 4-Methylnonanoic acid down the drain.[2]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 4-Methylnonanoic acid.
Caption: PPE selection workflow for 4-Methylnonanoic acid.
By adhering to these guidelines and fostering a deep understanding of the rationale behind them, you can ensure a safe and productive research environment. Your commitment to safety is a commitment to the integrity of your work and the well-being of your team.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6997340, (R)-4-methylnonanoic acid. Retrieved from [Link]
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PubChemLite. (n.d.). 4-methylnonanoic acid (C10H20O2). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91388741, 4-Ethyl-2-methylnonanoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62003, 4-Methylnonanoic acid. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-methyl nonanoic acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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The Good Scents Company. (n.d.). (R)-4-methyl nonanoic acid. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Advanced Biotech. (2025, January 24). Safety Data Sheet: 4-Methyl Octanoic Acid natural. Retrieved from [Link]
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LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
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University of Hawaii at Manoa. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
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Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
